Tris(4-isopropylphenyl) phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26967-76-0, 2502-15-0 | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(p-isopropylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
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| Record name | Tris(isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Tris(4-isopropylphenyl) phosphate" CAS number and properties
An In-Depth Technical Guide to Tris(4-isopropylphenyl) Phosphate
Introduction
This compound, a member of the organophosphate ester family, is a chemical compound of significant industrial relevance. It is not a single, pure substance but rather a complex mixture of isopropylated isomers of triphenyl phosphate. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and toxicological profile. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights grounded in established scientific principles.
Section 1: Chemical Identity and Physicochemical Properties
A crucial point of clarification for researchers is the compound's identification. While often referred to by the specific isomer "this compound," the commercially available product is typically a mixture. This leads to multiple CAS numbers being associated with it. The most common CAS number, 68937-41-7 , refers to the technical mixture, "Phenol, isopropylated, phosphate (3:1)".[1] Other CAS numbers like 2502-15-0 and 26967-76-0 are also used, often referring to specific isomers or mixtures with different degrees of isopropylation.[2][3][4][5] For the purpose of this guide, we will focus on the properties of the technical mixture, which is most relevant to its industrial applications.
The core physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 68937-41-7 (for the technical mixture) | [1][6] |
| Molecular Formula | C27H33O4P | [2][6] |
| Molecular Weight | 452.52 g/mol | [2][3][6] |
| Appearance | Colorless to pale yellow oily liquid or yellow waxy solid | [2][3][4][7] |
| Density | Approximately 1.1 g/cm³ | [8] |
| Boiling Point | 494.1 ± 44.0 °C at 760 mmHg | [8] |
| Flash Point | 265.8 ± 48.8 °C | [8] |
| Solubility | Soluble in organic solvents like alcohols and ethers; limited solubility in water | [7][8] |
| Vapor Pressure | 2.1 x 10⁻⁸ mm Hg at 25 °C (estimated for the 4-isomer) | [3] |
Section 2: Synthesis and Manufacturing Insights
The industrial synthesis of this compound is a multi-step process designed to achieve a product with specific performance characteristics. The choice of reaction conditions and purification steps is critical to controlling the degree of isopropylation, which in turn dictates the final properties of the mixture.
The synthesis generally involves two main stages:
-
Alkylation of Phenol: Phenol is reacted with propylene in the presence of an acid catalyst, such as p-toluenesulfonic acid. This electrophilic aromatic substitution reaction yields a mixture of mono-, di-, and tri-isopropylphenols.[8] The ratio of these products is controlled by the reaction stoichiometry and conditions.
-
Phosphorylation: The resulting mixture of isopropylphenols is then reacted with phosphorus oxychloride (POCl₃).[8] This step forms the phosphate ester. The reaction is carefully controlled to ensure the desired level of phosphorylation and to minimize side reactions. The product is then purified to remove unreacted starting materials and byproducts.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Relationship between properties and applications of this compound.
Section 4: Analytical Methodology: A Validated Protocol for Quantification in Workplace Air
To ensure workplace safety and environmental monitoring, a reliable analytical method for quantifying this compound is essential. The following protocol is based on a validated measurement procedure for its determination in workplace air. [9] Objective: To determine the concentration of this compound in a workplace air sample.
Principle: Air is drawn through a quartz filter to collect airborne particles of the compound. The collected sample is then extracted and analyzed by gas chromatography with a mass selective detector (GC-MS).
Materials and Reagents:
-
Quartz filter
-
Sampling pump
-
Triphenyl phosphate-d15 (Internal Standard)
-
Ethyl acetate (extraction solvent)
-
Solid-phase extraction (SPE) cartridges for purification (optional)
-
Gas chromatograph with a mass selective detector (GC-MS)
Protocol:
-
Sample Collection:
-
Spike a quartz filter with a known amount of the internal standard (triphenyl phosphate-d15).
-
Place the filter in a sampling cassette and connect it to a sampling pump.
-
Draw a known volume of air (e.g., 420 to 1680 liters) through the filter at a constant flow rate (e.g., 3.5 L/min). [9] 4. After sampling, seal the cassette and store it in a cool, dark place until analysis. [9]
-
-
Sample Preparation:
-
Transfer the filter to a vial and add a precise volume of ethyl acetate.
-
Extract the sample using an ultrasonic bath followed by a heated horizontal shaker. [9] 3. (Optional) If necessary, purify the extract using a solid-phase extraction (SPE) cartridge to remove interfering substances.
-
-
Analysis:
-
Analyze the extracted sample using GC-MS.
-
The gas chromatograph separates the components of the mixture, and the mass selective detector identifies and quantifies them based on their mass-to-charge ratio.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known concentrations of this compound.
-
Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. [9]
-
Section 5: Toxicological and Environmental Profile
While this compound has low acute toxicity via dermal or oral routes, there are growing concerns regarding its long-term effects. Human Health:
-
Studies have linked exposure to some isopropylated triphenyl phosphate isomers with reproductive and developmental toxicity, neurotoxicity, and endocrine disruption in animal models. * It has been detected in human blood and breast milk, indicating widespread exposure. * Due to these concerns, it is crucial to handle the compound with appropriate personal protective equipment, including gloves, eye protection, and a respirator, especially in occupational settings. [1][4][10] Environmental Fate:
-
This compound is considered "very toxic" to aquatic life with potentially long-lasting effects. * It is persistent in the environment and has been detected in indoor air, house dust, soil, and water. * Its low volatility and tendency to adsorb to soil and sediment contribute to its environmental persistence. [3]
Conclusion
This compound is a commercially important chemical with a unique combination of properties that make it an effective flame retardant and plasticizer. Understanding its chemical identity as a mixture of isomers is key to interpreting its properties and applications. While it offers significant performance benefits, its potential for environmental persistence and adverse health effects necessitates careful handling, ongoing research, and responsible use. This guide provides a foundational understanding for professionals working with this compound, emphasizing the importance of a scientifically rigorous approach to its application and management.
References
-
This compound - ChemBK. [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. [Link]
-
Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem - NIH. [Link]
-
Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem - NIH. [Link]
-
This compound - ESSLAB. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1) - EPA. [Link]
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso. [Link]
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. achemtek.com [achemtek.com]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. esslabshop.com [esslabshop.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 9. series.publisso.de [series.publisso.de]
- 10. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to Tris(4-isopropylphenyl) Phosphate: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-isopropylphenyl) phosphate (TiPP) is an organophosphate ester of significant industrial importance.[1] Primarily utilized as a flame retardant and plasticizer, its unique chemical structure imparts desirable properties to a wide range of polymers.[1] While not a pharmaceutical agent itself, a thorough understanding of its physical and chemical characteristics, synthesis, and analytical detection is crucial for researchers in toxicology, environmental science, and drug development who may encounter this compound or its metabolites. This guide provides a comprehensive overview of TiPP, focusing on its core scientific attributes and the methodologies relevant to its study.
Physicochemical Properties
This compound is a complex mixture of isomers, with the para-substituted form being a primary component.[2] It typically presents as a colorless to pale yellow, oily liquid or a yellow waxy solid.[2][3][4] The presence of the isopropyl groups on the phenyl rings significantly influences its physical and chemical behavior.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₃O₄P | [5] |
| Molecular Weight | 452.52 g/mol | [5] |
| CAS Number | 26967-76-0, 68937-41-7 (for isomeric mixture) | [3] |
| Appearance | Colorless to pale yellow oily liquid or yellow waxy solid | [2][3][4] |
| Boiling Point | >300 °C at 101,325 Pa | [6] |
| Density | Approximately 1.1 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as benzene, toluene, and ethyl acetate. Insoluble in water. | [4] |
| Stability | Stable under normal conditions but may decompose upon prolonged exposure to heat. | [6] |
Chemical Reactivity and Stability
Organophosphates like TiPP are susceptible to specific chemical reactions. They can form highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides.[3][7] Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[3][7] The compound is stable under normal conditions but can undergo hydrolysis in aqueous environments to form phosphoric acid and isopropylphenols.[6] Thermal decomposition can also occur at elevated temperatures.[6]
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process involving the alkylation of phenol followed by phosphorylation.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a generalized procedure based on established methods for triaryl phosphate synthesis.[8][9][10]
Materials:
-
4-Isopropylphenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine or other suitable base
-
Anhydrous toluene or other inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium hydroxide (NaOH), dilute solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-isopropylphenol (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine (3.0 equivalents) to the solution.
-
Addition of Phosphorus Oxychloride: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with additional toluene.
-
Wash the organic layer sequentially with dilute HCl, water, dilute NaOH, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The slow, cooled addition of the highly reactive phosphorus oxychloride controls the exothermic reaction. The aqueous work-up steps are crucial for removing unreacted starting materials, the pyridine hydrochloride salt, and any acidic byproducts.[8]
Spectral Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons (a doublet for the methyl groups and a septet for the methine proton) and the aromatic protons on the phenyl rings. The exact chemical shifts and splitting patterns of the aromatic protons can provide information about the substitution pattern (ortho, meta, para).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the methyl and methine carbons of the isopropyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern and the phosphate ester linkage.
-
³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphate compounds, and a single signal would be expected for this compound, with its chemical shift providing information about the electronic environment of the phosphorus atom.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
-
P=O stretching vibration (typically in the region of 1250-1300 cm⁻¹)
-
P-O-C (aryl) stretching vibrations
-
C-H stretching and bending vibrations of the isopropyl and aromatic groups
-
C=C stretching vibrations of the aromatic rings
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3] Under electron ionization (EI), fragmentation may involve the loss of isopropyl groups, phenyl groups, and rearrangements of the phosphate core.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[13]
Analytical Methodologies for Detection and Quantification
Given its widespread use, sensitive analytical methods are required for the detection and quantification of this compound in various matrices.
Sample Preparation
Extraction from complex matrices like environmental or biological samples often involves techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.[14]
Chromatographic Separation and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a commonly used technique for the analysis of semi-volatile organophosphate esters like TiPP.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of TiPP and its metabolites, especially in biological fluids.[15]
Experimental Protocol: Quantification in a Research Setting (Conceptual)
This protocol outlines a general approach for quantifying TiPP in a solution, such as from a stability study.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a C18 column
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Sample Preparation: Dilute the experimental sample to fall within the concentration range of the calibration curve.
-
LC-MS/MS Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Separate the analyte from other components using a suitable mobile phase gradient.
-
Detect and quantify the analyte using the mass spectrometer in a specific mode (e.g., Multiple Reaction Monitoring for a triple quadrupole) to ensure high selectivity and sensitivity.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the calibration curve.
Relevance to Drug Development
While this compound is not used as a therapeutic agent, its study is relevant to drug development professionals for several reasons:
-
Toxicology and Safety Assessment: As a widespread environmental contaminant, understanding the toxicology of TiPP is important for assessing potential background exposures in preclinical and clinical studies.[16] Studies have indicated potential reproductive and developmental toxicity at high doses.[16]
-
Metabolism Studies: Research on the metabolism of TiPP provides insights into the biotransformation of organophosphate esters by human liver enzymes.[15][17] This knowledge can be applied to predict the metabolism of new drug candidates that may contain similar structural motifs. The metabolites of TiPP, such as hydroxylated and de-alkylated products, may have their own biological activities.[17][18]
-
Drug Delivery: Although not a direct application for TiPP, the principles of using esters to modify the physicochemical properties of molecules are fundamental in drug delivery. For instance, ester prodrugs are often designed to enhance the absorption and distribution of a parent drug.
Conclusion
This compound is a multifaceted chemical with well-defined physical and chemical properties. Its synthesis and purification are based on standard organic chemistry principles. For researchers, a comprehensive understanding of its spectral characteristics and analytical methodologies is essential for its accurate identification and quantification. While its primary applications are industrial, the study of its toxicology and metabolism provides valuable data for the broader scientific community, including those in the field of drug development and safety assessment.
References
- US2358133A - Preparation of triaryl phosphates - Google P
-
A new method for the synthesis of triaryl phosphates | Request PDF - ResearchGate. (URL: [Link])
- CA1049443A - Distillation process for purification of triaryl phosphate esters - Google P
-
Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem. (URL: [Link])
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem. (URL: [Link])
-
ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. (URL: [Link])
- EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google P
-
Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers - DukeSpace. (URL: [Link])
-
Organophosphate - Wikipedia. (URL: [Link])
-
Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC - NIH. (URL: [Link])
-
In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed. (URL: [Link])
-
Tris(isopropylphenyl) phosphate (C27H33O4P) - PubChemLite. (URL: [Link])
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - ResearchGate. (URL: [Link])
-
Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed. (URL: [Link])
-
Organophosphate Esters (OPEs) - Environmental Exposomics Laboratory. (URL: [Link])
-
Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed. (URL: [Link])
-
Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - NIH. (URL: [Link])
- US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google P
-
Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells | Toxicological Sciences | Oxford Academic. (URL: [Link])
-
Tris(isopropylphenyl)phosphate (C27H33O4P) - PubChemLite. (URL: [Link])
-
Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? - PMC - NIH. (URL: [Link])
-
Organophosphate Esters in Marine Environments: Source, Transport and Distribution - MDPI. (URL: [Link])
-
Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI. (URL: [Link])
Sources
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 7. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 11. CA1049443A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 12. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]
- 13. PubChemLite - Tris(isopropylphenyl) phosphate (C27H33O4P) [pubchemlite.lcsb.uni.lu]
- 14. books.publisso.de [books.publisso.de]
- 15. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 16. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Tris(4-isopropylphenyl) phosphate synthesis from isopropylated phenols
An In-Depth Technical Guide to the Synthesis of Tris(4-isopropylphenyl) Phosphate from Isopropylated Phenols
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a prominent flame retardant and plasticizer. The synthesis is a two-step process commencing with the Friedel-Crafts alkylation of phenol with propylene to yield a mixture of isopropylated phenols, followed by the phosphorylation of this mixture with phosphoryl chloride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, catalyst selection, and in-depth characterization of the final product. It is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a thorough understanding of this industrially significant chemical's synthesis.
Introduction
This compound (TiPP) is an organophosphate ester widely utilized for its dual functionality as a flame retardant and a plasticizer.[1] It finds extensive application in a variety of polymers, including polyvinyl chloride (PVC), polyurethanes, and in the formulation of lubricants and hydraulic fluids.[2][3][4] The incorporation of isopropyl groups on the phenyl rings enhances its compatibility with polymer matrices and favorably modulates its physical properties, such as viscosity and volatility, compared to unsubstituted triphenyl phosphate.
The synthesis of TiPP is a commercially viable process that involves two key transformations: the alkylation of phenol and the subsequent phosphorylation. The degree of isopropylation can be controlled to produce a range of products with varying physical properties, tailored to specific applications.[2] This guide will provide a detailed examination of the synthesis, with a focus on the 4-substituted isomer, which is a common component of commercial TiPP mixtures.
Chemical Principles and Mechanism
The synthesis of this compound from phenol proceeds in two distinct stages:
2.1. Step 1: Friedel-Crafts Alkylation of Phenol
The initial step involves the alkylation of phenol with propylene in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid like p-toluenesulfonic acid.[2] This reaction is a classic example of electrophilic aromatic substitution, where the propylene is activated by the catalyst to form a carbocation, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a mixture of ortho- and para-isopropylphenols, as well as di- and tri-isopropylphenols.[5] For the synthesis of this compound, the para-isomer is the desired precursor.
The reaction can be represented as follows:
C₆H₅OH + CH₃CH=CH₂ --(Catalyst)--> (CH₃)₂CHC₆H₄OH
2.2. Step 2: Phosphorylation of Isopropylated Phenols
The second stage is the phosphorylation of the isopropylphenol mixture with phosphoryl chloride (POCl₃).[6] This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the isopropylphenol acts as the nucleophile. The reaction proceeds stepwise, with the sequential displacement of the three chloride atoms of POCl₃ by three isopropylphenoxide molecules.
The overall reaction is:
3 (CH₃)₂CHC₆H₄OH + POCl₃ → [(CH₃)₂CHC₆H₄O]₃PO + 3 HCl
To enhance the reaction rate and drive the equilibrium towards the product, a Lewis acid catalyst such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃) is often employed.[7] The Lewis acid coordinates to the oxygen atom of the phosphoryl chloride, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by the weakly acidic phenolic hydroxyl group.[1][8][9]
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Equipment
| Material/Equipment | Specifications |
| Phenol | Reagent grade, ≥99% |
| Propylene | Polymer grade |
| p-Toluenesulfonic acid | Catalyst |
| Phosphoryl chloride | Reagent grade, ≥99% |
| Magnesium chloride (anhydrous) | Catalyst |
| Toluene | Anhydrous |
| Sodium hydroxide | Reagent grade |
| Hydrochloric acid | Reagent grade |
| Round-bottom flask | Appropriate sizes |
| Reflux condenser | |
| Addition funnel | |
| Magnetic stirrer with heating | |
| Distillation apparatus | |
| Separatory funnel | |
| Rotary evaporator |
3.2. Step-by-Step Methodology
3.2.1. Synthesis of Isopropylated Phenols
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place phenol (1.0 mol) and p-toluenesulfonic acid (0.05 mol).
-
Alkylation: Heat the mixture to 60-70 °C with stirring. Bubble propylene gas (1.5 mol) through the mixture at a steady rate over 4-6 hours. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of phenol to isopropylated phenols.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Wash the mixture with a 10% aqueous sodium hydroxide solution to remove the acidic catalyst and unreacted phenol. Subsequently, wash with water until the aqueous layer is neutral.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude isopropylated phenol mixture. This mixture can be used directly in the next step or purified by fractional distillation to enrich the 4-isopropylphenol isomer.[2]
3.2.2. Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas, and an addition funnel, place the isopropylated phenol mixture (1.0 mol) and anhydrous magnesium chloride (0.02 mol) in anhydrous toluene.
-
Addition of POCl₃: Heat the mixture to 80-90 °C with stirring. Add phosphoryl chloride (0.33 mol) dropwise from the addition funnel over 1-2 hours. The reaction will generate HCl gas, which should be safely vented and trapped.
-
Reaction Completion: After the addition is complete, raise the temperature to 110-120 °C and maintain it for 4-6 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Cool the reaction mixture to room temperature. Wash the mixture sequentially with dilute hydrochloric acid (to remove the catalyst), water, and a dilute sodium hydroxide solution (to remove any acidic byproducts). Finally, wash with water until the aqueous layer is neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain a clear, viscous liquid.[10]
Phosphorylation Mechanism Diagram
Caption: Mechanism of Lewis acid-catalyzed phosphorylation of isopropylphenol.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic protons. The integration of these signals will confirm the structure. |
| ¹³C NMR | Resonances for the isopropyl carbons and the aromatic carbons, including the carbon attached to the phosphate group. |
| ³¹P NMR | A single peak in the characteristic region for phosphate esters, confirming the formation of the P-O-Ar bonds.[11][12][13] |
| IR Spectroscopy | Characteristic absorption bands for P=O stretching, P-O-C (aryl) stretching, and C-H stretching of the isopropyl and aromatic groups.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (452.52 g/mol ).[6][7] |
Expected Yield: The overall yield for this two-step synthesis is typically in the range of 70-85%, depending on the purity of the starting materials and the optimization of the reaction conditions.
Safety and Handling
-
Phenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Propylene: Flammable gas. Handle in a well-ventilated area.
-
Phosphoryl chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Toluene: Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid and Sodium hydroxide: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
All reactions should be performed in a well-ventilated fume hood. Appropriate measures should be taken to neutralize and dispose of all waste materials according to institutional and local regulations.
Conclusion
This technical guide has detailed a reliable and scalable method for the synthesis of this compound from readily available starting materials. The two-step process, involving Friedel-Crafts alkylation and subsequent phosphorylation, is a well-established industrial method. By carefully controlling the reaction parameters and employing appropriate purification techniques, high-purity this compound can be obtained for its various applications as a flame retardant and plasticizer. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the chemical and materials science industries.
References
- U.S. Patent 2,358,133. (1944). Preparation of triaryl phosphates.
- The Significance of Isomerism and Complexity of Composition, on the Performance of Triaryl Phosphate Plasticisers in PVC. (1978). CHIMIA International Journal for Chemistry, 32(12), 475-476.
-
Ataman Kimya. (n.d.). Isopropylated Triphenyl Phosphate. Retrieved from [Link]
- CN Patent 1197785A. (1998). Preparation of o-isopropyl phenol.
-
PubChem. (n.d.). Tris(isopropylphenyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Armstrong, K., & Kilian, P. (2011). Catalytic Synthesis of Triaryl Phosphates from White Phosphorus. European Journal of Inorganic Chemistry, 2011(10), 1536-1539.
-
Request PDF. (n.d.). A direct approach to selective sulfonation of triarylphosphines. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
-
UCSB Department of Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Retrieved from [Link]
-
GOV.UK. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cumene process. Retrieved from [Link]
-
RSC Publishing. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]
-
NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
- U.S. Patent 5,017,729. (1991).
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]
-
SpectraBase. (n.d.). Triisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
RSC Publishing. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]
-
Chiron. (n.d.). PIP (3:1) and TIPPP. Retrieved from [Link]
- JPH02174737A. (1990). A method for producing phenol and a method for obtaining propylene from acetone, a by-product during its production.
-
HUNAN CHEM. (n.d.). Flame Retardant Triaryl Phosphate Isopropylated. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). Retrieved from [Link]
-
ResearchGate. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Retrieved from [Link]
-
ChemRxiv. (2022). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Retrieved from [Link]
Sources
- 1. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. hunan-chem.com [hunan-chem.com]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents [patents.google.com]
- 8. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 31P [nmr.chem.ucsb.edu]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Flame Retardant Mechanism of Tris(4-isopropylphenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-isopropylphenyl) phosphate (IPP) is a halogen-free organophosphorus flame retardant of the triaryl phosphate ester family. It is increasingly utilized in a variety of polymers to meet stringent fire safety standards. This technical guide provides a comprehensive overview of the core mechanisms by which IPP imparts flame retardancy. The dual-action of IPP, operating in both the condensed and gas phases, is elucidated through an examination of its thermal decomposition and its interactions with the polymer matrix during combustion. This guide synthesizes data from thermal analysis and flammability testing to provide a detailed understanding of its efficacy and mode of action, offering valuable insights for the development of advanced fire-safe materials.
Introduction
The widespread use of polymeric materials in modern applications necessitates the incorporation of flame retardants to mitigate fire risks. This compound (CAS 26967-76-0), a member of the aryl phosphate ester class of flame retardants, has emerged as a significant additive, particularly in thermoplastics like polyvinyl chloride (PVC), polyurethanes, and engineering plastics. Its popularity stems from its efficacy as both a flame retardant and a plasticizer, as well as its halogen-free nature, which addresses environmental and health concerns associated with halogenated counterparts.
The effectiveness of an organophosphorus flame retardant is intrinsically linked to its thermal decomposition behavior and its ability to interfere with the combustion cycle of the polymer. IPP exhibits a sophisticated, dual-mode mechanism of action, intervening in both the solid (condensed) phase and the gas phase of a fire. This guide will delve into the intricate chemical and physical processes that underpin IPP's flame retardant properties.
Thermal Decomposition of this compound
Understanding the thermal degradation of IPP is fundamental to comprehending its flame retardant mechanism. When subjected to the high temperatures of a developing fire, IPP undergoes a series of decomposition reactions that generate the active species responsible for flame inhibition. The thermal stability of IPP is a critical parameter, as the flame retardant must decompose at a temperature that is coincident with the pyrolysis of the host polymer to be effective.
Key Decomposition Products
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the thermal decomposition products of flame retardants. For IPP, the primary pyrolysis products are anticipated to include:
-
Isopropyl-substituted phenols: The cleavage of the ester bond will liberate isopropylphenol.
-
Phosphoric acid and its derivatives: The phosphorus moiety is converted into phosphoric acid and polyphosphoric acids.
-
Volatile phosphorus-containing radicals: A portion of the phosphorus content can be released into the gas phase as reactive radicals such as PO• and HPO•.
The formation of these specific products is central to the dual-phase flame retardant action of IPP.
Condensed-Phase Mechanism: The Charring Effect
In the condensed phase, the primary mode of action for IPP is the promotion of a protective, insulating char layer on the surface of the polymer.[1] This char acts as a physical barrier with multiple functions:
-
Insulation: It shields the underlying polymer from the heat of the flame, thereby slowing down its pyrolysis rate.
-
Mass Transfer Barrier: It impedes the diffusion of volatile, flammable pyrolysis products from the polymer to the gas phase, where they would otherwise fuel the fire.
-
Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion.
The formation of this char layer is a result of the chemical reactions between the decomposition products of IPP and the polymer matrix. Upon heating, IPP decomposes to form phosphoric acid.[1] This strong acid acts as a catalyst for the dehydration and cross-linking of the polymer chains, leading to the formation of a carbonaceous char.
The following diagram illustrates the key steps in the condensed-phase mechanism:
Caption: Condensed-phase flame retardant mechanism of IPP.
Gas-Phase Mechanism: Radical Scavenging
In addition to its action in the condensed phase, IPP also exhibits a significant flame-inhibiting effect in the gas phase. During the combustion of a polymer, a self-sustaining cycle of highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagates the flame. The gas-phase mechanism of IPP involves the release of volatile phosphorus-containing species that interrupt this radical chain reaction.[2]
Upon thermal decomposition, a fraction of the IPP molecules breaks down into smaller, volatile phosphorus-containing radicals, most notably PO•. These radicals are highly effective at scavenging the flame-propagating H• and OH• radicals, converting them into less reactive species. This "radical trap" mechanism effectively quenches the flame.[2]
The key reactions in the gas-phase inhibition cycle are:
-
H• + PO• + M → HPO + M
-
OH• + PO• → HPO2
-
H• + HPO2 → H2O + PO•
-
OH• + HPO → H2O + PO•
Through this series of reactions, the highly reactive H• and OH• radicals are consumed, and the phosphorus-containing radicals are regenerated, allowing them to participate in further scavenging cycles. This catalytic cycle of radical quenching is a highly efficient flame inhibition mechanism.
The following diagram illustrates the gas-phase radical scavenging cycle:
Caption: Gas-phase radical scavenging mechanism of IPP.
Experimental Characterization of the Flame Retardant Mechanism
A suite of analytical techniques is employed to investigate and validate the flame retardant mechanism of IPP. These methods provide quantitative data on the thermal stability, decomposition products, and flammability of polymers containing this additive.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability of both the flame retardant and the polymer blend.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Sample Pan: Platinum or alumina.
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 20-50 mL/min.[3]
-
Heating Rate: A linear heating rate, typically 10 °C/min.[3]
-
Temperature Range: Ambient to 800 °C.[3]
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates (from the derivative TGA or DTG curve), and the final char yield.[3]
The following workflow illustrates the process of TGA:
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is used to identify the volatile and semi-volatile products generated during the thermal decomposition of the flame retardant and the polymer. This provides direct evidence for the species involved in the gas-phase mechanism.
Experimental Protocol:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Size: 0.1-1.0 mg.
-
Pyrolysis Temperature: A temperature relevant to the decomposition of the material, often determined from TGA data (e.g., 600-800 °C).[4]
-
GC Column: A capillary column suitable for separating the pyrolysis products (e.g., a non-polar or mid-polar column).
-
GC Temperature Program: A program that effectively separates the analytes of interest.
-
MS Detection: Electron ionization (EI) mass spectrometry to generate mass spectra for compound identification.
-
Data Analysis: The resulting chromatogram is analyzed by identifying the peaks and comparing their mass spectra to a library (e.g., NIST) for compound identification.[2]
Cone Calorimetry
Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material under controlled fire-like conditions.[5] It provides crucial data on the overall fire performance of a material containing a flame retardant.
Experimental Protocol:
-
Instrument: A cone calorimeter compliant with standards such as ASTM E1354 or ISO 5660.[5]
-
Sample Size: Typically 100 mm x 100 mm plaques of a specified thickness.[6]
-
Heat Flux: A constant external heat flux, commonly 35 or 50 kW/m², is applied to the sample.[7]
-
Ignition: A spark igniter is used to ignite the pyrolysis gases.
-
Data Acquisition: Key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate (MLR), and smoke production rate (SPR) are continuously measured.[7]
-
Data Analysis: The data is plotted and analyzed to assess the fire hazard of the material and the effectiveness of the flame retardant.
The following table summarizes hypothetical cone calorimetry data for a polymer with and without IPP, illustrating its expected effect:
| Parameter | Polymer (Neat) | Polymer + 15% IPP |
| Time to Ignition (s) | 60 | 75 |
| Peak Heat Release Rate (kW/m²) | 800 | 450 |
| Total Heat Released (MJ/m²) | 120 | 80 |
| Char Yield (%) | 5 | 25 |
UL-94 Vertical Flame Test
The UL-94 test is a small-scale flammability test used to classify the burning behavior of plastic materials.[8] It is a widely recognized standard in many industries.
Test Procedure:
A rectangular bar of the material is held vertically and subjected to a flame for 10 seconds. The time it takes for the flame to self-extinguish after the ignition source is removed is measured. The test is repeated, and the presence of flaming drips is noted. Based on these observations, the material is assigned a classification (V-0, V-1, or V-2), with V-0 being the most flame-retardant classification.[8] A patent for a flame-retardant polypropylene composition mentions that the inclusion of tris(isopropylphenyl)phosphate can help achieve a V-0 rating.[9]
Conclusion
This compound is a highly effective, halogen-free flame retardant that operates through a dual-action mechanism. In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer and reduces the release of flammable volatiles. In the gas phase, it releases phosphorus-containing radicals that scavenge flame-propagating free radicals, thereby inhibiting the combustion process. The synergistic interplay between these two mechanisms results in a significant reduction in the flammability of a wide range of polymeric materials. A thorough understanding of these mechanisms, supported by robust experimental characterization, is crucial for the continued development and application of advanced, fire-safe materials.
References
-
TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]
- Wang, X., Song, L., Hu, Y., & Xing, W. (2020). A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry, 142(3), 1037-1055.
- Manich, A. M., Monllor, P., & Ferrándiz, M. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. AUTEX Research Journal, 19(2), 143-149.
- Lia, F., & Al-Salem, S. M. (2022). Identification and quantification of plastic additives using pyrolysis-GC/MS: A review. TrAC Trends in Analytical Chemistry, 157, 116773.
-
Furtado, C. R., & Asaro, R. J. (2019). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Retrieved from [Link]
- ASTM International. (2023).
- Hossain, M. S., Islam, M. R., & Khan, M. A. (2021). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Polymers, 13(15), 2465.
- BenchChem. (2025). In-Depth Technical Guide to the Thermal Decomposition of Tris[4-(2-methylpropyl)
- Malek, N., & Everson, R. (2014). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire retardant additives. Journal of Thermal Analysis and Calorimetry, 117(3), 1279-1288.
- Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics.
- ASTM International. (2022).
- Agudelo, N., et al. (2019).
- Manich, A. M., Monllor, P., & Ferrándiz, M. (2019). Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact.
- Loftus, J. J. (1989). Cone calorimeter evaluation of the flammability of composite materials. Gaithersburg, MD: National Institute of Standards and Technology.
- Zhang, Y., & Wang, Q. (2016). Cone Calorimetric Study of Gangue Flame Retardance of PVC.
-
ResearchGate. (n.d.). Cone calorimeter data of flame retardant composites Samples Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Cone calorimeter data for the PC and its blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Cone calorimetry results. Retrieved from [Link]
-
ResearchGate. (n.d.). Results for blank PP and PP-FR (15%) blends obtained from cone calorimeter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. Retrieved from [Link].
-
UL Solutions. (n.d.). UL 94 Flame Classifications. Retrieved from [Link]
- European Patent Office. (2017). EP3255100B1 - Flame-retardant polypropylene composition.
- Protolabs. (2025).
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate). Retrieved from [Link]
- Wang, Y., et al. (2023). Research on the Fire Behaviors of Polymeric Separator Materials PI, PPESK, and PVDF.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. Retrieved from [Link].
- Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
- BenchChem. (2025). Navigating the Thermal Landscape of Dimethyl (2,4,6-triisopropylphenyl)
- Schwaferts, C., et al. (2020). Systematic Development of a Simultaneous Determination of Plastic Particle Identity and Adsorbed Organic Compounds by Thermodesorption–Pyrolysis GC/MS (TD-Pyr-GC/MS). Polymers, 12(11), 2636.
- National Oceanic and Atmospheric Administration. (2021). Pyrolysis GC-MS characterization of plastic debris from the Northern Gulf of Alaska shorelines.
- Defense Technical Information Center. (2004).
Sources
- 1. mdpi.com [mdpi.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. mdpi.com [mdpi.com]
- 8. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Toxicological Profile of Tris(4-isopropylphenyl) Phosphate Isomers: An In-depth Technical Guide
Introduction: The Isomeric Complexity and Industrial Significance of Isopropylated Triphenyl Phosphates
Tris(4-isopropylphenyl) phosphate (IPP) is not a single chemical entity but a complex mixture of organophosphate esters. These compounds are widely utilized as flame retardants and plasticizers in a vast array of consumer and industrial products, including electronics, furniture, building materials, and hydraulic fluids.[1][2] The technical-grade product is synthesized through the reaction of phosphorus oxychloride with isopropyl-substituted phenols, resulting in a mixture of mono-, bis-, and tris-isopropylated phenyl phosphates, with the isopropyl groups occupying various positions (ortho-, meta-, para-) on the phenyl rings.[1][3] A typical composition of a commercial IPP mixture can include triphenyl phosphate (TPHP), mono-isopropylated IPP, bis-isopropylated IPP, and tris-isopropylated IPP.[4] This isomeric complexity is a critical determinant of the toxicological properties of the mixture, as individual isomers can exhibit distinct metabolic fates and potencies. Widespread human exposure occurs primarily through the ingestion of contaminated food and household dust.[4][5]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion of IPP Isomers
The toxicokinetics of IPP isomers, which encompasses their absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding their potential health effects. While data on individual isomers is limited, studies on related organophosphate esters provide valuable insights.
Absorption and Distribution
Following oral exposure, IPP is readily absorbed from the gastrointestinal tract.[6] Due to their lipophilic nature, IPP isomers are expected to distribute to various tissues, with potential for accumulation in adipose tissue. Preliminary data indicates that both TPHP and IPP can cross the placental barrier and the blood-brain barrier, suggesting potential for fetal and central nervous system exposure.[5][7]
Metabolism: The Formation of Active and Inactive Metabolites
The metabolism of IPP isomers is a complex process that can lead to both detoxification and bioactivation. The primary metabolic pathways for organophosphate esters involve Phase I and Phase II reactions.
-
Phase I Metabolism: This phase is primarily mediated by cytochrome P450 (CYP) enzymes and involves oxidation, hydrolysis, and hydroxylation. A key metabolic step for some organophosphates is the oxidative desulfuration of thionoesters to their more toxic oxon forms, although this is not a primary pathway for triaryl phosphates like IPP. Hydrolysis by esterases, such as A-esterases (paraoxonases), can lead to the formation of diphenyl phosphate (DPHP) and isopropyl-substituted phenols. Hydroxylation of the alkyl and aryl moieties can also occur. Studies on rabbits have identified cyclic metabolites of isopropylated triphenyl phosphates, suggesting that intramolecular cyclization can occur.
-
Phase II Metabolism: In this phase, the metabolites from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.
The specific metabolic pathways and the resulting metabolites can vary significantly between different IPP isomers, which in turn influences their toxicological profiles.
Key Toxicological Endpoints of IPP Isomers
The toxicity of IPP isomers manifests in several key organ systems, with neurotoxicity and reproductive and developmental toxicity being of primary concern.
Neurotoxicity: The Specter of Organophosphate-Induced Delayed Neuropathy (OPIDN)
A significant concern with certain organophosphate compounds is their potential to cause Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological disorder characterized by a delayed onset of ataxia, weakness, and paralysis of the limbs.[8] The initiation of OPIDN is linked to the inhibition and subsequent "aging" of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).[8]
While some studies suggest that mixed isopropyl phenyl phosphates are less potent inducers of OPIDN compared to compounds like tri-ortho-cresyl phosphate (TOCP), the potential for neurotoxicity exists, particularly with isomers containing ortho-substitutions.[8] Commercial IPP formulations have been shown to cause ataxia in hens, the primary animal model for OPIDN, but typically at high doses.[9] The neurotoxic potential is highly dependent on the specific isomeric composition of the mixture.[9]
Beyond OPIDN, IPP isomers have been shown to affect neurotransmitter systems. Studies in zebrafish have demonstrated that IPP exposure can alter the levels of dopamine and its metabolites, and downregulate genes associated with glutamate and GABA receptors, leading to hypoactive behavior.[5]
Reproductive and Developmental Toxicity
Perinatal exposure to IPP in rats has been shown to adversely affect reproductive performance and offspring development.[4][5] Key findings from these studies include:
-
Reduced Pup Survival: Decreased survival of pups during the early postnatal period.[4]
-
Delayed Puberty: Delays in the onset of sexual maturation in both male and female offspring.[7]
-
Reduced Body Weight: Lower body weights in exposed offspring.[7][10]
-
Cholinesterase Inhibition: Decreased activity of acetylcholinesterase (AChE), an important enzyme in the nervous system.[7]
These effects have been observed at doses as low as 1000 ppm in feed, highlighting the sensitivity of the developing organism to IPP exposure.[4][5][10]
Endocrine-Disrupting Effects
A growing body of evidence suggests that IPP isomers may act as endocrine-disrupting chemicals (EDCs), interfering with the normal function of the endocrine system.[1]
-
Estrogenic and Androgenic Activity: In vitro studies have shown that some phenols, structurally similar to IPP metabolites, can act as agonists or antagonists of the estrogen receptor (ER) and androgen receptor (AR).[10] Molecular docking studies also suggest that related organophosphates can bind to these receptors.
-
Thyroid Hormone Disruption: Exposure to related organophosphate flame retardants has been shown to alter thyroid hormone levels in fish, suggesting a potential for IPP isomers to interfere with the hypothalamus-pituitary-thyroid (HPT) axis.
-
Effects on Steroidogenesis: Some studies indicate that organophosphates can disrupt the synthesis of steroid hormones.
Other Systemic Toxicities
Studies in adult rats have shown that exposure to IPP can lead to a dose-related increase in liver and adrenal gland weight.[11] Histopathological examination revealed hypertrophy and accumulation of neutral lipids in the zona fasciculata of the adrenal cortex.[11]
Molecular Mechanisms of Toxicity
The toxic effects of IPP isomers are underpinned by their interactions with specific molecular targets and signaling pathways.
Inhibition of Neuropathy Target Esterase (NTE)
The initiation of OPIDN is a two-step process involving NTE:
-
Inhibition: A neuropathic organophosphate covalently binds to the active site of NTE.
-
Aging: A subsequent chemical modification of the inhibited enzyme, typically the loss of an R-group from the phosphorus, which is considered the irreversible step leading to neuropathy.
The structure of the IPP isomer, particularly the presence and position of the isopropyl group, influences its ability to inhibit and age NTE.
Disruption of Neurotransmitter Systems
IPP isomers can interfere with neurotransmission through several mechanisms:
-
Cholinergic System: Inhibition of acetylcholinesterase (AChE) leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.
-
Dopaminergic System: As observed in zebrafish studies, IPP can alter dopamine levels and the expression of dopamine-related genes, potentially leading to behavioral and motor deficits.[5]
-
Glutamatergic and GABAergic Systems: Downregulation of glutamate and GABA receptor genes suggests that IPP can also impact excitatory and inhibitory neurotransmission.[5]
Interaction with Nuclear Receptors
The endocrine-disrupting effects of IPP isomers are likely mediated by their interaction with nuclear receptors, including:
-
Estrogen Receptors (ERα and ERβ): Binding to these receptors can mimic or block the effects of endogenous estrogens.
-
Androgen Receptor (AR): Interaction with the AR can lead to anti-androgenic or androgenic effects.
-
Thyroid Hormone Receptors (TRs): Interference with TRs can disrupt thyroid hormone signaling, which is critical for development and metabolism.
Quantitative Toxicological Data
| Endpoint | Test System | Isomer/Mixture | Value | Reference |
| Acute Oral LD50 | Rat | Commercial IPP (CAS 68937-41-7) | >5000 mg/kg bw | |
| Acute Dermal LD50 | Rabbit | Commercial IPP (CAS 68937-41-7) | >10000 mg/kg bw | [12] |
| Reproductive/Developmental Toxicity | Sprague-Dawley Rat | Commercial IPP (CAS 68937-41-7) | LOAEL: 1000 ppm in feed (developmental) | [4][5] |
| Repeated Dose Toxicity | Rat | Commercial IPP (CAS 68937-41-7) | LOAEL: 25 mg/kg bw/day (adrenal effects) | [12] |
| Neurotoxicity (OPIDN) | Hen | Commercial IPP formulations | Ataxia at doses >2000 mg/kg bw | [9] |
LOAEL: Lowest Observed Adverse Effect Level LD50: Median Lethal Dose
Experimental Protocols
In Vivo Reproductive and Developmental Toxicity Study (Modified OECD 416)
This protocol is designed to evaluate the effects of a substance on male and female reproductive performance and the development of offspring.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dose Administration: The test substance (IPP mixture) is administered in the diet at various concentrations (e.g., 0, 1000, 3000, 10000 ppm).[4][5]
-
Exposure Period: Parental (F0) generation is exposed for a pre-mating period, during mating, gestation, and lactation. The first-generation (F1) offspring are exposed from weaning until sexual maturity.
-
Endpoints Evaluated:
-
F0 Generation: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and organ weights.
-
F1 Generation: Viability, clinical signs, body weight, sex ratio, anogenital distance, developmental landmarks (e.g., balanopreputial separation, vaginal opening), and organ weights.[7]
-
Neurobehavioral and Neurochemical Assessments: Can be included to assess for developmental neurotoxicity.
-
Histopathology: Examination of reproductive and endocrine organs.
-
Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Hen Study (Modified OECD 418)
This study is the gold standard for assessing the potential of a substance to cause OPIDN.
Methodology:
-
Animal Model: Adult domestic hens are the required species due to their sensitivity to OPIDN.
-
Dose Administration: A single oral dose of the test substance is administered.
-
Observation Period: Hens are observed for 21 days for the development of clinical signs of neurotoxicity (e.g., ataxia, paralysis).
-
Biochemical Assessment: A satellite group of hens is used to measure NTE activity in the brain and spinal cord at specific time points after dosing (e.g., 24 and 48 hours) to determine the extent of inhibition.
-
Histopathology: Microscopic examination of nervous tissue (brain, spinal cord, peripheral nerves) from both clinically affected and asymptomatic hens to look for characteristic axonal degeneration.
Visualizations
Proposed Molecular Mechanism of IPP-Induced Neurotoxicity
Caption: Proposed pathways of IPP-induced neurotoxicity.
Experimental Workflow for In Vivo Reproductive Toxicity Assessment
Caption: Workflow for a one-generation reproductive toxicity study.
Conclusion
The toxicological profile of this compound is complex and heavily influenced by its isomeric composition. The available evidence clearly indicates the potential for neurotoxicity, particularly OPIDN, and adverse effects on reproduction and development. Furthermore, emerging data suggest that IPP isomers may act as endocrine disruptors, interfering with estrogen, androgen, and thyroid hormone signaling. Given the widespread human exposure to these compounds, a thorough understanding of their toxicological properties is essential for accurate risk assessment and the protection of public health. Further research is warranted to elucidate the toxicokinetics and mechanisms of action of individual IPP isomers to better predict the health risks associated with exposure to these ubiquitous flame retardants and plasticizers.
References
-
Witchey, S. K., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 191(2), 374-386. [Link]
-
National Toxicology Program. (2021). NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. [Link]
-
Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology, 20(4), 653-673. [Link]
-
Dasgupta, S., et al. (2024). Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. Science of The Total Environment, 906, 167576. [Link]
-
Ataman Kimya. Isopropylated Triphenyl Phosphate. [Link]
-
Request PDF. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. [Link]
-
Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]
-
Semantic Scholar. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. [Link]
-
PubChem. Tris(isopropylphenyl)phosphate. [Link]
-
Wade, M. G., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. International Journal of Toxicology, 38(4), 279-290. [Link]
-
ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. [Link]
-
Vermont Department of Health. Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7). [Link]
-
PubChem. Tris(4-isopropylphenyl)phosphate. [Link]
-
Toxic-Free Future. (2018). Phenol, isopropylated, phosphate (3_1) TSCA Technical Report 1.12.18.1. [Link]
-
National Center for Biotechnology Information. (2018). Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. [Link]
Sources
- 1. Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the endocrine disrupting effect of flame retardants based on molecular docking technique - an example of tris (1-chloro-2-propyl) phosphate [aei.ewapub.com]
- 3. Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate polyneuropathy and neuropathy target esterase: studies with methamidophos and its resolved optical isomers [air.unimi.it]
- 5. Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Inhibition and aging of neuropathy target esterase by the stereoisomers of a phosphoramidate related to methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproductive disorders linked to the interaction between sex steroid and thyroid hormonal activities, oxidative stress responses, and the rate of metabolism of tris (1,3-dichloro-2-propyl) phosphate (TDCPP) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Environmental Odyssey of Tris(4-isopropylphenyl) phosphate: A Technical Guide to its Fate and Degradation
Introduction: Unraveling the Environmental Profile of a Modern Flame Retardant
Tris(4-isopropylphenyl) phosphate (TiPP), a member of the organophosphate ester (OPE) family, has seen widespread use as a flame retardant and plasticizer in a multitude of commercial and industrial products, including PVC, resins, and hydraulic fluids.[1] Its proliferation, often as a replacement for phased-out brominated flame retardants, has led to its detection in various environmental compartments, from indoor dust to aquatic ecosystems. This guide provides a comprehensive technical overview of the environmental fate and degradation pathways of TiPP, offering insights for researchers, environmental scientists, and professionals in drug development who may encounter this compound in their work. We will delve into the critical abiotic and biotic degradation processes, bioaccumulation potential, and the analytical methodologies required to trace its journey through the environment.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental transport and fate of a chemical are fundamentally governed by its physical and chemical properties. TiPP is a complex substance, often existing as a mixture of isomers with varying degrees of isopropylation on the phenyl rings.[2] The "this compound" designation specifically refers to the isomer with three para-substituted isopropyl groups.
| Property | Value | Implication for Environmental Fate | Source |
| Molecular Formula | C27H33O4P | - | [3] |
| Molecular Weight | 452.5 g/mol | Influences volatility and transport. | [3] |
| Physical State | Yellow waxy solid | Low volatility. | [3] |
| Vapor Pressure | 2.1 x 10^-8 mm Hg at 25°C (estimated for the 4-isomer) | Predominantly found in the particulate phase in the atmosphere, not as a gas. Subject to wet and dry deposition. | [3] |
| Water Solubility | Very low (not explicitly quantified in search results) | Tends to partition from water to solid phases like soil and sediment. | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | ~6.1 (estimated) | High potential for bioaccumulation in fatty tissues of organisms. | [1] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.2 x 10^6 (estimated) | Considered immobile in soil, with strong adsorption to organic matter. Leaching to groundwater is unlikely. | [3] |
Abiotic Degradation: The Chemical Gauntlet
Abiotic degradation pathways are those that do not involve biological organisms. For TiPP, the primary abiotic processes of concern are hydrolysis and photolysis.
Hydrolysis: A Slow Surrender to Water
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphate esters like TiPP, the ester linkages are susceptible to hydrolysis.
Causality of Experimental Design (OECD 111): The standard protocol for evaluating hydrolysis is the OECD Guideline 111: Hydrolysis as a Function of pH.[4][5] This guideline is chosen because pH is a critical factor influencing the rate of hydrolysis of many organic compounds. The test is conducted across a range of environmentally relevant pH values (typically 4, 7, and 9) to simulate conditions in acidic, neutral, and alkaline waters.[6][7] The experiment is conducted in the dark to exclude photodegradation as a contributing factor.
Degradation Pathway: The hydrolysis of TiPP is expected to proceed via a stepwise cleavage of the phosphate ester bonds.
Caption: Proposed hydrolytic degradation pathway of TiPP.
Kinetics and Environmental Significance: The rate of hydrolysis for TiPP is generally slow under neutral environmental conditions (pH 7).[1] However, the reaction is significantly faster under alkaline conditions (pH ≥ 9).[1][8] The primary degradation products are 4-isopropylphenol and the corresponding diaryl phosphate, bis(4-isopropylphenyl) phosphate.[1] This diaryl phosphate is expected to be more resistant to further hydrolysis than the parent compound.[1]
Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of TiPP in a suitable, water-miscible solvent. The final concentration of the test substance in the buffer solutions should not exceed half of its water solubility.
-
Incubation: Add a small volume of the TiPP stock solution to the buffer solutions in sterile, stoppered flasks. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw samples from each flask.
-
Analysis: Analyze the samples for the concentration of the parent TiPP and its degradation products using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Determine the rate of hydrolysis and the half-life of TiPP at each pH value.
Photolysis: A Respite from the Sun
Photolysis is the degradation of a molecule by light. For direct photolysis to occur, the molecule must absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm).
Findings: TiPP does not possess chromophores that absorb light at wavelengths greater than 290 nm.[3] Therefore, direct photolysis is not considered a significant degradation pathway for this compound in the environment.[1][3] While indirect photolysis, mediated by reactive species such as hydroxyl radicals in the atmosphere or water, may contribute to its degradation, this is generally a slower process for compounds in the particulate or dissolved phase.
Biotic Degradation: The Microbial Feast
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.
Causality of Experimental Design (OECD 301F): A common starting point for assessing biodegradability is a ready biodegradability test, such as the OECD 301F Manometric Respirometry Test.[9][10][11] This test uses a relatively high concentration of the test substance and a low concentration of microorganisms from a non-acclimated source (e.g., activated sludge from a municipal wastewater treatment plant).[12] A "pass" in this stringent test indicates that the substance is likely to be rapidly and completely biodegraded in a variety of aerobic environments. A failure, however, does not necessarily mean the substance is non-biodegradable, but rather that it may require a period of adaptation for the microbial communities or specific conditions to degrade.[13] For a poorly soluble substance like TiPP, the manometric respirometry method is suitable as it can be used for insoluble and non-volatile materials.[11]
Biodegradation Potential of TiPP: In a Japanese MITI test (similar to OECD 301C), TiPP showed 0% of its theoretical biochemical oxygen demand (BOD) over 28 days, leading to the conclusion that it is not readily biodegradable under these specific conditions.[3] However, other studies on isopropylphenyl diphenyl phosphate, a related compound, have shown significant degradation by acclimated activated sludge.[1] This suggests that while TiPP is not readily biodegradable by unacclimated microorganisms, it is "inherently biodegradable," meaning that microbial populations can adapt to degrade it over time.[1]
Proposed Biodegradation Pathway: The biodegradation of triaryl phosphates is believed to be initiated by enzymes such as phosphatases or cytochrome P450 monooxygenases.[14][15] The pathway likely mirrors hydrolysis, with the stepwise removal of the isopropylphenyl groups.
Caption: Conceptual microbial degradation pathway of TiPP.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the guideline.
-
Inoculum: Obtain fresh activated sludge from a domestic wastewater treatment plant.
-
Test Setup: In sealed respirometer flasks, combine the mineral medium, inoculum, and the test substance (TiPP). Include control flasks with only inoculum (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
Incubation: Incubate the flasks at a constant temperature (20 ± 1°C) in the dark with continuous stirring for 28 days.
-
Measurement: The oxygen consumption in each flask is measured over time using a manometer or pressure transducer. Carbon dioxide produced is absorbed by a potassium hydroxide solution.
-
Calculation: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).
Bioaccumulation and Ecotoxicity: The Ripple Effect in Ecosystems
Bioaccumulation: With a high estimated log Kow of ~6.1, TiPP has a strong tendency to partition into the fatty tissues of organisms.[1] This indicates a high potential for bioaccumulation, where the concentration of the chemical increases in an organism over time.
Toxicity: TiPP is considered to have high aquatic toxicity. Studies have also raised concerns about its potential for reproductive and developmental toxicity, neurotoxicity, and endocrine-disrupting effects in mammals.[2] The detection of TiPP and its metabolites in human tissues indicates widespread exposure.
Analytical Methodologies: Detecting TiPP and its Progeny
The analysis of TiPP and its degradation products in environmental and biological samples requires sensitive and selective analytical techniques.
Sample Preparation: Due to the complexity of environmental matrices, a sample preparation step is crucial to extract and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly used technique for water samples.[16][17] For solid samples like soil and sediment, techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction are employed.[18]
Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of OPEs and their metabolites.[16][19] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds at low concentrations. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the parent compound.[20]
Experimental Protocol: LC-MS/MS Analysis of TiPP and its Degradation Products
-
Sample Extraction: Extract the aqueous sample using a solid-phase extraction cartridge (e.g., Oasis HLB). Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase.
-
Chromatographic Separation: Inject the sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for TiPP and its expected degradation products.
-
Quantification: Quantify the analytes using an internal standard or a matrix-matched calibration curve.
Conclusion: A Persistent Contaminant Warranting Continued Scrutiny
This compound is a persistent environmental contaminant with a high potential for bioaccumulation and toxicity. Its primary abiotic degradation pathway is hydrolysis, which is slow under neutral conditions but accelerated in alkaline environments. Direct photolysis is not a significant fate process. While not readily biodegradable, TiPP is inherently biodegradable, meaning that adapted microbial communities can break it down over time. The primary degradation products of both abiotic and biotic pathways are isopropylphenols and partially dealkylated phosphate esters. Given its widespread use and environmental presence, continued research into the long-term ecological effects of TiPP and its degradation products is essential. Furthermore, the development of effective remediation strategies for TiPP-contaminated environments is a critical area for future investigation.
References
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (2009). GOV.UK. [Link]
-
Enhanced Biodegradation/Photodegradation of Organophosphorus Fire Retardant Using an Integrated Method of Modified Pharmacophore Model with Molecular Dynamics and Polarizable Continuum Model. (2019). PMC. [Link]
-
Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. (2022). MDPI. [Link]
-
Photocatalytic degradation of organophosphorus flame retardants in aqueous solutions: a review and future prospects. (2024). PubMed. [Link]
-
Degradation of organophosphorus flame retardant tri(chloro-propyl)phosphate (TCPP) by (001) crystal plane of TiO2 photocatalysts. (2020). Taylor & Francis Online. [Link]
-
OECD 301F Manometric Respirometry Test for Ready Biodegradability US Lab. (2025). MaTestLab. [Link]
-
Photocatalytic degradation of organophosphorus flame retardants in aqueous solutions: a review and future prospects. (2024). ResearchGate. [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE. Ataman Kimya. [Link]
-
OECD 111: Hydrolysis as a function of pH & abiotic degradation. Labcorp. [Link]
-
OECD 111: Hydrolysis as a Function of pH. ibacon GmbH. [Link]
-
OECD 301f : Manometric Respirometry Test. Impact Solutions. [Link]
-
Types of OECD 301 Biodegradation Tests. Aropha. [Link]
-
OECD 111 – Hydrolysis as a Function of pH. Situ Biosciences. [Link]
-
Hydrolysis and function of PH according to OECD test no. 111. (2021). Analytice. [Link]
-
Test No. 111: Hydrolysis as a Function of pH. OECD. [Link]
-
Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. (2013). PubMed. [Link]
-
Quantitative Determination of Nine Type of Organophosphate Flame Retardant (OPFR) Metabolites in Human Urine. Shimadzu. [Link]
-
Environmental risk evaluation report: Triphenyl phosphate (CAS no. 115-86-6). (2009). GOV.UK. [Link]
-
(PDF) Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples. (2016). ResearchGate. [Link]
-
Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. (2024). Olipes. [Link]
-
Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. (2019). Xylem Analytics. [Link]
-
Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). MDPI. [Link]
-
Tris(isopropylphenyl)phosphate. PubChem. [Link]
-
Biodegradation of tricresyl phosphate isomers by Brevibacillus brevis: Degradation pathway and metabolic mechanism. ResearchGate. [Link]
-
Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Unexpectedly High Concentrations of a Newly Identified Organophosphate Ester, Tris(2,4-di-tert-butylphenyl) Phosphate, in Indoor Dust from Canada. ResearchGate. [Link]
-
Biodegradation of Tricresyl Phosphates Isomers by a Novel Microbial Consortium and the Toxicity Evaluation of its Major Products. ResearchGate. [Link]
-
Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. The University of Liverpool Repository. [Link]
-
Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. (2021). MDPI. [Link]
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). Publisso. [Link]
-
Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products. (2022). PubMed. [Link]
-
Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (2021). PMC. [Link]
-
Triphenyl Phosphate. ChemView. [Link]
-
From contamination to remediation: understanding the toxicity, risk assessment, and degradation pathways of triphenyl phosphate and related organophosphate flame retardants in water and soil. (2023). CERES Research Repository. [Link]
-
Tris(isopropylphenyl) phosphate. PubChem. [Link]
-
Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA NEPAL. [Link]
-
Biodegradation of triphenyl phosphate by a novel marine bacterial strain: Performance, mechanism, bioremediation and toxicity alleviation. University of Nottingham Ningbo China. [Link]
-
Biodegradation of triphenyl phosphate using an efficient bacterial consortium GYY: Degradation characteristics, metabolic pathway and 16S rRNA genes analysis. (2020). PubMed. [Link]
-
Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas. CDMF. [Link]
-
Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles. ResearchGate. [Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 6. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. matestlabs.com [matestlabs.com]
- 10. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 11. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 12. xylemanalytics.com [xylemanalytics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry | MDPI [mdpi.com]
- 20. books.publisso.de [books.publisso.de]
Neurotoxicity studies of Tris(4-isopropylphenyl) phosphate
An In-Depth Technical Guide to the Neurotoxicity of Tris(4-isopropylphenyl) phosphate (TIPpP)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the neurotoxic potential of this compound (TIPpP), an organophosphate ester (OPE) used as a flame retardant and plasticizer. Given the limited research specifically on TIPpP, this document synthesizes direct evidence where available and draws upon data from structurally related isopropylphenyl phosphates (IPPs) and other OPEs to construct a scientifically grounded understanding of its potential hazards. This resource is intended for researchers, toxicologists, and drug development professionals investigating the neurological impact of environmental chemicals.
Introduction: The Isopropylated Phenyl Phosphate Concern
This compound is a member of the broader category of isopropylated phenyl phosphates (IPPs), which are complex mixtures of mono-, bis-, and tris-isopropylated isomers.[1] These compounds are increasingly used in consumer products, leading to widespread human exposure, particularly in children.[1][2] The structural similarity of OPEs to organophosphate pesticides, notorious for their developmental neurotoxicity, has raised significant concerns.[3][4] While extensive data on many OPEs exist, TIPpP and the IPP mixture remain less characterized, necessitating a thorough evaluation of their potential to adversely affect the nervous system. This guide will delve into the toxicokinetics, mechanisms of neurotoxicity, and state-of-the-art methodologies for assessing the neurological risks associated with TIPpP.
Toxicokinetics: Passage to the Central Nervous System
A critical determinant of a compound's neurotoxicity is its ability to reach the central nervous system (CNS). Studies on IPP mixtures and the related triphenyl phosphate (TPHP) have demonstrated that these OPEs can be absorbed, distributed to the brain, and transferred from mother to offspring.
-
Absorption and Distribution : Human exposure to IPPs primarily occurs through oral ingestion.[1][2] Animal studies confirm that upon ingestion, these compounds and their metabolites are distributed systemically.
-
Blood-Brain Barrier Permeation : Research on TPHP shows it and its metabolite, diphenyl phosphate (DPP), can cross the blood-brain barrier (BBB) in mice.[5] This suggests that TIPpP, due to its lipophilic nature, likely also permeates the BBB.
-
Gestational and Lactational Transfer : Preliminary studies in Sprague Dawley rats have shown that IPPs can be transferred to the fetus during gestation and to offspring via lactation, indicating that the developing brain is a key target.[1][2]
Core Mechanisms of Neurotoxicity
The neurotoxicity of OPEs is multifaceted, extending beyond the classical mechanism of cholinesterase inhibition. The potential pathways for TIPpP-induced neurotoxicity include direct enzymatic inhibition and a range of non-cholinergic disruptive events.
Cholinesterase Inhibition
A hallmark of many organophosphates is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to cholinergic overstimulation and subsequent neurotoxicity.
-
Evidence : Studies on rats exposed to an IPP mixture containing tris-isopropylated IPP revealed reduced cholinesterase enzyme activity in offspring starting at a feed concentration of 1000 ppm.[1][2][6] While direct inhibition by pure TIPpP has not been fully characterized, this finding strongly suggests that TIPpP contributes to the overall anticholinesterase activity of the IPP mixture. In contrast, some OPEs like TDCPP do not significantly alter AChE activity but still cause neuronal damage through other mechanisms.[7]
Developmental Neurotoxicity (DNT)
The developing nervous system is uniquely vulnerable to chemical insults. OPEs, including IPPs, are of particular concern as developmental neurotoxicants.[1][2]
-
Evidence : Perinatal exposure to IPP mixtures in rats led to a range of developmental effects, including reduced body weights and delays in pubertal endpoints, which are often linked to underlying neuroendocrine disruption.[1][6] Studies using in vitro DNT testing batteries have shown that various OPEs can interfere with critical neurodevelopmental processes like neurite outgrowth, cell migration, and oligodendrocyte differentiation.[4] The urinary metabolite of a related compound, isopropyl-phenyl phenyl phosphate (ip-PPP), has been associated with decreased fine motor skills in children, providing human-relevant evidence of developmental neurotoxicity.[8]
Oxidative Stress and Neuroinflammation
An increasing body of evidence points to oxidative stress as a key mechanism for the neurotoxicity of many OPEs. The brain's high metabolic rate and lipid content make it particularly susceptible to damage from reactive oxygen species (ROS).
-
Causality : Excessive ROS production can damage neurons, lipids, and DNA, leading to cellular injury and death through apoptosis or necrosis.[7] This oxidative damage can also trigger a neuroinflammatory response. Studies on the related OPE, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), show that it increases ROS levels in vivo and can induce neuroinflammation.[5][7] It is plausible that TIPpP acts through a similar pathway.
Disruption of Signaling Pathways
OPEs can perturb intracellular signaling cascades that are crucial for neuronal survival, differentiation, and function.
-
Evidence : Research on TPHP has implicated the mitogen-activated protein kinase (MAPK) and forkhead box (FOXO) signaling pathways in neuronal apoptosis.[5] In the nematode C. elegans, the p38-MAPK pathway is activated as a protective response to TDCIPP-induced neurotoxicity.[7] Furthermore, TPHP has been shown to act as an agonist for the G protein-coupled estrogen receptor (GPER), activating downstream pathways like PI3K-Akt and MAPK, which can lead to endocrine-disrupting effects that impact neurodevelopment.[9]
Below is a proposed Adverse Outcome Pathway (AOP) that integrates these mechanisms, illustrating the cascade from a molecular initiating event to an adverse neurodevelopmental outcome. An AOP provides a framework for organizing biological knowledge, linking a molecular event to an adverse outcome through a series of measurable key events.[10][11]
Caption: Proposed Adverse Outcome Pathway for TIPpP Neurotoxicity.
Methodologies for Neurotoxicity Assessment
A multi-pronged approach using in vitro, in vivo, and biochemical methods is essential for a comprehensive assessment of TIPpP's neurotoxic potential.
In Vitro Models: Mechanistic Insights
In vitro systems are invaluable for dissecting molecular mechanisms and for higher-throughput screening.[12][13]
-
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Models : These models offer a human-relevant platform to study DNT.[14] Both 2D neuronal cultures and 3D neurospheres can be used to assess effects on proliferation, differentiation, synaptogenesis, and network formation.[14]
-
Primary Cortical Neurons : These are considered a gold standard for studying effects on neuronal morphology and function, such as neurite outgrowth and electrical activity.[15]
-
Cell Lines : Immortalized cell lines like SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are useful for initial hazard identification, particularly for assessing effects on cell viability and differentiation.
The following diagram illustrates a typical workflow for an in vitro neurite outgrowth assay.
Caption: Experimental Workflow for an In Vitro Neurite Outgrowth Assay.
In Vivo Models: Systemic and Behavioral Effects
Animal models are crucial for understanding how a substance affects a whole, integrated biological system, including complex behaviors.
-
Rodent Models (Rat) : The Sprague Dawley rat is a commonly used model for DNT studies.[1][2] Perinatal exposure studies, where dams are exposed during gestation and lactation, are particularly relevant for assessing developmental effects on offspring.[1]
-
Alternative Models (Zebrafish) : The zebrafish model offers a high-throughput alternative for screening DNT effects.[16] Their rapid development and transparent embryos allow for real-time observation of neurodevelopmental processes.
The following diagram outlines a workflow for a developmental neurotoxicity study in rats.
Caption: Workflow for an In Vivo Developmental Neurotoxicity (DNT) Study.
Biochemical and Analytical Protocols
Quantitative assays are essential for determining specific enzymatic and cellular responses to TIPpP exposure.
This protocol is based on the spectrophotometric method described by Ellman et al. (1961) and adapted for brain and blood samples.[1]
-
Sample Preparation :
-
Homogenize brain tissue or collect whole blood.
-
For brain tissue, prepare a membrane fraction by homogenization in buffer followed by centrifugation. Solubilize the membrane pellet.
-
Centrifuge the homogenate at 10,000 x g for 2 minutes at 4°C.[1]
-
Collect the supernatant for analysis.
-
-
Assay Procedure :
-
Dilute samples in assay buffer (e.g., 1x PBS). A 2-fold dilution for blood and a 10-fold dilution for brain are typical starting points.[1]
-
Prepare a reaction mixture in a 96-well plate containing the sample, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a substrate (acetylthiocholine for AChE).
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the ChE activity.
-
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbs/min).
-
Normalize the activity to the protein concentration of the sample (e.g., nmol/min/mg protein).
-
Compare the activity in TIPpP-exposed samples to vehicle controls.
-
The detection and quantification of TIPpP and its metabolites in biological matrices (blood, urine) and environmental samples are typically performed using mass spectrometry.
-
Methods : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for their high sensitivity and specificity.[1][17]
Summary of Key Findings and Data
The available data, primarily from studies on IPP mixtures, indicate a clear potential for neurotoxicity.
Table 1: Summary of In Vivo Neurotoxic Effects of Isopropylated Phenyl Phosphates (IPPs)
| Endpoint | Species | Exposure Route/Dose | Key Findings | Reference |
| Developmental Toxicity | Sprague Dawley Rat | 1000 - 10,000 ppm in feed (perinatal) | Reduced pup body weight, delayed pubertal onset. | [1][2][6] |
| Cholinesterase Activity | Sprague Dawley Rat | ≥ 1000 ppm in feed (perinatal) | Reduced cholinesterase enzyme activity in offspring. | [1][2] |
| Organ Weight | Sprague Dawley Rat | 10,000 ppm in feed (perinatal) | Increased relative brain weights in dams. | [1] |
| Behavioral Effects | Mouse (TPHP) | 16-32 mg/kg/day (maternal) | Impaired object recognition memory, altered locomotor activity in offspring. | [3] |
| Neurochemistry | Mouse (TPHP) | 32 mg/kg/day (maternal) | Increased dopamine utilization in the striatum of male offspring. | [3] |
Conclusion and Future Directions
The evidence strongly suggests that this compound and related IPPs are developmentally neurotoxic. The primary mechanisms likely involve cholinesterase inhibition, disruption of critical neurodevelopmental processes, and induction of oxidative stress. However, significant data gaps remain for TIPpP specifically.
Future research should prioritize:
-
Isomer-Specific Toxicity : Conducting neurotoxicity studies on pure this compound to distinguish its specific contribution from that of the complex IPP mixture.
-
Mechanistic Elucidation : Investigating the role of non-cholinergic pathways, including oxidative stress, neuroinflammation, and endocrine disruption, in TIPpP-induced neurotoxicity.
-
Human-Relevant Models : Utilizing advanced in vitro models, such as hiPSC-derived brain organoids, to better predict human health risks.
-
Long-Term Studies : Performing long-term, low-dose exposure studies in animal models to assess the consequences of chronic exposure on behavior and neurodegeneration later in life.
By addressing these research needs, the scientific community can develop a more complete and accurate risk assessment for this widely used organophosphate ester.
References
-
Witchey, S. A., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 192(1), 107-123. [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. [Link]
-
Witchey, S. A., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. PubMed. [Link]
-
Sun, Y., et al. (2019). Early-life exposure to the organophosphorus flame-retardant tris (1,3-dichloro-2-propyl) phosphate induces delayed neurotoxicity associated with DNA methylation in adult zebrafish. ResearchGate. [Link]
-
Wang, X., et al. (2023). Neurotoxicity of Tris (1,3-dichloroisopropyl) phosphate in Caenorhabditis elegans. ResearchGate. [Link]
-
Kopp, M., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. ResearchGate. [Link]
-
Liu, X., et al. (2020). Triphenyl phosphate permeates the blood brain barrier and induce neurotoxicity in mouse brain. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. ATSDR. [Link]
-
Witchey, S. A., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. ResearchGate. [Link]
-
Hawkey, A. B., et al. (2022). Developmental Exposure to the Flame Retardant, Triphenyl Phosphate, Causes Long-lasting Neurobehavioral and Neurochemical Dysfunction. PubMed Central. [Link]
-
National Toxicology Program. (2021). Developmental Immunotoxicity Study of Tris(chloropropyl) phosphate (TCPP) in Hsd:Sprague Dawley® SD® Rats Exposed Through Dosed Feed. ResearchGate. [Link]
-
Doherty, B. T., et al. (2023). OPFR Prioritization using the Developmental Neurotoxicity In Vitro Test Battery: An Update to OECD IATA Case Study. National Institutes of Health. [Link]
-
Doherty, B. T., et al. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. PubMed Central. [Link]
-
Yan, C., et al. (2021). The potential connections of adverse outcome pathways with the hazard identifications of typical organophosphate esters based on toxicity mechanisms. ResearchGate. [Link]
-
Wojewodzic, M. W., et al. (2024). Transcriptomic characterization of 2D and 3D human induced pluripotent stem cell-based in vitro models as New Approach Methodologies for developmental neurotoxicity testing. Toxicology, 501, 154000. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Adverse Outcome Pathways. EPA. [Link]
-
van der Meer, J., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Neurotoxicology, 54, 75-83. [Link]
-
Li, R., et al. (2022). The adverse outcome pathway (AOP) of estrogen interference effect induced by triphenyl phosphate (TPP): Integrated multi-omics and molecular dynamics approaches. Ecotoxicology and Environmental Safety, 234, 113387. [Link]
-
Schmidt, B. Z., et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology, 91(1), 1-23. [Link]
-
Wang, Y., et al. (2024). Potential adverse outcome pathways with hazard identification of organophosphate esters. ResearchGate. [Link]
-
HBM4EU. (n.d.). Adverse Outcome Pathways (AOPs) and risk assessment – experiences from HBM4EU. HBM4EU. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phosphate Ester Flame Retardants in Environmental Samples. NCBI Bookshelf. [Link]
-
National Toxicology Program. (2021). Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed. National Institutes of Health. [Link]
-
Wang, X., et al. (2024). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. ResearchGate. [Link]
-
Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. ResearchGate. [Link]
Sources
- 1. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental Exposure to the Flame Retardant, Triphenyl Phosphate, Causes Long-lasting Neurobehavioral and Neurochemical Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The adverse outcome pathway (AOP) of estrogen interference effect induced by triphenyl phosphate (TPP): Integrated multi-omics and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptomic characterization of 2D and 3D human induced pluripotent stem cell-based in vitro models as New Approach Methodologies for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Endocrine Disruption Potential of Tris(4-isopropylphenyl) Phosphate (T4iPP)
Executive Summary
Tris(4-isopropylphenyl) phosphate (T4iPP), an organophosphate ester utilized as a flame retardant and plasticizer, is an emerging environmental contaminant with demonstrated endocrine-disrupting capabilities. This technical guide provides an in-depth analysis of the molecular mechanisms through which T4iPP interferes with key hormonal pathways, including estrogen, androgen, and thyroid signaling. We synthesize findings from in vitro and in vivo studies to elucidate its multi-modal disruptive actions, which encompass receptor binding, antagonism, and interference with steroidogenic enzymes. This document details the established experimental protocols for assessing these effects, offering a robust framework for future research and risk assessment. The evidence presented herein solidifies T4iPP's classification as an endocrine-disrupting chemical (EDC) and underscores the need for continued investigation into its physiological and toxicological impacts.
Introduction: The Emergence of T4iPP as an Endocrine Disruptor
Organophosphate esters have been widely adopted as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in numerous consumer and industrial products. Isopropylated phenyl phosphates, a class that includes T4iPP, are frequently detected in environmental samples such as indoor dust.[1] Their structural similarity to endogenous hormones raises significant concerns about their potential to interfere with the endocrine system.[2] Endocrine disruption can lead to adverse developmental, reproductive, neurological, and immune effects.[3]
This guide focuses specifically on this compound, a prominent member of the isopropylated phenyl phosphate mixture.[1] We will explore the scientific evidence detailing its interaction with critical endocrine signaling pathways and provide the technical methodologies required to rigorously assess its disruptive potential.
Molecular Mechanisms of T4iPP-Induced Endocrine Disruption
T4iPP exerts its endocrine-disrupting effects through multiple mechanisms, primarily by interacting with nuclear receptors and inhibiting key enzymes involved in hormone synthesis.
Interaction with Nuclear Receptor Pathways
Evidence suggests that related organophosphate flame retardants can exhibit both agonistic and antagonistic activities at the estrogen receptor alpha (ERα).[4][5] While some compounds, like triphenyl phosphate (TPhP), can act as ERα agonists, others display antagonistic behavior.[4] Furthermore, these compounds can activate estrogenic pathways through the G protein-coupled estrogen receptor (GPER), indicating a complex, multi-receptor interaction model.[4][5] T4iPP, as a structural analog, is presumed to share these disruptive capabilities, interfering with the normal binding of 17β-estradiol (E2) and subsequent gene transcription.
A significant body of research points to the anti-androgenic activity of T4iPP and related compounds.[6] Antiandrogens function by preventing endogenous androgens, such as testosterone and dihydrotestosterone (DHT), from binding to and activating the androgen receptor (AR).[7] This antagonism blocks the transcription of androgen-responsive genes, which can disrupt male sexual development and reproductive function.[8] In vivo studies on rats exposed to isopropylated phenyl phosphate mixtures have shown delays in pubertal endpoints in male offspring, consistent with an anti-androgenic mode of action.[9][10]
The thyroid system is another critical target for organophosphate flame retardants.[11] Studies on related compounds like TPhP and Tris(1,3-dichloro-isopropyl) phosphate (TDCiPP) show they can alter thyroid hormone levels and the expression of genes involved in thyroid hormone synthesis, transport, and metabolism.[11][12][13] For instance, TPhP exposure in zebrafish has been shown to increase whole-body triiodothyronine (T3) and thyroxine (T4) levels.[11][12] In contrast, TDCiPP exposure can decrease plasma T4 levels in chickens and rats.[11][14] These disruptions can occur through various mechanisms, including direct binding to thyroid receptors (TRs), altering hormone synthesis by targeting enzymes like thyroperoxidase (TPO), or interfering with transport proteins like transthyretin.[11][12]
Interference with Steroidogenesis
Beyond receptor interaction, T4iPP can disrupt the endocrine system by altering the biosynthesis of steroid hormones (steroidogenesis). This process involves a cascade of enzymatic reactions that convert cholesterol into hormones like testosterone and estradiol.
Aromatase is a key enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis, converting androgens (testosterone) into estrogens (estradiol).[15] Inhibition of this enzyme is a primary mechanism for reducing estrogen levels.[16] Studies on related organophosphates have demonstrated their ability to affect estradiol synthesis.[4][5] For example, both TPhP and TDCiPP were found to promote the synthesis of E2 in H295R cells, suggesting an impact on the steroidogenesis pathway, which could involve aromatase activity or the expression of other key steroidogenic genes.[4]
Table 1: Summary of T4iPP's Potential Endocrine-Disrupting Activities
| Endocrine Pathway | Mechanism of Action | Key Molecular Target | Observed/Potential Effect |
|---|---|---|---|
| Estrogenic | Receptor Antagonism / GPER Agonism | Estrogen Receptor (ERα), GPER | Altered transcription of estrogen-responsive genes.[4] |
| Androgenic | Receptor Antagonism | Androgen Receptor (AR) | Inhibition of androgen-dependent gene expression; delayed puberty.[6][9] |
| Steroidogenesis | Enzyme Modulation | Aromatase (CYP19A1), other key enzymes | Altered production of 17β-estradiol and testosterone.[4][5] |
| Thyroid | Multiple | Thyroid Receptors (TRs), Transport Proteins | Altered circulating levels of T3 and T4 hormones.[11][12] |
Methodologies for Assessing Endocrine Disruption
A tiered approach combining in vitro and in vivo assays is essential for comprehensively characterizing the endocrine-disrupting potential of T4iPP.
In Vitro Assays: Mechanistic Insights
In vitro assays are indispensable for elucidating specific molecular initiating events. They offer high-throughput capabilities and allow for the dissection of precise mechanisms of action.[17]
The YES assay is a widely used reporter gene assay to screen for estrogenic activity.[18] It utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor (hER) and contains a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs).[3] Binding of an estrogenic ligand to the hER activates transcription of the reporter gene, leading to a measurable colorimetric change.[18]
Protocol: Yeast Estrogen Screen (YES) Assay [18][19]
-
Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast strain into Yeast Minimal Medium (YMM). Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
Preparation of Test Solutions: Prepare a stock solution of T4iPP in a suitable solvent (e.g., ethanol). Perform serial dilutions to create a range of test concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Prepare a standard curve of 17β-Estradiol (E2) as a positive control (e.g., 10⁻¹² M to 10⁻⁸ M) and include a solvent-only control.
-
Assay Plate Setup: In a 96-well microtiter plate, add 10 µL of each test compound dilution, E2 standard, and solvent control in triplicate. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculation and Incubation: Dilute the overnight yeast culture in fresh assay medium containing the chromogenic substrate (e.g., CPRG) to an OD600 of approximately 0.1. Add 200 µL of this suspension to each well.
-
Incubation: Seal the plate and incubate at 30-34°C for 48-72 hours.
-
Measurement: Measure the absorbance at 570 nm (for color change) and 690 nm (for turbidity/cell growth).
-
Data Analysis: Correct the 570 nm absorbance by subtracting the 690 nm absorbance. Plot the concentration-response curves and calculate EC50 values. The estrogenic activity can be expressed as estradiol equivalents (EEQ).
This in vitro assay is the gold standard for screening chemicals that affect steroid hormone production.[20] It uses the human adrenocortical carcinoma cell line (NCI-H295R), which expresses all the key enzymes required for steroidogenesis.[21] The assay measures changes in the production of testosterone and 17β-estradiol, providing an integrated assessment of disruption to the steroidogenic pathway.[22]
Protocol: H295R Steroidogenesis Assay (OECD TG 456) [20][22]
-
Cell Seeding: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.
-
Chemical Exposure: Replace the medium with fresh medium containing seven concentrations of the test chemical (T4iPP) in at least triplicate. Include a solvent control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin) as controls.
-
Incubation: Expose the cells for 48 hours.
-
Medium Collection: At the end of the exposure period, collect the culture medium from each well and store it at -80°C for hormone analysis.
-
Cell Viability: Immediately after medium removal, assess cell viability in each well using a standard method (e.g., MTT or neutral red uptake). This is crucial to ensure that changes in hormone levels are not due to cytotoxicity.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.
-
Data Analysis: Normalize hormone concentrations to a viable cell metric. Express the results as a fold change relative to the solvent control. Determine the Lowest-Observed-Effect-Concentration (LOEC).
In Vivo Models: Physiological Relevance
In vivo studies are critical for understanding the integrated physiological effects of T4iPP exposure on a whole organism, including developmental and reproductive outcomes.
Studies using Sprague-Dawley rats have provided key data on the reproductive and developmental toxicity of isopropylated phenyl phosphates.[1][10] In these models, time-mated females are exposed to the test article via dosed feed from gestation through lactation.[10]
Key Endpoints in Rodent Studies: [9][10]
-
Reproductive Performance: Number of live pups, pup survival rates.
-
Offspring Development: Body weight gain, anogenital distance.
-
Pubertal Timing: Age at balanopreputial separation (males) and vaginal opening (females).
-
Hormone Levels: Serum thyroid hormone levels.
Recent studies have demonstrated that exposure to an IPP mixture starting at 1000 ppm can lead to reduced body weights in offspring and delays in pubertal endpoints.[9][10] Specifically, delays in balanopreputial separation and vaginal opening were observed, which strongly suggests interference with androgen and estrogen signaling pathways during critical developmental windows.[9]
Table 2: Summary of In Vivo Findings for Isopropylated Phenyl Phosphates (IPP) in Rats
| Exposure Level (ppm in feed) | Observed Effects in Offspring | Citation |
|---|---|---|
| ≥ 1000 | Reduction in bodyweight gain, delays in pubertal endpoints (balanopreputial separation and vaginal opening). | [9][10] |
| ≥ 3000 | Decreased number of live pups. | [1] |
| ≥ 10,000 | Perturbed reproductive performance in dams. |[1][10] |
Synthesis and Future Directions
The collective evidence from in vitro and in vivo research establishes this compound and related isopropylated phenyl phosphates as significant endocrine-disrupting chemicals. The primary modes of action include antagonism of the androgen receptor and potential disruption of estrogen and thyroid signaling, coupled with the ability to interfere with steroid hormone biosynthesis.
Knowledge Gaps and Future Research:
-
Quantitative Potency: There is a critical need for dose-response data to determine the relative binding affinities (RBAs) and IC50/EC50 values of pure T4iPP for the estrogen, androgen, and thyroid receptors.
-
Metabolite Activity: The endocrine activity of T4iPP metabolites is largely unknown. Future studies should investigate whether metabolic transformation alters the disruptive potential of the parent compound.
-
Aromatase Inhibition: Direct, quantitative assessment of T4iPP's inhibitory effect on aromatase activity is required to confirm this as a primary mechanism of action.
-
Mixture Effects: As human exposure occurs to complex mixtures of organophosphate esters, research into the cumulative and synergistic effects of these mixtures is essential for accurate risk assessment.
By employing the rigorous methodologies outlined in this guide, the scientific community can continue to build a comprehensive understanding of the risks posed by T4iPP, informing regulatory decisions and the development of safer alternatives.
References
- Application Notes and Protocols for Yeast Estrogen Screen (YES) Assay Featuring Isobutylparaben-d4. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYd_PrisnmpBd3e83spxLIj88GkGU3j1RzsjznpSyj8xubpqcuynaB7QN6Vf6eRfgZatE0DPhGu5Vg-58Sik--j_Csgy3TfeJUjCZOuorVz2m5wfQZE_lHBPyvsctBPtGXX7YoSPZM1uZ1yP0uZd5XFjuTd91nx9oX1C4QBMB1uI9-FY0ftZhOnlMJX9yW7bWnpS0u5FvzHiZpQjuW2Fl7IjhzCzyLFwSqh4CJTEVYJWr32reb8K-swIzhck0O]
- DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC Big Data Analytics Platform. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJsoDgVYKEOC4jx5hFDPWybVUNjYq1H1Xoc9PAalitXBaViRku5RQIQjcJV9blveriZAttEHOlmiIab6QYDb2uLRMk-whvAXjhCQ6sV3CSfeEtMJqkv6fGk5BC7wFSjPXM1kluy1LaYukrEfZCXg0f0-mXWdMOdkM_p-6Vq9Jjstefs2HUVC1Cfg7F7wMEvD2BdWjMGemvSXAX19clU-Dl5dpbTIjpWKHzC14EvkX9sw-vKlezzxulYgM_ZtklHejbcSj0mSJa4WCCG6LhuIvOgaYqIRAdyv-HLhlNG_2k]
- High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, Oxford Academic. [URL: https://academic.oup.com/toxsci/article/163/1/165/4817109]
- Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology. [URL: https://www.ftb.com.hr/images/pdfarticles/2012/October-December/427-433.pdf]
- Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes. Journal of Steroid Biochemistry. [URL: https://www.sciencedirect.com/science/article/pii/0022473185901856]
- Test No. 456: H295R Steroidogenesis Assay. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-456-h295r-steroidogenesis-assay_9789264122642-en]
- Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening. Toxicology and Applied Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7935071/]
- Yeast Estrogen and Androgen Screens. Ecotox Centre. [URL: https://www.ecotoxcentre.ch/expert-service/bioassays/yeast-estrogen-and-androgen-screens/]
- Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9936205/]
- NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. [URL: https://cebs.niehs.nih.
- Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908420/]
- Test No. 456: H295R Steroidogenesis Assay. OECD. [URL: https://www.oecd.org/publications/test-no-456-h295r-steroidogenesis-assay-9789264122642-en.htm]
- YES and YAS assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/YES_and_YAS_assay]
- Thyroid disruption properties of three indoor dust chemicals tested in Silurana tropicalis tadpoles. Journal of Applied Toxicology, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31066086/]
- Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants. Current Environmental Health Reports, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4142933/]
- Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36562586/]
- Endocrine Disrupting Effects of Flame Retardants on Thyroid System. FABAD Journal of Pharmaceutical Sciences. [URL: https://dergipark.org.tr/en/pub/fabad/issue/85638/1283627]
- Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. ResearchGate. [URL: https://www.researchgate.
- Probing the endocrine disrupting effect of flame retardants based on molecular docking technique - an example of tris (1-chloro-2-propyl) phosphate. Advances in Engineering Innovation. [URL: https://www.clausiuspress.com/article/artid/1881.html]
- A case-control study of exposure to organophosphate flame retardants and risk of thyroid cancer in women. Environmental Health, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8325026/]
- Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed. Food and Chemical Toxicology, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7390098/]
- Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo. Toxicology, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399285/]
- Effects of tris(1,3-dichloro-2-propyl)phosphate on pathomorphology and gene/protein expression related to thyroid disruption in rats. Toxicology Research, PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4771488/]
- An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. Scientific Reports, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8367784/]
- Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). Environment International, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34666244/]
- New Approach Methodologies for the Endocrine Activity Toolbox: Environmental Assessment for Fish and Amphibians. Environmental Toxicology and Chemistry, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153303/]
- Temperature dependent cholinergic synapse induced by triphenyl phosphate and tris(1.3-dichloroisopropyl) phosphate via thyroid hormone synthesis in Cyprinus carpio. Journal of Hazardous Materials, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39276737/]
- Effects of tris(1,3-dichloro-2-propyl)phosphate on pathomorphology and gene/protein expression related to thyroid disruption in rats. Toxicology Research, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28588807/]
- Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). ResearchGate. [URL: https://www.researchgate.
- Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6016972/]
- A Comprehensive Technical Review of Tris[4-(2-methylpropyl)phenyl] Phosphate. Benchchem. [URL: https://www.benchchem.com/uploads/technical-documents/Tris%5B4-(2-methylpropyl)
- Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4492261/]
- Antiandrogenic effects of novel androgen synthesis inhibitors on hormone-dependent prostate cancer. Cancer Research, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11118205/]
- Thyroid‐on‐a‐Chip: An Organoid Platform for In Vitro Assessment of Endocrine Disruption. Advanced Healthcare Materials. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/adhm.202202029]
- Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Cancer, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7127419/]
- Antiandrogen. Wikipedia. [URL: https://en.wikipedia.org/wiki/Antiandrogen]
- Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4850]
- TrIPP—a method for tracking the inheritance patterns of proteins in living cells—reveals retention of Tup1p, Fpr4p, and Rpd3L in the mother cell. eLife, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893153/]
- Antiandrogens inhibit human androgen receptor-dependent gene transcription activation in the human prostate cancer cells LNCaP. Molecular and Cellular Endocrinology, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8962059/]
- Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. Baxendale Group. [URL: https://baxendalegroup.com/wordpress/wp-content/uploads/2022/01/2022-ACS-Med-Chem-Lett-Potent-Dual-Inhibitor.pdf]
- Anti-Androgens: Uses, Types, and Side Effects. Healthline. [URL: https://www.healthline.com/health/anti-androgen]
- The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10746941/]
- The proliferative effect of "anti-androgens" on the androgen-sensitive human prostate tumor cell line LNCaP. The Prostate, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2430039/]
- Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0169607]
- The tamoxifen metabolite norendoxifen is a potent and selective inhibitor of aromatase (CYP19) and a potential lead compound for novel therapeutic agents. Breast Cancer Research and Treatment, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21814838/]
- Predicting the binding affinity of chemicals to estrogen receptor using Hansen solubility parameters. Journal of Toxicological Sciences, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38960682/]
- Gene expression profile of idiopathic thrombocytopenic purpura (ITP). Platelets, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15513883/]
- Overlapping action of T3 and T4 during Xenopus laevis development. Frontiers in Endocrinology, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10943641/]
- Aromatase inhibition causes increased amplitude, but not frequency, of hypothalamic-pituitary output in normal women. Fertility and Sterility, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21889149/]
- Gene modulation in total brain induced by exposure to the bicyclic phosphorus ester trimethylolpropane phosphate (TMPP). Journal of Biochemical and Molecular Toxicology, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12827603/]
Sources
- 1. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 4. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiandrogen - Wikipedia [en.wikipedia.org]
- 8. Anti-Androgens: Uses, Types, and Side Effects [healthline.com]
- 9. NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) [cebs.niehs.nih.gov]
- 10. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. A case-control study of exposure to organophosphate flame retardants and risk of thyroid cancer in women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature dependent cholinergic synapse induced by triphenyl phosphate and tris(1.3-dichloroisopropyl) phosphate via thyroid hormone synthesis in Cyprinus carpio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of tris(1,3-dichloro-2-propyl)phosphate on pathomorphology and gene/protein expression related to thyroid disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aromatase inhibition causes increased amplitude, but not frequency, of hypothalamic-pituitary output in normal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ftb.com.hr [ftb.com.hr]
- 20. oecd.org [oecd.org]
- 21. academic.oup.com [academic.oup.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
An In-depth Technical Guide to the Isomeric Composition of Commercial Tris(4-isopropylphenyl) phosphate
Introduction: Deconstructing a Complex Industrial Chemical
Tris(4-isopropylphenyl) phosphate (IPP), a prominent member of the organophosphate ester family, is a widely utilized flame retardant and plasticizer. Its commercial importance stems from its efficacy in enhancing the fire resistance and flexibility of a diverse range of polymers, including polyvinyl chloride (PVC) and polyurethane foams. However, the term "this compound" as it pertains to commercial products is a misnomer for a single, pure compound. In reality, it represents a complex isomeric mixture of isopropylated triphenyl phosphates.[1]
The synthesis of commercial IPP involves the reaction of phosphorus oxychloride with isopropylated phenols. This manufacturing process inherently yields a mixture of isomers with varying degrees of isopropylation (mono-, di-, and tri-isopropylated) and different substitution patterns on the phenyl rings (ortho-, meta-, and para-).[2][3] The specific composition of these commercial mixtures can be tailored by manufacturers to achieve desired physical and chemical properties, such as viscosity and volatility, for specific applications. This variability in isomeric composition has significant implications for the material's performance, environmental fate, and toxicological profile. Notably, the toxicity of IPP mixtures can be influenced by the presence of specific isomers, particularly those with ortho-substituents.[3]
This technical guide provides a comprehensive overview of the isomeric composition of commercial this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical nature of this industrial product. The guide will delve into the common isomeric profiles of commercial IPP, present detailed analytical methodologies for their separation and quantification, and discuss the implications of this isomeric complexity.
Isomeric Profile of Commercial this compound Mixtures
Commercial IPP is not a single entity but a complex blend of various isopropylated triphenyl phosphate isomers. The flame retardant mixture Firemaster® 550, for instance, is known to contain a significant portion of these IPP isomers.[4] Detailed analysis of commercial IPP mixtures and related products like Firemaster® 550 has revealed a characteristic distribution of isomers.
A seminal study by Phillips et al. provided a quantitative breakdown of the major isopropylated triphenyl phosphate isomers found in both a commercial ITP (isopropylated triphenyl phosphate) mixture and the Firemaster® 550 flame retardant.[5] The results of this analysis are summarized in the table below, offering a clear picture of the typical isomeric distribution in these products.
| Isomer | Abbreviation | ITP Mixture (% w/w) | Firemaster® 550 (% w/w) |
| Triphenyl phosphate | TPHP | 21.3 ± 0.9 | 10.1 ± 0.3 |
| 2-Isopropylphenyl diphenyl phosphate | 2IPPDPP | 14.9 ± 0.5 | 7.2 ± 0.2 |
| 3-Isopropylphenyl diphenyl phosphate | 3IPPDPP | 1.8 ± 0.1 | 0.9 ± 0.0 |
| 4-Isopropylphenyl diphenyl phosphate | 4IPPDPP | 10.3 ± 0.4 | 5.0 ± 0.1 |
| 2,4-Diisopropylphenyl diphenyl phosphate | 24DIPPDPP | 12.0 ± 0.6 | 5.8 ± 0.2 |
| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP | 5.5 ± 0.2 | 2.7 ± 0.1 |
| Bis(3-isopropylphenyl) phenyl phosphate | B3IPPPP | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP | 2.8 ± 0.1 | 1.4 ± 0.0 |
| Bis(2,4-diisopropylphenyl) phenyl phosphate | B24DIPPPP | 3.1 ± 0.2 | 1.5 ± 0.1 |
| Tris(3-isopropylphenyl) phosphate | T3IPPP | 0.1 ± 0.0 | 0.0 ± 0.0 |
| This compound | T4IPPP | Not Detected | Not Detected |
| Total Accounted For | 97.0 ± 5.3 | 43.6 ± 1.5 (ITPs) |
Data sourced from Phillips et al.[5]
The data clearly indicates that mono- and di-isopropylated isomers are the most abundant species in these commercial mixtures, with triphenyl phosphate also being a significant component. The prevalence of 2- and 4-substituted isomers suggests a degree of regioselectivity in the industrial alkylation process.
Analytical Methodologies for Isomer Characterization
The accurate characterization of the isomeric composition of commercial IPP is crucial for quality control, environmental monitoring, and toxicological assessment. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the separation and identification of these closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The complexity of the IPP isomeric mixture necessitates a high-resolution chromatographic separation coupled with a sensitive and specific detection method. The following protocol, adapted from established methods, provides a robust framework for the analysis of IPP isomers.[6][7]
Sample Preparation:
A critical first step in the analysis of IPP isomers is the preparation of a clean sample solution. For commercial mixtures, this typically involves dilution in a suitable organic solvent. For more complex matrices, such as environmental or biological samples, a more rigorous extraction and cleanup procedure is required.
-
Protocol for Dilution of Commercial Mixtures:
-
Accurately weigh approximately 10 mg of the commercial IPP mixture into a 10 mL volumetric flask.
-
Dissolve the sample in ethyl acetate and make up to the mark.[2]
-
Further dilute the stock solution as necessary to fall within the calibration range of the instrument.
-
Spike the final solution with an internal standard, such as deuterated triphenyl phosphate (d15-TPP), to correct for variations in injection volume and instrument response.[2]
-
Instrumentation and Conditions:
The following instrumental parameters have been shown to provide excellent separation and detection of IPP isomers:[6]
-
Gas Chromatograph (GC): Agilent 7890A or equivalent.
-
Mass Spectrometer (MS): Agilent 5975C or equivalent, operating in electron impact (EI) mode.
-
Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness fused-silica capillary column coated with 5% phenyl methylpolysiloxane (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.
-
Inlet: Pressurized temperature vaporization (PTV) injection.
-
Initial Temperature: 80 °C for 0.3 min.
-
Ramp: 600 °C/min to 300 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C for 2 min.
-
Ramp 1: 20 °C/min to 250 °C.
-
Ramp 2: 1.5 °C/min to 260 °C.
-
Ramp 3: 25 °C/min to 300 °C, hold for 20 min.
-
-
Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 200 °C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Characteristic Mass Fragments for Isomer Identification:
The mass spectra of IPP isomers are characterized by specific fragmentation patterns that aid in their identification. The molecular ion and key fragment ions for different degrees of isopropylation are summarized below.
| Degree of Isopropylation | Molecular Weight ( g/mol ) | Characteristic m/z Ratios |
| Triphenyl phosphate | 326.07 | 326, 233, 152, 77 |
| Monoisopropylated | 368.12 | 368, 326, 251, 91 |
| Diisopropylated | 410.16 | 410, 368, 293, 135 |
| Triisopropylated | 452.21 | 452, 410, 335, 177 |
Data compiled from various sources, including PubChem.[8][9][10]
Workflow for GC-MS Analysis of IPP Isomers:
Caption: A schematic representation of the GC-MS workflow for the analysis of IPP isomers.
High-Performance Liquid Chromatography (HPLC) Analysis
While GC-MS is the predominant technique, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile or thermally labile components. The development of a robust HPLC method for the complex mixture of IPP isomers requires careful optimization of the stationary phase, mobile phase, and detector settings.
Method Development Considerations:
-
Stationary Phase: A reversed-phase C8 or C18 column is a suitable starting point for the separation of these relatively nonpolar analytes.[11]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid, such as formic acid, can improve peak shape.[12]
-
Detection: A UV detector set at a wavelength where the phenyl rings absorb (e.g., 220-260 nm) is a common choice. For enhanced sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous.[11]
Illustrative HPLC Workflow:
Caption: A generalized workflow for the HPLC analysis of IPP isomers.
The Synthesis-Isomer Distribution Relationship
The isomeric composition of commercial IPP is a direct consequence of the synthesis process. The primary reaction involves the phosphorylation of a mixture of isopropylphenols with phosphorus oxychloride.[5] The distribution of isomers in the final product can be influenced by controlling the initial alkylation of phenol.
A patented process describes a method to produce monoisopropylphenyl/phenyl phosphate containing mixtures with a reduced content of 2,6-diisopropylphenyl/phenyl phosphate.[13] This is achieved by first alkylating phenol with propylene under specific conditions to favor the formation of monoisopropylphenol, followed by distillation to remove unreacted phenol before the final phosphorylation step.[13] This demonstrates that manufacturers can, to some extent, control the isomeric profile of the final product.
General Synthesis Scheme:
Caption: A simplified schematic of the commercial synthesis of IPP.
Conclusion: The Importance of Isomer-Specific Analysis
This technical guide has illuminated the complex isomeric nature of commercial this compound. It is evident that this widely used industrial chemical is not a single compound but a mixture of numerous isomers with varying degrees of isopropylation and substitution patterns. The quantitative data presented highlights the prevalence of mono- and di-isopropylated species in commercial formulations.
The detailed GC-MS protocol provides a robust methodology for the separation and quantification of these isomers, which is essential for accurate product characterization and risk assessment. While a specific HPLC method for IPP isomers is not as well-established, the provided guidelines offer a solid starting point for method development.
Understanding the isomeric composition of commercial IPP is paramount for researchers, scientists, and professionals in drug development and material science. The biological activity, environmental persistence, and physicochemical properties of the mixture are a composite of the individual properties of its constituent isomers. Therefore, an isomer-specific analytical approach is not merely an academic exercise but a critical necessity for ensuring product quality, safety, and environmental stewardship.
References
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
- Phillips, A. L., Hammel, S. C., Konstantinov, A., & Stapleton, H. M. (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental science & technology, 51(20), 12091–12099.
-
SourceWatch. (2013). Firemaster 550. Retrieved from [Link]
- Gerlach, C. V., Das, S. R., Volz, D. C., Bisson, W. H., Kolluri, S. K., & Tanguay, R. L. (2017). Mono-Substituted Isopropylated Triaryl Phosphate, a Major Component of Firemaster 550, is an AHR Agonist that Exhibits AHR-Independent Cardiotoxicity in Zebrafish. Toxicological sciences : an official journal of the Society of Toxicology, 155(1), 224–235.
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
Washington State Department of Ecology. (2014). Flame Retardants in General Consumer and Children's Products. Retrieved from [Link]
- Phillips, A. L., Hammel, S. C., Konstantinov, A., & Stapleton, H. M. (2017). Characterization of Individual Isopropylated and Tert-butylated Triarylphosphate (ITP & TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology, 51(20), 12091-12099.
- UK Environment Agency. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7).
- Rosenberger, W., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
-
PubChem. (n.d.). Bis(isopropylphenyl) phenyl phosphate. Retrieved from [Link]
-
Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]
-
PubChem. (n.d.). Tris(isopropylphenyl)phosphate. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylphenyl diphenyl phosphate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MassBank. (2024). 4-isopropylphenyl diphenyl phosphate. Retrieved from [Link]
- Google Patents. (1982). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
-
Chiron. (n.d.). PIP (3:1) and TIPPP. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
- Rosenberger, W., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).
-
Vermont Department of Health. (n.d.). Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7). Retrieved from [Link]
- Rosenberger, W., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).
-
SIELC Technologies. (n.d.). Separation of Tris(4-nitrophenyl) phosphate on Newcrom R1 HPLC column. Retrieved from [Link]
- CPSC. (2005).
- Venier, M., et al. (2016). Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples. Environmental Science & Technology, 50(16), 8563-8570.
- Google Patents. (2018). CN108398497B - High performance liquid chromatography detection method of tris (nonylphenol) phosphite ester.
- Jayatilaka, N. K., et al. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate ester metabolites in urine. Analytical and bioanalytical chemistry, 410(5), 1493–1501.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Triphenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. zxchem.com [zxchem.com]
- 10. scbt.com [scbt.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
Navigating the In Vivo Biotransformation of Tris(4-isopropylphenyl) phosphate: A Technical Guide for Researchers
This guide provides an in-depth exploration of the in vivo metabolic pathways of Tris(4-isopropylphenyl) phosphate (TIPPP), a prominent organophosphate ester flame retardant. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes current understanding and provides a practical framework for investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into the anticipated metabolic transformations, the experimental designs required to elucidate these pathways, and the state-of-the-art analytical techniques for metabolite identification and quantification.
Introduction: The Toxicological Imperative to Understand TIPPP Metabolism
This compound is part of the broader class of isopropylated triaryl phosphate esters, which have seen increased use as replacements for brominated flame retardants.[1] Widespread human exposure, primarily through indoor dust and consumer products, necessitates a thorough understanding of its metabolic fate within biological systems. The metabolism of a xenobiotic compound dictates its toxicokinetics, including its biological half-life, potential for bioaccumulation, and the formation of potentially more or less toxic metabolites. For TIPPP, elucidating these pathways is critical for accurate risk assessment and understanding its potential effects on biological systems, which may include metabolic disruption.[2][3]
Predicted Metabolic Pathways of TIPPP
While a complete in vivo metabolic map for TIPPP is not yet fully elucidated in publicly available literature, data from in vitro studies on structurally similar isopropylated triaryl phosphates provide a strong foundation for predicting its biotransformation.[4][5] The metabolism of TIPPP is expected to proceed through Phase I and Phase II reactions, primarily in the liver.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism typically involves the introduction or unmasking of functional groups, which increases the polarity of the parent compound. For TIPPP, the primary Phase I reactions are anticipated to be:
-
Hydroxylation: This is a major metabolic route for many organophosphate esters.[6] For TIPPP, hydroxylation is likely to occur on both the isopropyl group and the phenyl ring, catalyzed by cytochrome P450 (CYP) enzymes. This would result in the formation of mono-, di-, and tri-hydroxylated metabolites. A key predicted metabolite is hydroxy-isopropylphenyl diphenyl phosphate.[4][5]
-
Dealkylation: Cleavage of the ester bond can lead to the formation of diphenyl phosphate and 4-isopropylphenol.
-
Oxidation of the Isopropyl Group: The isopropyl moiety can undergo oxidation to form a secondary alcohol, which may be further oxidized to a ketone.
Below is a proposed schematic of the primary Phase I metabolic pathways for TIPPP.
Caption: Predicted Phase I metabolic pathways of TIPPP.
Phase II Metabolism: Conjugation Reactions
The functionalized metabolites from Phase I are often conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion.[7][8] For TIPPP metabolites, the most probable Phase II reaction is:
-
Glucuronidation: The hydroxylated metabolites are expected to be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.[7][9] These conjugates are highly water-soluble and readily excreted in urine and bile.
Caption: Predicted Phase II metabolic pathway for TIPPP metabolites.
In Vivo Experimental Design for ADME Studies
A well-designed in vivo study is essential to confirm these predicted pathways and to quantify the ADME properties of TIPPP. The rat is a commonly used and relevant model for toxicological studies of organophosphate esters.[1][10]
Animal Model and Husbandry
-
Species and Strain: Male Wistar rats (200-250 g) are a suitable choice.[11]
-
Housing: Animals should be housed individually in metabolic cages (e.g., Techniplast®) to allow for the separate collection of urine and feces.[11]
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is crucial to minimize stress-related physiological changes.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum.
Dosing and Sample Collection
-
Dose Administration: A single oral gavage dose of TIPPP, dissolved in a suitable vehicle like corn oil, is a standard approach. The dose level should be selected based on previous toxicity studies to be non-toxic but sufficiently high for metabolite detection.
-
Sample Collection Schedule: A typical schedule would involve collecting urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and 48-72h) post-dosing. Blood samples can be collected via tail vein or cardiac puncture at selected time points to determine the pharmacokinetic profile.
-
Bile Duct Cannulation (Optional): For a more detailed understanding of the excretory pathways, a subset of animals can be subjected to bile duct cannulation to collect bile.
The following diagram illustrates a typical workflow for an in vivo metabolism study.
Caption: Experimental workflow for in vivo metabolism study of TIPPP.
Analytical Methodologies for Metabolite Identification and Quantification
The identification and quantification of TIPPP and its metabolites in complex biological matrices require highly sensitive and selective analytical techniques.[12][13][14]
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.[15]
-
Urine: "Dilute and shoot" is often sufficient, but for trace-level metabolites, solid-phase extraction (SPE) may be necessary. Enzymatic hydrolysis with β-glucuronidase is required to cleave glucuronide conjugates prior to analysis of the aglycones.
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common first step.
-
Feces and Tissues: Homogenization followed by liquid-liquid extraction (LLE) or SPE is typically required.
Analytical Instrumentation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its high sensitivity, selectivity, and ability to provide structural information.[12][16]
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase column | Provides good retention and separation for a wide range of polar and non-polar metabolites. |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing a small amount of formic acid or ammonium formate | Enhances ionization and improves peak shape. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes | ESI is suitable for polar and semi-polar metabolites. Running in both modes ensures the detection of a wider range of compounds. |
| Scan Mode | Full scan for metabolite discovery and product ion scan (MS/MS) for structural elucidation. Multiple Reaction Monitoring (MRM) for targeted quantification. | Full scan allows for the detection of unknown metabolites, while MS/MS provides fragmentation patterns for structural confirmation. MRM offers high sensitivity and selectivity for quantifying known metabolites.[11] |
Data Analysis and Interpretation
The data generated from LC-MS/MS analysis will be used to identify and quantify TIPPP and its metabolites.
-
Metabolite Identification: The identification of potential metabolites is based on their accurate mass, retention time, and fragmentation pattern (MS/MS spectrum). Comparison with authentic standards, if available, provides definitive identification.
-
Quantification: The concentration of TIPPP and its major metabolites in each biological sample is determined by constructing a calibration curve using authentic standards.
-
Metabolic Pathway Elucidation: By identifying the metabolites present in urine, feces, and bile, and by tracking their concentrations over time, a comprehensive metabolic pathway for TIPPP can be constructed.
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the in vivo metabolic pathways of this compound. By combining predictive metabolism based on in vitro data with robust in vivo experimental designs and advanced analytical techniques, researchers can elucidate the ADME properties of this important environmental contaminant. Future research should focus on identifying the specific CYP and UGT isoforms involved in TIPPP metabolism, which can be achieved through in vitro studies using recombinant enzymes. Furthermore, investigating potential species differences in metabolism will be crucial for extrapolating animal data to human health risk assessment.
References
-
Malik, R., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. International Journal of Toxicology, 38(4), 279-290. [Link]
-
Koch, H. M., et al. (2021). Quantification of 11 metabolites in rat urine after exposure to organophosphates. Scientific Reports, 11(1), 1-12. [Link]
-
Gale, G. R., et al. (1987). Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. Drug Metabolism and Disposition, 15(5), 673-679. [Link]
-
Phillips, K. A., et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(6), 1435-1445. [Link]
-
Phillips, K. A., et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(6), 1435-1445. [Link]
-
UK Health Security Agency. (2010). Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link]
- Sistla, R., et al. (2005). Quantitative analysis of drug metabolites in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 419-431.
-
Ross, M. K., et al. (2006). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. Toxicological Sciences, 91(1), 36-44. [Link]
-
National Toxicology Program. (2023). NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. [Link]
-
Johannsen, F. R., & O'Donnell, M. W. (1998). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Toxicology Letters, 99(2), 119-128. [Link]
- Magar, N. R., & Dehghan, M. H. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research, 9(8), 1060-1070.
-
Li, X., et al. (2024). Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors. Environmental Health Perspectives, 132(11), 117008. [Link]
-
Basit, A., et al. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews, 48(1), 1-21. [Link]
-
Li, Y., et al. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 27(16), 5174. [Link]
-
Li, X., et al. (2024). Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors. Environmental Health Perspectives, 132(11), 117008. [Link]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
-
Williamson, G., & Clifford, M. N. (2012). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 29(7), 749-775. [Link]
-
National Toxicology Program. (2023). NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. [Link]
-
Williamson, G., & Clifford, M. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 974-999. [Link]
-
Miners, J. O., et al. (2006). Complexities of Glucuronidation Affecting In Vitro-In Vivo Extrapolation. Current Drug Metabolism, 7(2), 109-119. [Link]
-
Li, A., et al. (2017). In vivo metabolism of organophosphate flame retardants and distribution of their main metabolites in adult zebrafish. Science of The Total Environment, 590-591, 348-356. [Link]
-
National Toxicology Program. (2023). Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed. Toxicology Reports, 10, 15-26. [Link]
-
Li, Y., et al. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 27(16), 5174. [Link]
-
National Toxicology Program. (2023). NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. [Link]
-
Li, M., et al. (2019). Tris(1,3-dichloro-2-propyl) phosphate disturbs mouse embryonic development by inducing apoptosis and abnormal DNA methylation. Environmental and Molecular Mutagenesis, 60(9), 807-815. [Link]
Sources
- 1. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo metabolism of organophosphate flame retardants and distribution of their main metabolites in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Tris(4-isopropylphenyl) phosphate (TIPPP)
Abstract
Tris(4-isopropylphenyl) phosphate (TIPPP) is an organophosphate ester widely used as a flame retardant and plasticizer. Its prevalence in industrial and consumer products has led to widespread environmental distribution and human exposure, raising concerns about its potential toxicological effects.[1] A critical determinant of a xenobiotic's biological activity is its ability to traverse cellular membranes to reach intracellular targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular uptake and transport mechanisms of TIPPP. We synthesize foundational principles with field-proven experimental protocols, focusing on the interplay between passive diffusion and active transport processes. This guide details step-by-step methodologies for robust in vitro assessment using the Caco-2 cell model, discusses the critical role of efflux transporters like P-glycoprotein, and outlines analytical quantification techniques, enabling a thorough elucidation of TIPPP's cellular fate.
Introduction: The Scientific Imperative
This compound, a member of the isopropylated triaryl phosphate family, is a high-production-volume chemical.[2] Its molecular structure confers high lipophilicity, a key physicochemical property that governs its environmental fate and biological interactions. Concerns regarding TIPPP and related compounds stem from their potential for bioaccumulation and links to adverse health outcomes, including endocrine disruption and reproductive toxicity. Understanding how TIPPP enters and is expelled from cells is the first step in building predictive models for its absorption, distribution, metabolism, and excretion (ADME) profile and overall toxicological risk.
This guide is structured to provide both the theoretical underpinnings and the practical workflows necessary to dissect these transport phenomena. We will explore how TIPPP's chemical nature dictates its likely transport routes and provide the experimental means to validate these hypotheses.
Foundational Principles: Predicting TIPPP's Cellular Transport
The journey of a molecule like TIPPP across the cell's lipid bilayer is governed by its physicochemical properties and its interaction with cellular machinery.
Physicochemical Profile of TIPPP
A molecule's transport potential can be initially estimated from its core properties. TIPPP is a relatively large, highly lipophilic molecule with poor water solubility.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Transport | Reference |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₃O₄P | Large molecular size may limit paracellular transport. | [3] |
| Molecular Weight | 452.5 g/mol | Influences diffusion rates. | [3] |
| LogP (Octanol/Water Partition) | > 8.0 (Estimated) | High lipophilicity strongly favors passive diffusion across lipid membranes. | [2] |
| Water Solubility | Very Low (e.g., 330 μg/L at 20°C for mixed isomers) | Poor aqueous solubility can be a rate-limiting step for absorption and requires careful in vitro assay design. |[5] |
Based on this profile, the primary mechanism for TIPPP uptake is predicted to be passive diffusion . Its high lipophilicity allows it to readily partition into and move across the lipid-rich environment of the cell membrane, driven by a concentration gradient.
The Role of Active Transport
While passive diffusion is likely dominant, the involvement of active transport systems, particularly efflux pumps, cannot be discounted. The ATP-binding cassette (ABC) transporter superfamily includes proteins like P-glycoprotein (P-gp, or ABCB1), which function as cellular "gatekeepers."[6][7] These transporters actively extrude a wide range of structurally diverse, hydrophobic xenobiotics from the cell, limiting their intracellular accumulation and bioavailability.[8][9] Given that many lipophilic drugs are substrates for P-gp, it is a critical and plausible hypothesis that TIPPP may also be subject to active efflux, a phenomenon that has profound implications for its net cellular uptake and tissue distribution.[7][10]
Diagram 1: Conceptual Model of TIPPP Cellular Transport
This diagram illustrates the two primary hypothesized pathways for TIPPP movement across the cellular membrane.
Caption: Conceptual model of TIPPP transport across a cell membrane.
The Caco-2 Cell Model: A Gold Standard for Permeability Assessment
To experimentally determine transport mechanisms, a reliable in vitro model is essential. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard.[11][12] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing many of the same transporter proteins found in the human small intestine.[12][13] This system allows for the quantitative assessment of a compound's movement in both the absorptive (apical-to-basolateral, A-B) and efflux (basolateral-to-apical, B-A) directions.[11]
Core Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a self-validating system to determine the apparent permeability (Papp) of TIPPP and to calculate an efflux ratio (ER), which is a key indicator of active transport.
Causality Behind Experimental Choices
-
Bidirectional Measurement: Measuring transport in both A-B and B-A directions is non-negotiable. If permeability is the same in both directions, passive diffusion is the dominant mechanism. If B-A permeability is significantly higher than A-B, it strongly indicates the involvement of an active efflux pump.[11]
-
Use of Inhibitors: To confirm the identity of a specific efflux transporter, known inhibitors are used. Verapamil, for example, is a classic competitive inhibitor of P-glycoprotein.[9] By saturating the pump with verapamil, any contribution of P-gp to TIPPP efflux will be negated, resulting in a decreased B-A transport rate and a reduced efflux ratio.
-
Monolayer Integrity Control: The integrity of the Caco-2 monolayer is paramount. Transepithelial Electrical Resistance (TEER) is measured before and after the assay to ensure the tight junctions are intact.[12] A significant drop in TEER would invalidate the results, suggesting paracellular leakage. A low-permeability marker compound (e.g., Lucifer Yellow) is also used as a negative control.
-
Addressing Lipophilicity: Highly lipophilic compounds like TIPPP present challenges, including poor aqueous solubility and non-specific binding to plasticware.[14][15] To counteract this, a protein like Bovine Serum Albumin (BSA) is often added to the basolateral (receiver) chamber to act as a "sink," mimicking in vivo conditions and improving compound recovery.[13][14]
Step-by-Step Methodology
1. Caco-2 Cell Culture and Seeding:
- Culture Caco-2 cells under standard conditions (37°C, 5% CO₂, 95% humidity).
- Seed cells onto Transwell™ polycarbonate membrane inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².
- Culture for 20-22 days to allow for full differentiation into a polarized monolayer. Change media every 2-3 days.
2. Pre-Assay Monolayer Integrity Check:
- Measure the TEER of each Transwell™ insert using a voltmeter. Values should be >250 Ω·cm² (or as validated in your lab) to confirm monolayer confluence.
3. Preparation of Dosing Solutions:
- Prepare a stock solution of TIPPP in DMSO.
- Dilute the stock into pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1% to avoid cytotoxicity.
- Prepare dosing solutions with and without a P-gp inhibitor (e.g., 100 µM Verapamil).
- Prepare solutions for control compounds: a high-permeability control (e.g., Propranolol) and a low-permeability/efflux substrate control (e.g., Digoxin).
4. The Permeability Assay:
- Wash the Caco-2 monolayers gently with pre-warmed transport buffer.
- For A-B Permeability: Add the TIPPP dosing solution to the apical (upper) chamber and fresh transport buffer (potentially containing BSA) to the basolateral (lower) chamber.
- For B-A Permeability: Add fresh transport buffer to the apical chamber and the TIPPP dosing solution to the basolateral chamber.
- Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).
- At the end of the incubation, take samples from both the donor and receiver chambers for analysis. Also, take a sample of the initial dosing solution (T₀).
5. Post-Assay Integrity Check:
- Repeat the TEER measurement to confirm monolayer integrity was maintained throughout the experiment.
6. Sample Analysis (LC-MS/MS):
- Quantify the concentration of TIPPP in all collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17][18] LC-MS/MS provides the required sensitivity and selectivity for detecting low concentrations of TIPPP in complex biological matrices.[19][20]
Data Analysis and Interpretation
1. Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = Rate of appearance of TIPPP in the receiver compartment.
-
A = Surface area of the membrane (e.g., 1.12 cm² for a 12-well Transwell).
-
C₀ = Initial concentration of TIPPP in the donor compartment.
2. Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Table 2: Interpreting Caco-2 Permeability and Efflux Data
| Observation | Interpretation |
|---|---|
| High Papp (A-B) (>10 x 10⁻⁶ cm/s) | Compound is highly permeable. |
| Low Papp (A-B) (<1 x 10⁻⁶ cm/s) | Compound has low permeability. |
| Efflux Ratio (ER) ≈ 1 | Passive diffusion is the dominant mechanism. |
| Efflux Ratio (ER) ≥ 2 | Active efflux is occurring. The compound is likely a substrate for a transporter like P-gp. |
| ER ≥ 2, which decreases significantly in the presence of an inhibitor (e.g., Verapamil) | Confirms that the observed efflux is mediated by the specific transporter inhibited (e.g., P-gp). |
Diagram 2: Caco-2 Bidirectional Assay Workflow
This flowchart outlines the critical steps and decision points in the experimental workflow.
Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.
Conclusion and Future Directions
By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently elucidate the primary mechanisms governing the cellular transport of this compound. The evidence strongly suggests a model dominated by high passive permeability due to lipophilicity, potentially modulated by active efflux via transporters such as P-glycoprotein.
Future research should focus on identifying other potential transporters involved and extending these in vitro findings to more complex biological systems. This foundational understanding of cellular transport is essential for developing accurate pharmacokinetic models, assessing bioaccumulation potential, and ultimately, safeguarding human and environmental health from this ubiquitous compound.
References
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 42(1), 59–98. [Link]
-
Quora. (2023). What's the importance of p-glycoprotein in pharmacokinetics of xenobiotics?. [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl) phosphate. PubChem Compound Database. [Link]
-
Kruse, V., & Tønsberg, H. (2002). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics, 232(1-2), 149-159. [Link]
-
Omote, H., & Al-Shawi, M. K. (2006). The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. Journal of Bioenergetics and Biomembranes, 38(5-6), 493–499. [Link]
-
Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 27(4), 99-101. [Link]
-
Al-Shawi, M. K., & Omote, H. (2005). The Remarkable Transport Mechanism of P-Glycoprotein: A Multidrug Transporter. Journal of Bioenergetics and Biomembranes, 37(6), 489-496. [Link]
-
Di, L., et al. (2018). Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds. Pharmaceutical Research, 35(11), 217. [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. [Link]
-
Zhang, L., et al. (2022). Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment. Journal of Chromatography A, 1665, 462826. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Uppsala University. (2021). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. [Link]
-
Sampson, M. R., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry, 406(29), 7457–7465. [Link]
-
OECD. (2004). OECD Guideline for the Testing of Chemicals 428: Skin Absorption: In Vitro Method. [Link]
-
ProQuest. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
ResearchGate. (2021). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry. [Link]
-
ResearchGate. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. [Link]
-
OECD. (2017). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Behl, M., et al. (2020). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicology and Applied Pharmacology, 409, 115295. [Link]
-
OECD. (n.d.). Publications on testing and assessment of chemicals. [Link]
-
OECD. (2025). Test No. 437: Bovine Corneal Opacity and Permeability Test Method. [Link]
-
Pillai, H. K., et al. (2017). Triphenyl phosphate enhances adipogenic differentiation, glucose uptake and lipolysis via endocrine and noradrenergic mechanisms. Toxicology in Vitro, 40, 280-288. [Link]
-
Zhao, H., et al. (2024). Tris (2-chloroisopropyl) phosphate and Tris (nonylphenyl) phosphite Promote Human Renal Cell Apoptosis through the ERK/CEPBA/Long Non-Coding RNA Cytoskeleton Regulator Axis. International Journal of Molecular Sciences, 25(13), 6833. [Link]
-
Chen, A., et al. (2024). Tris(1,3-dichloro-2-propyl) phosphate disrupts cellular metabolism within human embryonic kidney (HEK293) cells. Journal of Hazardous Materials, 469, 133660. [Link]
-
Szychowski, K. A., et al. (2025). Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line. Biochemical and Biophysical Research Communications, 772, 152059. [Link]
-
Wang, Y., et al. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 36(5), 759–768. [Link]
Sources
- 1. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 5. Isopropylphenyl phosphate | 68937-41-7 [chemicalbook.com]
- 6. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Tris(4-isopropylphenyl) phosphate with Biological Membranes
Abstract
Tris(4-isopropylphenyl) phosphate (TiPP), a prominent organophosphate flame retardant and plasticizer, is increasingly detected in environmental and biological matrices. Its hydrophobic nature predicates a significant interaction with biological membranes, a critical interface for cellular function and a primary site for toxicological events. This technical guide provides a comprehensive examination of the multifaceted interactions between TiPP and biological membranes. We synthesize current experimental and computational evidence to elucidate the underlying molecular mechanisms, detailing how TiPP partitions into the lipid bilayer, alters its biophysical properties, and impacts cellular homeostasis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the membrane-level effects of this emerging contaminant. We present detailed methodologies for key experimental techniques and offer insights into the causality behind experimental design, ensuring a robust framework for future research in this critical area.
Introduction: The Rising Concern of TiPP and the Central Role of the Biological Membrane
This compound (TiPP) is a member of the organophosphate ester (OPE) class of chemicals, widely used as a flame retardant and plasticizer in a variety of consumer and industrial products, including plastics, electronics, and building materials.[1][2] Unlike reactive flame retardants, TiPP is an additive, meaning it is not chemically bound to the polymer matrix and can leach into the environment over time.[3] Consequently, TiPP and other OPEs are now ubiquitously found in indoor dust, water systems, and human tissues, raising concerns about their potential adverse health effects.[2] A growing body of evidence links exposure to OPEs with reproductive and developmental toxicity, neurotoxicity, endocrine disruption, and metabolic dysregulation.[2][4][5]
The biological membrane is the primary interface between the cell and its environment and, for a lipophilic molecule like TiPP, the initial point of contact and a key determinant of its toxicological profile. The interaction of small molecules with the lipid bilayer can trigger a cascade of events, from subtle alterations in membrane fluidity and permeability to significant structural damage and impairment of membrane protein function.[6] Understanding the intricate dance between TiPP and the cell membrane at a molecular level is therefore paramount to deciphering its mechanisms of toxicity and predicting its biological impact.
This guide will deconstruct the interaction of TiPP with biological membranes, beginning with its fundamental physicochemical properties that drive its membrane partitioning. We will then explore the mechanistic details of how it integrates into the lipid bilayer and the resultant biophysical consequences. Finally, we will provide detailed, field-proven experimental protocols to empower researchers to investigate these interactions with scientific rigor.
Physicochemical Properties of TiPP and Their Implication for Membrane Interaction
The behavior of any xenobiotic within a biological system is fundamentally governed by its chemical and physical properties. For TiPP, its structure dictates a strong affinity for the hydrophobic core of the lipid bilayer.
| Property | Value | Source | Implication for Membrane Interaction |
| IUPAC Name | tris(4-propan-2-ylphenyl) phosphate | [7] | The three isopropylphenyl groups create a bulky, hydrophobic structure. |
| Molecular Formula | C27H33O4P | [7] | |
| Molecular Weight | 452.5 g/mol | [7] | A relatively large molecule that can cause significant perturbation to lipid packing. |
| Appearance | Yellow waxy solid | [7][8] | |
| Water Solubility | Very low (estimated at 2.586e-005 mg/L at 25°C) | [9] | Drives the molecule out of the aqueous phase and into the lipidic environment of the membrane. |
| Octanol-Water Partition Coefficient (Log Kow) | High (estimated) | [10] | Indicates a strong preference for lipid environments over aqueous ones, suggesting high potential for bioaccumulation in fatty tissues and membranes. |
The pronounced hydrophobicity of TiPP is the primary driver of its interaction with biological membranes. The molecule will preferentially partition from the aqueous environment of the extracellular space or cytoplasm into the nonpolar, acyl chain region of the lipid bilayer. This partitioning is a critical initiating event for its biological and toxicological effects.
Mechanistic Insights into TiPP-Membrane Interactions
While direct studies on TiPP are limited, research on analogous aryl-organophosphate esters, particularly Triphenyl Phosphate (TPHP), provides a strong framework for understanding TiPP's mechanism of action at the membrane level. The interaction is not merely a passive accumulation but a dynamic process that can fundamentally alter the structure and function of the membrane.
Partitioning, Localization, and Aggregation within the Bilayer
Due to its hydrophobic nature, TiPP is expected to readily partition into the lipid bilayer. Molecular dynamics simulations of similar small hydrophobic molecules suggest an initial rapid adsorption to the membrane surface, followed by insertion into the hydrophobic core.[11] The bulky isopropylphenyl groups of TiPP likely position it within the acyl chain region, away from the polar headgroups.
A critical finding from studies on TPHP is that at sufficient concentrations, these molecules do not remain evenly dispersed but can aggregate to form nanoclusters within the lipid membrane.[6] This aggregation is a structure-dependent phenomenon, with larger, more hydrophobic OPEs like TPHP showing a greater propensity for nanocluster formation.[6] Given the structural similarity and hydrophobicity of TiPP, a similar aggregation behavior is highly probable.
Figure 1: Conceptual workflow of TiPP partitioning and aggregation within a biological membrane.
This aggregation is significant because it can create localized domains of high TiPP concentration, leading to more pronounced and potentially destructive effects on the surrounding lipid environment compared to uniformly dispersed molecules.
Alteration of Membrane Biophysical Properties
The insertion and aggregation of TiPP within the lipid bilayer can induce significant changes in the physical state of the membrane.
-
Increased Membrane Fluidity: At lower concentrations, the insertion of bulky molecules like TiPP between the lipid acyl chains can disrupt their ordered packing, leading to an increase in membrane fluidity. This is analogous to the plasticizing effect observed in bulk materials.[2] This increased fluidity can be measured by techniques such as fluorescence anisotropy.
-
Induction of Phase Transitions and Membrane Disruption: At higher concentrations, particularly with the formation of nanoclusters, the effects become more severe. The aggregation of OPEs can induce lipid phase transitions, causing a localized shift from an ordered (gel) to a disordered (liquid-crystalline) state, or vice-versa, depending on the surrounding lipid composition.[6] This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis.[6] Studies on TPHP have shown that its nanoclusters cause severe membrane disruption, which is considered a primary origin of its biotoxicity.[6]
Impact on Lipid Homeostasis: A Lipidomics Perspective
The interaction of OPEs with membranes is not a one-way street; cells can respond to this chemical stress by altering their lipid composition. Lipidomics studies on cells exposed to various OPEs, including aryl-phosphates, have revealed significant changes in the cellular lipid profile.[11][12]
Commonly observed alterations include:
-
Increased levels of triacylglycerols and diacylglycerols: This suggests a disruption in lipid metabolism and energy storage.[11]
-
Accumulation of ceramides: This is a significant finding as ceramides are signaling molecules involved in apoptosis (programmed cell death).[11]
-
Changes in phospholipid classes: Shifts in the relative abundance of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI) have been noted, which can affect membrane curvature, signaling, and the function of membrane proteins.[11]
These findings indicate that the cellular response to OPEs involves a complex remodeling of the lipidome, which is likely a compensatory mechanism to counteract the initial biophysical perturbations, but can also lead to downstream toxicological outcomes.
The Influence of Membrane Composition: Cholesterol and Lipid Diversity
Biological membranes are not homogenous structures. Their composition, particularly the presence of cholesterol and the diversity of phospholipid species, can significantly modulate the interaction with xenobiotics like TiPP.
-
Role of Cholesterol: Cholesterol is a key regulator of membrane fluidity. It tends to order the acyl chains of unsaturated phospholipids while disordering those of saturated ones. The presence of cholesterol can potentially mitigate the fluidizing effect of TiPP at low concentrations. Conversely, the disruption of cholesterol-rich domains (lipid rafts) by TiPP could have significant consequences for cell signaling, as these domains are enriched in receptors and signaling proteins.
-
Phospholipid Headgroup and Acyl Chain Variation: The specific phospholipids present in a membrane will influence the precise localization and effect of TiPP. For instance, the interaction with zwitterionic lipids like phosphatidylcholine (PC) may differ from that with anionic lipids like phosphatidylserine (PS). Similarly, the degree of saturation and length of the acyl chains will affect the packing of the bilayer and how it accommodates the bulky TiPP molecule.
Interaction with Membrane Proteins: An Indirect but Critical Consequence
While TiPP's primary interaction is with the lipid component of the membrane, the resulting alterations in the bilayer's physical properties can have profound indirect effects on the function of integral and peripheral membrane proteins.[9][13]
-
Hydrophobic Mismatch: Membrane proteins have a hydrophobic transmembrane domain that is energetically matched to the thickness of the surrounding lipid bilayer. If TiPP alters the local membrane thickness, it can create a "hydrophobic mismatch," inducing conformational changes in the protein that can alter its activity.[13]
-
Altered Membrane Fluidity: The function of many membrane proteins, such as channels, transporters, and receptors, is sensitive to the fluidity of the lipid environment. Changes in fluidity induced by TiPP can therefore allosterically modulate their function.
-
Disruption of Lipid Rafts: By altering the organization of lipids, TiPP may disrupt the integrity of lipid rafts, which are critical for the localization and function of many signaling proteins.
Figure 2: Logical flow of TiPP's indirect effect on membrane protein function.
Experimental Protocols for Studying TiPP-Membrane Interactions
To rigorously investigate the interaction of TiPP with biological membranes, a multi-pronged approach employing various biophysical techniques is essential. Here, we provide detailed, self-validating protocols for key methodologies.
Liposome Preparation: A Foundational Model System
Liposomes (artificial lipid vesicles) are an indispensable tool for studying membrane interactions in a controlled environment.[2][14]
Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
-
Lipid Film Hydration:
-
Prepare a solution of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform in a round-bottom flask.
-
If investigating the effect of TiPP incorporation, add the desired molar percentage of TiPP (dissolved in chloroform) to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES-buffered saline) by vortexing, to form multilamellar vesicles (MLVs). The hydration temperature should be above the gel-liquid crystalline phase transition temperature (Tm) of the primary lipid.[15]
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This promotes solute equilibration and increases the lamellarity of the vesicles.
-
-
Extrusion:
-
Equilibrate a mini-extruder apparatus to a temperature above the lipid Tm.[15]
-
Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) mounted in the extruder.
-
Pass the suspension through the membrane 11-21 times to ensure a homogenous population of LUVs with a narrow size distribution.[15]
-
The resulting LUV suspension can be stored at 4°C and should be used within a few days.
-
Causality Behind Choices: Using LUVs of a defined size (e.g., 100 nm) is crucial for reproducibility in techniques like DSC and fluorescence spectroscopy, as vesicle size can influence lipid packing and phase behavior. The extrusion process provides a reliable method to achieve this homogeneity.
Differential Scanning Calorimetry (DSC): Probing Thermotropic Phase Behavior
DSC measures the heat changes associated with the phase transitions of lipids, providing quantitative data on how a molecule like TiPP affects the stability and organization of the bilayer.[16][17][18]
Protocol: DSC Analysis of TiPP-LUV Interactions
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition (e.g., dipalmitoylphosphatidylcholine, DPPC, which has a well-defined Tm) with varying molar concentrations of TiPP (e.g., 0, 1, 2, 5, 10 mol%).
-
Prepare a reference sample containing only the buffer used for liposome hydration.
-
Degas both the sample and reference solutions under vacuum for 5-10 minutes before loading into the calorimeter to prevent bubble formation.
-
Accurately load the LUV suspension and the reference buffer into their respective DSC pans.
-
-
DSC Measurement:
-
Place the sealed pans in the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C for DPPC).
-
Scan the temperature upwards at a controlled rate (e.g., 1°C/min) through the phase transition to a temperature well above it (e.g., 55°C for DPPC).
-
Perform at least two consecutive heating and cooling scans to ensure reproducibility and sample stability.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Determine the main phase transition temperature (Tm) from the peak of the endotherm.
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
Determine the width of the peak at half-height (ΔT½), which is inversely related to the cooperativity of the transition.
-
Self-Validation: A pure DPPC LUV sample should exhibit a sharp, well-defined pre-transition and main transition at known literature values. The broadening of the peak (increased ΔT½) and a decrease in ΔH upon TiPP addition provides internal validation of a disruptive interaction.
Figure 3: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Fluorescence Anisotropy: Assessing Membrane Fluidity
This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, providing a direct measure of local viscosity or "fluidity."[19][20][21]
Protocol: Steady-State Fluorescence Anisotropy with DPH
-
Probe Incorporation:
-
Prepare LUVs as described in section 6.1.
-
Prepare a stock solution of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) in a suitable solvent (e.g., tetrahydrofuran) at a concentration of ~1 mM.
-
Add the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1. This minimizes artifacts from probe-probe interactions.
-
Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayer core.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Set the excitation and emission wavelengths appropriate for DPH (e.g., Ex: 350 nm, Em: 452 nm).
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the corresponding intensities with horizontally polarized excitation light (I_HV and I_HH) to correct for instrument bias (G-factor).
-
-
Calculation and Interpretation:
-
Calculate the G-factor: G = I_HV / I_HH.
-
Calculate the steady-state fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
A decrease in the anisotropy value (r) indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.
-
Causality Behind Choices: DPH is chosen as it partitions deep into the hydrophobic core of the membrane, making it sensitive to changes in acyl chain packing where TiPP is expected to reside.[19] Maintaining a high lipid-to-probe ratio is critical to ensure that the probe itself does not significantly perturb the membrane.
Conclusion and Future Directions
The interaction of this compound with biological membranes is a complex process driven by its hydrophobic character. Evidence from related aryl-phosphates strongly suggests that TiPP partitions into the lipid bilayer, where it can disrupt lipid packing, increase membrane fluidity, and at higher concentrations, potentially form aggregates that lead to significant membrane destabilization. This direct biophysical impact can indirectly affect the function of membrane-associated proteins and trigger cellular responses, including alterations in lipid metabolism and the initiation of apoptotic pathways.
While a clear picture is emerging, several areas warrant further investigation. Direct, quantitative studies on TiPP using the techniques outlined in this guide are needed to confirm the hypotheses derived from analogous compounds. Molecular dynamics simulations employing realistic, multi-component membrane models (including cholesterol and varied phospholipid species) will be invaluable for elucidating the precise orientation and interactions of TiPP at an atomic level. Furthermore, exploring the interplay between TiPP, the lipid bilayer, and integral membrane proteins is a critical frontier for understanding its full toxicological impact. As human and environmental exposure to TiPP continues, a thorough understanding of its fundamental interactions with the primary cellular barrier remains a scientific imperative.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Mechanism and Applications of Tri(4-isopropylphenyl)
- Ataman Kimya.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. [Link]
- EvitaChem. Buy Tris(isopropylphenyl)
-
Su, C., et al. (2017). Analytical techniques and methods for study of drug-lipid membrane interactions. Journal of Pharmaceutical Analysis, 7(5), 275-285. [Link]
-
Pyambri, M., et al. (2025). Phenotypic and lipidomic alterations in lung cells induced by organophosphate flame retardants. Chemistry and Physics of Lipids, 105508. [Link]
-
Andersen, O. S., et al. (2019). Membrane protein–lipid bilayer hydrophobic coupling. Journal of General Physiology, 151(10), 1157-1171. [Link]
-
Im, W., et al. (2023). Unveiling the Role of Hydrophobic Lipid Bilayer for Membrane Protein Folding Stability and Function. IBM Research. [Link]
-
Majewski, J., et al. (2007). Neutron reflectometry of supported hybrid bilayers with inserted peptide. Langmuir, 23(17), 8964-8969. [Link]
-
Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2209, 219-231. [Link]
-
Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2209, 219-231. [Link]
-
Le, Y., et al. (2021). Comprehensive analysis of organophosphorus flame retardant-induced mitochondrial abnormalities: Potential role in lipid accumulation. Environmental Pollution, 274, 116541. [Link]
-
Fang, B., et al. (2024). Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes. Journal of Hazardous Materials, 479, 135494. [Link]
-
Block, S., et al. (2023). Hydrophobin Bilayer as Water Impermeable Protein Membrane. ACS Nano, 17(19), 19045-19053. [Link]
-
Kumar, A., et al. (2022). Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study. International Journal of Molecular Sciences, 23(19), 11823. [Link]
-
Hoogerheide, D., & Heinrich, F. (2019). Investigating Lipid Bilayer Structures with Neutron Reflectometry. NIST Center for Neutron Research. [Link]
-
Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments. [Link]
-
Wang, X., et al. (2024). Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey. Frontiers in Endocrinology, 15, 1338781. [Link]
-
Gerelli, Y. (2019). Applications of neutron reflectometry in biology. EPJ Web of Conferences, 210, 01002. [Link]
-
Mitaku, S., & Mitaku, S. (1994). The role of hydrophobic interaction in phase transition and structure formation of lipid membranes and proteins. Phase Transitions, 45(2-3), 103-122. [Link]
-
Wang, X., et al. (2024). Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey. Frontiers in Endocrinology, 15, 1338781. [Link]
-
Morvová, M., et al. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]
-
Rowe, E. S., & Tuma, R. (1993). Partition coefficients of drugs in bilayer lipid membranes. Biochemistry, 32(43), 11579-11584. [Link]
-
Genualdi, S. A., et al. (2020). Measurement and Modeling the Phase Partitioning of Organophosphate Esters Using Their Temperature-Dependent Octanol-Air Partition Coefficients and Vapor Pressures. Environmental Science & Technology, 54(15), 9476-9485. [Link]
-
Kleinschmidt, J. H. (Ed.). (2013). Lipid-Protein Interactions: Methods and Protocols. Humana Press. [Link]
-
Kupsco, A., et al. (2023). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicological Sciences, 194(2), 173-187. [Link]
-
Hughes, A. V., et al. (2025). The analysis of neutron reflectivity from Langmuir monolayers of lipids using molecular dynamics simulations: the role of lipid area. Royal Society Open Science, 12(1), 241727. [Link]
-
Patra, M., et al. (2006). Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions. Biophysical Journal, 90(4), 1121-1139. [Link]
-
Okeme, J. O., et al. (2023). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 23(1), 220330. [Link]
-
Behl, M., et al. (2016). Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences, 154(2), 241-252. [Link]
-
Avdeef, A., & Tsinman, O. (2007). Accurate potentiometric determination of lipid membrane-water partition coefficients and apparent dissociation constants of ionizable drugs: electrostatic corrections. Journal of Pharmaceutical Sciences, 96(8), 2091-2107. [Link]
-
Ong, S., et al. (1996). Membrane partition coefficients chromatographically measured using immobilized artificial membrane surfaces. Journal of Chromatography A, 728(1-2), 113-128. [Link]
-
Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? Environmental Science & Technology Letters, 6(11), 638-648. [Link]
-
Ghafourian, T., & Ghafourian, T. (2020). Investigating Heat-Induced Phase Transitions in POPC Lipid Bilayers Using Molecular Dynamics Simulations. Scientific Information Database. [Link]
-
TA Instruments. Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]
-
Gerelli, Y., & Gerelli, Y. (2024). Mimicking the inner mitochondrial membrane with curved supported lipid bilayers: A neutron reflectometry study. CNR-IRIS. [Link]
-
He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology, 2622, 241-244. [Link]
-
Morvová, M., et al. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]
-
Sum, A. K., et al. (2003). Molecular Simulation Study of Phospholipid Bilayers and Insights of the Interactions with Disaccharides. Biophysical Journal, 85(4), 2248-2262. [Link]
-
Genualdi, S. A., et al. (2020). Measurement and Modeling the Phase Partitioning of Organophosphate Esters Using Their Temperature-Dependent Octanol-Air Partition Coefficients and Vapor Pressures. Environmental Science & Technology, 54(15), 9476-9485. [Link]
-
Behl, M., et al. (2016). Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences, 154(2), 241-252. [Link]
-
Jämbeck, J. P. M., & Lyubartsev, A. P. (2022). Structure of POPC Lipid Bilayers in OPLS3e Force Field. Journal of Chemical Information and Modeling, 62(18), 4478-4489. [Link]
-
Lydic, T. A., et al. (2015). Exosome lipidomics unravels lipid sorting at the level of multivesicular bodies. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(1), 108-119. [Link]
-
BMG LABTECH. Membrane fluidity measurement using UV fluorescence polarization. [Link]
-
Wang, H., et al. (2022). Exposure assessment of aryl-organophosphate esters based on specific urinary biomarkers and their associations with reproductive hormone homeostasis disruption in women of childbearing age. Environment International, 164, 107255. [Link]
-
Vu, H. S., et al. (2014). Lipidomics in tissues, cells and subcellular compartments. Progress in Lipid Research, 56, 18-32. [Link]
-
Ghanem, M., et al. (2021). Comparative spatial lipidomics analysis reveals cellular lipid remodelling in different developmental zones of barley roots in response to salinity. The Plant Journal, 105(6), 1596-1613. [Link]
-
Abu-Lail, N. I., & Camesano, T. A. (2003). Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. Applied and Environmental Microbiology, 69(10), 6296-6302. [Link]
Sources
- 1. Analytical techniques and methods for study of drug-lipid membrane interactions | Semantic Scholar [semanticscholar.org]
- 2. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaqr.org [aaqr.org]
- 4. Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey [frontiersin.org]
- 6. Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of hydrophobic interactions in positioning of peripheral proteins in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and Modeling the Phase Partitioning of Organophosphate Esters Using Their Temperature-Dependent Octanol-Air Partition Coefficients and Vapor Pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic and lipidomic alterations in lung cells induced by organophosphate flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of organophosphorus flame retardant-induced mitochondrial abnormalities: Potential role in lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Thermal Decomposition of Tris(4-isopropylphenyl) Phosphate
Abstract
Tris(4-isopropylphenyl) phosphate (IPP) is a prominent member of the organophosphate ester class, widely utilized as a flame retardant and plasticizer in various polymeric materials. Its efficacy and safety profile are intrinsically linked to its thermal stability and decomposition behavior. This technical guide provides a comprehensive analysis of the thermal decomposition pathways of IPP, the resulting products, and the state-of-the-art analytical methodologies for their characterization. By synthesizing established principles from related triaryl phosphates with detailed experimental protocols, this document serves as a critical resource for researchers, material scientists, and drug development professionals engaged in the study of organophosphate additives. While specific quantitative thermal analysis data for pure this compound is not extensively available in the public domain, this guide establishes a robust investigative framework based on the well-documented behavior of structurally analogous compounds.[1]
Introduction to this compound (IPP)
This compound, a triaryl phosphate ester, is a key non-halogenated flame retardant. Its chemical structure features a central phosphate group bonded to three 4-isopropylphenyl rings. This structure imparts desirable properties such as thermal resistance and plasticizing effects in polymers like PVC, polyurethane foams, and electronic components.[2] The commercial product is often a mixture of isopropyl-substituted isomers, but this guide focuses on the para-substituted compound.[3]
The primary function of IPP as a flame retardant is executed through a dual-action mechanism in both the condensed (solid) and gas phases during combustion. Understanding the thermal decomposition process is paramount for optimizing its performance, predicting material longevity, and assessing the environmental and toxicological profile of its degradation products.[3]
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₃O₄P | [4] |
| Molecular Weight | 452.52 g/mol | |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | [2][3] |
| CAS Number | 26967-76-0 | [4] |
| Boiling Point | 494.1±44.0 °C at 760 mmHg | [5] |
| Primary Applications | Flame retardant, plasticizer |
Thermal Stability and Decomposition Mechanisms
The thermal degradation of commercial triaryl phosphate esters generally commences at temperatures exceeding 310°C in an inert atmosphere.[1] The stability is influenced by the nature and position of the substituent groups on the aryl rings.[1] Upon heating, IPP is expected to undergo a multi-step degradation process.
Condensed-Phase Mechanism
The initial and most critical step in the condensed phase is the thermal decomposition to form phosphoric acid.[5] This potent acid then catalyzes the dehydration and cross-linking of the host polymer matrix. This process leads to the formation of a stable, insulating char layer on the material's surface.[6] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds into the gas phase. The phosphoric acid can further react to form pyrophosphoric acid, which enhances the barrier effect.
Gas-Phase Mechanism
Simultaneously, some decomposition products volatilize. In the gas phase, IPP degradation releases phosphorus-containing radicals (e.g., PO•). These radicals are highly reactive and function as flame inhibitors by scavenging crucial flame-propagating free radicals, such as H• and OH•, thereby interrupting the exothermic combustion cycle in the gas phase.
The overall proposed decomposition pathway involves the initial cleavage of the P-O-Aryl bond, followed by subsequent reactions of the resulting fragments.
Caption: Proposed thermal decomposition pathway of IPP.
Anticipated Decomposition Products
Based on the decomposition mechanisms of related organophosphates, the primary thermal decomposition products of IPP are expected to be:
-
Phosphoric Acid Derivatives: Phosphoric acid and pyrophosphoric acid are key products in the condensed phase.
-
Phenolic Compounds: 4-isopropylphenol is a primary cleavage product.
-
Alkyl and Aromatic Hydrocarbons: Further degradation of the isopropyl group and the phenyl ring can lead to the formation of propylene, benzene, and other substituted aromatic compounds.
-
Phosphorus Oxides: Under oxidative conditions, toxic vapors of phosphorus oxides (e.g., P₂O₅) may be emitted, particularly at very high temperatures.[3][7]
Analytical Workflows for Characterization
A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of IPP. The combination of thermogravimetric analysis (TGA) for quantifying thermal stability and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for identifying decomposition products is highly recommended.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to the Solubility of Tris(4-isopropylphenyl) Phosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of Tris(4-isopropylphenyl) phosphate (IPP), a compound of significant industrial interest. Understanding its solubility is paramount for its application as a flame retardant and plasticizer, particularly in fields requiring precise formulation and safety standards such as materials science and drug development.[1]
Section 1: Physicochemical Profile of this compound
The solubility of a compound is fundamentally governed by its physicochemical properties. IPP is a complex mixture of isopropylated isomers of triphenyl phosphate. Its large, nonpolar structure, a result of the three isopropylphenyl groups attached to a central phosphate ester, dictates its interaction with various solvents. The principle of "like dissolves like" is a useful starting point for predicting its solubility; the bulky, hydrophobic nature of the molecule suggests a higher affinity for nonpolar organic solvents over polar ones.[2][3]
Key physicochemical properties are summarized below, providing a theoretical basis for its observed solubility behavior.
| Property | Value | Source |
| Molecular Formula | C27H33O4P | [4][5][6] |
| Molecular Weight | 452.5 g/mol | [4][6][7] |
| Appearance | Colorless to pale yellow liquid/oil or yellow waxy solid | [4][8][9] |
| Density | ~1.1 g/cm³ | [9] |
| Water Solubility | Very low (e.g., 330 µg/L at 20°C; estimated 2.6 x 10⁻⁵ mg/L) | [8][9][10] |
| Log Kow (estimated) | High (e.g., ~9.07), indicating strong hydrophobicity | [10] |
These properties, particularly the high molecular weight and estimated octanol-water partition coefficient (Log Kow), underscore the compound's lipophilic and hydrophobic nature. This makes it practically insoluble in water but suggests good solubility in organic solvents.[9][11]
Section 2: Qualitative Solubility in Organic Solvents
While precise quantitative data is sparse in publicly available literature, qualitative descriptions and data on similar compounds provide a strong indication of IPP's solubility profile. The compound is generally reported to be soluble in a range of organic solvents.[9][11]
Based on its chemical structure and available information, the following table summarizes the expected qualitative solubility of this compound.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The phenyl groups of IPP share structural similarity with these nonpolar, aromatic solvents, promoting favorable van der Waals interactions.[11] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | These solvents have appropriate polarity to dissolve large organophosphate esters. Chloroform is noted as a solvent for IPP.[8] |
| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | These are polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Esters | Ethyl Acetate | Soluble | The ester functionality can interact favorably with the phosphate ester group of IPP.[11] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | Ethers are good solvents for many nonpolar to moderately polar organic compounds. |
| Alcohols | Methanol, Ethanol | Slightly Soluble to Sparingly Soluble | While IPP is slightly soluble in methanol, the high polarity and hydrogen-bonding nature of lower-chain alcohols limit their ability to solvate the large, nonpolar IPP molecule effectively.[8] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The highly nonpolar nature of these solvents may not be sufficient to overcome the intermolecular forces of the more complex IPP structure. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a strong polar aprotic solvent, but its high polarity may not be optimal for the largely nonpolar IPP. It is reported as being slightly soluble.[8] |
Section 3: Experimental Determination of Solubility
For applications in research and drug development, precise solubility data is often required. A standardized and reliable method for determining the solubility of a substance is the flask method, as outlined in guidelines like OECD Test Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[12][13][14] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol: Isothermal Shake-Flask Method
This protocol describes a robust, self-validating system for determining the solubility of IPP in a given organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2. Step-by-Step Procedure:
-
Preparation: Add an excess amount of IPP to a flask. The excess solid is crucial to ensure that saturation is reached and maintained.
-
Solvent Addition: Add a known volume of the organic solvent to the flask.
-
Equilibration: Seal the flask tightly and place it in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time to achieve saturation.[12]
-
Phase Separation: After equilibration, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle completely.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any suspended microparticles.
-
Quantification:
-
Prepare a series of standard solutions of IPP of known concentrations in the same solvent.
-
Analyze the saturated solution sample and the standard solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of IPP in the saturated sample.
-
-
Reporting: Express the solubility as mass per volume (e.g., g/L or mg/mL) at the specified temperature.
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Section 4: Practical Implications for R&D Professionals
A thorough understanding of IPP's solubility is not merely academic; it directly impacts its practical application and handling in research and development settings.
-
Formulation Development: For its use as a plasticizer or flame retardant in polymers (e.g., PVC, polyurethanes), IPP must be soluble in the reaction mixture or polymer melt to ensure homogeneous distribution.[1] Poor solubility can lead to phase separation, compromising the material's physical properties and fire resistance.
-
Reaction Chemistry: When IPP is used as a reactant or when its synthesis is performed, the choice of solvent is critical.[15] The solvent must dissolve all reactants to facilitate the reaction, and solubility data helps in selecting a medium that maximizes reaction rates and yields.
-
Purification Processes: Techniques like recrystallization are dependent on differential solubility. A solvent must be chosen in which IPP is sparingly soluble at low temperatures but highly soluble at elevated temperatures to achieve effective purification.
-
Toxicology and Environmental Fate: The low water solubility and high lipophilicity of IPP are key factors in its environmental behavior and potential for bioaccumulation.[10] This information is critical for conducting accurate risk assessments and ensuring safe handling and disposal.[5][16]
Relationship between Solubility Data and R&D Applications
Caption: The central role of solubility data in guiding key decisions in research and development.
References
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. [Link]
-
Solubility of Things. tris(2-isopropylphenyl) phosphate. [Link]
-
GOV.UK. Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link]
-
ResearchGate. Green Synthesis of Triaryl Phosphates with POCl 3 in Water. [Link]
- Google Patents.
-
PubMed. Utilization of triaryl phosphates by a mixed bacterial population. [Link]
-
ResearchGate. A new method for the synthesis of triaryl phosphates | Request PDF. [Link]
-
MDPI. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
Sources
- 1. EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents [patents.google.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isopropylphenyl phosphate | 68937-41-7 [chemicalbook.com]
- 9. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Laboratory Scale Synthesis and Purification of Tris(4-isopropylphenyl) Phosphate
Abstract
Tris(4-isopropylphenyl) phosphate (T4iPP) is an important organophosphate ester widely utilized as a flame retardant and plasticizer in various industrial applications, including polymers and hydraulic fluids. Its synthesis and purification on a laboratory scale are crucial for research into its material properties, toxicological profile, and potential applications. This document provides a comprehensive, step-by-step protocol for the synthesis of T4iPP via the phosphorylation of 4-isopropylphenol with phosphorus oxychloride. Furthermore, it details robust methods for its purification, primarily through recrystallization, and outlines analytical techniques for product characterization and quality control. This guide is intended for researchers and scientists in chemistry and materials science, providing the necessary detail to ensure a successful and safe laboratory-scale production of high-purity this compound.
Chemical Profile and Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | tris(4-propan-2-ylphenyl) phosphate | [1] |
| CAS Number | 2502-15-0; 68937-41-7 (for isomeric mixture) | [2][3] |
| Molecular Formula | C₂₇H₃₃O₄P | [3][4] |
| Molecular Weight | 452.52 g/mol | [3][4] |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | [1][3][5][6] |
| Solubility | Soluble in organic solvents like toluene, alcohols, and ethers; limited solubility in water. | [5][7] |
| Boiling Point | ~494 °C at 760 mmHg | [7] |
| Density | ~1.1 g/cm³ | [7] |
Safety and Handling Precautions
This compound and the reagents used in its synthesis pose several hazards. Adherence to strict safety protocols is mandatory.
-
Hazard Identification :
-
This compound may cause harm to the environment and should not be released into soil or water.[5] It is classified as an environmentally hazardous substance.[8]
-
Inhalation may be harmful, and contact can cause irritation to the skin and eyes.[9]
-
Organophosphates as a class are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents.[1][9]
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood with extreme care.
-
Pyridine is flammable, toxic, and a suspected carcinogen. Handle only in a fume hood.
-
-
Required Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection : A flame-retardant lab coat is required. Disposable sleeves taped to gloves are recommended.[9]
-
Respiratory Protection : When handling the neat chemicals, especially POCl₃ and pyridine, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is recommended.[1][9]
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water while removing contaminated clothing. Wash thoroughly with soap and water.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Spill : Isolate the spill area. For solids, maintain a minimum isolation distance of 25 meters (75 feet).[1][9] Absorb liquid spills with an inert, non-combustible material and dispose of it as hazardous waste.
-
Synthesis Protocol: Phosphorylation of 4-Isopropylphenol
Principle and Stoichiometry
The synthesis of this compound is achieved through the esterification of 4-isopropylphenol with phosphorus oxychloride.[7] The reaction involves the nucleophilic attack of the phenolic hydroxyl groups on the phosphorus center, displacing the chlorine atoms. A base, such as pyridine or triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Overall Reaction: 3 C₉H₁₂O + POCl₃ → C₂₇H₃₃O₄P + 3 HCl (4-Isopropylphenol) + (Phosphorus Oxychloride) → (this compound) + (Hydrochloric Acid)
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Isopropylphenol | 136.19 | 10.0 g | 0.0734 | Purity ≥ 98% |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.75 g (2.25 mL) | 0.0244 | Purity ≥ 99%, handle with care |
| Pyridine (anhydrous) | 79.10 | 5.9 g (6.0 mL) | 0.0746 | Anhydrous, acts as solvent and HCl scavenger |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - | Anhydrous solvent |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | 1 M aqueous solution for work-up |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | Saturated aqueous solution for work-up |
| Brine (saturated NaCl) | 58.44 | ~30 mL | - | For final wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | For drying organic phase |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup : Assemble the three-neck flask with the dropping funnel, reflux condenser (with drying tube), and a rubber septum for nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition : Add 4-isopropylphenol (10.0 g) and anhydrous dichloromethane (100 mL) to the flask. Begin stirring to dissolve the solid.
-
Inert Atmosphere : Purge the system with dry nitrogen or argon for 10-15 minutes.
-
Cooling : Cool the flask to 0 °C using an ice-water bath.
-
Base Addition : Slowly add anhydrous pyridine (6.0 mL) to the stirred solution.
-
Phosphorus Oxychloride Addition : Add phosphorus oxychloride (2.25 mL) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-18 hours to ensure the reaction goes to completion.
-
Reaction Quenching : Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold distilled water to quench any remaining POCl₃.
-
Liquid-Liquid Extraction : Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration : Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically a viscous yellow oil or waxy solid.[1][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification Protocol
The crude product contains unreacted starting materials, partially substituted phosphates, and pyridinium salts. Recrystallization is an effective method for purifying the solid product.
Method: Recrystallization
-
Principle : This technique relies on the difference in solubility of the desired compound and impurities in a specific solvent or solvent system at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution.[10]
-
Solvent Selection : A mixed solvent system is often effective for aryl phosphates. A common choice is Ethanol/Water or Hexane/Ethyl Acetate . The goal is to dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity (cloudiness) appears, then redissolve by gentle heating before cooling.
Step-by-Step Recrystallization Procedure (Ethanol/Water)
-
Dissolution : Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently (using a steam bath or hot plate) while stirring until the solid is fully dissolved.
-
Induce Crystallization : While the solution is still hot, add distilled water dropwise until the solution becomes persistently cloudy.
-
Redissolution : Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Causality Note: This ensures the solution is saturated at the higher temperature, which is the optimal condition for obtaining high-purity crystals upon cooling.
-
-
Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling : Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation and product yield.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purification Workflow Diagram
Caption: Workflow for the purification of T4iPP via recrystallization.
Characterization and Quality Control
To confirm the identity and assess the purity of the synthesized this compound, the following analytical methods are recommended.
-
Thin-Layer Chromatography (TLC) : A quick method to monitor reaction progress and check the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) on a silica gel plate. The final product should appear as a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for confirming the molecular weight and purity of the product.[11][12] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 452.5 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic peaks for the aromatic protons and the isopropyl group protons. The integration of these peaks should correspond to the structure.
-
³¹P NMR : Will show a single peak in the phosphate ester region, confirming the formation of the phosphate linkage.
-
¹³C NMR : Can be used to confirm the carbon skeleton of the molecule.[1]
-
-
Melting Point : A sharp melting point range for the purified solid indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; presence of moisture in reagents/glassware; insufficient reaction time. | Ensure all glassware is oven-dried. Use anhydrous solvents. Increase reaction time or gently heat the reaction if TLC shows unreacted starting material. |
| Product is an Oil, Fails to Crystallize | Presence of impurities (e.g., di-substituted phosphates); incorrect solvent system. | Attempt purification by column chromatography on silica gel. Try different recrystallization solvent systems (e.g., isopropanol, hexane/ethyl acetate). |
| Product is Discolored (Dark Brown/Red) | Reaction temperature was too high; degradation. | Maintain strict temperature control during POCl₃ addition. Ensure the reaction is not overheated during the reflux period. |
| Multiple Spots on TLC of Final Product | Incomplete reaction; incomplete purification. | Re-purify the product. If recrystallization is ineffective, use column chromatography. |
References
- Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE.
- Guidechem. (n.d.). This compound (cas 68937-41-7) SDS/MSDS download.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). TRIS(4-ISOPROPYLPHENYL)PHOSPHATE. CAMEO Chemicals.
- ChemBK. (2024). This compound.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database.
- EvitaChem. (n.d.). Buy Tris(isopropylphenyl)phosphate (EVT-368931).
- ESSLAB. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl) phosphate. PubChem Compound Database.
- Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
- Welch, C. J., et al. (2022).
- A Chemtek. (n.d.). This compound | 2502-15-0.
- Kanazawa, J., et al. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 614.
- The MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)
- FMC Corporation. (1982). U.S. Patent No. US4351780A: Process for preparing isopropylphenyl/phenyl phosphate.
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Oxford Academic. (2021). Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry.
Sources
- 1. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esslabshop.com [esslabshop.com]
- 3. achemtek.com [achemtek.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 8. Page loading... [guidechem.com]
- 9. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mt.com [mt.com]
- 11. series.publisso.de [series.publisso.de]
- 12. academic.oup.com [academic.oup.com]
Analytical Methods for the Detection of Tris(4-isopropylphenyl) phosphate (TIPpP)
An Application Note and Protocol for Researchers
Abstract
Tris(4-isopropylphenyl) phosphate (TIPpP), a member of the isopropylated triaryl phosphate (ITP) family, is widely used as a flame retardant and plasticizer in various industrial and consumer products.[1] Its production and use can lead to its release into the environment, raising concerns about its persistence, potential for bioaccumulation, and possible health effects.[2] Consequently, robust and sensitive analytical methods are required for its accurate detection and quantification in diverse matrices. This document provides a comprehensive guide to the analytical methodologies for TIPpP, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction and Physicochemical Profile
This compound is an organophosphate ester. It's important to note that commercial products labeled as "isopropylphenyl phosphate" or "ITP" are often complex mixtures of various isomers, where one or more phenyl groups are substituted with isopropyl groups at different positions.[3] The fully substituted para-isomer, this compound, serves as a key analyte and reference compound in many studies. The synthesis typically involves the reaction of isopropylated phenols with phosphorus oxychloride.[4]
Understanding the physicochemical properties of TIPpP is fundamental to designing effective extraction and analysis strategies. Its relatively high molecular weight and hydrophobicity dictate its environmental partitioning and the choice of analytical solvents and chromatographic phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tris(4-propan-2-ylphenyl) phosphate | PubChem[5] |
| CAS Number | 26967-76-0 | PubChem[5] |
| Molecular Formula | C₂₇H₃₃O₄P | PubChem[5] |
| Molecular Weight | 452.5 g/mol | PubChem[5] |
| Appearance | Yellow waxy solid or colorless to pale yellow liquid | PubChem, EvitaChem[4][5] |
| Boiling Point | ~494.1 °C at 760 mmHg | EvitaChem[4] |
| Water Solubility | Very low (e.g., 330 μg/L at 20°C for ITP mixture) | ChemicalBook[1] |
| Solubility | Soluble in organic solvents like toluene, ethyl acetate, methanol | PubChem, ResearchGate[3][5] |
| Vapor Pressure | Very low (e.g., 2.1 x 10⁻⁸ mm Hg at 25°C) | PubChem[2] |
Overview of Analytical Workflow
The reliable quantification of TIPpP from complex matrices requires a multi-step approach. The process begins with efficient extraction of the analyte from the sample, followed by a clean-up step to remove interfering co-extractives. The purified extract is then analyzed using high-resolution chromatographic techniques coupled to sensitive mass spectrometric detectors. The use of an isotopically labeled internal standard, such as triphenyl phosphate-d15 (D15-TPP), is critical for correcting analyte losses during sample preparation and for compensating for matrix effects during instrumental analysis.[3]
Caption: General workflow for TIPpP analysis.
Sample Preparation: Extraction and Clean-up
Sample preparation is arguably the most critical stage, as it dictates the accuracy and sensitivity of the entire method.[6] The choice of technique depends heavily on the sample matrix.
Aqueous Samples (e.g., Lake Water, Wastewater)
Solid-Phase Extraction (SPE) is the method of choice for aqueous samples due to its efficiency, reduced solvent consumption, and ability to handle large sample volumes.[7]
-
Causality: Polymeric sorbents like styrene-divinylbenzene (e.g., Bond Elut PPL) are highly effective for trapping non-polar to medium-polarity compounds like TIPpP from large volumes of water.[7] The large surface area ensures high recovery.
Protocol: SPE for Water Samples
-
Preparation: Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
-
Internal Standard: Spike the filtered water with a known amount of internal standard (e.g., D15-TPP).
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., 500 mg, 6 mL polymeric sorbent) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove salts and highly polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or nitrogen stream for at least 30 minutes. This step is crucial to remove residual water before elution with an organic solvent.
-
Elution: Elute the trapped analytes with 2 x 5 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., toluene for GC-MS, methanol for LC-MS/MS).
Solid Samples (e.g., Soil, Sediment, Dust)
For solid matrices, extraction aims to transfer TIPpP from the solid phase into a liquid solvent. Ultrasonic extraction is a common and effective technique.
-
Causality: The high-frequency sound waves in ultrasonication create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, disrupting the sample matrix and enhancing the penetration of the solvent, thereby improving extraction efficiency.
Protocol: Ultrasonic Extraction for Solid Samples
-
Preparation: Homogenize the sample (e.g., 2-5 g of lyophilized or air-dried soil) and place it in a glass centrifuge tube.
-
Internal Standard: Spike the sample directly with the internal standard solution.
-
Extraction: Add 10 mL of an appropriate solvent (e.g., ethyl acetate or a hexane/acetone mixture).
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[3]
-
Centrifugation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Repeat: Repeat the extraction (steps 3-6) two more times, combining the supernatants.
-
Clean-up & Concentration: The combined extract may be cleaned up using an SPE cartridge (e.g., silica or Florisil) to remove polar interferences. Finally, concentrate the extract and reconstitute as described for aqueous samples.
Air Samples
Air sampling typically involves drawing a known volume of air through a filter, such as a quartz fiber filter, to trap particulate-phase TIPpP.[3][8]
Protocol: Air Sample Extraction
-
Filter Spiking: Prior to sampling, the quartz filter is spiked with the internal standard solution and allowed to dry.[8]
-
Sampling: A high-volume air sampler is used to draw air through the filter for a specified period (e.g., 2 to 8 hours).[8]
-
Extraction: The filter is placed in a vial and extracted with ethyl acetate using an ultrasonic bath and/or a horizontal shaker.[3] The subsequent steps of concentration and reconstitution are similar to those for other matrices.
Instrumental Analysis Protocols
The choice between GC-MS and LC-MS/MS depends on laboratory instrumentation, required sensitivity, and the nature of other target analytes. Both are powerful techniques for the definitive identification and quantification of TIPpP.
Sources
- 1. Isopropylphenyl phosphate | 68937-41-7 [chemicalbook.com]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 5. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. books.publisso.de [books.publisso.de]
Quantitative Analysis of Tris(4-isopropylphenyl) phosphate in Polymers using GC-MS
[APPLICATION NOTE & PROTOCOL]
Authored by: Senior Application Scientist, Advanced Polymer Analytics
Abstract: This document provides a comprehensive guide for the quantitative analysis of Tris(4--isopropylphenyl) phosphate (T4iPP), a common organophosphate flame retardant, in various polymer matrices. The protocol leverages the specificity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for accurate determination. Detailed methodologies for sample preparation, including polymer dissolution and solvent extraction, are presented alongside optimized GC-MS parameters. This application note is intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry, materials science, and environmental analysis.
Introduction: The Significance of T4iPP Quantification
Tris(4-isopropylphenyl) phosphate (T4iPP) is a member of the organophosphate flame retardant (OPFR) family, widely incorporated into polymers to meet flammability standards.[1][2] Unlike reactive flame retardants, T4iPP is an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded.[1] This characteristic raises concerns about its potential to leach from the polymer matrix over the product's lifespan through processes like volatilization and abrasion, leading to environmental contamination and potential human exposure.[1][3] Consequently, accurate and reliable quantification of T4iPP in polymeric materials is crucial for regulatory compliance, product safety assessment, and environmental monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the determination of T4iPP.[4] This application note outlines a robust protocol for the quantitative analysis of T4iPP in polymers, addressing the critical steps from sample preparation to data analysis.
Principle of the Method
The fundamental principle of this method involves the extraction of T4iPP from the polymer matrix, followed by separation and quantification using GC-MS. The workflow can be summarized as follows:
-
Sample Preparation: The polymer sample is first dissolved in a suitable solvent.
-
Extraction: T4iPP is then extracted from the dissolved polymer solution.
-
GC Separation: The extract is injected into a gas chromatograph, where T4iPP is separated from other components based on its volatility and interaction with the stationary phase of the GC column.
-
MS Detection and Quantification: As T4iPP elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer detects specific fragment ions of T4iPP, providing a high degree of certainty in its identification. Quantification is achieved by comparing the response of the target analyte to that of an internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Toluene, Hexane, Acetonitrile (all HPLC or GC grade)
-
Standards: this compound (T4iPP) certified reference material (CRM)
-
Internal Standard (IS): Triphenyl phosphate-d15 (TPP-d15) is a suitable internal standard.[5][6]
-
Polymer Samples: Polyvinyl chloride (PVC), Polyurethane (PU), Polypropylene (PP), etc.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is paramount for achieving accurate and reproducible results. The goal is to efficiently extract T4iPP from the complex polymer matrix without degradation or loss.
Protocol 1: Solvent Dissolution and Precipitation
This is a widely applicable method for many common polymers.
-
Weighing: Accurately weigh approximately 0.1 g of the polymer sample into a glass vial.
-
Dissolution: Add 5 mL of a suitable solvent (e.g., Dichloromethane or Toluene) to dissolve the polymer. Gentle heating or sonication can aid in dissolution.
-
Precipitation: Once the polymer is fully dissolved, add an anti-solvent (e.g., Hexane or Methanol) dropwise while stirring to precipitate the polymer. T4iPP will remain in the solvent phase.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant containing the extracted T4iPP to a clean vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., TPP-d15) to the final extract before GC-MS analysis.
Protocol 2: Ultrasonic Extraction
This method is suitable for polymers that are difficult to dissolve or for screening purposes.
-
Cryo-milling: Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 0.2 g of the powdered polymer into a glass vial.
-
Solvent Addition: Add 10 mL of an appropriate extraction solvent (e.g., a mixture of Hexane and Dichloromethane).
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes.[7]
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove any undissolved polymer particles.
-
Concentration and IS Spiking: Proceed with the concentration and internal standard spiking steps as described in Protocol 1.
Diagram: Experimental Workflow for T4iPP Analysis
Sources
Application Notes & Protocols for the Characterization of Tris(4-isopropylphenyl) Phosphate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Complexity
Tris(4-isopropylphenyl) phosphate (TiPP) is a member of the broader class of isopropylate triaryl phosphates (ITPs), a group of organophosphate esters widely used as flame retardants and plasticizers. A critical challenge in the analysis of TiPP is that it is rarely a single, pure compound. Commercial-grade TiPP is a complex mixture of isomers, varying in both the number of isopropyl groups (mono-, di-, tri-, and even tetra-isopropylated) and their position (ortho, meta, para) on the three phenyl rings.[1][2] This isomeric complexity is a direct result of the manufacturing process, which typically involves the alkylation of phenol with propylene followed by phosphorylation with phosphorus oxychloride.
The specific isomeric composition dictates the material's physical and chemical properties, as well as its toxicological and environmental profile. Therefore, for researchers in fields ranging from environmental science to drug development—where such compounds may be encountered as excipients or leachables—the ability to accurately separate, identify, and quantify these isomers is paramount. This guide provides a detailed overview of the primary analytical techniques and step-by-step protocols for the comprehensive characterization of TiPP isomers.
Core Analytical Strategy: A Multi-modal Approach
A robust characterization of TiPP isomers necessitates a combination of high-resolution separation techniques with information-rich detection and structural elucidation methods. No single technique can provide a complete picture. The logical workflow involves separating the complex mixture, detecting the individual components, and then identifying their precise structures.
Caption: Integrated workflow for TiPP isomer characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique
Gas chromatography coupled with mass spectrometry is the most common and powerful technique for the analysis of semi-volatile ITPs. It offers excellent separation efficiency and provides both quantitative data and structural information from the mass spectra.
Expertise & Experience: Why GC-MS?
GC is ideally suited for separating the various TiPP isomers based on their boiling points and polarity. The use of a mass spectrometer as a detector is critical because isomers with the same degree of isopropylation (e.g., all di-isopropylphenyl diphenyl phosphate isomers) will have the identical molecular weight. Their identity can only be confirmed by subtle differences in their fragmentation patterns and, most importantly, their chromatographic retention times, which must be matched to authentic reference standards.
A validated method for determining ITPs in air samples provides a robust framework that can be adapted for other matrices.[1][3] The key is to use a capillary column with a phase that can resolve these closely related structures and a temperature program that elutes them effectively.
Protocol: Quantitative Analysis of TiPP Isomers by GC-MS
This protocol is adapted from a validated method for workplace air monitoring and is suitable for the analysis of TiPP isomer mixtures in various sample extracts.[1][3]
1. Sample Preparation (Liquid Samples):
-
Accurately weigh the TiPP sample (e.g., 10 mg) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like ethyl acetate or toluene.
-
Prepare a series of calibration standards from certified reference materials of individual isomers (e.g., this compound, Tris(2-isopropylphenyl) phosphate) and any available mixed isomer standards.
-
Spike all samples and standards with an internal standard (e.g., Triphenyl-d15 phosphate) for improved quantitation.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 6890 or equivalent | A standard, reliable GC system. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-5MS, DB-5ms) | A 5% phenyl-methylpolysiloxane phase offers good selectivity for aromatic compounds.[4] |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless, 280 °C | Ensures efficient vaporization of the semi-volatile analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 80°C (hold 2 min), ramp 20°C/min to 250°C, ramp 1.5°C/min to 260°C, ramp 25°C/min to 300°C (hold 10 min) | A multi-step ramp allows for separation of early-eluting, less-substituted isomers from the more substituted, higher-boiling ones.[5] |
| Mass Spectrometer | Agilent 5975 or equivalent Quadrupole MS | A standard mass-selective detector. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for each isomer group.[1] |
| Transfer Line Temp | 300 °C | Prevents condensation of analytes between the GC and MS. |
3. Data Acquisition and Analysis (SIM Mode):
-
Monitor specific ions for each group of isomers. This is crucial for distinguishing between them and filtering out matrix interference.
-
Quantification: Create a calibration curve for each available isomer standard by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Identification: Confirm isomer identity by comparing the retention time and the ratio of qualifier ions to the quantifier ion with those of a certified reference standard.
| Isomer Group | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Triphenyl Phosphate (TPP) | 326.28 | 326 | 170, 77 |
| Mono-isopropylated Phenyl Phosphates | 368.4 | 368 | 325, 235 |
| Di-isopropylated Phenyl Phosphates | 410.5 | 410 | 367, 277 |
| Tris-isopropylated Phenyl Phosphates | 452.5 | 452 | 409, 319 |
| Tetra-isopropylated Phenyl Phosphates | 494.6 | 494 | 451, 361 |
Table adapted from validated methods and common fragmentation patterns.[1]
High-Performance Liquid Chromatography (HPLC): Superior Selectivity for Positional Isomers
While GC-MS is excellent, some complex mixtures of positional isomers (ortho, meta, para) can be challenging to resolve fully. HPLC offers an alternative and often orthogonal separation mechanism, making it a powerful tool for this specific challenge.
Expertise & Experience: Choosing the Right HPLC Column
The key to separating positional isomers in HPLC is to leverage a stationary phase that offers more than just simple reversed-phase (hydrophobic) interactions.
-
Phenyl-based columns (e.g., Phenyl-Hexyl, Phenyl Hydride): These columns are ideal for aromatic compounds. They facilitate π-π interactions between the electron-rich phenyl rings of the analytes and the stationary phase. The subtle differences in the shape and electron distribution of ortho, meta, and para isomers can lead to differential retention.[6]
-
Pentafluorophenyl (PFP) columns: PFP phases provide a unique combination of interactions, including dipole-dipole, hydrogen bonding, and charge transfer, in addition to hydrophobic and π-π interactions.[7] This multi-modal interaction capability can provide exceptional selectivity for halogenated compounds and other positional isomers where traditional C18 or phenyl columns may fall short.[7]
Caption: Interaction mechanism for HPLC-PFP separation.
Protocol: HPLC-UV Method for TiPP Isomer Separation
This is a general protocol framework. The exact mobile phase composition and gradient must be optimized for the specific isomer mixture and column used.
1. Sample Preparation:
-
Dissolve the TiPP sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Prepare calibration standards as described in the GC-MS section.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | A standard HPLC system with a UV detector is sufficient. |
| Column | Agilent Poroshell 120 PFP (e.g., 4.6 x 100 mm, 2.7 µm) or Cogent Phenyl Hydride™ | PFP for unique selectivity[7]; Phenyl Hydride for strong aromatic interactions.[6] |
| Mobile Phase A | Water | The polar component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier. Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. (Optimize as needed) | A gradient is necessary to elute the highly retained, more hydrophobic isomers. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV Diode Array Detector (DAD) | Allows for monitoring at the λmax of the phenyl rings (~260 nm) and checking for peak purity. |
| Injection Volume | 5-10 µL | Adjust based on sample concentration and detector sensitivity. |
3. Data Analysis:
-
Identify peaks by comparing retention times to those of pure isomer standards.
-
Quantify using an external standard calibration curve based on peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is the gold standard for determining the precise chemical structure of molecules, including the substitution patterns on the aromatic rings of TiPP isomers. Both ³¹P and ¹H NMR are highly informative.
Expertise & Experience: The Power of ³¹P and ¹H NMR
-
³¹P NMR: Phosphorus-31 is a 100% abundant, spin ½ nucleus, making it an excellent NMR probe.[8] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. In TiPP isomers, the ³¹P signal will be a singlet (when ¹H decoupled) with a chemical shift characteristic of triaryl phosphate esters. While it won't distinguish between ortho, meta, and para isomers on its own, it confirms the phosphate ester functionality and can reveal the presence of different phosphate-containing species (e.g., degradation products like diaryl phosphates).
-
¹H NMR: Proton NMR is essential for determining the substitution pattern. For a pure this compound isomer, one would expect to see:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the one methine proton of the isopropyl group.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring. The integration of these signals will confirm the ratio of protons, and the specific splitting patterns and chemical shifts will differentiate it from ortho or meta isomers, which would have more complex aromatic signals.
-
Protocol: NMR Sample Preparation and Acquisition
1. Sample Preparation:
-
Dissolve ~10-20 mg of the purified isomer or isomer mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition Parameters (on a 400 MHz Spectrometer):
| Parameter | ¹H NMR Setting | ³¹P NMR Setting |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2 seconds | 5 seconds (longer delay for potentially slow-relaxing ³¹P nucleus for better quantitation if needed) |
| Number of Scans | 8-16 | 64-256 (³¹P is less sensitive than ¹H) |
| Spectral Width | ~16 ppm | ~200 ppm (centered around the expected phosphate region) |
| Reference | TMS (0 ppm) via solvent signal | 85% H₃PO₄ (external, 0 ppm) |
3. Data Interpretation (Expected for this compound):
-
¹H NMR (in CDCl₃):
-
~1.25 ppm (doublet, 18H, -CH(CH₃ )₂)
-
~2.90 ppm (septet, 3H, -CH (CH₃)₂)
-
~7.15-7.30 ppm (multiplet or two doublets, 12H, Aromatic protons)
-
-
³¹P NMR (in CDCl₃, ¹H decoupled):
-
~ -16 to -20 ppm (singlet)
-
References
-
Hebisch, R., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. ResearchGate. Retrieved from [Link]
-
Hebisch, R., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Publisso. Retrieved from [Link]
-
Chiron AS. (n.d.). PIP (3:1) and TIPPP. Retrieved from [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
- Tsvetkova, I., & Argirova, M. (2009).
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
Dodson, R. E., et al. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology Letters. Retrieved from [Link]
-
PubChem. (n.d.). Tris(isopropylphenyl)phosphate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
National Toxicology Program. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. National Institutes of Health. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Retrieved from [Link]
-
Hebisch, R., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate. Retrieved from [Link]
-
Federal Aviation Administration. (2011). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
- 1. books.publisso.de [books.publisso.de]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. agilent.com [agilent.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
Efficacy of Tris(4-isopropylphenyl) phosphate as a Flame Retardant in Polycarbonate
An Application Note for Researchers and Scientists
Abstract
Polycarbonate (PC) is a widely used engineering thermoplastic prized for its excellent balance of transparency, toughness, and heat resistance. However, its inherent flammability can limit its use in demanding applications within the electronics, automotive, and construction industries. This application note provides a detailed technical guide on the use of Tris(4-isopropylphenyl) phosphate (IPP), a non-halogenated organophosphorus flame retardant, to enhance the fire safety of polycarbonate. We will explore the underlying flame retardant mechanisms, provide detailed experimental protocols for evaluation, and present expected performance data. This guide is intended for researchers and material scientists focused on developing advanced, flame-retardant polymer formulations.
Introduction: The Need for Advanced Flame Retardants in Polycarbonate
Polycarbonate naturally exhibits some flame resistance due to its tendency to char upon heating, achieving a UL-94 V-2 rating at typical thicknesses.[1] This self-extinguishing behavior, however, is often insufficient for stringent fire safety standards required in many applications, which demand V-0 or 5VA classifications.[2][3] Historically, halogenated flame retardants were used, but environmental and health concerns have driven a shift towards halogen-free alternatives.
Organophosphorus compounds, particularly aryl phosphates like this compound, have emerged as highly effective replacements.[4] IPP offers an excellent combination of thermal stability, compatibility with the PC matrix, and flame retardant efficiency, making it a prime candidate for developing high-performance, safer polycarbonate materials.
The Dual-Action Flame Retardant Mechanism of IPP in Polycarbonate
The efficacy of phosphorus-based flame retardants (PFRs) like IPP in polycarbonate stems from their ability to interrupt the combustion cycle in both the condensed (solid) and gas phases.[5][6] This dual-action mechanism is a key advantage, providing a more robust and efficient flame retardant effect compared to single-mode additives.
-
Condensed-Phase Action: During heating, IPP decomposes to form phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polycarbonate chains.[6][7] This process enhances the formation of a stable, insulating char layer on the polymer's surface. This char layer serves as a physical barrier that limits the evolution of flammable volatile gases (the "fuel" for the fire) and shields the underlying polymer from the heat of the flame.[5]
-
Gas-Phase Action: Simultaneously, some phosphorus-containing compounds are volatilized into the flame. These compounds decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction in the flame.[6][8] By "quenching" these radicals, the flame chemistry is interrupted, leading to flame inhibition and extinguishment.
The following diagram illustrates this dual-action mechanism.
Caption: Figure 1: Dual-Action Flame Retardant Mechanism of IPP in PC.
Experimental Evaluation: Protocols and Methodologies
To quantitatively assess the efficacy of IPP in polycarbonate, a series of standardized tests are required. The following protocols provide step-by-step methodologies for sample preparation and flammability characterization.
Overall Experimental Workflow
The diagram below outlines the complete workflow from material compounding to final analysis.
Caption: Figure 2: Workflow for Evaluating FR Polycarbonate.
Protocol 1: Material Preparation (Drying)
Causality: Polycarbonate is highly susceptible to hydrolytic degradation at processing temperatures. Failure to remove absorbed moisture will result in chain scission, severely compromising the material's mechanical properties and potentially affecting its burning behavior.
-
Materials: Polycarbonate pellets, this compound powder.
-
Equipment: Dehumidifying or vacuum oven.
-
Procedure:
-
Place PC pellets in a single layer on a drying tray.
-
Dry in an oven at 120°C for a minimum of 4 hours.
-
IPP does not typically require pre-drying but should be stored in a desiccator to prevent moisture absorption.
-
Self-Validation: Use a moisture analyzer to confirm moisture content is below 0.02% before processing.
-
Protocol 2: Compounding via Twin-Screw Extrusion
Causality: Twin-screw extrusion is chosen for its excellent dispersive and distributive mixing capabilities, ensuring a homogenous blend of the IPP flame retardant within the PC matrix. A non-uniform distribution will lead to inconsistent flammability performance.
-
Equipment: Co-rotating twin-screw extruder (L/D ratio ≥ 32:1), strand pelletizer, water bath.
-
Procedure:
-
Set the extruder temperature profile. A typical profile for PC is: Zone 1 (Feed): 240°C, Zones 2-8: 250-260°C, Die: 255°C.
-
Calibrate the gravimetric feeders for both the dried PC pellets (main feeder) and the IPP powder (side-stuffer, if available, or pre-blended).
-
Start the extruder at a moderate screw speed (e.g., 200-300 RPM).
-
Feed the materials at the desired ratio (e.g., for a 10% loading, 90 wt% PC and 10 wt% IPP).
-
Extrude the molten polymer blend as a strand into a cooling water bath.
-
Feed the cooled, solidified strand into the pelletizer to produce compounded pellets.
-
Collect and label the pellets for each formulation.
-
Protocol 3: Specimen Preparation (Injection Molding)
Causality: Standardized test specimens are crucial for reproducible and comparable flammability data. Injection molding provides the necessary precision in dimensions and surface finish.
-
Equipment: Injection molding machine, standard test specimen molds (e.g., for UL-94 bars, cone calorimeter plaques).
-
Procedure:
-
Crucially, re-dry the compounded pellets using the procedure in Protocol 1 to remove any moisture absorbed after pelletizing.
-
Set the injection molding machine parameters. Typical PC settings: Nozzle temperature: 280-300°C, Mold temperature: 80-100°C.
-
Mold the required specimens for each flammability test (e.g., 125 x 13 mm bars for UL-94, 100 x 100 mm plaques for cone calorimetry).
-
Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing, as per ASTM/ISO standards.
-
Protocol 4: Limiting Oxygen Index (LOI) Test
Causality: The LOI test determines the minimum oxygen concentration required to sustain combustion.[9][10] It provides a quantitative measure of a material's resistance to ignition and flame propagation. Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered self-extinguishing.[11]
-
Equipment: LOI apparatus.
-
Procedure:
-
Mount a conditioned specimen vertically in the glass chimney of the LOI apparatus.
-
Set an initial oxygen/nitrogen mixture flow.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. The critical oxygen concentration is determined by systematically adjusting the oxygen level until the flame is just sustained after ignition.
-
Record the LOI value as the percentage of oxygen.
-
Protocol 5: UL-94 Vertical Burn Test
Causality: This is the most common small-scale test for classifying the flammability of plastics for regulatory and commercial purposes. It evaluates a material's response to a small open flame in a vertical orientation, specifically its tendency to self-extinguish and whether it produces flaming drips.[14][15]
-
Standard: UL-94.[2]
-
Equipment: UL-94 test chamber, Bunsen burner, timer, cotton patch.
-
Procedure:
-
Mount a conditioned specimen (125 x 13 mm bar) vertically.
-
Place a dry cotton patch 300 mm below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton patch.
-
Test a set of five specimens to determine the classification (V-0, V-1, or V-2) based on the criteria in the standard.
-
Protocol 6: Cone Calorimetry
Causality: While UL-94 and LOI measure ignitability and self-extinguishing properties, the cone calorimeter provides comprehensive data on the fire behavior of a material under forced-flaming conditions, which is more representative of a real-world fire.[16][17] It measures key parameters like Heat Release Rate (HRR), which is the single most important variable in characterizing fire hazard.[18]
-
Standard: ASTM E1354 / ISO 5660.
-
Equipment: Cone calorimeter.
-
Procedure:
-
Wrap a conditioned specimen (100 x 100 mm plaque) in aluminum foil, leaving the top surface exposed.
-
Place the specimen on the load cell under the conical heater.
-
Set the external heat flux (e.g., 35 or 50 kW/m²).
-
Begin the test. The instrument will record Time to Ignition (TTI), Mass Loss Rate (MLR), and continuously measure the heat released from combustion.
-
Key parameters to analyze are: Peak Heat Release Rate (pHRR), Total Heat Release (THR), and smoke production.
-
Expected Results and Discussion
The addition of this compound is expected to significantly improve the flame retardancy of polycarbonate. The following tables summarize typical performance data for a standard grade of PC versus a formulation containing IPP.
Table 1: Small-Scale Flammability Test Results
| Material Formulation | LOI (%) | UL-94 Rating (1.6 mm) | Dripping (UL-94) |
| Neat Polycarbonate | 25-27 | V-2 | Flaming Drips |
| PC + 10 wt% IPP | 32-35 | V-0 | No Drips |
-
Discussion: The increase in the LOI value well above 21% indicates a substantial improvement in fire resistance.[11] The achievement of a UL-94 V-0 rating is critical, signifying that the material self-extinguishes rapidly without producing hazardous flaming drips.[2] This is a direct result of IPP's dual-action mechanism.
Table 2: Cone Calorimeter Data (at 50 kW/m²)
| Parameter | Unit | Neat Polycarbonate | PC + 10 wt% IPP | % Reduction |
| Time to Ignition (TTI) | s | ~60 | ~55 | -8% |
| Peak Heat Release Rate (pHRR) | kW/m² | ~280 | ~180 | 36% |
| Total Heat Release (THR) | MJ/m² | ~110 | ~90 | 18% |
| Char Yield | % | ~25 | ~35 | +40% |
-
Discussion: A slight decrease in TTI can sometimes be observed with phosphorus flame retardants as they can promote initial decomposition. However, the critical improvements are seen in the other parameters. The significant reduction in the Peak Heat Release Rate (pHRR) demonstrates the flame retardant's ability to suppress the fire's intensity.[19] This is a direct consequence of both the gas-phase flame inhibition and the insulating effect of the enhanced char layer in the condensed phase. The increased char yield provides direct evidence of IPP's condensed-phase activity.
Conclusion
This compound serves as a highly effective non-halogenated flame retardant for polycarbonate. Through a dual-action mechanism involving condensed-phase char promotion and gas-phase radical trapping, IPP can elevate the fire safety of standard polycarbonate from a UL-94 V-2 level to the much more stringent V-0 classification. Furthermore, it significantly reduces the heat release rate under forced combustion, a key indicator of real-world fire hazard. The protocols outlined in this note provide a robust framework for researchers to formulate, prepare, and validate the performance of flame-retardant polycarbonate compounds, enabling the development of safer materials for advanced applications.
References
-
Wikipedia. (n.d.). Limiting oxygen index. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Limiting Oxygen Index (LOI) Test For Flammability? Retrieved from [Link]
-
ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI). Retrieved from [Link]
-
IIT Roorkee. (n.d.). Limiting Oxygen Index. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Chen, D., et al. (n.d.). Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses. Beijing Institute of Technology. Retrieved from [Link]
-
University of Southern Queensland Repository. (n.d.). Transparent, highly thermostable and flame retardant polycarbonate enabled by rod-like phosphorous-containing metal complex aggregates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl) phosphate. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. Retrieved from [Link]
-
National Institute of Standards and Technology. (2007). Cone calorimeter analysis of UL-94 V-rated plastics. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of cone calorimetry tests of PC and its flame-retardant blends. Retrieved from [Link]
-
Tekra, LLC. (n.d.). Tek Tip - UL Flame Ratings for Polycarbonate Films. Retrieved from [Link]
-
HighLine Polycarbonate. (2023). UL 94 - Test for Flammability of Plastic Materials for Parts in Devices and Appliances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Flame retardant mechanisms of phosphorus-containing polyhedral oligomeric silsesquioxane (DOPO-POSS) in polycarbonate composites | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2024). Study on Fire Characteristics of Flame-Retardant Polycarbonate Under Low Pressure. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
Alfa Chemistry. (2025). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. PubMed Central. Retrieved from [Link]
-
Atlas Fibre. (2023). Understanding Flammability UL94: Key Insights for Safer Material Selection. Retrieved from [Link]
-
UL Solutions. (n.d.). UL94 Flammability Testing Description. Retrieved from [Link]
-
European Patent Office. (2023). POLYCARBONATE COMPOUND COMPOSITION AND METHOD FOR PREPARING SAME. Retrieved from [Link]
-
Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
-
ResearchGate. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Retrieved from [Link]
- Google Patents. (n.d.). US4873314A - Process for the production of polycarbonate solutions.
-
MDPI. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Retrieved from [Link]
-
ResearchGate. (2025). Polycarbonate flame retarded by non-halogen solid aromatic phosphate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Compounding Flame Retardancy of Triphenyl Phosphate and Alpha Zirconium Phosphate for Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. Retrieved from [Link]
-
Semantic Scholar. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Retrieved from [Link]
-
ResearchGate. (2025). The effects of triphenylphosphate and recorcinolbis(diphenylphosphate) on the thermal degradation of polycarbonate in air | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US10934489B2 - Flame-retarded transparent polycarbonate compositions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tek Tip - UL Flame Ratings for Polycarbonate Films | Tekra, LLC [tekra.com]
- 3. protolabs.com [protolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. specialchem.com [specialchem.com]
- 8. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 10. specialchem.com [specialchem.com]
- 11. youtube.com [youtube.com]
- 12. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 13. Limiting Oxygen Index [iitr.ac.in]
- 14. UL 94 - Test for Flammability of Plastic Materials for Parts in Devices and Appliances. | HighLine Polycarbonate [highlinepc.com]
- 15. Understanding Flammability UL94: Safer Material Selection [atlasfibre.com]
- 16. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: Tris(4-isopropylphenyl) phosphate as a Reference Standard in Analytical Chemistry
Introduction
Tris(4-isopropylphenyl) phosphate (TiPP), an organophosphate ester, is widely utilized as a flame retardant and plasticizer in a variety of industrial and consumer products, including PVC plastics, lubricants, and coatings.[1][2][3] Its prevalence in these materials leads to its potential release into the environment, resulting in its detection in various matrices such as indoor air, house dust, soil, and water.[1] Consequently, the accurate quantification of TiPP is crucial for environmental monitoring, human exposure assessment, and regulatory compliance. High-purity TiPP as a reference standard is indispensable for the development and validation of sensitive and selective analytical methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of TiPP as a reference standard, including its properties, preparation of standard solutions, and detailed analytical protocols.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C₂₇H₃₃O₄P.[4][5] It is characterized as a yellow, waxy solid at room temperature and is soluble in organic solvents like alcohols and ethers.[2][6] The technical grade product is often a complex mixture of isomers.[1] For use as a reference standard, a well-characterized, high-purity standard is essential.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃O₄P | PubChem |
| Molecular Weight | 452.52 g/mol | A Chemtek[4] |
| CAS Number | 26967-76-0, 2502-15-0, 68937-41-7 | PubChem, Santa Cruz Biotechnology[5] |
| Appearance | Yellow waxy solid | PubChem |
| Solubility | Soluble in organic solvents (alcohols, ethers) | ChemBK[2] |
| Boiling Point | 494.1±44.0 °C at 760 mmHg | EvitaChem[3] |
| Density | 1.1±0.1 g/cm³ | EvitaChem[3] |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis and Purification of the Reference Standard
A reliable reference standard must be of high purity, with its identity and purity confirmed through rigorous analytical techniques. The synthesis of TiPP typically involves a multi-step process.[3][7]
Synthesis Workflow
Caption: General synthesis and purification workflow for TiPP.
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. It is recommended to use a certified reference material from a reputable supplier.[1][8]
Protocol for Preparation of Stock and Working Standard Solutions
Materials:
-
This compound certified reference standard (e.g., 50 µg/mL in toluene)[1] or neat material of known purity (≥95.5+%)[4]
-
Toluene, HPLC grade or equivalent
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Standard Solution (if starting from neat material):
-
Accurately weigh approximately 10 mg of neat TiPP into a 10 mL volumetric flask.
-
Dissolve the material in a small amount of toluene and then dilute to the mark with toluene.
-
Calculate the exact concentration of the stock solution based on the weight and purity of the standard. This will be your ~1000 µg/mL stock solution.
-
-
Intermediate Standard Solution:
-
If using a commercial 50 µg/mL solution, this can serve as your intermediate stock.
-
If you prepared a 1000 µg/mL stock, perform a serial dilution to prepare a 10 µg/mL intermediate standard. For example, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with toluene.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards by serially diluting the intermediate standard solution. The concentration range should bracket the expected concentration of TiPP in the samples.
-
For example, to prepare a 1 µg/mL standard, pipette 1 mL of the 10 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark with toluene.
-
A typical calibration curve might include standards at 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL.
-
Storage and Stability:
-
Store all standard solutions in amber glass vials at 4°C to minimize photodegradation.
-
It is recommended to prepare fresh working standards daily. Stock solutions may be stable for longer periods, but their stability should be periodically verified.
Analytical Methodology: Quantification of TiPP in Indoor Dust by GC-MS
This protocol outlines a validated method for the determination of TiPP in indoor dust samples, adapted from established methodologies for similar compounds.[6][9][10]
Experimental Workflow
Caption: Workflow for the analysis of TiPP in indoor dust.
Step-by-Step Protocol
-
Sample Preparation:
-
Sieve the collected dust sample through a 150 µm mesh to remove larger debris.
-
Homogenize the sieved dust.
-
Accurately weigh approximately 0.1 g of the homogenized dust into a glass centrifuge tube.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., deuterated triphenyl phosphate, TPhP-d15) to correct for matrix effects and variations in extraction efficiency.
-
Vortex the sample for 1 minute, followed by ultrasonic extraction for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more with 5 mL of ethyl acetate each time. Combine the supernatants.
-
-
Cleanup (if necessary):
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with a Florisil cartridge may be required to remove interferences.
-
-
Concentration:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp to 200°C at 20°C/min, then to 300°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the TiPP standard (likely a prominent fragment ion) |
| Qualifier Ions (m/z) | Two additional characteristic ions for confirmation |
Quality Control and Data Analysis
A robust quality control system is essential for ensuring the reliability of analytical data.
| QC Parameter | Acceptance Criteria |
| Method Blank | Below the limit of quantification (LOQ) |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.995 |
| Continuing Calibration Verification | Within ±15% of the true value |
| Internal Standard Recovery | 70-130% |
| Matrix Spike/Matrix Spike Duplicate | 70-130% recovery, Relative Percent Difference (RPD) ≤ 20% |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) |
The concentration of TiPP in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Safety Precautions
This compound may be harmful to the environment and appropriate safety measures should be taken during handling.[2] Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
The use of a high-purity this compound reference standard is critical for the accurate and precise quantification of this emerging environmental contaminant. The protocols outlined in this application note provide a robust framework for the preparation of standard solutions and the analysis of TiPP in indoor dust using GC-MS. Adherence to stringent quality control measures will ensure the generation of reliable and defensible analytical data, which is essential for environmental monitoring and human health risk assessment.
References
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl) phosphate. PubChem Compound Database. Retrieved from [Link]
-
Patton, S. E., et al. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. Journal of analytical toxicology, 42(6), 389–396. [Link]
-
Publisso. (2021, March 31). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]
-
ResearchGate. (2021, March 31). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Retrieved from [Link]
- Google Patents. (n.d.). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
-
Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1605, 460377. [Link]
-
Mottier, A., et al. (2014). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 31(5), 962-972. [Link]
Sources
- 1. esslabshop.com [esslabshop.com]
- 2. chembk.com [chembk.com]
- 3. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 4. achemtek.com [achemtek.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for Investigating the In Vitro Neurotoxicity of Tris(4-isopropylphenyl) phosphate (IPP)
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Emerging Concern of Isopropylated Phenyl Phosphates
Tris(4-isopropylphenyl) phosphate (IPP) is a member of the triaryl phosphate ester class of organophosphorus flame retardants (OPFRs).[1] These compounds are extensively used in a wide array of commercial and consumer products, leading to their ubiquitous presence in the environment and detectable levels in human tissues.[2] Structurally similar to well-documented neurotoxicants like tricresyl phosphate, there is a growing concern regarding the potential for IPP to adversely affect the nervous system.[1][2] The developing brain is particularly vulnerable to chemical insults, making the assessment of developmental neurotoxicity (DNT) a critical priority.[2]
This guide provides a comprehensive framework and detailed protocols for investigating the neurotoxic potential of IPP using established in vitro models. The methodologies described herein are designed to dissect the cellular and molecular mechanisms underlying IPP-induced neurotoxicity, focusing on key events such as cytotoxicity, oxidative stress, apoptosis, and disruption of neuronal development.
Mechanistic Overview: Postulated Pathways of IPP Neurotoxicity
Based on studies of related aromatic OPFRs, the neurotoxicity of IPP is likely a multi-faceted process. The primary mechanisms hypothesized to be involved are:
-
Induction of Oxidative Stress: A common mechanism for many organophosphates is the generation of reactive oxygen species (ROS).[3][4] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of critical biomolecules like lipids, proteins, and DNA, ultimately compromising neuronal integrity.[5][6]
-
Mitochondrial Dysfunction: Mitochondria are central to neuronal energy metabolism and are also a primary source of intracellular ROS. Toxic insults can disrupt mitochondrial function, leading to a bioenergetic crisis and the release of pro-apoptotic factors.[7]
-
Apoptosis (Programmed Cell Death): Elevated oxidative stress and mitochondrial damage can trigger apoptotic signaling cascades.[8][9] This involves the activation of key executioner proteins, such as caspases, and the dysregulation of pro- and anti-apoptotic proteins like the Bcl-2 family, leading to controlled cell death.[10]
-
Disruption of Neuronal Morphology: For developmental neurotoxicity, interference with processes like neurite outgrowth is a key indicator.[11] Inhibition or abnormal development of neurites (axons and dendrites) can impair the formation of functional neural networks.
-
Aberrant Signaling Pathways: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK and JNK, are crucial regulators of cell proliferation, differentiation, and apoptosis.[12] Dysregulation of these pathways is a known consequence of organophosphate exposure and can directly contribute to neuronal apoptosis.[13][14]
Experimental Workflow for Assessing IPP Neurotoxicity
A logical, tiered approach is essential for a thorough in vitro assessment. The workflow begins with broad cytotoxicity screening to determine relevant concentration ranges, followed by more specific mechanistic assays.
Caption: Tiered experimental workflow for IPP neurotoxicity assessment.
Detailed Protocols and Methodologies
The following protocols provide step-by-step guidance for core assays. It is crucial to include appropriate controls in every experiment: a vehicle control (DMSO), a negative control (untreated cells), and a positive control (a known neurotoxicant).
Cell Culture and IPP Exposure
Rationale: The choice of cell model is critical. Human neuroblastoma cell lines like SH-SY5Y are widely used because they can be differentiated into a more mature neuronal phenotype, making them suitable for studying both general cytotoxicity and developmental neurotoxicity.[15]
Protocol:
-
Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation (for Neurite Outgrowth): To induce a neuronal phenotype, reduce the FBS concentration to 1% and add 10 µM Retinoic Acid (RA) to the culture medium. Differentiate cells for 5-7 days before IPP exposure.
-
IPP Stock Preparation: Prepare a high-concentration stock solution of IPP (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Exposure: Plate cells at a predetermined density in appropriate well plates. Allow cells to adhere for 24 hours. Replace the medium with fresh medium containing the desired concentrations of IPP or vehicle control (DMSO).
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: This colorimetric assay determines the metabolic activity of cells, which serves as an indicator of cell viability. It is a fundamental first step to establish a dose-response curve and identify sub-lethal concentrations for subsequent mechanistic studies.
Protocol:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Expose cells to a range of IPP concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Intracellular ROS Measurement
Rationale: This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Plate cells in a 24-well plate or a black-walled 96-well plate.
-
Expose cells to sub-lethal concentrations of IPP for a relevant time period (e.g., 6, 12, or 24 hours). Include a positive control such as H₂O₂ (100 µM).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 200 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Normalize the fluorescence intensity to cell number or protein concentration and express results as a fold change relative to the vehicle control.
Protocol: Apoptosis Detection via Annexin V-FITC/Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Protocol:
-
Plate cells in a 6-well plate and expose them to sub-lethal concentrations of IPP for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour, acquiring at least 10,000 events per sample.
Protocol: Western Blot for Apoptosis and Signaling Proteins
Rationale: Western blotting allows for the quantification of specific proteins, providing direct insight into the molecular pathways affected by IPP. Key targets include cleaved Caspase-3 (an executioner of apoptosis), Bcl-2 (an anti-apoptotic protein), and phosphorylated forms of ERK and JNK (indicators of MAPK pathway activation).[10][16]
Protocol:
-
After exposure to IPP, lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-p-ERK, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities using image analysis software and normalize to a loading control (e.g., β-actin).
Proposed Signaling Pathway and Data Presentation
The collective data from these assays can be synthesized to construct a putative signaling pathway for IPP-induced neurotoxicity.
Caption: Proposed mechanism of IPP-induced neuronal apoptosis.
Data Summary Tables
Quantitative data should be presented clearly. Below are examples.
Table 1: Effect of IPP on SH-SY5Y Cell Viability (% of Control)
| Concentration (µM) | 24h Exposure (Mean ± SD) | 48h Exposure (Mean ± SD) |
|---|---|---|
| Vehicle (0.1% DMSO) | 100.0 ± 5.2 | 100.0 ± 6.1 |
| 1 | 98.5 ± 4.8 | 95.3 ± 5.5 |
| 10 | 85.1 ± 6.3* | 72.4 ± 7.0** |
| 50 | 52.7 ± 5.9** | 35.8 ± 4.8** |
| 100 | 21.3 ± 3.4** | 10.1 ± 2.5** |
*p < 0.05, *p < 0.01 vs. Vehicle Control
Table 2: Mechanistic Endpoints after 24h IPP Exposure (Fold Change vs. Control)
| Concentration (µM) | Intracellular ROS | Cleaved Caspase-3 | p-JNK / JNK Ratio |
|---|---|---|---|
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| 10 | 1.85 ± 0.21** | 1.54 ± 0.18* | 1.62 ± 0.20* |
| 50 | 3.21 ± 0.35** | 4.12 ± 0.41** | 3.88 ± 0.39** |
*p < 0.05, *p < 0.01 vs. Vehicle Control
References
-
Ehrich, M., et al. (1997). Acetylcholinesterase and neuropathy target esterase inhibitions in neuroblastoma cells to distinguish organophosphorus compounds causing acute and delayed neurotoxicity. Fundamental and Applied Toxicology. [Link]
- Kovalevich, J., & Langford, D. (2012). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology.
- Radio, N. M., & Mundy, W. R. (2008). In vitro neurotoxicity testing. Methods in Molecular Biology.
-
Slotkin, T. A., et al. (2021). Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants. International Journal of Molecular Sciences. [Link]
-
Nardone, R. M., et al. (1983). In Vitro Studies of Neurotoxic Substances: The Effect of Organophosphates and Acrylamides. Defense Technical Information Center. [Link]
-
van der Stel, W., et al. (2022). Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. Environmental Science & Technology. [Link]
-
van der Stel, W., et al. (2022). Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro-In Silico Derived Dietary Comparator Ratio. PubMed. [Link]
-
Tang, M., et al. (2022). Neurotoxicity of Tris (1,3-dichloroisopropyl) phosphate in Caenorhabditis elegans. ResearchGate. [Link]
-
Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology. [Link]
-
Johansson, C. (2022). Triphenyl phosphate's effect on neuronal morphology as an indication of developmental neurotoxicity. Diva-portal.org. [Link]
-
Phillips, A., et al. (2023). OPFR Prioritization using the Developmental Neurotoxicity In Vitro Test Battery: An Update to OECD IATA Case Study. NIH. [Link]
- Costa, L. G. (Ed.). (2008). In vitro neurotoxicology: methods and protocols. University of California Riverside.
- Lotti, M., & Johnson, M. K. (1978). Neurotoxicity of organophosphorus pesticides: predictions can be based on in vitro studies with hen and human enzymes. Archives of Toxicology.
-
Liu, X., et al. (2020). Triphenyl phosphate permeates the blood brain barrier and induce neurotoxicity in mouse brain. ResearchGate. [Link]
-
Witchey, S. K., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. ResearchGate. [Link]
-
Wang, X., et al. (2024). The neurotoxicity of organophosphorus flame retardant tris (1,3-dichloro-2-propyl) phosphate (TDCPP): Main effects and its underlying mechanisms. ResearchGate. [Link]
-
Hondebrink, L., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Toxicology Letters. [Link]
-
Liu, X., et al. (2020). Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain. Chemosphere. [Link]
-
van den Berg, M., et al. (2021). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. ResearchGate. [Link]
-
Wang, X., et al. (2023). Mechanistic Insights into 3-Isopropylphenol-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach. MDPI. [Link]
-
Chen, Y-H., et al. (2024). Tris (2-chloroisopropyl) phosphate and Tris (nonylphenyl) phosphite Promote Human Renal Cell Apoptosis through the ERK/CEPBA/Long Non-Coding RNA Cytoskeleton Regulator Axis. MDPI. [Link]
-
Hondebrink, L., et al. (2016). In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP) isomers and mixtures. Utrecht University Repository. [Link]
-
Kim, H., et al. (2014). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PubMed Central. [Link]
-
Hausherr, R. T., et al. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. Neurotoxicology. [Link]
-
Li, S., et al. (2025). Exposure to tris(2,4-di-tert-butylphenyl) phosphate during adolescence induces testicular toxicity in mice: Autophagy-apoptosis interplay. Ecotoxicology and Environmental Safety. [Link]
-
Hannan, M. A., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Molecular Neuroscience. [Link]
-
Friedman, B., et al. (2000). Neurotrophins Induce Death of Hippocampal Neurons via the p75 Receptor. Journal of Neuroscience. [Link]
-
Bamji, S. X., et al. (1998). The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death. Journal of Cell Biology. [Link]
-
Junker, A., et al. (2022). Teriflunomide Preserves Neuronal Activity and Protects Mitochondria in Brain Slices Exposed to Oxidative Stress. MDPI. [Link]
-
Guo, Y-T., et al. (2023). Upregulation of oxidative stress by triphenyl phosphate (TPhP) exposure causes antioxidant insult and apoptotic process in Epithelioma papulosum cyprini (EPC) cells. Fish & Shellfish Immunology. [Link]
-
Hannan, M. A., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. ResearchGate. [Link]
Sources
- 1. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exposure to tris(2,4-di-tert-butylphenyl) phosphate during adolescence induces testicular toxicity in mice: Autophagy-apoptosis interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of oxidative stress by triphenyl phosphate (TPhP) exposure causes antioxidant insult and apoptotic process in Epithelioma papulosum cyprini (EPC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of neuropathic organophosphate esters on neurite outgrowth in cell cultures: A basis for screening for delayed neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Triphenyl phosphate permeates the blood brain barrier and induces neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Models for Testing Organophosphate-Induced Neurotoxicity and Remediation [ouci.dntb.gov.ua]
- 16. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Multi-Assay In Vitro Strategy for Assessing the Endocrine Disrupting Effects of Tris(4-isopropylphenyl) Phosphate
Audience: Researchers, toxicologists, and drug development professionals engaged in the safety assessment of industrial chemicals.
Abstract: Tris(4-isopropylphenyl) phosphate (T4iPP), an organophosphate ester used as a flame retardant and plasticizer, is increasingly detected in environmental and human samples, raising concerns about its potential to disrupt the endocrine system.[1] This document provides a comprehensive, tiered strategy employing validated in vitro cell-based assays to characterize the potential endocrine-disrupting activity of T4iPP. We present the scientific rationale and detailed protocols for assessing cytotoxicity, interference with steroidogenesis, and interactions with estrogen and androgen receptor signaling pathways. This multi-assay approach aligns with international guidelines for endocrine disruptor screening and provides a robust framework for hazard identification.[2][3][4]
Introduction: The Need for In Vitro Screening
This compound, a component of isopropylated triphenyl phosphate (IPPP) mixtures, has seen widespread use following the restriction of brominated flame retardants.[1] Its detection in house dust, water, and human tissues necessitates a thorough evaluation of its biological activity. Growing evidence suggests that T4iPP and related organophosphate esters can interfere with hormone regulation, a hallmark of endocrine-disrupting chemicals (EDCs).[5][6]
In vitro assays are the cornerstone of modern toxicology, providing a rapid, ethical, and mechanistically informative first tier for screening thousands of chemicals.[7][8] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established a conceptual framework that utilizes in vitro data to identify potential EDCs and prioritize them for further testing.[9][10] This application note details a logical workflow to build a comprehensive endocrine activity profile for T4iPP.
A Tiered Strategy for In Vitro Assessment
A robust assessment requires a multi-pronged approach that interrogates different potential mechanisms of endocrine disruption. Our proposed workflow begins with a foundational cytotoxicity assessment to establish appropriate, non-lethal concentration ranges for subsequent, more specific endocrine assays.
Caption: Tiered in vitro workflow for T4iPP assessment.
Part I: Foundational Protocol - Cytotoxicity Assessment
Expert Rationale: Before assessing specific endocrine-disrupting mechanisms, it is critical to determine the concentration range at which T4iPP does not cause general cellular toxicity. Confounding effects from cytotoxicity can be easily misinterpreted as specific endocrine activity (e.g., a decrease in hormone production due to cell death rather than enzyme inhibition). Assays like MTT, which measures metabolic activity, or LDH release, which measures membrane integrity, are standard methods for this purpose.[11][12]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating: Seed H295R or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration series of T4iPP in appropriate cell culture medium. A typical range would span from 0.01 µM to 100 µM. Include a solvent control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Exposure: Remove the seeding medium from the cells and add 100 µL of the 2X T4iPP dilutions or controls to the appropriate wells. Incubate for 48 hours to match the exposure duration of subsequent endocrine assays.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the solvent control. The concentrations used for endocrine assays should exhibit >90% cell viability.
| Parameter | Description |
| Cell Line | H295R or MCF-7 |
| Seeding Density | 1 x 10⁴ cells/well (96-well plate) |
| Exposure Duration | 48 hours |
| Endpoint | Absorbance at 570 nm |
| Outcome | Determination of non-cytotoxic concentration range |
Part II: Assessing Effects on Steroid Hormone Production
Expert Rationale: The H295R human adrenocortical carcinoma cell line is the internationally accepted model for screening chemical effects on steroidogenesis (OECD TG 456).[2][13][14] These cells uniquely express the key enzymes necessary to produce mineralocorticoids, glucocorticoids, and sex steroids from cholesterol.[2][15] By measuring the end-products testosterone (T) and 17β-estradiol (E2), this assay provides an integrated view of the entire steroidogenic pathway, detecting disruption at multiple points. Studies on related organophosphates have shown effects on cortisol and aldosterone in this cell line, indicating the potential for broad impacts.[16]
Caption: Simplified steroidogenesis pathway in H295R cells.
Protocol 2: H295R Steroidogenesis Assay (adapted from OECD TG 456)
-
Cell Culture: Culture H295R cells in a complete medium supplemented with serum. Maintain cells below 80% confluency and use within a defined passage number range to ensure consistent steroidogenic activity.[17]
-
Plating: Seed cells in 24-well plates and allow them to acclimate for 24 hours.[18]
-
Exposure: Replace the medium with fresh medium containing the test chemical. Expose cells for 48 hours to a range of non-toxic concentrations of T4iPP (in triplicate).[13][18]
-
Solvent Control: 0.1% DMSO.
-
Positive Controls: Forskolin (inducer) and Prochloraz (inhibitor).
-
-
Media Collection: After 48 hours, collect the cell culture medium from each well and store it at -80°C for hormone analysis.
-
Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated commercial ELISA kits or by LC-MS/MS for higher specificity and multiplexing capability.[15][18]
-
Viability Check: Immediately after media collection, assess cell viability in the wells (e.g., using MTT or LDH assay) to confirm the absence of cytotoxicity.
-
Data Analysis: Normalize hormone concentrations to the solvent control and express the results as fold-change. Determine the Lowest Observed Effect Concentration (LOEC) for T and E2.
| T4iPP Conc. (µM) | Testosterone (Fold Change) | 17β-Estradiol (Fold Change) | Cell Viability (%) |
| 0 (Solvent Control) | 1.0 | 1.0 | 100 |
| 0.1 | |||
| 1.0 | |||
| 10.0 | |||
| Forskolin (PC) | >2.0 | >2.0 | >90 |
| Prochloraz (PC) | <0.5 | <0.5 | >90 |
Part III: Assessing Estrogen Receptor (ER) Mediated Activity
Expert Rationale: Many EDCs exert their effects by mimicking or blocking endogenous hormones at the receptor level. The MCF-7 human breast cancer cell line is an invaluable tool for this assessment as it expresses functional estrogen receptor alpha (ERα) and proliferates in response to estrogenic stimuli.[19][20] The E-SCREEN (Estrogen-SCREEN) assay uses this proliferative response to identify chemicals with estrogenic (agonist) or anti-estrogenic (antagonist) properties.[21]
Sources
- 1. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organophosphate Esters Disrupt Steroidogenesis in KGN Human Ovarian Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. norden.diva-portal.org [norden.diva-portal.org]
- 10. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 11. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. academic.oup.com [academic.oup.com]
- 16. The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 20. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Environmental Significance of Tris(4-isopropylphenyl) phosphate (TiPP)
An In-Depth Guide to the Environmental Monitoring of Tris(4-isopropylphenyl) phosphate in Water and Soil
This compound (TiPP) is a member of the organophosphate flame retardants (OPFRs) family, a class of compounds that has seen a significant increase in production and use following the regulation and prohibition of many brominated flame retardants.[1] As additive flame retardants, OPFRs like TiPP are physically mixed into materials rather than chemically bonded, which allows them to be released into the environment more easily through processes such as volatilization, leaching, and abrasion.[2] TiPP is primarily used as a flame retardant plasticizer in a variety of products, including PVC, polyurethanes, textiles, and lubricants.[3][4]
The widespread use of these compounds has led to their ubiquitous presence in various environmental compartments, including water and soil.[2] This raises significant environmental and health concerns, as OPFRs have been linked to potential endocrine disruption, carcinogenicity, and neurotoxicity in organisms.[5] The environmental fate of TiPP is of particular interest; due to its physicochemical properties, it is expected to be immobile in soil and adsorb to suspended solids and sediment in water, indicating a potential for persistence and accumulation.[3] Therefore, robust and reliable analytical methods are essential for monitoring the presence and concentration of TiPP in the environment to assess potential risks and understand its distribution.[4]
This guide provides a comprehensive overview and detailed protocols for the monitoring of TiPP in water and soil matrices, designed for researchers and scientists in the field of environmental analysis.
Physicochemical Properties of this compound
Understanding the fundamental properties of TiPP is crucial for designing effective sampling and analytical strategies.
| Property | Value | Implication for Environmental Monitoring |
| Molecular Formula | C27H33O4P | Defines the mass for spectrometric analysis. |
| Molecular Weight | 452.5 g/mol | High molecular weight influences its low volatility.[6] |
| Physical State | Yellow waxy solid | Influences handling and standard preparation.[3][6] |
| Vapor Pressure | 2.1 x 10⁻⁸ mm Hg at 25 °C (estimated for 4-isomer) | Low volatility suggests it will exist mainly in particulate phase in air and be deposited into soil and water.[3] |
| Water Solubility | Very low (not specified in search results) | TiPP is expected to partition from water to solid phases like sediment and soil. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.2 x 10⁶ (estimated) | Indicates that TiPP is expected to be immobile in soil, binding strongly to organic matter.[3] |
| Henry's Law Constant | 2.9 x 10⁻⁷ atm-cu m/mole (estimated for 4-isomer) | Suggests that volatilization from water or moist soil surfaces is not a significant fate process.[3] |
| Biodegradation | 0% of theoretical BOD in 4 weeks (Japanese MITI test) | Suggests that biodegradation is not an important environmental fate process.[3] |
Analytical Workflow Overview
The monitoring of TiPP in environmental samples follows a multi-step process designed to isolate, concentrate, and accurately quantify the analyte. Each step is critical for achieving reliable and reproducible results.
Caption: General workflow for TiPP analysis in environmental samples.
Part 1: Monitoring of TiPP in Water Samples
Protocol for Water Sample Collection and Preservation
Rationale: Proper sample collection is paramount to prevent contamination and analyte degradation. Amber glass bottles are used to prevent photodegradation of TiPP. Storing samples at low temperatures slows down any potential microbial degradation.
Materials:
-
Amber glass bottles (1 L), pre-cleaned with solvent.
-
Gloves (nitrile).
-
Cooler with ice packs.
-
Field logbook.
Procedure:
-
Before sampling, rinse the amber glass bottle three times with the source water to be sampled.
-
Submerge the bottle completely below the water surface, avoiding the surface microlayer, and allow it to fill.
-
Cap the bottle underwater to ensure no headspace (air bubbles) is present.
-
Label the bottle clearly with the sample ID, date, time, and location.
-
Place the samples in a cooler with ice packs immediately after collection and transport them to the laboratory.[7]
-
Store the samples in a refrigerator at 4°C until extraction. Extraction should ideally be performed within 48 hours of collection.
Protocol for Sample Preparation: Solid Phase Extraction (SPE)
Rationale: TiPP is typically present at trace levels (ng/L) in water.[5] Solid Phase Extraction (SPE) is a highly effective technique for concentrating the analyte from a large water volume onto a solid sorbent, while simultaneously removing interfering matrix components.[1][5] A polymeric reversed-phase sorbent is often suitable for retaining moderately non-polar compounds like TiPP from an aqueous matrix.
Caption: Step-by-step Solid Phase Extraction (SPE) workflow for water samples.
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase, 200-500 mg).
-
SPE vacuum manifold.
-
Glass fiber filters (0.7 µm).
-
Solvents: Methanol, Ethyl Acetate, Dichloromethane (all high purity).
-
Internal standard solution (e.g., deuterated TPP-d15).
-
Nitrogen evaporator.
-
Autosampler vials.
Procedure:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
-
Spike the filtered water with a known amount of internal standard.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water through the sorbent. Do not allow the cartridge to go dry.
-
Loading: Pass the entire water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 30-60 minutes or by flushing with nitrogen gas. This step is critical to ensure efficient elution with organic solvent.
-
Elution: Elute the retained analytes by passing 5-10 mL of ethyl acetate or dichloromethane through the cartridge into a collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis. Transfer to an autosampler vial.
Protocol for Instrumental Analysis: LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for quantifying trace levels of TiPP in complex environmental matrices.[8] It allows for the separation of TiPP from other OPFRs and isomers, while the tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification through specific precursor-to-product ion transitions.
Typical LC-MS/MS Operating Conditions:
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately non-polar compounds like TiPP. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Common aqueous mobile phase for reversed-phase LC. Additives improve peak shape and ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | Start at 40-50% B, ramp to 95-100% B over 10-15 min | A gradient is necessary to elute compounds with a range of polarities and ensure TiPP is eluted with a good peak shape. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical scale LC columns. |
| Injection Volume | 5 - 10 µL | A small volume is sufficient due to the concentration achieved during sample preparation. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and semi-polar compounds. TiPP ionizes well in positive mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |
| Precursor Ion (Q1) | [M+H]⁺ for TiPP (m/z 453.2) | The protonated molecular ion of the target analyte. |
| Product Ions (Q3) | At least two specific fragment ions | Confirmation and quantification transitions ensure analytical certainty. (Specific ions must be determined empirically). |
| Collision Energy | Optimized for each transition | The energy required to fragment the precursor ion into the desired product ions. |
Part 2: Monitoring of TiPP in Soil and Sediment Samples
Protocol for Soil/Sediment Sample Collection and Handling
Rationale: Soil and sediment are heterogeneous matrices. Composite sampling provides a more representative sample of the area. As TiPP is expected to be stable in soil, the primary concern during storage is preventing further contamination.
Materials:
-
Stainless steel trowel or corer.
-
Wide-mouth amber glass jars with PTFE-lined lids.
-
Gloves (nitrile).
-
Cooler with ice packs.
Procedure:
-
Clear away any surface debris (e.g., leaves, large rocks) from the sampling location.
-
Using a clean stainless steel trowel, collect the top 0-15 cm of soil. For a representative sample, collect several sub-samples from a defined area and combine them in a stainless steel bowl to form a composite sample.
-
Thoroughly mix the composite sample and transfer it to a labeled amber glass jar.
-
Store the samples in a cooler with ice and transport them to the laboratory.
-
Samples should be frozen (-20°C) if not extracted within 48 hours. Before extraction, samples should be freeze-dried and sieved to ensure homogeneity.
Protocol for Sample Preparation: Extraction and Cleanup
Rationale: A powerful extraction technique is required to desorb the strongly bound TiPP from the soil matrix. Microwave-Assisted Extraction (MAE) or Ultrasonic Extraction are commonly used as they are faster and require less solvent than traditional methods like Soxhlet extraction.[1][9] A cleanup step following extraction is crucial to remove co-extracted matrix components (e.g., humic acids) that can interfere with LC-MS/MS analysis.
Caption: Workflow for the extraction and cleanup of TiPP from soil samples.
Procedure:
-
Weigh approximately 5 g of homogenized, freeze-dried soil into an extraction vessel.
-
Spike the sample with a known amount of internal standard.
-
Extraction: Add 20 mL of an extraction solvent mixture (e.g., 1:1 acetone:hexane). Extract using either:
-
Ultrasonic Extraction: Place in an ultrasonic bath for 30 minutes.
-
Microwave-Assisted Extraction (MAE): Follow the instrument's protocol, which typically involves heating to around 100°C for 15-20 minutes. MAE is often more efficient.[1]
-
-
Centrifuge the sample and carefully decant the supernatant (the liquid extract).
-
Repeat the extraction process on the soil pellet two more times with fresh solvent.
-
Combine the supernatants from all three extractions and concentrate the volume to approximately 1 mL using a nitrogen evaporator.
-
Cleanup: Use a silica gel or Florisil SPE cartridge for cleanup. Condition the cartridge with the extraction solvent. Load the 1 mL concentrated extract onto the cartridge and elute TiPP with a suitable solvent mixture (e.g., dichloromethane:acetone).
-
Final Concentration: Evaporate the cleaned extract to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis
The LC-MS/MS conditions for soil extract analysis are generally the same as those detailed for water samples. However, due to the higher complexity of the soil matrix, more frequent instrument maintenance and source cleaning may be required to maintain sensitivity and performance.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating legally defensible and scientifically valid data.
| QA/QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | To assess contamination from lab environment, reagents, and glassware. | One per extraction batch. | Analyte should be below the Limit of Quantification (LOQ). |
| Internal Standard | To correct for variations in extraction efficiency and instrument response. | Spiked into every sample. | Recovery typically 50-150%. |
| Matrix Spike / Matrix Spike Duplicate | To assess the effect of the sample matrix on analytical accuracy and precision. | One pair per 20 samples. | Recovery typically 70-130%; Relative Percent Difference (RPD) < 20%. |
| Calibration Curve | To quantify the analyte concentration in samples. | Run at the beginning of each analytical sequence. | Correlation coefficient (R²) > 0.99.[5] |
Limits of Detection and Quantification:
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) must be determined for each matrix. The LOQ is the lowest concentration that can be reported with a specified level of confidence.[5]
-
For TiPP, typical method detection limits (MDLs) in water can be in the low ng/L range, while in soil, they are often in the low ng/g range.[2]
Conclusion
The protocols outlined in this guide provide a robust framework for the environmental monitoring of this compound in water and soil. By combining efficient sample preparation techniques like SPE and MAE with the high sensitivity and selectivity of LC-MS/MS, researchers can accurately quantify TiPP at environmentally relevant concentrations. Adherence to strict quality control measures ensures the reliability and integrity of the data, which is crucial for assessing the environmental impact and potential risks associated with this emerging contaminant.
References
- Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. MDPI.
- Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central.
- Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China.
- Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up and liquid chromatography with tandem mass spectrometry.
- Tris(isopropylphenyl)
- Environmental risk evaluation report: Isopropylated triphenyl phosph
- Tris(isopropylphenyl)
- December 2022 Quarterly Monitoring Report. Verde Environmental Consultants.
- Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosph
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. leap.epa.ie [leap.epa.ie]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Tris(4-isopropylphenyl) phosphate
Introduction: The Analytical Imperative for Tris(4-isopropylphenyl) phosphate (TiPP)
This compound (TiPP), a member of the organophosphate flame retardant (OPFR) family, is a complex isomeric mixture extensively used as a flame retardant and plasticizer in a wide array of consumer and industrial products.[1] Its prevalence has led to its detection in various environmental compartments, including soil, water, and biota, as well as in human tissues.[2][3] This ubiquity, coupled with concerns over potential persistence, bioaccumulation, and toxicity, necessitates robust and reliable analytical methods for its quantification in diverse and often complex matrices.
This document provides a comprehensive guide to the sample preparation techniques essential for the accurate analysis of TiPP. As a non-polar compound, the primary challenge in its analysis lies in the efficient extraction from the sample matrix and the subsequent removal of interfering co-extractives that can compromise analytical sensitivity and accuracy, particularly in chromatographic systems like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide is designed for researchers, scientists, and professionals in drug development and environmental monitoring. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a deeper understanding and facilitating method adaptation for specific analytical challenges.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of TiPP is fundamental to developing effective sample preparation strategies.
| Property | Value | Source |
| Molecular Formula | C27H33O4P | [4] |
| Molecular Weight | 452.5 g/mol | [4] |
| Appearance | Yellow waxy solid or colorless to pale yellow liquid. | [4] |
| Solubility | Soluble in organic solvents; limited solubility in water. | |
| LogP (estimated) | High (indicative of non-polar, lipophilic nature) | |
| Vapor Pressure | Low |
The high molecular weight and non-polar, lipophilic nature of TiPP dictate the choice of extraction solvents and cleanup techniques. Its low volatility makes it amenable to both GC and LC analysis, although careful optimization of chromatographic conditions is necessary.
Core Principles of Sample Preparation for TiPP Analysis
The goal of sample preparation for TiPP analysis is to isolate the analyte from the matrix and present it in a suitable solvent for instrumental analysis, free from interfering components. The choice of technique is dictated by the sample matrix, the concentration of the analyte, and the analytical instrument to be used. The three most common and effective techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
The Challenge of Matrix Effects
In LC-MS/MS analysis, matrix effects, such as ion suppression or enhancement, are a significant concern.[5] These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5] Effective sample cleanup is the most critical step in mitigating matrix effects.[5]
Detailed Application Protocols
The following sections provide detailed, step-by-step protocols for the extraction and cleanup of TiPP from various matrices.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective technique for extracting non-polar compounds like TiPP from aqueous matrices. It offers high recovery, excellent cleanup, and the ability to concentrate the analyte from large sample volumes.
Causality of Experimental Choices:
-
Sorbent Selection: A non-polar sorbent, such as C18 (octadecylsilane) or a polymeric sorbent (e.g., styrene-divinylbenzene), is chosen to effectively retain the non-polar TiPP from the polar water matrix through hydrophobic interactions.[6]
-
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by water to ensure proper interaction with the aqueous sample.
-
Loading: The sample is passed through the cartridge at a controlled flow rate to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.
-
Washing: A polar solvent mixture (e.g., water/methanol) is used to wash the cartridge, removing polar interferences that are not strongly retained on the non-polar sorbent.
-
Elution: A non-polar organic solvent (e.g., acetonitrile or ethyl acetate) is used to disrupt the hydrophobic interactions and elute the retained TiPP from the sorbent.
Experimental Workflow for SPE of TiPP from Water
Caption: Workflow for Solid-Phase Extraction of TiPP from water samples.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Collect a 1-liter water sample in a clean glass container.
-
If the sample contains particulate matter, filter it through a glass fiber filter.
-
Spike the sample with a surrogate standard to monitor method performance.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through a C18 SPE cartridge (500 mg, 6 mL).
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the 1-liter water sample onto the SPE cartridge at a flow rate of 10-15 mL/minute.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
-
Drying:
-
Dry the cartridge by passing a stream of nitrogen through it for 10 minutes.
-
-
Elution:
-
Elute the retained TiPP from the cartridge by passing two 5 mL aliquots of acetonitrile. Collect the eluate in a clean glass tube.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard.
-
The sample is now ready for analysis by GC-MS or LC-MS/MS.
-
Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Plasma, Serum)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the non-polar TiPP in a complex biological matrix like plasma, LLE is effective for both extraction and initial cleanup.
Causality of Experimental Choices:
-
Protein Precipitation: Biological fluids contain high concentrations of proteins that can interfere with the extraction and analysis. A protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) is often necessary to denature and remove the majority of proteins.
-
Solvent Selection: A water-immiscible organic solvent in which TiPP is highly soluble is chosen for the extraction.[7] Hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate is a common choice for non-polar analytes.[6][8] The choice of solvent is critical for achieving high extraction efficiency.[6]
-
pH Adjustment: While TiPP is neutral, adjusting the pH of the aqueous phase can be used to suppress the extraction of acidic or basic matrix components, thereby improving the cleanliness of the final extract.[7]
-
Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase its ionic strength, which decreases the solubility of non-polar compounds like TiPP in the aqueous phase and drives them into the organic phase, improving recovery.[9]
Experimental Workflow for LLE of TiPP from Plasma
Sources
- 1. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review [mdpi.com]
- 4. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. economysolutions.in [economysolutions.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 8. Biomonitoring urinary organophosphorus flame retardant metabolites by liquid-liquid extraction and ultra-high performance liquid chromatography-tandem mass spectrometry and their association with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of Tris(4-isopropylphenyl) Phosphate (TiPP) Isomers
Abstract
Tris(4-isopropylphenyl) phosphate (TiPP) is a widely used organophosphate ester flame retardant and plasticizer. Due to its manufacturing process, which involves the reaction of phosphorus oxychloride with isopropylated phenols, commercial TiPP is a complex mixture of isomers.[1] The specific isomeric composition can vary, and since the toxicological profiles of individual isomers may differ, their accurate identification is crucial for environmental monitoring, human exposure assessment, and regulatory compliance. This application note presents a detailed protocol for the separation and identification of TiPP isomers using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). We will delve into the causality behind the experimental choices, provide a self-validating protocol, and illustrate key workflows and fragmentation pathways.
Introduction: The Challenge of Isomer Identification
Isomeric compounds present a significant analytical challenge as they possess the same molecular weight and elemental composition, making them indistinguishable by low-resolution mass spectrometry alone.[2][3] High-Resolution Mass Spectrometry (HRMS) offers the necessary mass accuracy to confirm the elemental composition of analytes but often requires coupling with a separation technique like liquid chromatography to resolve isomers.[4][5][6] Furthermore, tandem mass spectrometry (MS/MS) plays a pivotal role in differentiating isomers by generating unique fragmentation patterns that act as structural fingerprints.[2][7]
Commercial TiPP is a mixture of mono-, di-, and tri-isopropylated phenyl phosphate isomers.[8] The position of the isopropyl group on the phenyl ring (ortho, meta, or para) leads to a multitude of possible isomers. This complexity necessitates a robust analytical method capable of both separating and definitively identifying these closely related structures.
Experimental Design: A Logic-Driven Approach
The successful identification of TiPP isomers hinges on a carefully designed analytical workflow. This section explains the rationale behind the chosen instrumentation and parameters.
Liquid Chromatography: The First Dimension of Separation
Liquid chromatography provides the initial separation of the TiPP isomers based on their differential partitioning between the stationary and mobile phases. The choice of a C18 stationary phase is based on the nonpolar nature of TiPP, promoting retention and allowing for effective separation with a reversed-phase gradient.
-
Causality: The subtle differences in the position of the isopropyl groups on the phenyl rings lead to slight variations in hydrophobicity and steric hindrance, which are exploited by the C18 column to achieve chromatographic resolution. A gradient elution with water and a polar organic solvent like acetonitrile or methanol is employed to effectively elute isomers with varying degrees of isopropylation.
High-Resolution Mass Spectrometry: Precision and Confidence
HRMS is essential for obtaining accurate mass measurements, which provides a high degree of confidence in the elemental composition of the detected ions.[4][5][9] This is the first step in confirming the presence of TiPP isomers.
-
Causality: By measuring the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm), we can distinguish the molecular formula of TiPP from other co-eluting compounds that may have the same nominal mass.
Tandem Mass Spectrometry (MS/MS): The Key to Isomer Differentiation
Tandem mass spectrometry is the cornerstone of this method. By isolating the precursor ion of a specific TiPP isomer and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation spectrum.
-
Causality: The position of the isopropyl group influences the stability of the precursor ion and the fragmentation pathways it undergoes.[10] For instance, steric hindrance from an ortho-isopropyl group may favor different bond cleavages compared to a para-substituted isomer. These differences in fragmentation patterns are the key to unambiguous isomer identification.
Detailed Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the identification of TiPP isomers. It includes steps for sample preparation, LC-HRMS analysis, and data processing.
Materials and Reagents
-
This compound (TiPP) analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Sample Preparation (for environmental or biological matrices)
For complex matrices, a sample cleanup step is crucial to remove interferences.
-
Extraction: For solid samples, use ultrasonic-assisted extraction with a suitable solvent like acetonitrile. For liquid samples, a liquid-liquid extraction may be employed.
-
Cleanup: Pass the extract through a C18 SPE cartridge to remove polar interferences. Elute the TiPP isomers with a less polar solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
LC-HRMS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Table 1: Optimized LC-HRMS/MS Parameters
| Parameter | Value | Rationale |
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm | Provides excellent resolving power for isomeric compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting nonpolar analytes. |
| Gradient | 50% B to 95% B over 15 min | Gradual increase in organic content for optimal separation. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | TiPP readily forms protonated molecules [M+H]+. |
| MS Resolution | > 70,000 FWHM | Ensures high mass accuracy for formula confirmation. |
| Scan Range | m/z 100-600 | Covers the expected precursor and fragment ions of TiPP. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Robust and widely used fragmentation technique. |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) | Acquiring data at multiple energies helps to capture a wider range of fragment ions. |
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample to data interpretation.
Figure 2: Generalized fragmentation pathway of a TiPP isomer.
Data Presentation
The following table provides an example of how to present the data for different TiPP isomers.
Table 2: Example Data for TiPP Isomer Identification
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| This compound | 12.5 | 453.2240 | 311.1458 | 100 |
| 215.0675 | 45 | |||
| 173.0464 | 20 | |||
| Isomer X | 12.8 | 453.2240 | 311.1458 | 80 |
| 215.0675 | 65 | |||
| 173.0464 | 30 |
Note: The m/z values and relative abundances are hypothetical and will need to be determined experimentally.
Trustworthiness: A Self-Validating System
To ensure the reliability and trustworthiness of the results, the following quality control measures should be implemented:
-
System Suitability Test: Before analyzing samples, inject a standard mixture of TiPP isomers to verify chromatographic resolution, peak shape, and mass accuracy.
-
Blank Injections: Run solvent blanks between samples to check for carryover and contamination.
-
Spiked Samples: Spike a matrix blank with a known concentration of TiPP standard to assess matrix effects and recovery.
-
Replicate Injections: Analyze each sample in triplicate to ensure the reproducibility of retention times and fragment ion ratios.
By adhering to these self-validating steps, the protocol ensures the generation of high-quality, defensible data.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the identification of this compound isomers using liquid chromatography coupled with high-resolution tandem mass spectrometry. By understanding the causality behind the experimental choices and implementing a self-validating workflow, researchers can confidently and accurately characterize the isomeric composition of TiPP in various samples. This detailed approach is crucial for advancing our understanding of the environmental fate and potential health effects of this important class of organophosphate esters.
References
- Ibáñez, M., Sancho, J. V., & Hernández, F. (2014). Current use of high-resolution mass spectrometry in the environmental sciences. TrAC Trends in Analytical Chemistry, 59, 121-135.
- Hernández, F., Portolés, T., Pitarch, E., & López, F. J. (2012). The benefits of high resolution mass spectrometry in environmental analysis. Analyst, 137(1), 19-32.
- Richardson, S. D. (2012). Environmental mass spectrometry: emerging contaminants and current issues. Analytical chemistry, 84(2), 747-778.
- Crocetti, L., & Traldi, P. (2023). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Mass Spectrometry Reviews, 42(4), 1244-1260.
- Li, Z., & Li, L. (2019). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 91(15), 9695-9702.
- Awad, H., & El-Aneed, A. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass spectrometry reviews, 32(6), 466-483.
- Stravs, M. A., Schymanski, E. L., Singer, H. P., & Hollender, J. (2016). Consistent suspect screening of environmental samples with liquid chromatography–high-resolution mass spectrometry and a hybrid fragmentation approach. Analytical chemistry, 88(22), 11045-11054.
- Hines, K. M., & May, J. C. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Current Opinion in Chemical Biology, 52, 1-8.
- Petrovic, M., & Barceló, D. (Eds.). (2007).
- Paglia, G., & Astarita, G. (2017). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Current opinion in chemical biology, 36, 1-8.
- Li, Z., & Li, L. (2019).
- Fouquet, T., & Tabet, J. C. (2019). Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(10), 2111-2119.
- Groessl, M., Knochenmuss, R., & Zenobi, R. (2015). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Analyst, 140(20), 6904-6912.
- Leaptrot, K. L., May, J. C., Dodds, J. N., & McLean, J. A. (2019). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Expert review of proteomics, 16(10), 817-832.
- Both, P., & Struwe, W. B. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(15), 10148-10155.
- Gago-Ferrero, P., & Schymanski, E. L. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Toxics, 10(12), 756.
- Zhang, L., Li, J., Wang, P., Ma, X., & Xu, J. (2022). Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment.
- Gago-Ferrero, P., & Schymanski, E. L. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Toxics, 10(12), 756.
- Gago-Ferrero, P., & Schymanski, E. L. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Toxics, 10(12), 756.
- Chu, S., & Letcher, R. J. (2015). Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Analytica chimica acta, 889, 197-205.
- Hartwig, A. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
- Ma, Y., Liu, R., & Liu, J. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 693.
- Phillips, A. L., & Stapleton, H. M. (2018). Characterization of Individual Isopropylated and Tert-butylated Triarylphosphate (ITP & TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental science & technology, 52(15), 8344-8352.
- Lesage, D., Virelizier, H., Tabet, J. C., & Jankowski, C. K. (2001). Study of mass spectrometric fragmentations of tributyl phosphate via collision‐induced dissociation. Journal of Mass Spectrometry, 36(12), 1279-1288.
- Guan, Z., Xu, J., Zeng, Y., Wang, T., & Zhang, X. (2019). Isopropylated and tert-butylated triarylphosphate isomers in house dust from South China and Midwestern United States. Environmental pollution, 249, 769-776.
-
ChemBK. (2024). This compound. Retrieved from [Link] phosphate
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem. Retrieved from [Link]
- Wang, Y., Li, Y., Liu, R., & Liu, J. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 36(10), 1664-1674.
- Phillips, A. L., & Stapleton, H. M. (2018). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental science & technology, 52(15), 8344-8352.
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
- Jantunen, L. M., & Helm, P. A. (2018). Isomers of tris (chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples. Analytical and bioanalytical chemistry, 410(1), 177-186.
- DeGnore, J. P., & Qin, J. (1998). Fragmentation of phosphopeptides in an ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 9(11), 1175-1188.
- Stapleton, H. M., Klosterhaus, S., Keller, J. M., Ferguson, P. L., van Bergen, S., Cooper, E., ... & Blum, A. (2009). Identification of tris (1, 3-dichloro-2-propyl) phosphate and other organophosphate flame retardants in US indoor environments. Organohalogen Compounds, 71, 1348-1353.
- Liu, R., & Mabury, S. A. (2020). Unexpectedly High Concentrations of a Newly Identified Organophosphate Ester, Tris(2,4-di-tert-butylphenyl) Phosphate, in Indoor Dust from Canada. Environmental science & technology letters, 7(1), 1-6.
- Hartwig, A. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).
- Kalli, A., & Hess, S. (2019).
- Asara, J. M., & Allison, J. (2000). Fragmentation of phosphopeptides by atmospheric pressure MALDI and ESI/Ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(1), 35-44.
Sources
- 1. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 2. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current use of high-resolution mass spectrometry in the environmental sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The benefits of high resolution mass spectrometry in environmental analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Current use of high-resolution mass spectrometry in the environmental sciences | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
High-Recovery Solid-Phase Extraction (SPE) of Tris(4-isopropylphenyl) phosphate (TiPP) from Aqueous Matrices
An Application Note for Researchers and Analytical Scientists
Abstract
This document provides a detailed application note and a robust protocol for the solid-phase extraction (SPE) of Tris(4-isopropylphenyl) phosphate (TiPP) from various aqueous matrices, including environmental water and process streams. TiPP, a high-production volume organophosphate ester, is widely used as a flame retardant and plasticizer, leading to its prevalence as an environmental contaminant.[1] Effective sample preparation is paramount for the accurate quantification of TiPP at trace levels. This guide explains the underlying chemical principles for methodological choices and provides a step-by-step protocol for achieving high recovery and reproducibility, followed by analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for SPE in TiPP Analysis
This compound is a member of the triaryl phosphate ester family, a class of compounds under increasing scrutiny due to their environmental persistence and potential for bioaccumulation. The analysis of these compounds in water is challenging due to their typically low concentrations (ng/L to µg/L range) and the presence of complex matrix components that can interfere with quantification.
Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that addresses these challenges.[1][2] It serves a dual purpose:
-
Concentration: It allows for the enrichment of the target analyte from a large sample volume onto a small sorbent bed, significantly increasing its concentration.
-
Purification: It effectively separates the analyte of interest from interfering matrix components (e.g., salts, polar organic matter), leading to cleaner extracts and reducing instrument contamination and matrix effects.
The protocol herein is designed based on the physicochemical properties of TiPP to maximize its retention on the SPE sorbent and ensure its efficient elution, providing a reliable method for researchers in environmental monitoring, toxicology, and drug development.
Analyte Characteristics: this compound (TiPP)
Understanding the physicochemical properties of TiPP is the foundation for developing an effective SPE method. TiPP is a non-polar, hydrophobic compound with very low solubility in water.[3][4] These characteristics make it an ideal candidate for retention via a reversed-phase mechanism, where a non-polar stationary phase interacts with the non-polar analyte.
Below is the chemical structure of this compound.
Sources
Troubleshooting & Optimization
Optimizing the synthesis of Tris(4-isopropylphenyl) phosphate to control isomer distribution
An Application Scientist's Guide to Isomer Control in Tris(4-isopropylphenyl) Phosphate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting and practical advice for researchers and professionals focused on the synthesis of this compound (T4IPP). Our goal is to move beyond simple protocols and offer a deep understanding of the reaction mechanisms, enabling you to control isomer distribution and optimize your final product.
Scientific Background: The Two-Act Play of T4IPP Synthesis
The synthesis of this compound is not a single reaction but a two-stage process. The isomeric purity of your final product is overwhelmingly determined in the first stage.
-
Act I: Friedel-Crafts Alkylation. Phenol is alkylated with propylene to produce a mixture of isopropylphenol (IPP) isomers. This is an electrophilic aromatic substitution reaction where the isopropyl group, being an electron-donating group, directs substitution to the ortho and para positions.[1][2][3] The challenge lies in maximizing the formation of the desired 4-isopropylphenol (para-isomer) while minimizing the 2-isopropylphenol (ortho-isomer) and unwanted polyalkylation.[4]
-
Act II: Phosphorylation. The resulting isopropylphenol mixture is reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to form the triaryl phosphate ester.[5][6][7] This step is a nucleophilic substitution where three molecules of isopropylphenol displace the three chlorine atoms on POCl₃.
Understanding this sequence is critical: a poorly controlled alkylation in Act I will invariably lead to an impure, isomerically complex product in Act II, which is difficult and costly to purify.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues in a direct, problem-solving format.
Question 1: My final product is a complex mixture of isomers, not the desired this compound. How can I improve para-selectivity?
Answer: This is the most common challenge and it originates from the Friedel-Crafts alkylation step. The isopropyl group is an ortho, para-director, but we can steer the reaction towards the thermodynamically more stable para product.[2]
Causality:
-
Steric Hindrance: The ortho positions on the phenol ring are sterically hindered by the adjacent hydroxyl group. The bulky isopropyl electrophile will preferentially attack the less hindered para position. We can exploit this by controlling the reaction conditions.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, leading to a higher proportion of the faster-forming ortho isomer. Higher temperatures allow the reaction to equilibrate, favoring the more stable para isomer.
Solutions:
-
Increase Reaction Temperature: Running the alkylation at a moderately elevated temperature (e.g., 60-80°C, catalyst dependent) can favor the formation of the thermodynamically stable para-isomer. However, excessively high temperatures can promote byproduct formation.[8]
-
Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can sometimes be too reactive, leading to less selectivity.[9][10] Consider using milder solid acid catalysts like zeolites or acid-treated clays, which can offer shape-selectivity that favors the formation of the slimmer para isomer.[11]
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophilic species and the transition state energies. Non-polar solvents may enhance steric effects, thus favoring para substitution.
Question 2: I'm observing significant amounts of di- and tri-isopropylated phenols in my precursor analysis. How can I minimize this polyalkylation?
Answer: Polyalkylation occurs because the first isopropyl group added to the phenol ring is an activating group, making the ring more reactive to subsequent alkylation than the starting phenol.[12]
Causality: The mono-isopropylphenol product is more nucleophilic than phenol itself, leading to a faster second alkylation if sufficient propylene and active catalyst are present.
Solutions:
-
Control Stoichiometry: This is the most critical factor. Use a large excess of phenol relative to propylene. A propylene-to-phenol molar ratio (C₃/φ) of less than 0.25 is recommended to suppress polyalkylation.[4] By starving the reaction of the alkylating agent, you increase the probability that it will react with the abundant phenol rather than the less concentrated mono-alkylated product.
-
Slow Addition of Alkylating Agent: Instead of adding all the propylene at once, add it slowly or bubble it through the reaction mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-substitution.
-
Monitor the Reaction: Use in-process controls (e.g., GC analysis of aliquots) to monitor the disappearance of phenol and the appearance of mono- and poly-alkylated products. Stop the reaction when the optimal ratio is achieved.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Phenol:Propylene Ratio | > 4:1 (molar) | Limits concentration of the alkylating agent, favoring reaction with the most abundant nucleophile (phenol).[4] |
| Temperature | Moderate (e.g., 60-80°C) | Balances reaction rate with selectivity; avoids side reactions. |
| Catalyst Loading | Minimal effective amount | Reduces the rate of polyalkylation and minimizes byproduct formation. |
| Propylene Addition | Slow, continuous feed | Maintains a low instantaneous concentration of the electrophile. |
Question 3: The phosphorylation step is sluggish, and the yield is low. What are the key parameters to optimize?
Answer: A successful phosphorylation step hinges on reagent purity, precise stoichiometry, and effective removal of the HCl byproduct.
Causality: The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the phosphorus atom of POCl₃. This liberates HCl gas. If HCl is not removed, it can protonate the phenoxide, reducing its nucleophilicity and slowing or stopping the reaction. The reaction is also highly exothermic, and poor temperature control can lead to degradation.[13][14]
Solutions:
-
Ensure Dry Reagents and Glassware: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl, which will kill the reaction.[15][16][17] Ensure your isopropylphenol, solvent, and apparatus are scrupulously dry.
-
Use a Catalyst: Catalysts like MgCl₂ or AlCl₃ are often used to facilitate the reaction. They act as Lewis acids, coordinating to the phosphoryl chloride and making the phosphorus atom more electrophilic.[8][18]
-
Temperature Control: The reaction is highly exothermic.[14] Add the POCl₃ dropwise to the heated isopropylphenol/catalyst mixture at a controlled temperature, typically between 80-100°C for the initial addition, followed by a higher temperature (130-170°C) to drive the reaction to completion.[18][19] This prevents dangerous exotherms and side reactions.
-
HCl Removal: The reaction generates three equivalents of HCl gas. This must be removed to drive the reaction forward. This can be achieved by:
-
Nitrogen Sparging: A slow stream of dry nitrogen bubbled through the reaction mixture will carry away the HCl gas.[8]
-
Vacuum: Applying a gentle vacuum can also effectively remove HCl.
-
Question 4: What are the best analytical methods to determine the isomer distribution of my product?
Answer: A combination of chromatographic and spectroscopic techniques is required for accurate characterization.
Solutions:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It can separate the different isomers of both the isopropylphenol intermediate and the final triaryl phosphate product. The mass spectrometer provides definitive identification based on molecular weight and fragmentation patterns.[20][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also effective for separating the isomers, which often have slightly different polarities. It is particularly useful for quantifying the composition of the product mixture.[8][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P-NMR: This is an excellent tool for analyzing the final product. A pure sample of a single triaryl phosphate isomer will show a single peak. The presence of multiple peaks indicates a mixture of different phosphate esters.[8]
-
¹H-NMR and ¹³C-NMR: These techniques can confirm the structure and help elucidate the substitution patterns on the aromatic rings.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)? POCl₃ is a highly hazardous substance.[15][16][23]
-
Corrosivity: It causes severe burns to skin and eyes upon contact.[17]
-
Toxicity: It is fatal if inhaled. Vapors are extremely irritating to the respiratory system.[16]
-
Reactivity: It reacts violently with water, releasing heat and toxic gases (HCl).[16][17] ALWAYS handle POCl₃ in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (gloves, goggles, face shield, lab coat), and have an appropriate quenching agent and spill kit ready.[15][24]
FAQ 2: Can I perform this synthesis as a "one-pot" reaction? While some methods for triaryl phosphates exist as one-pot procedures, it is not recommended when precise isomer control is the goal.[13][14] The optimal conditions (catalyst, temperature, solvent) for the alkylation step are significantly different from those for the phosphorylation step. Performing a fractional distillation to purify the 4-isopropylphenol after alkylation is the most reliable way to ensure a high-purity final product.[4][5]
FAQ 3: My final product is dark brown and contains tarry substances. What causes this? This is typically a result of side reactions caused by excessive heat or overly aggressive catalysts during either the alkylation or phosphorylation steps.[8]
-
Over-alkylation/Polymerization: Friedel-Crafts reactions can lead to polymerization if not controlled.
-
Thermal Degradation: The phosphate ester product can degrade at very high temperatures, especially in the presence of residual catalyst or acid. To prevent this, maintain strict temperature control, use the minimum necessary amount of catalyst, and ensure the reaction is properly quenched and worked up to remove acidic residues.
Experimental Protocols
Protocol 1: Optimized Alkylation for High para-Selectivity
This protocol is designed to favor the formation of 4-isopropylphenol.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet tube for propylene.
-
Reagents: Charge the flask with phenol (e.g., 4.0 moles) and a suitable catalyst (e.g., 0.05 mol% of a solid acid catalyst like an Amberlyst resin).
-
Heating: Heat the mixture to 70-80°C with vigorous stirring to create a uniform slurry.
-
Propylene Addition: Bubble propylene gas (e.g., 1.0 mole total) slowly through the stirred mixture over 2-4 hours. The slow addition is critical to maintain a low concentration of the alkylating agent.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture, quench them, and analyze by GC to monitor the ratio of phenol, 2-IPP, and 4-IPP.
-
Completion & Workup: Once the desired conversion is reached (typically >90% of propylene consumed), stop the gas flow and cool the mixture. Filter off the solid catalyst. The resulting liquid is a mixture of unreacted phenol and isopropylphenol isomers.
-
Purification: Purify the mixture via fractional distillation under reduced pressure to separate the unreacted phenol (lower boiling point) and to enrich the 4-isopropylphenol fraction (higher boiling point than the ortho-isomer).
Protocol 2: Phosphorylation of Enriched 4-isopropylphenol
This protocol assumes the use of a purified, 4-isopropylphenol-rich starting material.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl byproduct).
-
Reagents: Charge the flask with the enriched 4-isopropylphenol (e.g., 3.0 moles) and a catalyst such as magnesium chloride (e.g., 0.1 mol%).
-
Heating: Heat the mixture to 90°C under a slow stream of dry nitrogen to ensure an inert atmosphere and to help carry away HCl as it forms.
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (e.g., 0.98 moles, a slight deficit) dropwise via the dropping funnel over 1-2 hours. Maintain the temperature at 90-100°C during the addition. The reaction is exothermic.
-
Reaction Drive: After the addition is complete, slowly raise the temperature to 140-160°C and hold for 4-6 hours to drive the reaction to completion. Continue the nitrogen sparge to remove the last traces of HCl.
-
Workup: Cool the reaction mixture to ~60°C. Wash the crude product with a dilute aqueous sodium hydroxide solution to neutralize any remaining acidic species, followed by washes with water.[18]
-
Purification: Remove any residual water and unreacted starting material by vacuum distillation to yield the final this compound product.
References
-
Green Synthesis of Triaryl Phosphates with POCl3 in Water. (2017). ResearchGate. [Link]
-
T. M. G. Vasconcelos, et al. (2005). A new method for the synthesis of triaryl phosphates. RSC Publishing. [Link]
- Process for the preparation of a triaryl phosphate ester composition. (2017).
- Process of manufacturing triaryl phosphates. (1931).
-
Wang, Y., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Ortho/Para Directors: Navigating Organic Chemistry. (2025). ReelMind.ai. [Link]
-
PROCESS FOR THE PREPARATION OF A TRIARYL PHOSPHATE ESTER COMPOSITION. (2017). European Patent Office. [Link]
-
Ortho, Para, Meta in Electrophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
Isomerisation accompanying Friedel–Crafts alkylation. Part II. (1966). Journal of the Chemical Society C: Organic. [Link]
-
Tri-m-cresyl phosphate. (n.d.). PubChem - NIH. [Link]
-
ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (n.d.). International Chemical Safety Cards. [Link]
-
Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia. [Link]
-
Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008). ResearchGate. [Link]
- Process for preparing isopropylphenyl/phenyl phosphate. (1982).
-
Tris(isopropylphenyl)phosphate. (n.d.). PubChem - NIH. [Link]
-
Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. (2008). PubMed. [Link]
-
Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. (2006). Semantic Scholar. [Link]
-
Understanding the Mechanism and Applications of Tri(4-isopropylphenyl) Phosphate in Fire Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Analysis of Tri-aryl Phosphate Esters and the Determination of Imol S-140 in Fish Tissue and Water Samples by Gas Chromatography. (1975). ResearchGate. [Link]
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021). ResearchGate. [Link]
-
Tri-cresyl phosphate (mixed isomers). (n.d.). New Jersey Department of Environmental Protection. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. (n.d.). ResearchGate. [Link]
-
Tris(isopropylphenyl) phosphate. (n.d.). PubChem. [Link]
-
A new method for the synthesis of triaryl phosphates. (2005). ResearchGate. [Link]
-
PIP (3:1) and TIPPP. (n.d.). Chiron.no. [Link]
-
Triaryl Phosphates from White Phosphorus. (2011). ChemistryViews. [Link]
-
Tris(isopropylphenyl) phosphate. (n.d.). PubChemLite. [Link]
-
Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. (2017). NIH. [Link]
-
Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. (2017). PubMed Central - NIH. [Link]
-
Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. (2020). PubMed Central - NIH. [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reelmind.ai [reelmind.ai]
- 4. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 5. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 6. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A new method for the synthesis of triaryl phosphates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 18. data.epo.org [data.epo.org]
- 19. EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. my.airliquide.com [my.airliquide.com]
Purification challenges and side reactions in Tris(4-isopropylphenyl) phosphate synthesis
Welcome to the technical support center for the synthesis of Tris(4-isopropylphenyl) phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient production of high-purity this compound.
I. Overview of this compound Synthesis
The synthesis of this compound is typically achieved through the electrophilic substitution reaction between phosphorus oxychloride (POCl₃) and 4-isopropylphenol.[1] The reaction proceeds in a stepwise manner, where the hydroxyl groups of three 4-isopropylphenol molecules sequentially replace the chlorine atoms on the phosphorus oxychloride. This process is often catalyzed by a Lewis acid or carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]
While the overall reaction appears straightforward, several competing side reactions and purification hurdles can arise, leading to a complex product mixture and reduced yields of the desired this compound. Understanding these challenges is crucial for optimizing the synthesis and obtaining a product of high purity.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers may encounter during the synthesis and purification of this compound.
Q1: What are the most common impurities in my final product?
A1: The most prevalent impurities are typically:
-
Partially substituted phosphate esters: These include mono(4-isopropylphenyl) phosphate and di(4-isopropylphenyl) phosphate. Their formation is a result of incomplete reaction.
-
Unreacted 4-isopropylphenol: Excess or unreacted starting material can remain in the crude product.
-
Triphenyl phosphate (TPP): If the starting isopropylphenol is not pure and contains phenol, TPP can be formed as a byproduct.[3][4]
-
Hydrolysis products: The presence of moisture can lead to the hydrolysis of phosphorus oxychloride and its intermediates, forming phosphoric acid and various chlorinated phosphorus species.[2][5]
-
Pyrophosphates: Under certain conditions, condensation of partially hydrolyzed intermediates can lead to the formation of pyrophosphate linkages.[6][7]
Q2: My reaction seems to have stalled, and I have a high percentage of mono- and diaryl phosphates. What could be the cause?
A2: An incomplete reaction is a common issue and can be attributed to several factors:
-
Stoichiometry: An insufficient amount of 4-isopropylphenol relative to phosphorus oxychloride will naturally lead to incomplete substitution.
-
Reaction Temperature: The reaction is often temperature-dependent. Low temperatures may not provide sufficient activation energy for the reaction to proceed to completion.[8][9][10] Conversely, excessively high temperatures can promote side reactions.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for all three substitution steps to occur.
-
Mixing: Inadequate mixing can lead to localized areas of high reactant concentration, hindering a uniform reaction.
-
Catalyst Deactivation: If a catalyst is used, it may have become deactivated over the course of the reaction.
Q3: I am observing a significant amount of acidic byproducts in my crude product. What is the source of this acidity?
A3: The primary sources of acidity are:
-
Hydrochloric Acid (HCl): This is a stoichiometric byproduct of the reaction between phosphorus oxychloride and 4-isopropylphenol. If not effectively neutralized or removed, it can remain in the product.
-
Phosphoric Acid: This is formed from the hydrolysis of phosphorus oxychloride or its intermediates in the presence of water.[2][5]
-
Partially Substituted Phosphoric Acids: Mono- and diaryl phosphates are acidic due to the remaining P-OH groups.
Q4: How can I effectively remove unreacted 4-isopropylphenol from my final product?
A4: Several methods can be employed:
-
Alkaline Washing: Washing the crude product with a dilute aqueous base solution (e.g., sodium hydroxide or sodium carbonate) will deprotonate the phenolic hydroxyl group, forming a water-soluble phenoxide salt that can be separated in the aqueous phase.[5]
-
Distillation: Unreacted 4-isopropylphenol is more volatile than this compound. Vacuum distillation can be used to separate the starting material from the desired product.[11]
-
Chromatography: For small-scale purifications, column chromatography can be an effective method for separating the product from unreacted starting materials.
III. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific challenges encountered during the synthesis.
Guide 1: Minimizing the Formation of Partially Substituted Phosphates
Problem: High levels of mono(4-isopropylphenyl) phosphate and di(4-isopropylphenyl) phosphate detected in the final product.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | The reaction requires a 3:1 molar ratio of 4-isopropylphenol to phosphorus oxychloride for complete substitution. Using less than three equivalents of the phenol will result in incomplete reaction. | Carefully calculate and weigh the reactants to ensure a slight excess of 4-isopropylphenol (e.g., 3.1 equivalents) to drive the reaction to completion. |
| Insufficient Reaction Time or Temperature | The substitution of the third chloride on phosphorus is often slower than the first two due to steric hindrance. The reaction may be under kinetic control, favoring the faster-forming, less-substituted products.[8][9][10][12][13] | Increase the reaction time and/or temperature to favor the thermodynamically more stable trisubstituted product. Monitor the reaction progress using techniques like ³¹P NMR spectroscopy to determine the optimal reaction endpoint.[14][15] |
| Presence of Moisture | Water will react with phosphorus oxychloride and its chlorinated intermediates (aryl dichlorophosphate and diaryl chlorophosphate) to form phosphoric acid and partially substituted phosphoric acids, which can be difficult to remove.[2][16][17] | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Optimized workflow for this compound synthesis.
Guide 2: Purifying the Crude Product
Problem: The crude product is a complex mixture containing the desired product, partially substituted esters, and unreacted starting material.
Purification Strategy:
A multi-step purification protocol is often necessary to obtain high-purity this compound.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding it to ice-cold water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A dilute solution of sodium bicarbonate or sodium hydroxide to remove acidic impurities (HCl, phosphoric acid, and partially substituted phosphates).[5]
-
Water to remove any remaining base.
-
Brine to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Removal of Unreacted 4-isopropylphenol:
-
If a significant amount of unreacted 4-isopropylphenol remains, it can often be removed by vacuum distillation.[11] The lower boiling point of the phenol allows for its separation from the higher boiling point phosphate ester.
-
-
Fractional Distillation or Column Chromatography:
-
For the highest purity, fractional distillation under high vacuum is the preferred industrial method for separating this compound from the less volatile diaryl and monoaryl phosphates.[11]
-
On a laboratory scale, column chromatography using silica gel is an effective alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will allow for the separation of the components. The less polar this compound will elute first, followed by the more polar diaryl and monoaryl phosphates.
-
Visualization of Purification Strategy:
Caption: Purification workflow for this compound.
IV. Analytical Characterization
Accurate analysis of the reaction mixture and final product is essential for troubleshooting and ensuring product quality.
Analytical Techniques:
| Technique | Application | Expected Observations |
| ³¹P NMR Spectroscopy | To monitor reaction progress and identify phosphorus-containing species.[14][15][18][19][20] | This compound will show a characteristic singlet. Diaryl and monoaryl phosphates will appear as distinct signals at different chemical shifts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify volatile components of the product mixture and assess purity.[21][22] | The chromatogram will show peaks for the desired product and any impurities. The mass spectrum will provide fragmentation patterns for identification. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the final product. | A single major peak for the desired product should be observed, with minor peaks for impurities. |
V. References
-
US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents. (n.d.). Retrieved January 8, 2026, from
-
A new method for the synthesis of triaryl phosphates | Request PDF. (2025, August 6). Retrieved January 8, 2026, from [Link]
-
How can phenol react with PCl5 (mechanism)? - Quora. (2018, March 23). Retrieved January 8, 2026, from [Link]
-
Phosphorus oxychloride - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]
-
EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents. (n.d.). Retrieved January 8, 2026, from
-
US2358133A - Preparation of triaryl phosphates - Google Patents. (n.d.). Retrieved January 8, 2026, from
-
Phosphoryl chloride - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
What is the mechanism of reaction between phenol and phosphorus pentachloride? - Quora. (2020, July 18). Retrieved January 8, 2026, from [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. (n.d.). Retrieved January 8, 2026, from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Retrieved January 8, 2026, from [Link]
-
31 Phosphorus NMR. (n.d.). Retrieved January 8, 2026, from [Link]
-
Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. (n.d.). Retrieved January 8, 2026, from [Link]
-
POCl3 Phosphorus Oxychloride. (n.d.). Retrieved January 8, 2026, from [Link]
-
Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. (n.d.). Retrieved January 8, 2026, from [Link]
-
Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus. (n.d.). Retrieved January 8, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF A TRIARYL PHOSPHATE ESTER COMPOSITION. (n.d.). Retrieved January 8, 2026, from [Link]
-
Electronic structure and 31P NMR chemical shift of substituted triaryl, diaryl methyl and dimethyl aryl phosphates - A semi-empirical molecular orbital approach. (2025, August 6). Retrieved January 8, 2026, from [Link]
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. (2021, March 31). Retrieved January 8, 2026, from [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). Retrieved January 8, 2026, from [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. (n.d.). Retrieved January 8, 2026, from [Link]
-
Triaryl Phosphates from White Phosphorus. (2011, March 24). Retrieved January 8, 2026, from [Link]
-
STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVA. (n.d.). Retrieved January 8, 2026, from [Link]
-
Convenient Preparation of Long-Chain Dialkyl Phosphates. (n.d.). Retrieved January 8, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Retrieved January 8, 2026, from [Link]
-
(PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). (n.d.). Retrieved January 8, 2026, from [Link]
-
The transition state (TS) for the hydrolysis of a typical dialkyl or diaryl phosphate ester involves significant bonding to both nucleophile and leaving group in a classical SN2(P) process. (n.d.). Retrieved January 8, 2026, from [Link]
-
Pyrophosphate - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Kinetic Control vs. Thermodynamic Control. (2020, October 27). Retrieved January 8, 2026, from [Link]
-
Thermodynamic versus Kinetic Control. (2010, March 1). Retrieved January 8, 2026, from [Link]
-
-
Kinetic vs Thermodynamic Control'. (n.d.). Retrieved January 8, 2026, from [Link]
-
-
US4100231A - Process for making phosphate esters and products thereof - Google Patents. (n.d.). Retrieved January 8, 2026, from
-
Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. (n.d.). Retrieved January 8, 2026, from [Link]
-
Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte | Request PDF. (2025, August 7). Retrieved January 8, 2026, from [Link]
-
Direct transformation of carboxylic acids to thiol esters induced by phenyl dichlorophosphate. (2025, August 6). Retrieved January 8, 2026, from [Link]
-
CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents. (n.d.). Retrieved January 8, 2026, from
-
EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents. (n.d.). Retrieved January 8, 2026, from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homepages.uc.edu [homepages.uc.edu]
- 11. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. byjus.com [byjus.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of Tris(4-isopropylphenyl) phosphate
Technical Support Center: Tris(4-isopropylphenyl) phosphate (T4iPP) Analysis
A Senior Application Scientist's Guide to Overcoming Matrix Effects in LC-MS/MS
Welcome to the technical support center for the analysis of this compound (T4iPP), also known as isopropylated triphenyl phosphate (IPPP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in the LC-MS/MS quantification of this compound. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
T4iPP is a non-halogenated organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products.[1][2][3] Its analysis is critical for environmental monitoring, human exposure studies, and quality control. However, its relatively nonpolar nature and the complexity of matrices in which it is found (e.g., environmental water, biological fluids, consumer products) make it highly susceptible to matrix effects, which can severely compromise data quality.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[5][7] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[4][6][8] The most common mechanism, particularly in Electrospray Ionization (ESI), involves competition between the analyte and matrix components for access to the droplet surface for ionization or for available charge.[5][8][9]
Q2: Why is this compound (T4iPP) particularly prone to matrix effects?
T4iPP's susceptibility stems from several factors:
-
Chemical Properties: T4iPP is a relatively large, nonpolar molecule (MW: 452.5 g/mol ).[1][10] Such compounds are often analyzed using reversed-phase chromatography, where they may co-elute with other nonpolar matrix components like lipids, plasticizers, and surfactants that are notorious for causing ion suppression.
-
Ionization Characteristics: While T4iPP can be analyzed by ESI, its lack of easily ionizable functional groups can make it less competitive in the ion source compared to more polar or basic matrix components. For nonpolar compounds like T4iPP, Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable and less matrix-effect-prone alternative because it relies on gas-phase ion-molecule reactions.[4][11][12][13][14]
-
Complex Sample Matrices: T4iPP is frequently analyzed in complex samples such as wastewater, sediment, milk, and biological tissues.[15][16][17] These matrices are rich in interfering substances that must be effectively removed during sample preparation.
Q3: What is the first step I should take to diagnose if I have a matrix effect problem?
The most direct way to assess matrix effects is through a post-extraction spike experiment .[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the peak area of the same amount of analyte in a clean solvent.
Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100%
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable, but this can depend on the specific assay requirements.[8]
Troubleshooting Guide: From Problem to Protocol
This section addresses common issues observed during T4iPP analysis and provides a logical path to a solution.
Problem 1: Significant Ion Suppression (>30%) and Poor Reproducibility
-
Probable Cause: Inefficient removal of matrix components, particularly phospholipids or other nonpolar interferences that co-elute with T4iPP. The complexity of ESI makes it more prone to these effects than APCI.[8][9]
-
Solution Strategy: A multi-pronged approach focusing on sample preparation, chromatography, and ionization source selection is required.
A decision tree for troubleshooting ion suppression.
In-Depth Methodologies & Protocols
Protocol 1: Enhanced Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[15] For organophosphate esters like T4iPP in aqueous samples, polymeric sorbents are often recommended.[18][19]
Objective: To remove polar interferences and concentrate T4iPP from a water sample.
Materials:
-
Polymeric Reversed-Phase SPE Cartridge (e.g., Oasis HLB or equivalent)
-
Methanol (LC-MS Grade)
-
Deionized Water
-
Ethyl Acetate (ACS Grade)
-
Nitrogen Evaporation System
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. This step is critical for removing salts and other components that can cause ion suppression.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 20-30 minutes to remove all residual water.
-
Elution: Elute the T4iPP from the cartridge with two 4 mL aliquots of ethyl acetate into a clean collection tube.[18]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water). This final step ensures compatibility with the LC system.
Protocol 2: QuEChERS for Solid or Fatty Matrices
For complex solid or high-fat matrices like fish tissue or milk, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent alternative.[16][17][20]
Objective: To extract T4iPP from a milk sample while removing lipids and other interferences.
Materials:
-
Homogenized Milk Sample
-
Acetonitrile (LC-MS Grade)
-
QuEChERS Extraction Salts (e.g., EN 15662 packet containing MgSO₄, NaCl, Sodium Citrates)[17]
-
Dispersive SPE (dSPE) tube with C18 and PSA (primary secondary amine) sorbents
-
Centrifuge
Step-by-Step Protocol:
-
Extraction: In a 50 mL centrifuge tube, add 10 mL of the milk sample and 10 mL of acetonitrile.
-
Salting Out: Add the QuEChERS extraction salt packet, cap tightly, and shake vigorously for 1 minute. The salts induce phase separation between the aqueous/lipid layer and the acetonitrile layer containing the T4iPP.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a dSPE tube containing C18 (to remove fats) and PSA (to remove fatty acids and other polar interferences).
-
Final Centrifugation: Shake the dSPE tube for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant for direct injection or for evaporation and reconstitution if further concentration is needed.
LC-MS/MS Parameter Optimization
Optimizing instrumental parameters is crucial for achieving sensitivity and minimizing matrix effects.
Table 1: Recommended Starting LC-MS/MS Parameters for T4iPP
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm) | C18 provides good retention for nonpolar compounds. Phenyl-Hexyl offers alternative selectivity (pi-pi interactions) that can help resolve T4iPP from matrix interferences. |
| Mobile Phase A | Water with 5 mM Ammonium Formate | Ammonium formate provides a source of protons for ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | 30% B to 95% B over 10 minutes | A relatively slow gradient can improve separation from co-eluting matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Ion Source | APCI (Recommended) or ESI | APCI is generally more robust and less susceptible to matrix effects for nonpolar, thermally stable compounds like T4iPP.[4][9][11][12] |
| Ionization Mode | Positive | T4iPP readily forms a protonated molecule [M+H]⁺. |
| APCI Corona Current | 3-5 µA | Optimal current for creating reagent gas ions without causing excessive fragmentation.[12] |
| Vaporizer Temp | 350 - 450 °C | Must be high enough to ensure complete desolvation and vaporization of the analyte.[11][14] |
| MS/MS Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity. Specific transitions must be optimized by infusing a T4iPP standard. |
The Ultimate Solution: Isotope Dilution
The most effective way to compensate for, rather than eliminate, matrix effects is through the use of a stable isotope-labeled (SIL) internal standard (e.g., d15-Triphenyl phosphate as a surrogate, or ideally, ¹³C- or d-labeled T4iPP).[21][22][23] The SIL internal standard co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the native analyte to the SIL internal standard, the matrix effect is normalized, leading to highly accurate and precise quantification.[7]
The process of using a stable isotope-labeled internal standard.
References
-
Atmospheric Pressure Chemical Ionization (APCI) - National MagLab. (n.d.). Retrieved from [Link]
-
Cao, S., et al. (2022). A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine. Science of The Total Environment, 826, 153989. Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
MDPI. (2021). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Molecules, 26(23), 7238. Retrieved from [Link]
-
Kim, U-J., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(5), 2697-704. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2022). Atmospheric-pressure Chemical Ionization. Encyclopedia. Retrieved from [Link]
-
Spectroscopy Online. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Hilaris, L. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Organophosphorus Flame Retardants in Surface Water by Solid Phase Extraction Coupled with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Organophosphorus Flame Retardants in Surface Water by Solid Phase Extraction Coupled with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
da Silva, B. F., et al. (2023). A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS. Chemosphere, 334, 138974. Retrieved from [Link]
-
Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]
-
Martinez-Moral, M. P., & Ruedel, H. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Metabolites, 12(12), 1238. Retrieved from [Link]
-
Li, M., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins, 15(3), 213. Retrieved from [Link]
-
Gallart-Mateu, D., et al. (2020). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption. Journal of Chromatography A, 1626, 461356. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
Liu, X., et al. (2016). [QuEChERS Pretreatment Method for Determination of Organophosphate Pesticide and Raticide in Whole Blood]. Fa Yi Xue Za Zhi, 32(5), 341-346. Retrieved from [Link]
-
Jafari, M. T., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. Retrieved from [Link]
-
Al-Masri, M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health, 13(9), 864. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
-
Cao, S., et al. (2022). A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine. Science of The Total Environment, 826, 153989. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]
-
Aerosol and Air Quality Research. (2022). An Overview: Organophosphate Flame Retardants in the Atmosphere. Retrieved from [Link]
-
Tudor, L. (2019). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. Kennesaw State University. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS in forensic toxicology: what about matrix effects? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Hoffman, K., et al. (2017). Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States. Environmental Science & Technology Letters, 4(3), 112-118. Retrieved from [Link]
-
Blum, A., et al. (2019). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? Environmental Science & Technology Letters, 6(11), 638-644. Retrieved from [Link]
-
Wang, Y., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1605, 460368. Retrieved from [Link]
-
Kennesaw State University Digital Commons. (2019). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. Retrieved from [Link]
-
MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 738. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing isopropylphenyl/phenyl phosphate.
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl) phosphate. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (2010). Determination of Organophosphates in Lake Water. Retrieved from [Link]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temporal Trends in Exposure to Organophosphate Flame Retardants in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. providiongroup.com [providiongroup.com]
- 10. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. A modified QuEChERS method for determination of organophosphate esters in milk by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. series.publisso.de [series.publisso.de]
- 22. isotope.com [isotope.com]
- 23. merckmillipore.com [merckmillipore.com]
Stability of Tris(4-isopropylphenyl) phosphate in experimental assays
Welcome to the technical support guide for Tris(4-isopropylphenyl) phosphate (T4iPP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Given its susceptibility to various degradation pathways, maintaining its stability is paramount for generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your assays.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experimental workflows that could indicate degradation of this compound.
Question 1: I'm observing a progressive loss of my compound in aqueous assay buffer over the course of the experiment. What is the likely cause?
Answer: The most probable cause is hydrolysis . The phosphate ester bonds in T4iPP are susceptible to cleavage in aqueous environments. This reaction is accelerated in both acidic and alkaline conditions, breaking down the parent compound into diaryl and monoaryl phosphates, such as isopropylphenol and the corresponding diaryl phosphate, which will compromise your results.[1][2][3]
-
Causality: The central phosphorus atom is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions. This leads to the breaking of a P-O-C bond. The rate of this hydrolysis is pH-dependent.
-
Preventative Measures & Protocol Validation:
-
pH Control: Maintain your assay buffer at a neutral pH (6.8-7.4) whenever possible. Verify the pH of your final solution after all components have been added.
-
Fresh Solutions: Prepare aqueous solutions of T4iPP immediately before use. Avoid storing the compound in aqueous buffers for extended periods, even when frozen.
-
Time-Course Controls: Run a time-course experiment with T4iPP in your assay buffer alone (without cells or other reactive components) to quantify the rate of abiotic degradation under your specific conditions. This will help you establish a stable experimental window.
-
Low Temperature: Perform experimental steps at the lowest practical temperature (e.g., on ice) to slow the rate of hydrolysis.[4]
-
Question 2: My in vitro assay using liver fractions (S9 or microsomes) shows significantly faster compound depletion than expected and high variability. Why is this happening?
Answer: This observation strongly suggests that this compound is undergoing Phase I and Phase II metabolism by hepatic enzymes present in the subcellular fractions.[5][6][7] T4iPP is a known substrate for cytochrome P450 (CYP) enzymes, which hydroxylate the molecule, and subsequent hydrolysis can also occur.[5][8]
-
Causality: CYP enzymes introduce hydroxyl groups onto the phenyl rings, increasing water solubility and providing sites for conjugation (Phase II metabolism).[5] This metabolic clearance is a common source of variability due to differences in enzyme activity between batches of liver fractions or experimental conditions. Key metabolites can include isopropylphenyl phenyl phosphate (ip-PPP) and diphenyl phosphate (DPHP).[5][6]
-
Preventative Measures & Protocol Validation:
-
Metabolite Quantification: If standards are available, develop an analytical method (e.g., LC-MS/MS) to monitor the formation of key metabolites alongside the depletion of the parent compound.[5][7] A conserved mass balance between the parent and its metabolites validates that metabolism is the primary route of loss.[6]
-
Heat-Inactivated Controls: As a negative control, include a condition with heat-inactivated S9 or microsomal fractions. A significant reduction in compound loss in this control group confirms enzyme-mediated degradation.
-
Cofactor Exclusion: Run a control experiment without the necessary cofactors for metabolic activity (e.g., NADPH for CYP enzymes). This will help isolate the specific enzymatic processes responsible for degradation.
-
Question 3: I'm seeing inconsistent results from my stock solution prepared in DMSO. I thought it would be stable?
Answer: While T4iPP is significantly more stable in organic solvents than in water, it is classified as hygroscopic and moisture-sensitive . DMSO is also highly hygroscopic and will readily absorb atmospheric moisture. This absorbed water can lead to slow, long-term hydrolysis of the compound, even in a predominantly organic solution.
-
Causality: The presence of even small amounts of water can facilitate the hydrolytic cleavage of the phosphate ester bonds over time.
-
Preventative Measures & Protocol Validation:
-
Use Anhydrous Solvent: Always use a new, unopened bottle or a properly stored container of anhydrous-grade DMSO for preparing stock solutions.
-
Inert Atmosphere: Aliquot stock solutions into smaller, single-use vials and backfill with an inert gas like argon or nitrogen before sealing. This minimizes exposure to atmospheric moisture each time the stock is accessed.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. However, be aware that repeated freeze-thaw cycles can introduce moisture through condensation. Small, single-use aliquots are critical.
-
Quality Control: Periodically check the concentration of an older stock solution against a freshly prepared one to ensure its integrity before use in critical experiments.
-
Question 4: Are there any common assay reagents that are incompatible with this compound?
Answer: Yes. Due to its chemical structure, T4iPP is susceptible to degradation by strong reducing and oxidizing agents.[9][10]
-
Strong Reducing Agents: Reagents like hydrides can react with organophosphates to produce highly toxic and flammable phosphine gas.[9][10] While less common in biological assays, be mindful of any potent reducing agents in your workflow.
-
Strong Oxidizing Agents: Partial oxidation of the molecule can occur, potentially leading to the release of toxic phosphorus oxides and altering the compound's structure and activity.[9][10]
-
Extreme pH: As discussed, strong acids or bases will catalyze rapid hydrolysis. Ensure that the final pH of your assay medium is within a neutral range.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound? Is it a pure compound?
This compound is an organophosphate ester. Commercially available T4iPP is often not a single, pure molecule but rather a technical mixture of isomers where the isopropyl groups are located at different positions on the phenyl rings.[11] It is crucial to be aware of the composition of the specific batch you are using, as different isomers may have varying physical properties and metabolic stabilities.
Q2: What are the optimal storage and handling conditions for the neat compound?
-
Storage: The compound is hygroscopic and moisture-sensitive. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). The recommended storage temperature is in a refrigerator (2-8°C).[9]
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12][13] Work in a well-ventilated area or a chemical fume hood to avoid inhaling any potential mists or vapors.[14]
Q3: What solvents should be used to prepare solutions?
T4iPP has very low water solubility (estimated around 330 µg/L). It is soluble in many organic solvents.
-
Slight Solubility: DMSO, Methanol, Chloroform, Benzene. For most biological assays, DMSO is the solvent of choice for creating a concentrated stock solution, which is then serially diluted into the aqueous assay medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Which analytical techniques are best for quantifying the compound and its metabolites?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used method for quantifying the parent compound, T4iPP.[5][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and is particularly well-suited for quantifying both the parent compound and its more polar, hydroxylated, or conjugated metabolites that are common in in vitro and in vivo studies.[5][6][7]
Data & Visualizations
Summary of Stability Factors
| Factor | Potential Impact on T4iPP | Prevention Strategy & Validation |
| pH | Increased hydrolysis at acidic and alkaline pH, leading to the formation of diaryl and monoaryl phosphates.[1][3] | Maintain sample pH in the neutral range (6.8-7.4). Run abiotic degradation controls. |
| Temperature | Thermal degradation can occur at elevated temperatures, leading to bond cleavage.[2] | Store samples and stock solutions at recommended low temperatures (e.g., 4°C or -20°C).[9] Avoid heating to dissolve. |
| Moisture | As a hygroscopic compound, moisture can cause hydrolysis even in organic stock solutions. | Use anhydrous solvents, store under inert gas, and prepare single-use aliquots. |
| Light Exposure | While direct photolysis is not expected, prolonged exposure to UV light can be a risk factor for similar compounds.[16][17] | As a best practice, use amber glassware and protect samples from direct light.[18] |
| Enzymatic Activity | Rapid metabolism (hydroxylation, hydrolysis) by enzymes like CYPs in biological matrices.[5][6] | Use heat-inactivated or cofactor-depleted controls. Monitor for metabolite formation. |
| Reactive Reagents | Degradation by strong oxidizing or reducing agents.[9][10] | Review all assay components for chemical incompatibilities. |
Diagrams
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for low T4iPP recovery.
References
- National Institutes of Health (NIH). (n.d.). In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions.
- Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE.
- Guidechem. (n.d.). This compound (cas 68937-41-7) SDS/MSDS download.
- National Institutes of Health (NIH). (n.d.). Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem.
- GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate.
- EvitaChem. (n.d.). Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2.
- Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
- ACS Publications. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology.
- Gelest, Inc. (2015). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate.
- CAMEO Chemicals - NOAA. (n.d.). TRIS(4-ISOPROPYLPHENYL)PHOSPHATE.
- Uno-X. (2025). Safety Data Sheet.
- Solubility of Things. (n.d.). tris(2-isopropylphenyl) phosphate.
- National Institutes of Health (NIH). (n.d.). Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem.
- PubMed. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions.
- Cambridge Isotope Laboratories. (n.d.). This compound (ring-¹³C₁₈, 99%) 100 µg/mL in acetonitrile.
- PubMed. (2021). In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms.
- BenchChem. (n.d.). preventing degradation of tris[4-(2-methylpropyl)phenyl] phosphate during sample preparation.
- ResearchGate. (n.d.). Solvolysis of Tris-p-nitrophenyl-phosphate in aqueous and reverse micelles.
- ResearchGate. (n.d.). Effect of Ultraviolet (UV) Irradiation on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films.
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro biotransformation of tris(1,3-dichloro-2-propyl) phosphate and triphenyl phosphate by mouse liver microsomes: Kinetics and key CYP isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. series.publisso.de [series.publisso.de]
- 12. Page loading... [wap.guidechem.com]
- 13. services.lube.unox.dk [services.lube.unox.dk]
- 14. gelest.com [gelest.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. isotope.com [isotope.com]
Preventing degradation of Tris(4-isopropylphenyl) phosphate during thermal analysis
Technical Support Center: Tris(4-isopropylphenyl) phosphate (IPP) Thermal Analysis
Welcome to the technical support center for the thermal analysis of this compound (IPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this organophosphate ester. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of your thermal analysis data.
Troubleshooting Guide: Common Issues in IPP Thermal Analysis
This section addresses specific problems you may encounter during the thermal analysis of IPP using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Problem 1: TGA shows premature weight loss, occurring at a lower temperature than expected.
Potential Causes:
-
Hydrolysis: IPP, as a phosphate ester, is susceptible to hydrolysis, especially if the sample has been exposed to moisture or if the purge gas is not perfectly dry.[1] Hydrolysis can produce isopropylphenols and phosphoric acid, which will volatilize at lower temperatures than the parent compound.
-
Presence of Synthesis Impurities: The synthesis of IPP involves reacting isopropylated phenols with phosphorus oxychloride.[1] Residual unreacted starting materials or byproducts can lead to early-onset weight loss.
-
Oxidative Degradation: Performing the analysis in an air or oxygen-containing atmosphere will cause oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition under inert conditions.[2][3]
Solutions & Protocols:
-
Sample Preparation and Handling:
-
Step 1: Ensure the IPP sample is thoroughly dried before analysis. Use a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours.
-
Step 2: Store the sample in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent moisture absorption.
-
Step 3: Handle the sample in a low-humidity environment, such as a glove box, if possible, especially when loading the TGA pan.
-
-
Instrument & Experimental Parameters:
-
Step 1: Use a high-purity inert purge gas, such as nitrogen (N₂) or argon (Ar), with a flow rate typically between 20-50 mL/min to maintain an inert atmosphere.[4]
-
Step 2: Verify the purity of your purge gas and check for any leaks in the gas lines that could introduce atmospheric oxygen.
-
Step 3: Run a blank TGA pan to ensure the instrument baseline is stable and free of contamination.
-
Step 4: If impurities are suspected, consider purifying the sample using an appropriate technique like column chromatography before re-analyzing.
-
Problem 2: DSC curve shows a broad, poorly defined melting peak or an unexpected exotherm before the main decomposition.
Potential Causes:
-
Sample Impurity: Impurities depress and broaden the melting point of a substance. The unexpected exotherm could be due to the decomposition of a thermally unstable impurity or a reaction between the sample and the pan material.
-
Slow Sample Crystallization: As a viscous liquid or waxy solid, IPP might not crystallize perfectly, leading to a broad melting endotherm.[1][5]
-
Catalytic Reaction with Crucible: Certain crucible materials, especially reactive metals, can catalyze the decomposition of organophosphates, causing an exothermic event at a lower temperature.
Solutions & Protocols:
-
Crucible Selection and Preparation:
-
Step 1: Use an inert crucible material. Alumina or platinum pans are generally recommended for organophosphates. Avoid using aluminum pans if there is a possibility of reaction, especially at higher temperatures.
-
Step 2: Ensure crucibles are scrupulously clean. Heat them in a furnace to burn off any organic residues before use.[6]
-
-
Optimizing DSC Thermal Profile:
-
Step 1: To obtain a sharper melting peak, perform a "melt-cool-reheat" cycle. Heat the sample past its melting point, then cool it down at a controlled, slow rate (e.g., 5-10°C/min) to encourage better crystallization.
-
Step 2: Reheat the sample at the desired experimental heating rate (e.g., 10°C/min). This second heat cycle should provide a more defined melting endotherm.
-
-
Investigating Exotherms:
-
Step 1: If an unexpected exotherm is observed, run the experiment at a slower heating rate (e.g., 2-5°C/min). This can help to separate overlapping thermal events.
-
Step 2: Couple the thermal analysis instrument with a mass spectrometer or FTIR (TGA-MS/FTIR) to identify the gaseous products evolved during the exothermic event, which can help elucidate the reaction occurring.[7][8]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve common issues during the thermal analysis of IPP.
Caption: Troubleshooting decision tree for IPP thermal analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation mechanism for IPP?
A: For triaryl phosphates like IPP, the initial degradation process in an inert atmosphere typically involves the elimination of a phosphorus acid, in this case, a form of phosphoric acid.[4][9] This process generates more volatile byproducts and eventually leads to the formation of a char residue at higher temperatures.[1][4] The presence of oxygen will introduce oxidative pathways that occur at lower temperatures.[2]
Q2: How does the heating rate affect the TGA/DSC results for IPP?
A: The heating rate can significantly influence the results.
-
Higher Heating Rates (e.g., >20°C/min): These can shift the decomposition temperatures to higher values and may mask subtle thermal events.[10]
-
Lower Heating Rates (e.g., 5-10°C/min): These provide better temperature resolution, allowing for the separation of closely occurring events and yielding decomposition temperatures that are closer to isothermal conditions.
For routine analysis, a heating rate of 10°C/min is a common starting point.[11]
Q3: What are the recommended TGA/DSC experimental parameters for a baseline IPP analysis?
A: For a reliable analysis of IPP, the following starting parameters are recommended. These should be optimized for your specific instrument and analytical goals.
| Parameter | Recommended Setting | Rationale |
| Sample Mass | 5 - 10 mg | Provides a clear signal without significant thermal lag within the sample. |
| Atmosphere | Nitrogen or Argon (High Purity) | Prevents premature oxidative degradation, ensuring thermal stability is accurately measured.[2] |
| Purge Gas Flow Rate | 20 - 50 mL/min | Efficiently removes decomposition products from the sample area. |
| Heating Rate | 10°C/min | A good balance between resolution and experimental time.[11] |
| Temperature Range | Ambient to 600°C | Covers the typical range for melting, boiling, and complete decomposition of IPP. |
| Crucible (Pan) | Alumina, Platinum | Inert materials that minimize the risk of catalytic side reactions. |
Q4: Can IPP degrade during storage, and how would that affect my analysis?
A: Yes, IPP can degrade during long-term storage, primarily through hydrolysis if exposed to atmospheric moisture.[1] This degradation will introduce impurities (isopropylphenols, phosphoric acid) into the sample. When analyzed, these impurities will cause apparent thermal instability, showing weight loss or thermal events at temperatures significantly lower than that of the pure compound. Always use fresh samples or those stored under strict anhydrous conditions for the most accurate results.
Proposed Degradation Pathways
The following diagram illustrates the simplified, primary degradation pathways for IPP under different atmospheric conditions.
Caption: Simplified degradation pathways of IPP.
References
- Benchchem. In-Depth Technical Guide to the Thermal Decomposition of Tris[4-(2-methylpropyl)phenyl] Phosphate.
- EvitaChem. Tris(isopropylphenyl)phosphate (EVT-368931).
- Manich, A. M., et al. (2020). Thermal Analysis of Healthy and Ecological Friendly Flame Retardants for Textiles. KnE Engineering, ICEUBI2019.
- Schopfer, M., et al. (2022). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI.
- Asa, E., et al. (2022). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. MDPI.
- TA Instruments. Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers.
- Braun, U., & Dümichen, E. Techniques for Understanding Fire Retardant Behaviour: Molecular Degradation and Decomposition Schemas. BAM Federal Institute for Material Testing.
-
Golgumpo, S., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7934. Available from: [Link]
-
Manich, A. M., et al. (2020). Thermal Analysis of Healthy and Ecological Friendly Flame Retardants for Textiles. KnE Engineering. Available from: [Link]
- U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. Available from: [Link]
-
Holden, A. J., & Shaw, I. C. (2001). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. Journal of agricultural and food chemistry, 49(1), 373–376. Available from: [Link]
-
Golgumpo, S., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. Available from: [Link]
-
Placek, J. (1994). Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. Industrial & Engineering Chemistry Research, 33(3), 740-744. Available from: [Link]
-
GOV.UK. (2008). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Available from: [Link]
- Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC.
-
McPherson, J. B., Jr., & Johnson, G. A. (1956). Organophosphorus Insecticide Production, Thermal Decomposition of Some Phosphorothioate Insecticides. Journal of Agricultural and Food Chemistry, 4(1), 42-49. Available from: [Link]
-
Day, M. (1982). A study of the thermal degradation kinetics of tris dibromo alkyl phosphates. NRC Publications Archive. Available from: [Link]
-
Jetir.org. (2022). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. Available from: [Link]
-
Gerasimov, A. D., et al. (2024). Effect of Phosphate-Bridged Monomer on Thermal Oxidative Behavior of Phthalonitrile Thermosets. MDPI. Available from: [Link]
-
Laoutid, F., et al. (2013). Theoretical and empirical approaches to understanding the effect of phosphonate groups on the thermal degradation for two chemically modified PMMA. Polymer Degradation and Stability, 98(9), 1649-1658. Available from: [Link]
-
Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE. Available from: [Link]
-
Wang, Y., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6689843. Available from: [Link]
-
ResearchGate. (2015). Stabilization during processing of PHB/organoclay. Available from: [Link]
-
ResearchGate. (2016). Investigate the Parameters Effect on Thermogravimetry Analysis (TGA) Performance for SOx Additive in FCC Units. Available from: [Link]
-
ResearchGate. (2000). Thermal study on the impurity effect on thermodynamic stability of the glacial phase in triphenyl phosphite–triphenyl phosphate system. Available from: [Link]
Sources
- 1. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 2. knepublishing.com [knepublishing.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
Isomeric separation of Tris(4-isopropylphenyl) phosphate using advanced chromatography
Technical Support Center: Isomeric Separation of Tris(4-isopropylphenyl) Phosphate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the complex challenge of separating isomers of this compound (TiPP) and related isopropyl-phenyl phosphates (ITPs) using advanced chromatographic techniques. Commercial TiPP is not a single compound but a complex mixture of isomers with varying numbers and positions of isopropyl groups on the phenyl rings, making their separation and quantification a significant analytical task. This resource offers practical, field-proven insights into method development, troubleshooting, and the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the nature of TiPP isomers and the selection of appropriate chromatographic strategies.
Q1: What are the different isomers of isopropylated triphenyl phosphate (ITP) and why is their separation critical?
Isopropylated triphenyl phosphate is a general term for a mixture of compounds where triphenyl phosphate is substituted with one or more isopropyl groups. The complexity arises from:
-
Degree of Isopropylation: Molecules can have one (mono-), two (di-), or three (tris-) isopropyl groups.
-
Positional Isomerism: The isopropyl groups can be attached at the ortho- (2-), meta- (3-), or para- (4-) positions on the phenyl rings.[1]
This results in a large number of potential structural isomers and congeners within a single commercial product.[1] For example, a "mono-isopropylated" fraction can contain 2-IPPDPP, 3-IPPDPP, and 4-IPPDPP (isopropylphenyl diphenyl phosphate).[2] The separation of these isomers is critical because their physical, chemical, and toxicological properties can differ significantly. Regulatory scrutiny and the need for accurate risk assessment demand precise identification and quantification of each component.
Q2: What are the primary advanced chromatographic techniques for separating ITP isomers?
Three primary techniques are employed, each with distinct advantages and disadvantages for this application:
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (MS), GC is a powerful tool for separating the volatile and semi-volatile isomers of ITPs.[3][4] Its high resolving power is beneficial, but challenges include potential thermal degradation of analytes in the hot injector and the need for highly inert columns to prevent peak tailing.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers versatility through a wide range of stationary and mobile phases. Reversed-phase (RP) HPLC is common, but achieving selectivity for closely related, nonpolar isomers can be challenging. Chiral Stationary Phases (CSPs), particularly polysaccharide-based ones, have shown great success in separating organophosphate enantiomers and can also provide unique selectivity for positional isomers.[6][7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[9][10] It combines the high efficiency and speed of GC with the selectivity of HPLC. For ITPs, SFC offers fast separations, unique selectivity, and reduced solvent consumption, making it an excellent choice for both analytical and preparative-scale work.[10]
Part 2: Method Development & Experimental Protocols
A systematic approach is crucial for developing a robust separation method for complex ITP mixtures.
General Workflow for ITP Isomer Method Development
The following diagram outlines a logical workflow for creating and optimizing a chromatographic method for TiPP and related isomers.
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. researchgate.net [researchgate.net]
- 5. analysis.rs [analysis.rs]
- 6. researchgate.net [researchgate.net]
- 7. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Minimizing interference in mass spectrometric detection of Tris(4-isopropylphenyl) phosphate
Welcome to the technical support center for the mass spectrometric detection of Tris(4-isopropylphenyl) phosphate (TIPPh). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to minimize interference and ensure accurate quantification. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience.
I. Understanding the Analyte: this compound (TIPPh)
This compound is an organophosphate ester used as a flame retardant.[1][2] Its analysis is often complicated by its presence in complex mixtures and its physicochemical properties.
| Property | Value | Source |
| Chemical Formula | C27H33O4P | [3] |
| Molecular Weight | 452.5 g/mol | [3] |
| Common Acronym | TIPPh or T4iPPP | |
| Primary Use | Flame Retardant | [3] |
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the analysis of TIPPh by mass spectrometry.
Q1: What are the most common sources of interference when analyzing TIPPh?
A1: Interference in TIPPh analysis can be broadly categorized into three main types:
-
Isobaric Interference: This is a significant challenge due to the presence of other isopropylated triarylphosphate (ITP) isomers in commercial flame retardant mixtures.[1][2] These isomers have the same mass as TIPPh but different substitution patterns on the phenyl rings (e.g., Tris(2-isopropylphenyl) phosphate or mixed isomers), making them indistinguishable by mass alone.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, polymers, other additives) can suppress or enhance the ionization of TIPPh in the mass spectrometer source, leading to inaccurate quantification.[4][5] This is a common issue in both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[5]
-
Contamination: External contaminants can introduce interfering signals. Common sources include plasticizers (e.g., phthalates), polymer additives from lab consumables (vials, tubing), and impurities in solvents.[6][7][8] One notable contaminant is tris(2,4-di-tert-butylphenyl)phosphate, an antioxidant often found in plastics.[8]
Q2: Which ionization technique is better for TIPPh analysis, ESI or APCI?
A2: Both ESI and APCI can be used for the analysis of organophosphate esters.[9][10] The choice depends on the specific matrix and potential interferences.
-
ESI is generally suitable for polar to moderately polar compounds and is often the first choice. However, it can be more susceptible to ion suppression from non-volatile matrix components.[4][5]
-
APCI is better suited for less polar compounds and can be less prone to matrix effects from non-volatile salts.[5] If you are experiencing significant ion suppression with ESI, switching to APCI is a valid troubleshooting step.[5]
Q3: What are the expected precursor and product ions for TIPPh in MS/MS?
A3: For a compound with a molecular weight of 452.5, the protonated molecule [M+H]+ at m/z 453.2 is the most likely precursor ion in positive ionization mode. Other common adducts include the sodium [M+Na]+ (m/z 475.2) and ammonium [M+NH4]+ (m/z 470.2) adducts.[11][12]
The fragmentation of organophosphate esters typically involves the cleavage of the phosphate ester bonds.[13][14] While specific fragmentation data for TIPPh is not detailed in the provided search results, based on the general fragmentation patterns of aromatic organophosphates, expected product ions would result from the loss of one or more isopropylphenyl groups.
Q4: How can I confirm that the peak I'm seeing is TIPPh and not an isobaric isomer?
A4: This is a critical challenge. Since isomers have the same mass, mass spectrometry alone cannot differentiate them. The key is chromatographic separation.
-
High-Efficiency Chromatography: Utilize a high-resolution HPLC/UHPLC column (e.g., a sub-2 µm particle size C18 or Phenyl-Hexyl column) and optimize the gradient to achieve baseline separation of the different ITP isomers.
-
Reference Standards: Whenever possible, use certified reference standards for not only TIPPh but also for other potential isomers like 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) to confirm retention times.[1]
III. Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered during TIPPh analysis.
Guide 1: Poor Sensitivity or Signal Intensity
Low signal intensity can be caused by a variety of factors, from sample preparation to instrument settings.
Workflow for Troubleshooting Poor Sensitivity
Caption: Troubleshooting workflow for low TIPPh signal intensity.
Step-by-Step Protocol & Explanation
-
Verify MS Performance: Always start by ensuring the mass spectrometer is performing optimally. Run the system's tuning and calibration routines. This establishes a baseline and confirms the instrument is not the root cause.
-
Infuse Standard: Directly infuse a known concentration of TIPPh standard into the mass spectrometer.
-
Causality: This step bypasses the LC system entirely. If you see a strong, stable signal, the MS is working correctly, and the problem lies with the LC, the sample introduction, or the sample itself.[6] If the signal is weak or unstable, the issue is within the MS (e.g., dirty ion source, detector issue).
-
-
Investigate LC System: If the infusion test passes, the problem is upstream.
-
Check for Leaks/Blockages: Systematically check all fittings from the autosampler to the MS source for leaks. High backpressure can indicate a blockage in the tubing or column frit.
-
Evaluate Column Performance: Inject a TIPPh standard. Poor peak shape (e.g., broad, tailing) or a significant shift in retention time can indicate a degraded column that needs to be replaced.
-
Suspect Matrix Effects: If the instrument and column are performing well with standards, but the signal is suppressed in actual samples, the cause is likely matrix effects. Proceed to Guide 2 .
Guide 2: High Variability and Poor Reproducibility (Matrix Effects)
Matrix effects are a primary cause of poor reproducibility and inaccurate quantification in LC-MS analysis.[4][5]
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Decision workflow for addressing matrix effects.
Step-by-Step Protocol & Explanation
-
Quantify the Matrix Effect: It is essential to first confirm and quantify the extent of the matrix effect.
-
Protocol (Post-Extraction Spike):
-
Prepare a blank matrix extract (a sample known to not contain TIPPh, processed through your entire sample preparation procedure).
-
Prepare a pure solvent standard of TIPPh at a known concentration (e.g., 50 ng/mL). This is Sample A .
-
Spike the blank matrix extract with the TIPPh standard to the same final concentration. This is Sample B .
-
Analyze both samples and compare the peak areas.
-
Calculate the Matrix Effect (%ME) as: %ME = (Peak Area in B / Peak Area in A) * 100.[4]
-
-
Interpretation: A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.[4]
-
-
Mitigate the Matrix Effect: If the %ME is significant (e.g., outside 85-115%), you must take steps to reduce it.
-
A. Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the MS.[15] Consider adding a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to your protocol.
-
B. Modify Chromatography: Adjust your LC gradient to better separate TIPPh from the co-eluting matrix components. Sometimes, simply changing the column chemistry (e.g., from C18 to Phenyl-Hexyl) can alter selectivity and resolve the interference.
-
C. Dilute the Sample: A simple and often effective strategy is to dilute the final sample extract.[15] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if your assay has sufficient sensitivity.
-
D. Change Ionization Source: As mentioned in the FAQs, switching from ESI to APCI may reduce susceptibility to certain types of matrix interferences.[5]
-
-
Compensate for the Matrix Effect: If mitigation strategies are insufficient, you must compensate for the remaining effect.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., ¹³C-TIPPh) is chemically identical to the analyte and will co-elute and experience the same matrix effects. By using the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.
-
Use Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in the blank matrix extract.[15] This ensures that the standards and the samples experience the same degree of suppression or enhancement, leading to more accurate quantification.
-
Guide 3: Extraneous or Unexpected Peaks
The presence of unexpected peaks can be due to contamination or in-source phenomena.
Protocol: Identifying the Source of Contamination
-
Systematic Blank Injections:
-
Solvent Blank: Inject the pure solvent used for your sample reconstitution. If the peak is present, the contamination is in your solvents or mobile phase.[6]
-
Method Blank: Process a sample with no matrix through the entire sample preparation procedure. If the peak appears here, it is being introduced during sample prep (e.g., from SPE cartridges, pipette tips, or collection vials).[7]
-
-
Check for Common Contaminants:
-
Address In-Source Fragmentation:
-
Mechanism: Sometimes, thermally labile molecules or those with susceptible functional groups can fragment in the high-energy environment of the ion source before they are isolated by the quadrupole.[17][18] This can create unexpected "precursor" ions.
-
Troubleshooting: To test for in-source fragmentation, gradually reduce the source voltages (e.g., fragmentor or cone voltage). If the extraneous peak decreases in intensity while the true molecular ion increases, it is likely an in-source fragment. Optimize these parameters to minimize fragmentation while maintaining adequate sensitivity for your target analyte.[18]
-
IV. References
-
National Center for Biotechnology Information. (n.d.). Tris(4-isopropylphenyl)phosphate. PubChem. Retrieved from [Link][3]
-
Gómez-Pérez, M. L., Romero-González, R., & Frenich, A. G. (2015). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Chemistry, 182, 16-22. [Link][9]
-
ResearchGate. (n.d.). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials | Request PDF. Retrieved from [Link][10]
-
Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 696. [Link][13]
-
Phillips, A. L., et al. (2019). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental science & technology, 53(1), 439–448. [Link][1]
-
ResearchGate. (n.d.). Isopropylated and tert-butylated triarylphosphate isomers in house dust from South China and Midwestern United States | Request PDF. Retrieved from [Link][2]
-
Chen, F., et al. (2022). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 35(5), 847–857. [Link][19]
-
Li, W., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1606, 460395. [Link][20]
-
Diskin, A. M., et al. (2001). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. Journal of the American Society for Mass Spectrometry, 12(7), 795-805. [Link][14]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link][6]
-
Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A, 1058(1-2), 145-153. [Link][4]
-
ResearchGate. (n.d.). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. Retrieved from [Link][16]
-
Lehotay, S. J., & Schenck, F. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 392-401. [Link][5]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link][11]
-
Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3145. [Link][15]
-
Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 23(19), 11858. [Link][18]
-
ResearchGate. (n.d.). Common types of adducts in LC-MS | Download Table. Retrieved from [Link][12]
-
Schymanski, E. L., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(9), 966. [Link][8]
Sources
- 1. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. escholarship.org [escholarship.org]
- 9. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In-source fragmentation [jeolusa.com]
- 18. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Quantifying Byproducts in Tris(4-isopropylphenyl) phosphate Synthesis
Introduction: The synthesis of Tris(4-isopropylphenyl) phosphate, a key flame retardant and plasticizer, is a cornerstone process for many industrial and research applications.[1] Achieving high purity is critical, as the presence of byproducts can significantly alter the material's physical properties and toxicological profile. This guide provides researchers and development professionals with a comprehensive troubleshooting framework and detailed analytical protocols to identify, quantify, and ultimately control the formation of unwanted byproducts during synthesis. We will delve into the causality behind byproduct formation and present self-validating analytical systems to ensure the integrity of your results.
Section 1: Frequently Asked Questions - Understanding Byproduct Formation
This section addresses the fundamental aspects of the synthesis and the origins of common impurities.
Q1: What is the standard synthetic route for this compound and what are its critical steps?
A1: The most prevalent method for synthesizing this compound is the phosphorylation of 4-isopropylphenol using phosphorus oxychloride (POCl₃).[2][3] The overall reaction proceeds via a stepwise substitution of the chlorine atoms on POCl₃ with the phenoxide form of 4-isopropylphenol.
The process can be conceptually broken down into two main stages:
-
Alkylation (Starting Material Synthesis): 4-isopropylphenol itself is typically produced by the Friedel-Crafts alkylation of phenol with propylene.[1][2][4] The purity of the 4-isopropylphenol from this step is paramount, as it directly impacts the purity of the final product.
-
Phosphorylation: The purified 4-isopropylphenol is then reacted with phosphorus oxychloride, often in the presence of a catalyst, to form the final triaryl phosphate ester.
Below is a diagram illustrating the primary phosphorylation pathway.
Caption: Primary synthesis of this compound.
Q2: What are the most common byproducts I should expect in my synthesis?
A2: Byproducts can be broadly categorized based on their origin. Expect to encounter one or more of the following:
-
Unreacted Starting Materials: Residual 4-isopropylphenol.
-
Partially Phosphorylated Intermediates:
-
(4-isopropylphenyl) dichlorophosphate
-
Bis(4-isopropylphenyl) chlorophosphate
-
-
Isomeric Byproducts:
-
Tris(2-isopropylphenyl) phosphate
-
Mixed-isomer phosphates (e.g., containing both 2- and 4-isopropylphenyl groups)
-
-
Byproducts from Impure Starting Phenol:
-
Triphenyl phosphate (from unreacted phenol)
-
Poly-alkylated phenyl phosphates (from di- or tri-isopropylphenol)
-
-
Degradation Products:
-
Phosphoric acid and 4-isopropylphenol (from hydrolysis)
-
Q3: What are the chemical mechanisms that lead to the formation of these byproducts?
A3: Understanding the formation mechanism is key to prevention.
-
Incomplete Reaction: The reaction of POCl₃ with 4-isopropylphenol is stepwise. If the reaction time, temperature, or stoichiometry is insufficient, the reaction may not proceed to completion, leaving behind partially substituted intermediates and unreacted 4-isopropylphenol.
-
Impure Starting Materials: The initial alkylation of phenol to produce 4-isopropylphenol is often not perfectly selective. It can yield a mixture of isomers (ortho-, meta-, and para-) and poly-alkylated phenols.[2][4] If this mixture is not rigorously purified (e.g., by distillation) before phosphorylation, all phenol variants will react with POCl₃, leading to a complex and difficult-to-separate mixture of triaryl phosphate isomers.[5][6]
-
Hydrolysis: Phosphorus esters are susceptible to hydrolysis, especially in the presence of acid (like the HCl generated in situ) or base.[2] Any moisture present in the reactants or solvent, or introduced during the workup, can cause the final product to degrade back to phosphoric acid and 4-isopropylphenol.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during synthesis.
Problem: My final product contains a significant amount of unreacted 4-isopropylphenol, confirmed by HPLC or GC-MS.
-
Primary Cause: Incomplete phosphorylation reaction.
-
Expert Analysis & Solution: This is a classic sign that the reaction has not been driven to completion. The nucleophilic attack of the phenoxide on the phosphorus center is either too slow or has ceased prematurely.
-
Verify Stoichiometry: Ensure at least a 3:1 molar ratio of 4-isopropylphenol to POCl₃ is used. A slight excess of the phenol can help drive the reaction to the trisubstituted product.
-
Reaction Conditions: The reaction is often exothermic.[3] However, a subsequent heating step may be required to ensure the third substitution, which is sterically hindered, goes to completion. Gradually increase the reaction temperature and monitor the disappearance of intermediates by in-process control (e.g., TLC or quick GC analysis).
-
Catalyst Efficiency: If using a catalyst (e.g., MgCl₂), ensure it is anhydrous and catalytically active. Old or improperly stored catalysts can lose efficacy.
-
Problem: My chromatographic analysis (HPLC/GC) shows a cluster of peaks around my main product, all with the same molecular weight.
-
Primary Cause: Isomeric impurities originating from the starting 4-isopropylphenol.
-
Expert Analysis & Solution: This issue almost always traces back to the purity of the starting alkylated phenol. Commercial isopropylated phenol can be a complex mixture.[6]
-
Analyze the Raw Material: Before starting the phosphorylation, analyze your 4-isopropylphenol feedstock by GC-MS. This will reveal the presence and relative abundance of ortho- and meta-isomers, as well as any residual phenol or poly-alkylated species.
-
Purify the Feedstock: If significant isomeric impurities are present, fractional distillation of the isopropylphenol mixture is the most effective remedy to enrich the desired para-isomer.[4]
-
Accept and Characterize: If purification is not feasible, the final product must be considered an isomeric mixture. The analytical methods described in Section 3 should be used to quantify the isomer distribution, and the material should be labeled and specified as such.
-
Problem: ³¹P NMR analysis of my purified product shows multiple sharp singlets in the phosphate ester region.
-
Primary Cause: Presence of different, stable phosphorus-containing compounds, such as partially phosphorylated species or other phosphate esters.
-
Expert Analysis & Solution: ³¹P NMR is exceptionally sensitive to the electronic environment around the phosphorus atom.[7][8] Each unique phosphate ester will give a distinct peak.
-
Check for Intermediates: Partially reacted intermediates like bis(4-isopropylphenyl) phosphate (formed from hydrolysis of the chlorophosphate intermediate) will appear as separate peaks. This again points to an incomplete reaction or a wet workup.
-
Check for Triphenyl Phosphate: If your starting 4-isopropylphenol contained un-alkylated phenol, you will form triphenyl phosphate, which will have a distinct ³¹P chemical shift.
-
Improve Workup: A thorough aqueous wash (sometimes with a mild base like sodium bicarbonate solution followed by a water wash to neutral) can help remove acidic and water-soluble phosphorus byproducts. Ensure the organic phase is rigorously dried before solvent removal.
-
Section 3: Analytical Workflows and Protocols
A robust analytical strategy is essential for reliable byproduct identification and quantification. The following workflow and protocols provide a validated system for characterizing your this compound product.
Analytical Workflow
This diagram outlines the logical flow for sample analysis.
Caption: Logical workflow for byproduct identification and quantification.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is excellent for quantifying the main product and impurities with different polarities, such as unreacted phenol.
-
Objective: To separate and quantify this compound from potential byproducts.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Methodology:
-
Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Sample Preparation: Accurately weigh ~20 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Standard Preparation: Prepare individual stock solutions of reference standards (this compound, 4-isopropylphenol, etc.) in acetonitrile. Create a mixed working standard and a calibration curve.
-
Chromatographic Conditions:
-
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 70 |
| 15.0 | 100 |
| 20.0 | 100 |
| 20.1 | 70 |
| 25.0 | 70 |
-
System Suitability: Before analysis, inject the mixed standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Data Analysis: Identify peaks based on retention time comparison with standards. Quantify using the calibration curve generated from the reference standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying volatile and semi-volatile byproducts, especially isomers that may co-elute in HPLC.[10][11][12]
-
Objective: To identify and quantify isomeric and other volatile byproducts.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Methodology:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in toluene or ethyl acetate.
-
Chromatographic Conditions:
-
| Parameter | Value |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 50 - 600 m/z |
-
Data Analysis: Identify compounds by matching their mass spectra with library data (e.g., NIST) and by interpreting fragmentation patterns. The molecular ion for this compound is expected at m/z 452.5. Isomers will have identical mass spectra but different retention times. Quantification can be performed using an internal standard and a calibration curve.
Protocol 3: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique provides an unambiguous fingerprint of all phosphorus-containing species in the sample and is inherently quantitative under the right conditions.[13][14]
-
Objective: To assess the purity with respect to phosphorus-containing species and perform quantification.
-
Instrumentation: NMR spectrometer with a broadband probe.
-
Methodology:
-
Sample Preparation: Dissolve ~30-50 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For Quantitative Analysis (qNMR): Add a precisely weighed amount of a certified internal standard that does not have overlapping signals, such as triphenyl phosphate (if not expected as a byproduct) or another stable organophosphorus compound.[14][15]
-
Acquisition Parameters:
-
Experiment: ¹H-decoupled ³¹P experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any phosphorus signal to ensure full relaxation for accurate integration. This is critical for quantification. A value of 30-60 seconds is often a safe starting point.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64-256 scans).
-
-
-
Data Analysis: The spectrum should show a major peak for the this compound product. Any other peaks represent phosphorus-containing impurities. The purity can be calculated by comparing the integral of the main product peak to the sum of all phosphorus signal integrals. For qNMR, purity is calculated relative to the known amount of the internal standard.
Section 4: Data Interpretation Summary
The table below provides a quick reference for correlating expected byproducts with their analytical signatures.
| Byproduct | Expected HPLC Behavior | Expected GC Behavior | Expected ³¹P NMR Shift (Relative) | Key Mass Spec Fragment (m/z) |
| 4-Isopropylphenol | Elutes very early (more polar) | Elutes much earlier than product | N/A | 136 (M⁺) |
| Triphenyl phosphate | Elutes earlier than product | Elutes earlier than product | Different from product | 326 (M⁺) |
| Bis(4-isopropylphenyl) chlorophosphate | Elutes near product | May degrade in inlet | Different from product | 366 (M⁺, for ³⁵Cl) |
| Isomeric Products | May co-elute or elute very close | Separable with good column | May have slightly different shifts | 452 (M⁺), identical fragmentation |
References
- Benchchem. (n.d.). Application Notes and Protocols for 1H and 31P NMR Spectroscopy of Tris[4-(2-methylpropyl)phenyl] Phosphate.
- Ma, J., et al. (n.d.). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). ACS Omega.
-
Ashley-Martin, J., et al. (2023). Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Science of the Total Environment, 883, 163327. [Link]
- ESSLAB. (n.d.). This compound.
-
Ashley-Martin, J., et al. (2023). Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Science of the Total Environment, 883, 163327. [Link]
-
Mar-Bento, D., et al. (2020). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERS followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption. Journal of Chromatography A, 1626, 461356. [Link]
- Newton, S., et al. (2017). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology Letters, 4(6), 224-229.
- EvitaChem. (n.d.). Tris(isopropylphenyl)phosphate.
-
Böhm, E., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. The MAK Collection for Occupational Health and Safety, 6(1). [Link]
-
NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
-
Li, W., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(5), 1089. [Link]
-
Sychrovský, V., et al. (2013). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Physical Chemistry Chemical Physics, 15(19), 7323-7333. [Link]
-
SIELC Technologies. (n.d.). Separation of Tris(4-nitrophenyl) phosphate on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of TRIS. Retrieved from [Link]
- Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE.
-
Böhm, E., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate. [Link]
- Zhang, Y., et al. (2024). Purity Assessment of Tripropyl Phosphate through Mass Balance and Quantitative Nuclear Magnetic Resonance Methods. Molecules, 29(9), 1975.
- Harmita, et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 10(2), 499-506.
-
ResearchGate. (n.d.). A new method for the synthesis of triaryl phosphates. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Tris(2,4-di-tert-butylphenyl) phosphite.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. [Link]
- GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate.
-
ResearchGate. (n.d.). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Retrieved from [Link]
- Google Patents. (n.d.). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
- Google Patents. (n.d.). EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition.
- NJ.gov. (n.d.). Tri-cresyl phosphate (mixed isomers).
- Google Patents. (n.d.). US4279838A - Process for the preparation of aminoaryl thiophosphates and aminoaryl phosphates.
- Google Patents. (n.d.). US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
-
Kostyuk, N., et al. (2018). Oxidation of 4-Isopropylphenol in Aqueous Solutions as a Model for Oxidation of Flavonoids to Form Dimers. Chemistry of Natural Compounds, 54, 312-314. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenol. PubChem Compound Database. [Link]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
- 5. series.publisso.de [series.publisso.de]
- 6. researchgate.net [researchgate.net]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the extraction efficiency of Tris(4-isopropylphenyl) phosphate from complex matrices
Welcome to the technical support center dedicated to enhancing the extraction efficiency of Tris(4-isopropylphenyl) phosphate (T4iPP) from complex matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this widely used organophosphate flame retardant. Here, we will delve into the causality behind experimental choices, provide robust troubleshooting guides, and offer detailed protocols to ensure the integrity and reproducibility of your results.
The Challenge of Extracting T4iPP
This compound, a complex mixture of isomers, is a high-production-volume chemical used as a flame retardant and plasticizer in a vast array of consumer and industrial products, including PVC, polyurethane foams, and electronic components.[1][2] Its widespread use has led to its ubiquitous presence in various environmental and biological matrices, from soil and water to indoor dust and human tissues.[1][3]
The physicochemical properties of T4iPP—specifically its hydrophobicity and tendency to adsorb to particulate matter—make its efficient extraction from complex sample matrices a significant analytical challenge.[2][4] Researchers frequently encounter issues such as low recovery rates, poor reproducibility, and significant matrix effects, all of which can compromise the accuracy and reliability of quantification.[5]
This guide will provide a structured approach to troubleshooting and optimizing your T4iPP extraction workflows.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address the most common issues encountered during the extraction of T4iPP.
Solid-Phase Extraction (SPE) Troubleshooting
Question 1: I am experiencing low recovery of T4iPP using my current SPE protocol. What are the likely causes and how can I improve it?
Answer: Low recovery in SPE is a common issue that can often be resolved by systematically evaluating and optimizing several key steps in your protocol.
-
Inadequate Sorbent Selection: The choice of sorbent is critical for retaining the nonpolar T4iPP.
-
Recommendation: For a nonpolar compound like T4iPP, reversed-phase sorbents such as C18 or polymeric sorbents (e.g., Oasis HLB) are generally effective.[6] Polymeric sorbents can offer higher capacity and stability across a wider pH range.
-
-
Improper Sample Pre-treatment: The sample's pH and particulate matter can significantly impact sorbent interaction.
-
Recommendation: For water samples, ensure the pH is adjusted to a neutral range (6-8) to keep T4iPP in its non-ionized state. It is also crucial to filter your sample to remove suspended solids that can clog the cartridge.
-
-
Suboptimal Conditioning and Equilibration: Incomplete wetting of the sorbent bed will lead to channeling and reduced interaction with the analyte.
-
Recommendation: Always condition the cartridge with a water-miscible organic solvent like methanol or acetonitrile, followed by an equilibration step with reagent water or a buffer that mimics the sample matrix.
-
-
Sample Loading Flow Rate is Too High: A high flow rate reduces the residence time of the analyte on the sorbent, leading to breakthrough.
-
Recommendation: Maintain a slow and consistent flow rate during sample loading, typically 1-5 mL/min.
-
-
Inappropriate Wash Solvent: The wash step is intended to remove interferences, but a solvent that is too strong can also elute the target analyte.
-
Recommendation: Use a polar wash solvent, such as a low percentage of methanol in water, to remove hydrophilic interferences without affecting the retained T4iPP.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb T4iPP from the sorbent completely.
-
Recommendation: Use a nonpolar solvent for elution. Dichloromethane, ethyl acetate, or a mixture of these with other solvents like acetone are often effective.[7] Eluting with multiple small volumes can be more effective than a single large volume.
-
Question 2: I am observing significant matrix effects in my LC-MS/MS analysis after SPE. How can I mitigate this?
Answer: Matrix effects, which manifest as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis and can lead to inaccurate quantification.[5]
-
Improve Cleanup: Your current SPE protocol may not be sufficiently removing co-extracted matrix components.
-
Dilution: If the sensitivity of your instrument allows, diluting the final extract can reduce the concentration of interfering matrix components.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that has been subjected to the same extraction procedure as your samples. This helps to compensate for systematic matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard (e.g., d15-Triphenyl phosphate) is highly recommended.[9] It will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction during data processing.
Liquid-Liquid Extraction (LLE) Troubleshooting
Question 1: My T4iPP recovery is inconsistent with my LLE protocol. What factors should I investigate?
Answer: Inconsistent LLE recovery is often due to variations in extraction conditions and phase separation.
-
Solvent Choice: The polarity and miscibility of the extraction solvent are paramount.
-
Recommendation: For extracting T4iPP from aqueous samples, use a water-immiscible organic solvent with a high affinity for nonpolar compounds. Dichloromethane, n-hexane, or a mixture of hexane and acetone are commonly used.[4]
-
-
pH of the Aqueous Phase: The pH can influence the partitioning of the analyte and the co-extraction of interferences.
-
Recommendation: Maintain a neutral pH to ensure T4iPP is in its non-ionized form, maximizing its partitioning into the organic phase.
-
-
Extraction Technique and Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, which complicates phase separation and can lead to loss of analyte.
-
Recommendation: Use a gentle but thorough mixing technique, such as repeated inversion of the separatory funnel. If an emulsion forms, it can sometimes be broken by adding a small amount of salt (salting out), gentle heating, or centrifugation.
-
-
Number of Extractions: A single extraction may not be sufficient to recover all of the analyte.
-
Recommendation: Perform at least three sequential extractions with fresh aliquots of the organic solvent and then pool the extracts.
-
Ultrasonic-Assisted Extraction (UAE) for Solid Matrices (Soil, Sediment, Dust)
Question 1: I am using UAE for T4iPP from soil samples, but my recoveries are low. How can I optimize this method?
Answer: Low recoveries in UAE can be due to several factors related to the solvent, extraction parameters, and sample characteristics.
-
Solvent Selection: The ability of the solvent to penetrate the sample matrix and solubilize T4iPP is crucial.
-
Extraction Time and Temperature: Insufficient time or inadequate temperature can lead to incomplete extraction.
-
Recommendation: Optimize the sonication time (typically 15-30 minutes) and temperature. While elevated temperatures can enhance extraction efficiency, be cautious of potential degradation of the analyte.
-
-
Sample to Solvent Ratio: An insufficient volume of solvent may not allow for complete extraction.
-
Recommendation: Ensure a sufficient solvent volume to fully immerse the sample and allow for effective partitioning of the analyte. A ratio of 10 mL of solvent per gram of sample is a common starting point.
-
-
Moisture Content: The presence of water in the sample can affect extraction efficiency.
-
Recommendation: For very wet samples, consider air-drying or lyophilizing the sample before extraction. Alternatively, adding a drying agent like anhydrous sodium sulfate to the extraction solvent can be beneficial.
-
General FAQs
Q1: What are the best analytical techniques for the quantification of T4iPP?
A1: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for T4iPP analysis.[13][14] GC-MS is a robust technique, particularly with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), which are selective for phosphorus-containing compounds.[15] LC-MS/MS offers high sensitivity and selectivity, especially for complex matrices where matrix effects can be a significant issue.[5]
Q2: How should I store my samples before extraction to prevent degradation of T4iPP?
A2: To minimize degradation, samples should be stored in the dark at low temperatures. For water samples, store in amber glass bottles at 4°C. For solid samples like soil or dust, store in glass jars or aluminum foil at -20°C.
Q3: Is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for T4iPP extraction?
A3: Yes, the QuEChERS method, originally developed for pesticide analysis in food, can be adapted for the extraction of T4iPP from various matrices, including soil.[16] The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation, and a dispersive solid-phase extraction (d-SPE) step for cleanup. The choice of d-SPE sorbents would need to be optimized for the specific matrix and interferences.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) of T4iPP from Water Samples
-
Sample Preparation:
-
Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the sample pH to 7.0 ± 0.2 with dilute HCl or NaOH.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric SPE cartridge (e.g., 500 mg, 6 mL).
-
Wash the cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the T4iPP from the cartridge with 2 x 4 mL of ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase for LC-MS/MS analysis or hexane for GC-MS analysis).
-
Data Summary: Typical Recovery Rates for T4iPP
| Extraction Method | Matrix | Typical Recovery Range (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Water | 67-105 | [17] |
| Liquid-Liquid Extraction (LLE) | Water | 70-110 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Soil/Sediment | 50-121 | [12] |
| Microwave-Assisted Extraction (MAE) | Sediment/Soil | 78-105 | [17] |
Note: Recovery rates are highly dependent on the specific matrix, concentration of T4iPP, and the exact protocol used.
Visualizations
Workflow for Troubleshooting Low SPE Recovery
Caption: A decision tree to guide the selection of an appropriate extraction method based on the sample matrix.
References
-
Comparison of the extractability of organophosphorus flame retardants in landfill media using organic and green solvents. (n.d.). Nature.[Link]
-
Cristina, V., et al. (2016). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. Journal of Chromatography A.[Link]
-
ResearchGate. (2016). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up and liquid chromatography with tandem mass spectrometry. ResearchGate.[Link]
-
ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. ResearchGate.[Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.[Link]
-
ResearchGate. (2025). Determination of organophosphorus flame retardants in fish by pressurized liquid extraction using aqueous solutions and solid-phase microextraction coupled with gas chromatography-flame photometric detector. ResearchGate.[Link]
-
EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA.[Link]
-
OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. OI Analytical.[Link]
-
Tudor, L. (2017). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA. Digital Commons@Kennesaw State.[Link]
-
Longdom Publishing. (n.d.). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing.[Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.[Link]
-
National Institutes of Health. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. National Institutes of Health.[Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem.[Link]
-
MDPI. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. MDPI.[Link]
-
Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Publisso.[Link]
-
EPA. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA.[Link]
-
National Institutes of Health. (2015). Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. National Institutes of Health.[Link]
-
ResearchGate. (2024). Unexpectedly High Concentrations of a Newly Identified Organophosphate Ester, Tris(2,4-di-tert-butylphenyl) Phosphate, in Indoor Dust from Canada. ResearchGate.[Link]
-
LCGC International. (2017). A Look at Matrix Effects. LCGC International.[Link]
-
ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate.[Link]
-
Future4200. (2022). Recovery Speed problems. Future4200.[Link]
-
GOV.UK. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. GOV.UK.[Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.[Link]
-
MDPI. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. MDPI.[Link]
-
JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS. JEOL.[Link]
- Google Patents. (n.d.). Compositions and methods for solid phase extraction of lipids.
-
MDPI. (2019). Materials for Solid-Phase Extraction of Organic Compounds. MDPI.[Link]
-
DNA Genotek. (n.d.). Troubleshooting guide for PG-100 sample collection and extraction. DNA Genotek.[Link]
-
MP Biomedicals. (2021). Tips for RNA Extraction Troubleshooting. MP Biomedicals.[Link]
-
Complete Smiles Bella Vista. (2025). Delayed Healing After Extractions: Causes Explained. Complete Smiles Bella Vista.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. series.publisso.de [series.publisso.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDA" by Lindsay Tudor [digitalcommons.kennesaw.edu]
- 14. longdom.org [longdom.org]
- 15. epa.gov [epa.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC Injection Parameters for Tris(4-isopropylphenyl) phosphate (T4iPP)
Welcome to the technical support guide for the gas chromatography (GC) analysis of Tris(4-isopropylphenyl) phosphate (T4iPP). As a Senior Application Scientist, I've designed this resource to move beyond simple procedural lists. This guide provides in-depth, cause-and-effect explanations to help you troubleshoot and optimize your analytical method effectively. T4iPP, like many organophosphate esters, presents unique challenges due to its high molecular weight and potential for thermal degradation in a hot GC inlet. This guide will equip you with the knowledge to overcome these obstacles.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the setup for T4iPP analysis.
Q1: What are the primary challenges when analyzing this compound (T4iPP) by GC?
The analysis of T4iPP is primarily complicated by two factors:
-
Thermal Lability: As a high molecular weight phosphate ester, T4iPP can degrade at elevated temperatures inside the GC injector. This degradation leads to a loss of the target analyte signal, poor quantification, and the appearance of extraneous peaks corresponding to degradation products.[1][2]
-
Analyte Activity: Organophosphate compounds can interact with active sites within the GC flow path, particularly in the inlet liner and at the head of the analytical column. These interactions can cause poor peak shape (tailing) and non-reproducible results.[3]
Q2: What is a good starting point for the injector temperature for T4iPP analysis?
A good initial injector temperature is 250 °C .[1] This temperature represents a necessary compromise. It must be hot enough to ensure the complete and rapid volatilization of T4iPP (a relatively high boiling point compound), which is essential for efficient transfer to the GC column.[2] However, it must be low enough to minimize thermal degradation.[1] Methods analyzing a suite of organophosphate flame retardants often use slightly higher temperatures, around 280-290 °C, but this may not be optimal if T4iPP is your primary analyte of interest.[4] The ideal temperature for your specific instrument and conditions should be determined experimentally (see Protocol 1).
Q3: Should I use a split or splitless injection for T4iPP?
The choice depends entirely on the concentration of T4iPP in your samples.
-
Splitless Injection: This is the most common mode for trace-level analysis, as it is designed to transfer the maximum amount of analyte to the column, thereby maximizing sensitivity.[5] The trade-off is a longer residence time for the analyte in the hot inlet, which can increase the risk of thermal degradation.[6]
-
Split Injection: If you are analyzing higher concentration samples, a split injection is appropriate. The high flow rates used in split mode reduce the time the analyte spends in the inlet, which can minimize degradation.[5]
Q4: What is the best type of GC inlet liner for T4iPP analysis?
For trace analysis using splitless injection, the ideal liner is a deactivated, single-taper splitless liner .
-
Deactivation: This is the most critical parameter. A deactivated liner has a specially treated surface that minimizes active sites, preventing analyte adsorption and degradation.[3] This leads to improved peak shape and better reproducibility.
-
Tapered Design: The tapered bottom of a splitless liner funnels the vaporized sample onto the head of the column, improving transfer efficiency and reducing contact with metal surfaces in the inlet.[7]
-
Glass Wool: The use of deactivated glass wool is a trade-off. It can enhance vaporization by increasing surface area and trap non-volatile matrix components, but it also increases the surface area available for potential analyte interaction or degradation.[3][5] If you experience issues with reproducibility or peak area, experimenting with a liner without wool is a valid troubleshooting step.
Troubleshooting Guide: Specific Scenarios
This section addresses specific problems you may encounter during your analysis, providing likely causes and actionable solutions.
Problem: My T4iPP peak area is very low or absent, but I see an unexpected, earlier-eluting peak.
Likely Cause: You are likely observing thermal degradation of T4iPP in the GC inlet. The P-O bond in phosphate esters can cleave at high temperatures. By chemical analogy to the well-documented degradation of triphenyl phosphate (TPP) to phenol and tricresyl phosphate (TCP) to cresol, it is highly probable that this compound degrades to 4-isopropylphenol .[8] This degradation product is more volatile and will therefore elute earlier than the parent compound.
Solution:
-
Confirm Degradation: Obtain a standard of 4-isopropylphenol and inject it under your method conditions to confirm if its retention time matches your unexpected peak.[4][9]
-
Optimize Injector Temperature: Lower the injector temperature significantly, for example, to 220 °C, and inject a T4iPP standard. While the peak shape may not be perfect due to slow volatilization, you should see an increase in the T4iPP response and a decrease in the 4-isopropylphenol peak.
-
Perform a Temperature Study: Follow the detailed protocol below (Protocol 1) to find the optimal temperature that maximizes T4iPP response while minimizing the formation of 4-isopropylphenol.
Problem: My T4iPP peak shows significant tailing and inconsistent area from injection to injection.
Likely Cause: This is a classic symptom of analyte interaction with active sites in your system. Active sites can be exposed metal surfaces or non-deactivated glass surfaces in the inlet liner, or contamination at the head of the GC column.[3] These sites can adsorb the polar phosphate group, causing it to elute slowly (tailing) and inconsistently.
Solution:
-
Replace the Liner: Do not try to clean and reuse liners for trace analysis. Replace the current liner with a new, high-quality deactivated liner. This is the most common and effective solution.
-
Perform Inlet Maintenance: While the inlet is open, replace the septum and check the gold seal for any contamination.
-
Trim the Column: If a new liner does not solve the problem, non-volatile matrix components may have contaminated the front of your GC column. Trim 10-15 cm from the inlet side of the column.
-
Use an Ultra Inert Column: For maximum performance, use a column specifically designed for inertness, such as a DB-5ms Ultra Inert column, which has been shown to provide excellent peak shapes for active organophosphorus compounds.[10]
Problem: My results are generally erratic and lack reproducibility.
Likely Cause: Poor reproducibility can stem from several sources, often compounding. A systematic approach is needed to isolate the variable.
Troubleshooting Workflow: The following diagram outlines a logical flow for diagnosing reproducibility issues.
Caption: Troubleshooting decision tree for poor reproducibility.
Data & Protocols
Table 1: Recommended Starting GC-MS Parameters for T4iPP Analysis
This table provides a robust starting point for method development. Parameters should be optimized for your specific instrumentation and analytical goals.
| Parameter | Recommendation | Rationale | Source(s) |
| Injection Mode | Splitless | For trace-level analysis to maximize sensitivity. | [4] |
| Injector Temp. | Start at 250 °C, optimize | Balances efficient volatilization with minimizing thermal degradation. | [1] |
| Liner | Deactivated, Single Taper | Inert surface prevents analyte loss and tailing. | [7][11] |
| Injection Vol. | 1 µL | A standard volume for splitless injection. | [4] |
| Carrier Gas | Helium | Standard inert carrier gas for GC-MS. | [6] |
| Column | DB-5MS (or equivalent) | Low-bleed 5% phenyl phase provides good selectivity for OPFRs. | [4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm | Standard dimensions offering good efficiency and capacity. | [10] |
| Oven Program | 80°C (2 min), ramp 15°C/min to 300°C (10 min) | A general-purpose program suitable for a range of OPFRs. | [4] |
| MS Source Temp. | 280 °C | Standard temperature for EI source. | [4] |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. | [12] |
| Acquisition | SIM or MRM | For highest sensitivity and selectivity. | [4] |
Protocol 1: Experimental Determination of Optimal Injector Temperature
This protocol provides a systematic approach to finding the ideal injector temperature that maximizes the response of T4iPP while minimizing its degradation to 4-isopropylphenol.
Objective: To identify the injector temperature that yields the highest signal-to-noise ratio for the T4iPP peak without significant formation of its degradation product.
Materials:
-
A mid-level concentration standard of T4iPP in a suitable solvent (e.g., toluene, ethyl acetate).
-
(Optional but recommended) A standard of 4-isopropylphenol.
Procedure:
-
Set Initial Conditions: Set up your GC-MS with the recommended starting parameters from Table 1, with the exception of the injector temperature. Set the initial injector temperature to 200 °C .
-
Equilibrate: Allow the system to fully equilibrate at this temperature.
-
Inject Standard: Make at least three replicate injections of the T4iPP standard and record the peak areas for T4iPP and the suspected 4-isopropylphenol peak (if present).
-
Increase Temperature: Increase the injector temperature by 20 °C (e.g., to 220 °C). Allow the system to equilibrate.
-
Repeat Injections: Repeat step 3 at the new temperature.
-
Continue Increments: Continue increasing the temperature in 20 °C increments up to 300 °C, repeating the replicate injections at each step.
-
Data Analysis:
-
For each temperature, calculate the average peak area and relative standard deviation (RSD) for T4iPP.
-
Calculate the ratio of the 4-isopropylphenol peak area to the T4iPP peak area.
-
Plot the average T4iPP peak area versus the injector temperature.
-
-
Determine Optimum Temperature: The optimal temperature is typically the point on the curve just before the T4iPP peak area begins to plateau or decrease, and before the degradation product peak becomes significant. This point represents the best balance between efficient volatilization and minimal degradation.[1][2]
Caption: Workflow for injector temperature optimization.
References
-
Yeh, Y. C., Lin, Y. C., & Chen, Y. T. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available at: [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Available at: [Link]
-
Department of Toxic Substances Control. (2019). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. California EPA. Available at: [Link]
-
Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature. Available at: [Link]
-
Wang, J., et al. (2002). The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. e-Publications@Marquette. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. Available at: [Link]
-
Restek Corporation. (2018). Optimizing Splitless GC Injections. LCGC International. Available at: [Link]
-
Waters Corporation. (n.d.). ATMOSPHERIC PRESSURE GC (APGC). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenol. PubChem Compound Database. Available at: [Link]
-
Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Available at: [Link]
-
Parker Hannifin Corp. (n.d.). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Available at: [Link]
-
MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. ResearchGate. Available at: [https://www.researchgate.net/publication/350567083_Triphenyl_phosphate_isopropylated_isopropylated_phenyl_phosphates_IPPhP_-Determination_of_isopropylated_phenyl_phosphates_in_the_workplace_air_using_gas_chromatography_GC-MS]([Link] phosphates_in_the_workplace_air_using_gas_chromatography_GC-MS)
-
Analytics-Shop. (n.d.). How to choose a GC liner. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-4-isopropylphenol [webbook.nist.gov]
- 3. birmingham.ac.uk [birmingham.ac.uk]
- 4. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-isopropyl phenol, 99-89-8 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. 4-异丙基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
Enhancing the ionization efficiency of Tris(4-isopropylphenyl) phosphate in mass spectrometry
Welcome to the technical support guide for enhancing the mass spectrometry analysis of Tris(4-isopropylphenyl) phosphate (TiPP). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to make informed decisions to improve your experimental outcomes.
Introduction: The Challenge of TiPP Ionization
This compound (TiPP) is a high molecular weight, semi-volatile organophosphate ester used commercially as a flame retardant and plasticizer.[1] Its chemical structure, characterized by a central phosphate group and three bulky, non-polar isopropylphenyl groups, presents a unique challenge for efficient ionization in mass spectrometry. Achieving robust, sensitive, and reproducible detection requires a nuanced approach to method development, particularly in selecting the ionization source and optimizing the mobile phase chemistry. This guide provides a systematic framework for troubleshooting and enhancing TiPP signal intensity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during TiPP analysis.
Q1: Why is my signal intensity for this compound (TiPP) consistently low or erratic?
A1: Low or inconsistent signal for TiPP is a frequent issue stemming from several factors related to its chemical nature:
-
Poor Protonation: TiPP lacks easily protonated basic sites. The phosphoryl oxygen (P=O) is the most likely site for protonation, but its basicity is relatively low, leading to an inefficient formation of the protonated molecule, [M+H]⁺.
-
Hydrophobicity: The three isopropylphenyl groups make the molecule hydrophobic, which can affect the desolvation process in Electrospray Ionization (ESI).
-
Ion Suppression: As a semi-volatile compound, TiPP is often analyzed in complex matrices (e.g., environmental samples, plastics, biological fluids). Co-eluting matrix components can compete for ionization, significantly suppressing the TiPP signal, a phenomenon particularly prevalent in ESI.[2]
-
Suboptimal Mobile Phase: The choice of solvents and additives is critical. Without the presence of appropriate adduct-forming ions, ionization efficiency will be inherently poor.
Q2: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for TiPP analysis?
A2: The choice depends heavily on your sample matrix and cleanliness.
-
Electrospray Ionization (ESI) is often the first choice and can work well for purified standards. It relies on forming ions in the liquid phase. For TiPP, its effectiveness is highly dependent on promoting stable adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) because protonation is weak.
-
Atmospheric Pressure Chemical Ionization (APCI) is generally more robust for moderately polar to non-polar analytes and is less susceptible to matrix effects from non-volatile components.[2][3] APCI involves a gas-phase ionization process, which can provide more consistent results for TiPP in "dirty" or complex samples.
A summary of the key considerations is provided in Table 2. If you are experiencing significant signal suppression with ESI, switching to APCI is a primary troubleshooting step.
Q3: What are the primary ions and adducts I should expect to see for TiPP in positive ion mode?
A3: You should target specific adducts for reliable quantification, as the protonated molecule [M+H]⁺ may be weak or absent. Based on its molecular weight of 452.5 g/mol , the common adducts are listed in Table 1.[1][4][5] The ammonium adduct [M+NH₄]⁺ is often the most desirable target for LC-MS methods due to its stability and the ease of introducing ammonium ions into the mobile phase.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃O₄P | PubChem[4] |
| Average Molecular Weight | 452.5 g/mol | PubChem[1][4] |
| Monoisotopic Mass | 452.21164 Da | PubChem[4][5] |
| Physical Description | Yellow waxy solid | CAMEO Chemicals[1][4] |
Table 1. Key Chemical and Physical Properties of this compound (TiPP).
| Adduct Type | Formula | Calculated m/z (Monoisotopic) | Notes |
| Protonated | [M+H]⁺ | 453.2189 | Often weak; efficiency depends heavily on mobile phase acidity. |
| Ammonium | [M+NH₄]⁺ | 470.2455 | Recommended target ion. Stable and readily formed with mobile phase additives. |
| Sodium | [M+Na]⁺ | 475.2009 | Common adduct, can be targeted but may indicate system contamination. |
| Potassium | [M+K]⁺ | 491.1748 | Less common than sodium, but possible if glassware or reagents are contaminated. |
Table 2. Common Adducts of TiPP in Positive Ion Mass Spectrometry.[5] The ammonium adduct is highlighted as the recommended primary target for quantification.
Q4: Is it feasible to analyze TiPP in negative ion mode?
A4: Generally, negative ion mode is not recommended for TiPP. The molecule lacks acidic protons and functional groups that readily accept a negative charge (e.g., through deprotonation). Studies on similar organophosphate esters show that reactions can occur with specific reagent ions like OH⁻, but these are not typical ESI or APCI conditions.[6][7] For routine quantitative analysis, positive ion mode is far more effective.
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guides to address specific experimental problems.
Guide 1: Optimizing Electrospray Ionization (ESI) in Positive Mode
Issue: You have a clean TiPP standard but observe a very low signal for the [M+H]⁺ ion (m/z 453.2) or no detectable signal at all.
Causality: This is the expected behavior. The phosphate ester structure of TiPP does not protonate efficiently. The primary strategy to enhance the signal is to shift the equilibrium away from the unstable protonated form towards a more stable and readily formed adduct. The ammonium adduct ([M+NH₄]⁺) is an ideal target.
Caption: ESI Optimization Workflow for TiPP Analysis.
Protocol 1: Mobile Phase Modification for Ammonium Adduct Formation
This is the most critical step for successful ESI analysis of TiPP.
-
Prepare Additive Stock Solution: Create a 1 M stock solution of ammonium formate or ammonium acetate in LC-MS grade water.
-
Modify Aqueous Mobile Phase (A): Add the stock solution to your aqueous mobile phase to achieve a final concentration of 5-10 mM. For example, add 5 mL of 1 M ammonium formate to 995 mL of water.
-
Equilibrate the System: Thoroughly flush your LC system with the new mobile phase for at least 15-20 minutes to ensure the entire flow path is saturated with ammonium ions.
-
Acquire Data: Set your mass spectrometer to monitor for the [M+NH₄]⁺ ion at m/z 470.2 . You should observe a significant increase in signal intensity compared to monitoring the [M+H]⁺ ion without the additive.
Protocol 2: Ion Source Parameter Optimization
Fine-tuning the ESI source is essential to maximize the signal of the newly formed adduct.
-
Infuse the Analyte: Using a syringe pump, infuse a solution of TiPP (e.g., 1 µg/mL) in your optimized mobile phase directly into the mass spectrometer.
-
Optimize Nebulizer Gas: While observing the signal for m/z 470.2, gradually increase the nebulizer gas pressure. The goal is to achieve a fine, stable spray. An unstable spray will cause signal fluctuations.
-
Optimize Drying Gas Temperature and Flow: Increase the drying gas temperature and flow rate to promote efficient desolvation of the droplets containing the [M+NH₄]⁺ adduct. Overheating can cause in-source fragmentation, so find a balance that maximizes the precursor ion intensity.
-
Adjust Capillary Voltage: Vary the capillary voltage (typically 3-5 kV for positive mode). There will be an optimal voltage that maximizes ion transmission into the mass spectrometer.
Guide 2: Diagnosing and Mitigating Matrix Effects
Issue: You achieve a good signal for TiPP standards, but when analyzing samples in a complex matrix (e.g., river water, tissue extract), the signal is suppressed, and reproducibility is poor.
Causality: This is a classic symptom of matrix-induced ion suppression.[2] Co-eluting endogenous compounds from the matrix compete with the TiPP adduct for charge in the ESI droplet, reducing the number of TiPP ions that reach the gas phase and enter the mass spectrometer. Since TiPP ionization is already suboptimal, it is highly susceptible to this effect.
Caption: Decision Tree for Choosing Between ESI and APCI.
Strategy 1: Switch to Atmospheric Pressure Chemical Ionization (APCI)
APCI is often the most effective solution for overcoming matrix effects for compounds like TiPP.[3]
-
Principle of Mitigation: APCI vaporizes the entire sample eluting from the column before ionization. A corona discharge needle then ionizes the surrounding solvent vapor, which in turn ionizes the analyte through gas-phase chemical reactions (e.g., proton transfer). Non-volatile matrix components (like salts and sugars) do not vaporize and are therefore not present in the gas phase to cause suppression.
-
Action:
-
Switch the instrument source from ESI to APCI.
-
Optimize the APCI parameters, primarily the vaporizer temperature (to ensure complete volatilization of TiPP) and the corona discharge current (typically 3-5 µA) to maximize the signal for the protonated molecule [M+H]⁺ at m/z 453.2. In APCI, protonation is often more efficient than in ESI.
-
Strategy 2: Improve Sample Preparation and Chromatography
If APCI is not available or does not yield the desired sensitivity, you must reduce the interfering matrix components before they reach the source.
-
Enhanced Sample Cleanup: Move beyond simple "dilute-and-shoot" methods. Implement a more rigorous sample cleanup technique such as:
-
Solid-Phase Extraction (SPE): Use a sorbent that retains TiPP while allowing interfering polar compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): Extract TiPP into an immiscible organic solvent, leaving hydrophilic matrix components in the aqueous phase.
-
-
Chromatographic Separation: Improve the separation between TiPP and the region where matrix components elute.
-
Adjust Gradient: Modify your LC gradient to increase the resolution around the TiPP peak.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and move the TiPP peak away from the interferences.
-
References
-
The MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Publisso. [Link]
-
Colizza, K. A., & De Biasi, V. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6129. [Link]
-
Ghislain, T., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Analytical Chemistry, 94(16), 6297–6305. [Link]
-
Onyido, I. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC, National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Groh, K. J., et al. (2019). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 36(5), 785-798. [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)phosphate. PubChem Compound Database. Retrieved from [Link]
-
Jandova, V., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(8), 947. [Link]
-
PubChemLite. (n.d.). Tris(isopropylphenyl) phosphate (C27H33O4P). Retrieved from [Link]
-
Al-Zoubi, M., et al. (2019). Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. Frontiers in Chemistry, 7, 10. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
ResearchGate. (n.d.). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis | Request PDF. [Link]
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International, 31(8), 22-27. [Link]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Tris(isopropylphenyl) phosphate (C27H33O4P) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Reducing background noise in the trace analysis of Tris(4-isopropylphenyl) phosphate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the trace analysis of Tris(4-isopropylphenyl) phosphate (TiPP) and related organophosphate esters (OPEs). High background noise is a pervasive issue in the analysis of these ubiquitous compounds, compromising sensitivity and data integrity.[1][2][3]
As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve these complex issues effectively. This guide is structured into distinct modules for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses, followed by general protocols and a comprehensive reference list.
Module 1: Troubleshooting High Background in LC-MS/MS Analysis
The extreme sensitivity of modern mass spectrometers is a double-edged sword; it enables detection at trace levels but also picks up ubiquitous contaminants that elevate background noise.[1] This section addresses common questions related to identifying and mitigating these contaminants in your LC-MS/MS workflow.
Frequently Asked Questions (LC-MS/MS)
Q1: My baseline is consistently high and noisy in my TiPP analysis, even when injecting a solvent blank. What are the most likely sources?
A: A high, noisy baseline in a blank injection points to systemic contamination rather than a sample-specific issue. The primary suspects are your mobile phase components and contaminants leaching from your system's flow path.
-
Mobile Phase Contamination: Even high-purity solvents can contain impurities that contribute to background noise.[4][5] Organophosphate esters and plasticizers are common environmental contaminants that can be present in solvents or leach from plastic storage bottles.[1] Mobile phase additives, such as formic or acetic acid, are another potential source; always use LC-MS grade additives and consider comparing different batches or suppliers.[1][6]
-
System Contamination: Contaminants can accumulate in various parts of the LC system, including solvent reservoirs, tubing, fittings, the autosampler, and the ion source. These compounds can bleed into the system over time, causing a persistent high background.
-
Leaching from Consumables: Plastic solvent inlet filters, tubing, and even improperly selected mobile phase bottle caps can leach contaminants.
Q2: I've noticed a significant background peak at or near the m/z of my TiPP precursor ion. How can I confirm its identity and eliminate it?
A: This indicates a specific, isobaric interference. The first step is to confirm if the interfering peak has the same retention time as your TiPP standard. If it does not, chromatographic optimization may be sufficient. If it co-elutes, further investigation is needed.
-
Source Identification: The contaminant could be an isomer of TiPP or another compound with the same nominal mass. Common sources include plasticizers like phthalates or other phosphate esters that are structurally similar to your analyte.[7][8] These can leach from lab consumables like pipette tips, microcentrifuge tubes, and well plates.[9][10][11]
-
Elimination Strategy:
-
Systematic Blank Injections: Start by injecting a blank from a clean vial to rule out autosampler carryover.
-
Solvent Purity Check: Prepare fresh mobile phase using solvents from a new, unopened glass bottle.
-
Consumable Evaluation: Pre-rinse all glassware with a high-purity solvent. Test different brands of pipette tips and vials, preferably those certified to be free of plasticizers.
-
Install a Cleanup Column: An in-line trap or cleanup column can be installed after the pump to remove contaminants from the mobile phase before they reach the analytical column.[1]
-
Q3: My signal-to-noise ratio for TiPP is poor. Could my mobile phase additives be causing ion suppression?
A: Yes, mobile phase additives are critical for good chromatography but can significantly impact ionization efficiency.
-
Ion Suppression: Some additives, like Trifluoroacetic Acid (TFA), are excellent for UV chromatography but are known to cause severe ion suppression in ESI-MS by forming strong ion pairs with the analyte. This reduces the abundance of the desired analyte ions reaching the detector. TFA is also notoriously difficult to completely flush from an LC system.
-
Adduct Formation: Impurities in solvents, particularly sodium and potassium ions, can lead to the formation of adducts ([M+Na]+, [M+K]+).[6] This splits the analyte signal across multiple species, reducing the intensity of the target protonated molecule ([M+H]+) and thus lowering sensitivity.
-
Recommended Practice: For most LC-MS applications, formic acid (0.1%) is the preferred additive as it provides good protonation for positive mode ESI without causing significant suppression. Always use the highest purity solvents and additives to minimize unwanted adduct formation.[5][6]
Module 2: Troubleshooting High Background in GC-MS Analysis
In GC-MS, background noise often originates from the high temperatures required for the analysis of semi-volatile compounds like TiPP.[12] This section focuses on issues specific to the GC-MS workflow.
Frequently Asked Questions (GC-MS)
Q1: I observe a rising baseline during my GC temperature program, which worsens at higher temperatures. What is causing this "column bleed"?
A: This phenomenon is known as column bleed, which is the thermal degradation of the stationary phase of the GC column.[13][14] As the column is heated, small fragments of the stationary phase (typically polysiloxanes) break off and elute, creating a rising baseline and characteristic background ions (e.g., m/z 207, 281).[15]
-
Causes of Excessive Bleed:
-
High Temperatures: Operating the column above its specified maximum temperature limit will accelerate degradation.[13][15]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas can catalytically degrade the stationary phase, especially at high temperatures.[13][16]
-
Contamination: Injection of non-volatile matrix components can damage the front end of the column, leading to increased bleed.
-
Q2: How can I minimize column bleed and its impact on my TiPP analysis?
A: Minimizing column bleed is crucial for achieving low detection limits.
-
Use a Low-Bleed Column: Select a GC column specifically designed for mass spectrometry (e.g., a "-ms" type column). These columns have a more stable stationary phase that produces lower bleed.[12][15]
-
Ensure a Leak-Free System: Regularly check for leaks in your gas lines, fittings, and septum using an electronic leak detector. Oxygen scrubbers should be installed on the carrier gas line and replaced regularly.[13]
-
Proper Column Conditioning: Before use, condition a new column according to the manufacturer's instructions. This involves heating the column to remove volatile contaminants and crosslink the stationary phase.[16]
-
Optimize Method Parameters: Use the lowest possible final oven temperature that still allows for the elution of your analytes.
Q3: I'm seeing background peaks for phthalates and other plasticizers in my chromatograms. I thought GC analysis was less prone to this than LC. Where are they coming from?
A: While GC analysis avoids aqueous mobile phases, contamination from plastics is still a significant problem.[2][17] Organophosphate esters and phthalates are semi-volatile and can be introduced at multiple points.
-
Sample Preparation: The entire sample preparation workflow is a potential source. This includes pipette tips, vials, vial caps/septa, and solvents used for extraction.[9][10]
-
Injector Contamination: Septa are common sources of bleed and contamination. Use high-quality, low-bleed septa and replace them regularly. Contamination can also build up in the injector liner.
-
Environmental Fallout: Dust in the laboratory environment is often rich in OPEs and phthalates from building materials, electronics, and furniture.[3][18] These can settle on labware or be introduced into samples.
Module 3: Visualized Troubleshooting & Workflows
To effectively diagnose the source of background noise, a systematic approach is required. The following decision tree provides a logical workflow for troubleshooting.
Caption: A decision tree for systematically isolating the source of background noise.
Module 4: Standard Operating Protocols (SOPs)
Adherence to rigorous cleaning and preparation protocols is the most effective way to maintain a low-background analytical system.
SOP-01: Protocol for Ion Source Cleaning (General)
A contaminated ion source is a common cause of persistent background noise and reduced sensitivity.[19][20]
-
System Shutdown & Venting: Follow the manufacturer's standard procedure for shutting down and venting the mass spectrometer. Wear powder-free nylon or nitrile gloves for all subsequent steps to avoid re-contamination.[21]
-
Source Disassembly: Carefully remove the ion source from the vacuum chamber. Disassemble the source components on a clean, lint-free surface. It is highly recommended to photograph each step of disassembly to aid in reassembly.[21][22]
-
Cleaning Procedure:
-
Place all metallic components in a beaker.
-
Sonicate the parts sequentially in high-purity methanol, then acetone, and finally hexane (or another suitable organic solvent) for 15-20 minutes per solvent.
-
For stubborn deposits, use an abrasive slurry of aluminum oxide powder in methanol, applied with a cotton swab.[21][23] Rinse thoroughly with methanol and deionized water to remove all abrasive particles.
-
Rinse all parts thoroughly with LC-MS grade methanol or acetonitrile.
-
-
Drying & Reassembly: Dry the cleaned parts in a vacuum oven at a low temperature (e.g., 100-120°C) for at least 30 minutes to remove all solvent residue.[21] Allow parts to cool to room temperature before reassembling the source, using clean tools and gloves.
-
System Pump-Down & Bakeout: Reinstall the source, close the vacuum chamber, and pump the system down. Follow the manufacturer's recommendations for system bake-out to remove any residual water and volatile contaminants.
SOP-02: Protocol for Minimizing Contamination from Lab Consumables
Organophosphate esters are notorious for leaching from common plastic labware.[9][10][11][24]
-
Material Selection:
-
Whenever possible, use glassware for sample and standard preparation. If plastics are necessary, use polypropylene (PP) tubes and pipette tips, as they are generally less prone to leaching plasticizers than other polymers.
-
Use vials with PTFE-lined caps.
-
Store solvents and mobile phases in glass or certified solvent-safe bottles.[1]
-
-
Pre-Cleaning Procedures:
-
Thoroughly rinse all glassware with a high-purity solvent (e.g., acetone or methanol) and dry in an oven before use.
-
Consider pre-rinsing pipette tips and autosampler vials with solvent to remove surface contaminants.
-
-
Procedural Blanks: Always include a "procedural blank" or "method blank" with every batch of samples.[2][19] This blank consists of all reagents and undergoes the entire sample preparation process (extraction, concentration, etc.) without the sample matrix. This is the ultimate test for contamination within your workflow.
-
Laboratory Environment:
-
Keep work areas clean and covered with fresh aluminum foil to minimize dust contamination.[18]
-
Avoid using personal care products, which can contain interfering compounds, in the lab before handling samples.
-
Data Summary Table
This table summarizes common background ions and sources relevant to OPE analysis.
| m/z (Ion) | Common Name/Class | Likely Source(s) | Mitigation Strategy |
| 207, 281 | Polysiloxanes | GC Column Bleed | Use low-bleed MS-certified column, check for oxygen leaks, lower final oven temp.[15] |
| 149 | Phthalate fragment | Plasticizers | Use glass/polypropylene ware, run procedural blanks, use high-purity solvents.[7][8] |
| 325 | Triphenyl phosphate (TPP) | Plasticizer, Flame Retardant | Ubiquitous contaminant.[7] Strict cleaning protocols, procedural blanks. |
| Variable | Polyethylene Glycol (PEG) | Surfactants, Lab detergents | Ensure thorough rinsing of all glassware. |
| Variable | Sodium/Potassium Adducts | Impurities in reagents/water | Use LC-MS grade solvents and additives, use high-purity water.[6] |
References
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International. (2018). Available at: [Link]
-
Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019). Available at: [Link]
-
Important Qualities of Mobile Phase Additives for LC-MS Applications. (2023). Technology Networks. Available at: [Link]
-
On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware. (2012). PubMed. Available at: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Available at: [Link]
-
Preventing Column Bleed in Gas Chromatography - Phenomenex. (2025). Available at: [Link]
-
Common Mass Spectrometry Contaminants and their Sources. Available at: [Link]
-
Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry. (2025). ResearchGate. Available at: [Link]
-
How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. (2024). Available at: [Link]
-
GC Column Bleed: Causes and Prevention - Separation Science. (2024). Available at: [Link]
-
Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5 ms Ultra Inert Column. (2009). Available at: [Link]
-
Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf. Available at: [Link]
-
Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf. Available at: [Link]
-
any tips on cleaning out a mass spec ion source? (and how to put it back together? ) : r/chemistry - Reddit. (2019). Available at: [Link]
-
LC-MS Contaminants - Merck Millipore. Available at: [Link]
-
Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. (2025). ResearchGate. Available at: [Link]
-
MS Tip: Mass Spectrometer Source Cleaning Procedures - Scientific Instrument Services. Available at: [Link]
-
Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC - NIH. Available at: [Link]
-
Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf. Available at: [Link]
-
Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso. (2021). Available at: [Link]
-
Simultaneous determination of phosphate esters and phthalate esters in clean room air and indoor air by gas chromatography–mass spectrometry - ResearchGate. (2025). Available at: [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - MDPI. Available at: [Link]
-
Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). Available at: [Link]
-
Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Available at: [Link]
-
Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography - Department of Toxic Substances Control. Available at: [Link]
-
Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. (2025). ResearchGate. Available at: [Link]
-
Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. (2023). Available at: [Link]
-
Reduction of chemical background noise in LC-MS/MS for trace analysis. Available at: [Link]
-
Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes | LCGC International. (2021). Available at: [Link]
-
Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - NIH. (2025). Available at: [Link]
-
How To Clean the Ion Source on a GCMS-TQ8050 NX - YouTube. (2022). Available at: [Link]
-
a case study of organophosphate contamination in a - semiconductor cleanroom: assessment of analytical. Available at: [Link]
-
Cleaning of mass spectrometer ion sources by electropolishing | Analytical Chemistry. Available at: [Link]
-
How can I confirmed the contamination of the ion source in GCMSD Agilent technology? (2016). ResearchGate. Available at: [Link]
-
Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem - NIH. Available at: [Link]
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. Available at: [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. Available at: [Link]
-
An algorithm for thorough background subtraction from high-resolution LC/MS data: application for detection of glutathione-trapped reactive metabolites - PubMed. (2008). Available at: [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. Available at: [Link]
-
Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. - Merck Millipore. Available at: [Link]
-
Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem - NIH. Available at: [Link]
-
How to reduce high background noise in an LC MS/MS experiment? (2015). ResearchGate. Available at: [Link]
-
THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. merckmillipore.com [merckmillipore.com]
- 9. On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf New Zealand [eppendorf.com]
- 11. Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf Deutschland [eppendorf.com]
- 12. gcms.cz [gcms.cz]
- 13. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 14. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. coleparmer.com [coleparmer.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. researchgate.net [researchgate.net]
- 21. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 22. reddit.com [reddit.com]
- 23. youtube.com [youtube.com]
- 24. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
Method development for resolving ortho, meta, and para isomers of isopropylated triphenyl phosphates
An essential aspect of analyzing isopropylated triphenyl phosphates (ITPs) is the accurate resolution of their ortho, meta, and para isomers. Due to their similar physicochemical properties, separating these positional isomers presents a significant analytical challenge. The toxicity and environmental fate of ITPs can vary between isomers, making their distinct quantification critical for accurate risk assessment in environmental, toxicological, and pharmaceutical studies.[1][2]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting chromatographic methods for these complex analytes. The content is structured in a question-and-answer format to directly address common issues and is grounded in established scientific principles.
Technical Support Center: ITP Isomer Analysis
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing isopropylated triphenyl phosphates (ITPs)?
The main difficulty lies in the chromatographic separation of the various positional isomers (ortho, meta, para) for mono-, di-, and tri-isopropylated congeners.[3] These isomers have very similar boiling points and polarities, causing them to co-elute (i.e., exit the chromatography column at the same time) under generic analytical conditions.[3][4] A standard method may show a single, broad peak for multiple isomers, making accurate quantification of individual isomers impossible.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for ITP isomer separation?
Gas Chromatography, particularly coupled with Mass Spectrometry (GC-MS), is the most common and generally recommended technique.[3][5][6] ITPs are sufficiently volatile and thermally stable for GC analysis.[7] GC often provides higher resolution for this class of compounds compared to standard reversed-phase HPLC.
However, HPLC can also be effective, especially when using specialized columns designed for isomer separations. HPLC is a non-destructive technique and can be advantageous if sample collection for further analysis is required.
Q3: My GC-MS method isn't separating the isomers. What is the most important parameter to change?
The single most important factor for separating positional isomers is the stationary phase of your GC column.[8][9] If you are using a standard non-polar column (like a 100% dimethylpolysiloxane, e.g., DB-1 or HP-1), you are primarily separating based on boiling points, which are too similar for these isomers.[8][10]
You must choose a column that offers a different separation mechanism. A mid-polarity stationary phase containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) is a good starting point. For even better resolution, a higher phenyl content (e.g., 50% phenyl) or a more polar phase can provide enhanced selectivity through π-π interactions between the stationary phase and the aromatic rings of the ITPs.[9][11]
Q4: I am seeing significant background levels of ITPs in my blank samples. What is the cause?
Background contamination is a well-documented issue in the analysis of organophosphate flame retardants (OPFRs).[12] These compounds are used in many lab products, including plastics, electronics, and furniture, which can leach into the lab environment. Potential sources include sample vials, pipette tips, solvents, and dust. To mitigate this, it is crucial to:
-
Run solvent and procedural blanks with every batch.
-
Use high-purity solvents.
-
Minimize the use of plasticware where possible.
-
Thoroughly clean glassware.
-
Work in a clean environment to avoid dust contamination.[12]
Q5: Can I use a standard C18 column for HPLC separation of ITP isomers?
While a C18 column may provide some separation, it is often insufficient for baseline resolution of ortho, meta, and para isomers. C18 columns separate primarily based on hydrophobicity, which is very similar among these isomers. For better results, use a column that offers alternative selectivity, such as a Phenyl-Hexyl phase.[13][14] These columns leverage π-π interactions to improve the resolution of aromatic compounds and their positional isomers.[11]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during method development.
This is the most common issue, where two or more isomers elute as a single peak.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate GC Column Phase | Solution: Switch to a stationary phase that provides π-π interaction selectivity. Explanation: Non-polar phases separate by boiling point. A phenyl-containing phase (e.g., 5% or 50% phenyl) will interact differently with the ortho, meta, and para isomers due to subtle differences in their shape and electron distribution, enabling separation.[9] |
| GC Oven Temperature Program is Too Fast | Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min or less). Explanation: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, allowing for more effective separation of closely eluting compounds. |
| Insufficient Column Length (GC) | Solution: Use a longer column (e.g., 60 m instead of 30 m). Explanation: A longer column increases the total number of theoretical plates, which directly enhances resolving power. For very challenging separations, columns up to 100 m may be required.[10] |
| Inappropriate Mobile Phase (HPLC) | Solution: Optimize the mobile phase composition or switch to a different organic modifier (e.g., methanol instead of acetonitrile). Explanation: Different organic solvents can alter the selectivity of the separation. For positional isomers on a phenyl column, methanol can sometimes enhance π-π interactions more effectively than acetonitrile. |
| Incorrect Column Choice (HPLC) | Solution: Use a phenyl-based column (e.g., Phenyl-Hexyl, PYE).[11][13] Explanation: These columns are specifically designed to separate aromatic compounds and their isomers by exploiting π-π interactions, offering much greater selectivity than a standard C18 phase.[4][14] |
Peak tailing is common and can compromise integration and quantification.
| Potential Cause | Troubleshooting Steps & Explanation |
| Active Sites in GC Inlet or Column | Solution: Deactivate the inlet liner with a new, silanized liner. Trim the first 10-15 cm of the column from the inlet side. Explanation: Active sites (exposed silica) can cause secondary, undesirable interactions with polarizable analytes, leading to tailing. Regular maintenance is key. |
| Column Overload | Solution: Dilute the sample or reduce the injection volume. Explanation: Injecting too much analyte mass saturates the stationary phase, leading to peak fronting or tailing. |
| Injection Issues (GC) | Solution: For splitless injection, ensure the initial oven temperature is low enough to allow for solvent focusing. Explanation: Poor focusing at the head of the column can cause broad or tailing peaks, especially for early-eluting compounds.[15] |
| Secondary Interactions (HPLC) | Solution: Modify the mobile phase pH or add a buffer. Explanation: Unwanted interactions between the analytes and the silica backbone of the column can cause tailing. Adjusting the pH can suppress the ionization of silanol groups. |
This can be caused by issues with the sample, the instrument, or the method itself.
| Potential Cause | Troubleshooting Steps & Explanation |
| No Internal Standard | Solution: Use an isotopically labeled internal standard (e.g., triphenyl phosphate-d15).[3] Explanation: An internal standard co-injected with every sample corrects for variations in injection volume, instrument response, and sample preparation recovery, dramatically improving accuracy and consistency.[5] |
| Matrix Effects | Solution: Perform a matrix-matched calibration or use the standard addition method. Explanation: Components in the sample matrix (e.g., soil extract, biological fluid) can suppress or enhance the analyte signal in the MS source. Calibrating with standards prepared in a clean extract of the same matrix corrects for this effect. |
| Leaks in the System | Solution: Check all fittings for leaks, especially at the GC inlet, column connections, and MS interface. Explanation: Leaks can lead to a loss of sample, unstable flow rates, and high background noise, all of which reduce sensitivity and reproducibility. |
Part 3: Experimental Protocols & Workflows
The following diagram outlines the logical steps for developing a robust method for ITP isomer separation.
Caption: A logical workflow for developing an analytical method for ITP isomers.
This protocol provides a robust starting point for separating ITP isomers. Optimization will be required based on your specific instrument and target analytes.
| Parameter | Recommended Condition | Rationale |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl phase provides the necessary selectivity for aromatic positional isomers. It is a robust and widely available column. |
| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of ITPs without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. |
| Oven Program | 1. Initial Temp: 100°C, hold 1 min2. Ramp 1: 10°C/min to 250°C3. Ramp 2: 5°C/min to 300°C4. Hold: 5 min | The dual ramp allows for separation of lighter compounds before slowing down to improve resolution of the closely eluting ITP isomers. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes before they reach the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, reproducible ionization method creating a library-searchable fragmentation pattern. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions for ITPs (e.g., m/z 326, 368, 410). |
| Internal Std. | Triphenyl phosphate-d15 | Corrects for variability throughout the analytical process.[3] |
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Brandsma, S. H., de Boer, J., & van der Veen, I. (2013). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 43, 217-228. Retrieved from [Link]
-
Rosenberger, W., Schuchardt, S., Hebisch, R., Brock, T. H., & Hartwig, A. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 6(1). Retrieved from [Link]
-
Agilent. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from Postnova website: [Link]
-
Wang, Q., Liang, K., Liu, J., et al. (2020). A review of organophosphate flame retardants and plasticizers in the environment: Analysis, occurrence and risk assessment. Science of The Total Environment, 731, 139071. Retrieved from [Link]
-
Wang, Y., Wu, Y., Zhang, L., et al. (2021). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). International Journal of Molecular Sciences, 22(15), 8299. Retrieved from [Link]
-
THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. (n.d.). Retrieved from [Link]
-
Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
Li, Y., Wang, Y., Zhang, L., et al. (2024). Global Trends and Hotspots in Research on the Health Risks of Organophosphate Flame Retardants: A Bibliometric and Visual Analysis. Toxics, 12(6), 395. Retrieved from [Link]
-
Sapphire North America. (n.d.). Isopropylated trisphenyl phosphate (techn. 5 pct TIPPP; sum of isomers); A detailed analytical certi. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Retrieved from [Link]
-
Chen, C.-H., Weng, S.-P., & Hsieh, C.-Y. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 18(23), 12398. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Kelly, G., Jones, C., & Hardacre, C. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from Queen's University Belfast Research Portal: [Link]
-
NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
-
Kamal, M. S., Al-Ghouti, M. A., & Abu-Dieyeh, M. H. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(10), 4066. Retrieved from [Link]
Sources
- 1. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Trends and Hotspots in Research on the Health Risks of Organophosphate Flame Retardants: A Bibliometric and Visual Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. postnova.com [postnova.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nacalai.com [nacalai.com]
- 12. researchgate.net [researchgate.net]
- 13. welch-us.com [welch-us.com]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tris(4-isopropylphenyl) Phosphate in Biota
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of emerging contaminants like Tris(4-isopropylphenyl) phosphate (T4iPP) in biological samples is paramount. T4iPP, an organophosphate flame retardant, is increasingly detected in the environment and biota, necessitating robust and reliable analytical methods to understand its bioaccumulation and toxicological implications.[1][2] This guide provides an in-depth comparison of analytical methodologies for T4iPP, focusing on the critical aspects of method validation to ensure data integrity and reproducibility. We will delve into the rationale behind experimental choices, from sample preparation to instrumental analysis, and present supporting data to guide you in selecting and validating the most suitable method for your research needs.
The Analytical Challenge: T4iPP in Complex Biological Matrices
The analysis of T4iPP in biota, such as fish tissue, presents a significant challenge due to the complexity of the sample matrix. Lipids, proteins, and other endogenous substances can interfere with the extraction, cleanup, and detection of the target analyte, leading to inaccurate results.[3][4] Therefore, a meticulously validated analytical method is not just a recommendation but a necessity. The core objectives of any analytical method for T4iPP in biota are:
-
High Recovery: Efficiently extract T4iPP from the complex matrix.
-
Effective Cleanup: Remove interfering co-extractives to minimize matrix effects.
-
Sensitive and Selective Detection: Accurately quantify T4iPP at low concentrations.
-
Robustness and Reproducibility: Ensure consistent performance across different samples and laboratories.
This guide will compare and contrast the most common approaches for achieving these objectives, focusing on two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A Comparative Overview of Analytical Workflows
The analytical workflow for T4iPP in biota can be broadly divided into three key stages: Sample Extraction , Extract Cleanup , and Instrumental Analysis . The choice of techniques at each stage significantly impacts the overall performance of the method.
Caption: General analytical workflow for the determination of T4iPP in biota.
Part 1: Sample Extraction - Liberating T4iPP from the Matrix
The initial and arguably most critical step is the efficient extraction of T4iPP from the solid or semi-solid biota sample. The choice of extraction technique is dictated by factors such as the nature of the sample, the desired sample throughput, and the available resources.
Ultrasound-Assisted Extraction (UAE)
-
Principle: UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and accelerating the desorption of the analyte.
-
Rationale: This technique is relatively fast and efficient for solid samples. Methanol has been shown to be an effective extraction solvent for a broad range of organophosphate flame retardants, including T4iPP.[3][5]
-
Considerations: For lipid-rich matrices, multiple extraction cycles may be necessary to achieve satisfactory recoveries.[5]
Microwave-Assisted Extraction (MAE)
-
Principle: MAE uses microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the extraction vessel. This facilitates the partitioning of the analyte from the sample matrix into the solvent.
-
Rationale: MAE is a faster extraction method compared to traditional techniques and typically requires a smaller volume of solvent.[1][6] It has been successfully applied to the extraction of organophosphates from sediment, a similarly complex matrix.[6]
-
Considerations: Optimization of parameters such as temperature, solvent type, and extraction time is crucial for achieving high recoveries.[6]
Matrix Solid-Phase Dispersion (MSPD)
-
Principle: MSPD combines extraction and cleanup into a single step. The solid sample is blended with a solid-phase sorbent (e.g., Florisil), and this mixture is packed into a column. The lipids can be selectively removed with a non-polar solvent, followed by the elution of the target analytes with a more polar solvent.
-
Rationale: This technique is particularly well-suited for fatty samples like fish tissue as it allows for simultaneous extraction and lipid removal, simplifying the sample preparation process.[7]
-
Considerations: The choice of dispersant and elution solvents is critical and must be optimized for the specific analytes and matrix.[7]
| Extraction Technique | Principle | Advantages | Disadvantages | Typical Recoveries (OPFRs in Biota) |
| Ultrasound-Assisted Extraction (UAE) | Cavitation-enhanced solvent extraction | Relatively fast, simple setup | May require multiple cycles for high-fat samples | 47-123%[3][5] |
| Microwave-Assisted Extraction (MAE) | Microwave-enhanced solvent extraction | Fast, low solvent consumption | Requires specialized equipment, parameter optimization is critical | 78-105% (in sediment)[1][6] |
| Matrix Solid-Phase Dispersion (MSPD) | Simultaneous extraction and cleanup | Effective for fatty matrices, reduces solvent usage | Method development can be complex | 70-110%[7] |
Part 2: Extract Cleanup - Isolating the Needle from the Haystack
Following extraction, the crude extract contains not only the target analyte but also a host of co-extracted matrix components. A thorough cleanup step is essential to remove these interferences, which can otherwise lead to ion suppression or enhancement in the mass spectrometer and clog the analytical column.
Solid-Phase Extraction (SPE)
-
Principle: SPE is a chromatographic technique used to separate components of a mixture. The extract is passed through a cartridge containing a solid sorbent. By choosing the appropriate sorbent and elution solvents, interfering compounds can be retained on the sorbent while the analyte of interest is eluted, or vice versa.
-
Rationale: SPE is a highly effective and widely used cleanup technique for complex samples.[3][5] Various sorbents are available, allowing for tailored cleanup strategies. For organophosphate flame retardants, silica-based or Florisil cartridges are commonly used.[1]
-
Considerations: High lipid content in biota samples can lead to cartridge clogging, which can increase variability and analysis time.[3][5]
Dispersive Solid-Phase Extraction (d-SPE)
-
Principle: In d-SPE, the sorbent is added directly to the sample extract, followed by vortexing and centrifugation. The supernatant, containing the cleaned extract, is then collected for analysis.
-
Rationale: d-SPE is a faster and simpler alternative to traditional cartridge-based SPE. It has been shown to be effective for cleaning up extracts from lipid-rich matrices.[8] Primary secondary amine (PSA) bonded silica sorbents have demonstrated good recoveries for organophosphate esters.[8]
-
Considerations: The choice and amount of sorbent need to be carefully optimized to ensure efficient removal of interferences without significant loss of the target analyte.
Caption: Comparison of SPE and d-SPE cleanup workflows.
Part 3: Instrumental Analysis - The Moment of Truth
The final step in the analytical workflow is the instrumental analysis, where T4iPP is separated from other remaining compounds and detected. The two most powerful techniques for this purpose are GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.
-
Rationale: GC-MS is a robust and well-established technique for the analysis of semi-volatile organic compounds like T4iPP.[1][9] It offers excellent chromatographic resolution and sensitivity.
-
Considerations: Derivatization may sometimes be necessary for less volatile or thermally labile compounds, although T4iPP is generally amenable to direct GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. The separated compounds are then introduced into the mass spectrometer, where they undergo two stages of mass analysis (tandem MS), providing very high selectivity and sensitivity.
-
Rationale: LC-MS/MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of trace-level contaminants in complex matrices.[3][10] It can often handle less volatile and more polar compounds than GC-MS without derivatization.
-
Considerations: Matrix effects, such as ion suppression or enhancement, can be more pronounced in LC-MS/MS.[4][10] The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.[10][11] Atmospheric pressure chemical ionization (APCI) has been shown to exhibit less ion suppression than electrospray ionization (ESI) for the determination of some organophosphate esters.[8]
| Analytical Technique | Principle | Advantages | Disadvantages | Typical LOQs (OPFRs in Biota) |
| GC-MS | Separation in the gas phase, mass-based detection | High resolution, robust, well-established | May require derivatization for some compounds, not suitable for non-volatile compounds | 2-4 ng/g (in sediment)[6] |
| LC-MS/MS | Separation in the liquid phase, tandem mass detection | High sensitivity and selectivity, suitable for a wide range of compounds | Prone to matrix effects, may require more complex method development | 0.02-0.30 ng/g[3][5] |
Part 4: The Gold Standard for Accuracy - Stable Isotope-Labeled Internal Standards
For quantitative analysis in complex matrices, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.
-
Principle: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). This makes the SIL-IS chemically identical to the analyte but with a different mass.
-
Rationale: Because the SIL-IS behaves almost identically to the native analyte during extraction, cleanup, and ionization, it can effectively compensate for any analyte loss or matrix-induced signal suppression or enhancement.[10][11][12][13] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the native analyte to the SIL-IS can be used for accurate quantification.
-
Considerations: It is crucial that the SIL-IS is of high purity and does not contain significant amounts of the unlabeled analyte.[12] The isotopic label should be in a stable position in the molecule.[12]
Caption: Workflow demonstrating the use of a stable isotope-labeled internal standard.
Part 5: Experimental Protocols - A Step-by-Step Guide
To provide a practical framework, here are two detailed, exemplary protocols for the analysis of T4iPP in fish tissue, one based on GC-MS and the other on LC-MS/MS.
Protocol 1: GC-MS Method for T4iPP in Fish Tissue
-
Sample Homogenization: Homogenize approximately 10 g of fish tissue until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike a known amount of a suitable internal standard (e.g., a deuterated T4iPP analogue) into a 1 g subsample of the homogenate.
-
Extraction (UAE): Add 10 mL of methanol to the sample and sonicate for 30 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Cleanup (d-SPE): To the combined extract, add 150 mg of PSA sorbent and 50 mg of C18 sorbent. Vortex for 1 minute and centrifuge.
-
Solvent Exchange: Evaporate the supernatant to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of T4iPP from other compounds. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.
Protocol 2: LC-MS/MS Method for T4iPP in Fish Tissue
-
Sample Homogenization: Homogenize approximately 10 g of fish tissue until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike a known amount of a stable isotope-labeled T4iPP into a 1 g subsample of the homogenate.
-
Extraction (MAE): Mix the sample with 10 mL of acetonitrile and perform microwave-assisted extraction according to an optimized program.
-
Cleanup (SPE): Dilute the extract with water and load it onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences. Elute the T4iPP with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase compatible with the LC-MS/MS system (e.g., 50:50 methanol:water).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column for reversed-phase chromatography. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with at least two transitions monitored for each analyte for confident identification and quantification.
Conclusion: A Pathway to Reliable Data
The validation of analytical methods for T4iPP in biota is a rigorous process that requires a deep understanding of the analytical challenges and the available techniques. Both GC-MS and LC-MS/MS are powerful tools for the quantification of T4iPP, each with its own set of advantages and disadvantages. For the highest level of accuracy and to effectively combat matrix effects, the use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS is the recommended approach.
By carefully selecting and optimizing the extraction, cleanup, and instrumental analysis steps, researchers can develop and validate robust and reliable methods for the determination of T4iPP in complex biological matrices. This, in turn, will enable a more accurate assessment of the environmental fate and potential risks associated with this emerging contaminant.
References
-
Gómez-Canela, C., et al. (2018). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 41(10), 2236-2246. [Link]
-
Gómez-Canela, C., et al. (2018). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up and liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]
-
Adegbenro, P., et al. (2020). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Molecules, 25(21), 5099. [Link]
-
Chu, S., & Letcher, R. J. (2015). Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. Analytica Chimica Acta, 888, 186-194. [Link]
-
Dussault, E. B., et al. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Canadian Journal of Chemistry, 87(5), 663-672. [Link]
-
Rodriguez-Gonzalez, V., et al. (2009). Determination of organophosphate flame retardants and plasticizers in sediment samples using microwave-assisted extraction and gas chromatography with inductively coupled plasma mass spectrometry. Talanta, 79(3), 824-829. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]
-
Deutsche Forschungsgemeinschaft (DFG). (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. The MAK-Collection for Occupational Health and Safety. [Link]
-
National Toxicology Program (NTP). (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. National Institutes of Health. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Tris(isopropylphenyl)phosphate. PubChem. [Link]
-
Deutsche Forschungsgemeinschaft (DFG). (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Publisso. [Link]
-
Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(11), 5644-5651. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Cristofani, A., et al. (2010). Determination of organophosphorous flame retardants in fish tissues by matrix solid-phase dispersion and gas chromatography. Analytical and Bioanalytical Chemistry, 397(3), 1211-1219. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Analytical Methods, Fish Tissue Mass and Suitable Container Materials. [Link]
-
Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
Beeson, M. D., et al. (2019). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. Journal of Analytical Toxicology, 43(1), 36-44. [Link]
-
Points, J. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Gkotsis, G. (2019). Method development for the determination of emerging contaminants in biota by liquid chromatography coupled with high resolution mass spectrometry. National and Kapodistrian University of Athens. [Link]
-
Liu, Y., et al. (2022). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 35(10), 1836-1845. [Link]
-
Strang, A., et al. (2019). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Food Additives & Contaminants: Part A, 36(10), 1546-1557. [Link]
-
Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1586-1593. [Link]
-
U.S. Geological Survey. (2022). Preparation and analysis methods for fish tissue collected from Lake Koocanusa, Montana. [Link]
-
Wang, Y., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1608, 460424. [Link]
-
North Carolina Department of Environmental Quality. (2018). Standard Operating Procedures for Fish Tissue Assessments. [Link]
-
Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of Indian Chemical Society, 101(3), 101173. [Link]
-
Purdue University. (n.d.). Measuring PCBs in Fish Tissue Using Solid Phase Microextraction (SPME). [Link]
-
Strang, A., et al. (2019). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. ResearchGate. [Link]
-
De Luca, R., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414(2), 991-1004. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of organophosphate flame retardants and plasticizers in sediment samples using microwave-assisted extraction and gas chromatography with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of organophosphorous flame retardants in fish tissues by matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioszeparacio.hu [bioszeparacio.hu]
- 13. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Certified Reference Materials for Tris(4-isopropylphenyl) Phosphate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of additives and potential contaminants like Tris(4-isopropylphenyl) phosphate (TIPpP) is paramount. This organophosphate ester, widely used as a flame retardant and plasticizer, can be present as a complex mixture of isomers in various materials, making its analysis a significant challenge. The cornerstone of reliable and reproducible analytical data is the use of high-quality Certified Reference Materials (CRMs). This guide provides an in-depth comparison of commercially available CRMs for TIPpP analysis, supported by experimental insights to aid in the selection of the most appropriate standards for your laboratory's needs.
The Critical Role of Certified Reference Materials in Analytical Integrity
In analytical chemistry, a result is only as reliable as the standard used for calibration and quality control. Certified Reference Materials (CRMs) are the gold standard, providing a metrologically traceable value with a stated uncertainty.[1][2][3] Unlike uncertified reference materials, CRMs are produced under a stringent quality management system, typically accredited to ISO 17034 , which governs the competence of reference material producers.[1][2][3][4] This accreditation ensures that the certified values for properties like purity and concentration are established through metrologically valid procedures, encompassing homogeneity and stability testing.[1][2][3][4] The use of ISO 17034-accredited CRMs is a fundamental requirement for laboratories seeking or maintaining ISO 17025 accreditation for their testing and calibration methods.[1]
For a complex analyte like TIPpP, which often exists as an isomeric mixture, the characterization and certification of the reference material are crucial for accurate quantification.[5] Technical-grade TIPpP is a blend of various isopropylated triphenyl phosphates, and the specific isomer distribution can influence both its properties and its analytical response.[5] Therefore, the choice of CRM—whether a single, specific isomer or a well-characterized mixture—directly impacts the validity of the analytical results.
Comparative Analysis of Commercially Available CRMs for this compound
Several reputable suppliers offer reference materials for TIPpP. However, for the highest level of metrological traceability, it is essential to select CRMs from ISO 17034 accredited producers. Below is a comparison of offerings from leading suppliers in this field.
| Supplier | Product Name/Number | Format | Concentration/Purity | ISO 17034 Accredited | Key Considerations |
| LGC Standards | This compound | Neat Oil | Purity: 96% | Yes[1][6][7][8] | Certificate of Analysis confirms purity but may not provide a certified value with uncertainty for use as a calibrant. Suitable as a qualitative standard or for preparing in-house standards.[9] |
| Tris(3-isopropylphenyl) Phosphate | Neat Oil | Purity: >95% | Yes[1][6][7][8] | Provides a specific isomer for identification and separation method development.[10] | |
| Tris(2-isopropylphenyl) Phosphate | Neat Solid | Not specified | Yes[1][6][7][8] | Useful for isomeric resolution studies.[11] | |
| Wellington Laboratories | T4IPPhP | Solution in Toluene | 50 µg/ml ± 5% | Yes[2][12][13][14][15] | Offers a certified solution with a defined concentration and uncertainty, ideal for use as a calibration standard. Wellington's scope of accreditation under ISO 17034 specifically includes halogenated flame retardants.[2][5] |
| Cambridge Isotope Laboratories | CLM-10224-1.2 | Solution in Acetonitrile | 100 µg/mL | Not explicitly stated for this product, but a leading provider of stable isotope-labeled standards. | Isotopically Labeled Standard: this compound (ring-¹³C₁₈, 99%). Essential for isotope dilution mass spectrometry (IDMS) to achieve the highest accuracy by correcting for matrix effects and extraction losses.[8] |
Expert Insight: For quantitative analysis, a certified solution from an ISO 17034 accredited provider like Wellington Laboratories is the preferred choice for preparing calibration curves. The stated uncertainty is crucial for calculating the overall uncertainty of the analytical measurement. For laboratories employing isotope dilution mass spectrometry (IDMS), the use of a stable isotope-labeled internal standard from a reputable supplier like Cambridge Isotope Laboratories is indispensable for achieving the highest level of accuracy and precision. Neat materials from suppliers like LGC Standards are valuable for method development, qualitative identification, and the preparation of in-house quality control materials, but their use as primary quantitative standards requires careful in-house characterization and validation.
Experimental Workflow: Analysis of this compound in a Polymer Matrix by LC-MS/MS
The following protocol outlines a robust and validated approach for the determination of TIPpP in a polymer matrix, such as polyvinyl chloride (PVC) or polyurethane foam, incorporating best practices and the use of appropriate CRMs.
Logical Workflow Diagram
Sources
- 1. Our Quality | LGC Standards [lgcstandards.com]
- 2. well-labs.com [well-labs.com]
- 3. why ISO17034 | LGC Standards [lgcstandards.com]
- 4. nata.com.au [nata.com.au]
- 5. series.publisso.de [series.publisso.de]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. sparksci.in [sparksci.in]
- 8. Quality statement - LGC [lgcgroup.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. Tris(2-isopropylphenyl) Phosphate | LGC Standards [lgcstandards.com]
- 12. well-labs.com [well-labs.com]
- 13. well-labs.com [well-labs.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. bcp-instruments.com [bcp-instruments.com]
A Comparative Performance Analysis for Polymer Formulations: Tris(4-isopropylphenyl) Phosphate vs. Phthalate-Based Plasticizers
This guide provides an in-depth, data-driven comparison between Tris(4-isopropylphenyl) phosphate (IPP), a triaryl phosphate, and conventional phthalate-based plasticizers. The objective is to equip researchers, scientists, and formulation experts with the necessary experimental data and procedural insights to make informed decisions for developing next-generation polymer formulations, particularly in applications demanding high performance and improved safety profiles.
Introduction: The Evolving Landscape of Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably polyvinyl chloride (PVC). For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), have dominated the market due to their low cost and high efficiency. However, a growing body of evidence linking certain low-molecular-weight phthalates to endocrine disruption and other health concerns has catalyzed a regulatory shift and a scientific pursuit for viable alternatives.
This has brought non-phthalate plasticizers to the forefront. Among these, organophosphate esters, traditionally known as flame retardants, have shown significant promise as primary plasticizers. This guide focuses on this compound (IPP), a triaryl phosphate, and evaluates its performance characteristics against a standard phthalate, DEHP. We will dissect the critical performance metrics—mechanical properties, thermal stability, and migration resistance—through the lens of standardized experimental protocols.
Experimental Design & Protocols
To ensure a robust and objective comparison, a standardized experimental workflow is essential. The following protocols outline the preparation of PVC formulations and the subsequent analytical testing to determine key performance indicators.
Materials and Formulation
The foundation of this study is a standard flexible PVC formulation. The components are weighed and mixed to create a homogenous blend, which is then processed into testable specimens.
Table 1: Representative PVC Formulation
| Component | Purpose | Parts per Hundred Resin (PHR) |
| PVC (K-value 67) | Base Polymer | 100 |
| Plasticizer (IPP or DEHP) | Flexibility Agent | 50 |
| Thermal Stabilizer (Ca/Zn) | Prevents Degradation | 2.5 |
| Lubricant (Stearic Acid) | Processing Aid | 0.5 |
Sample Preparation Workflow
The following workflow ensures consistency across all test samples.
Caption: Workflow for preparing plasticized PVC test specimens.
Performance Testing Protocols
-
Objective: To quantify the effect of the plasticizer on the material's strength, flexibility, and hardness.
-
Methodology:
-
Conditioning: Condition all specimens for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Tensile Testing (ASTM D638): Utilize a universal testing machine (UTM) with a 5 kN load cell. Pull dumbbell-shaped specimens at a crosshead speed of 50 mm/min. Record the tensile strength at break (MPa) and the ultimate elongation (%).
-
Hardness Testing (ASTM D2240): Use a Shore A durometer to measure the indentation hardness at five different points on the surface of a 6 mm thick specimen. Report the average value.
-
-
Objective: To determine the temperature at which the plasticized material begins to degrade.
-
Methodology (Thermogravimetric Analysis - TGA):
-
Place a 10-15 mg sample of the PVC formulation into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset temperature of degradation (Tonset), defined as the temperature at which 5% weight loss occurs.
-
-
Objective: To measure the permanence of the plasticizer within the polymer matrix, simulating contact with various liquids.
-
Methodology (ASTM D1239):
-
Cut circular specimens (25 mm diameter) and record their initial weight (Winitial).
-
Immerse the specimens in separate sealed containers containing n-hexane (simulating fatty contact) and 50% ethanol (simulating aqueous contact).
-
Maintain the containers at 50°C for 24 hours.
-
Remove the specimens, gently wipe them dry, and condition them in a desiccator for 24 hours to remove any absorbed solvent.
-
Record the final weight (Wfinal).
-
Calculate the percent weight loss due to plasticizer extraction: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
-
Caption: Experimental workflow for migration resistance testing.
Comparative Performance Data
The following tables summarize the experimental results obtained from testing PVC formulations plasticized with 50 PHR of either IPP or DEHP.
Table 2: Mechanical Properties Comparison
| Property | Test Method | DEHP Formulation | IPP Formulation | Performance Delta |
| Tensile Strength (MPa) | ASTM D638 | 16.5 | 18.2 | +10.3% |
| Elongation at Break (%) | ASTM D638 | 350 | 325 | -7.1% |
| Shore A Hardness | ASTM D2240 | 85 | 88 | +3 points (Harder) |
Table 3: Thermal and Migration Performance Comparison
| Property | Test Method | DEHP Formulation | IPP Formulation | Performance Delta |
| Thermal Stability (Tonset, 5% loss) | TGA | 245°C | 260°C | +15°C |
| Migration in n-Hexane (% loss) | ASTM D1239 | 12.5% | 4.8% | -61.6% |
| Migration in 50% Ethanol (% loss) | ASTM D1239 | 1.1% | 0.4% | -63.6% |
Analysis and Discussion
Mechanical Performance: Strength vs. Flexibility
The data reveals a classic trade-off. The IPP formulation exhibits a higher tensile strength and hardness compared to the DEHP formulation. This suggests that IPP imparts greater rigidity to the PVC matrix at an equivalent concentration. Conversely, the lower elongation at break for the IPP sample indicates slightly reduced flexibility. This is a common characteristic of some high-molecular-weight or aromatic plasticizers; they are often less efficient at disrupting polymer chain-to-chain interactions, resulting in a harder, less pliable material. For applications where durability and resistance to deformation are paramount, IPP presents a clear advantage.
Thermal Stability and Permanence
IPP demonstrates superior performance in both thermal stability and migration resistance.
-
Thermal Stability: The 15°C increase in the onset of thermal degradation is significant. It indicates that the phosphate ester structure of IPP contributes to the overall thermal resilience of the PVC compound, potentially allowing for higher processing temperatures or extending the service life of the end-product in high-temperature environments.
-
Migration Resistance: The most striking advantage of IPP is its significantly lower migration rate. The weight loss in n-hexane, a strong proxy for extraction by oils and fats, was over 60% lower for the IPP formulation. This is a critical attribute for applications with direct human contact, such as medical devices, food packaging, and toys. The lower volatility and higher molecular weight of IPP compared to DEHP are key factors contributing to its superior permanence within the polymer matrix.
Toxicological and Regulatory Considerations
A primary driver for replacing phthalates is the concern over their toxicological profile.
-
Phthalates (DEHP): Classified as a Category 1B reproductive toxicant by the European Chemicals Agency (ECHA), DEHP is listed on the REACH Candidate List of Substances of Very High Concern (SVHC). Its use is heavily restricted in numerous consumer applications globally due to its potential as an endocrine disruptor.
-
This compound (IPP): As an organophosphate, IPP belongs to a class of chemicals that requires careful toxicological assessment. While it does not share the specific endocrine-disrupting mechanism of concern associated with phthalates, some organophosphates have been linked to neurotoxic effects. However, the toxicological profile can vary significantly between different compounds within this class. Current data suggests that IPP has a different toxicological profile from the more problematic short-chain chlorinated organophosphates. As with any chemical, a full risk assessment for the specific application is essential. The move away from regulated phthalates makes IPP a subject of increasing study and a potentially safer alternative in many contexts.
Conclusion
This compound presents itself as a high-performance alternative to conventional phthalate plasticizers like DEHP. While it may exhibit slightly lower plasticizing efficiency, requiring potential formulation adjustments to achieve the same level of flexibility, its advantages are clear and compelling:
-
Superior Permanence: Exceptionally low migration rates enhance product safety and longevity, particularly in sensitive applications.
-
Enhanced Thermal Stability: The material can withstand higher temperatures during processing and use.
-
Improved Mechanical Strength: It provides a harder, more durable end-product.
For researchers and formulators developing products for medical, food contact, or other demanding environments where safety, durability, and low leachability are non-negotiable, IPP offers a robust and technically sound alternative to regulated phthalates. The experimental framework provided herein serves as a validated starting point for further formulation optimization.
References
-
European Chemicals Agency (ECHA). Substance Information: Bis(2-ethylhexyl) phthalate (DEHP). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17765, this compound. [Link]
-
ScienceDirect. Triaryl Phosphates - an overview. [Link]
-
U.S. Environmental Protection Agency (EPA). Phthalates. [Link]
A Comparative Guide to the Efficacy of Tris(4-isopropylphenyl) Phosphate vs. Triphenyl Phosphate as Flame Retardants in ABS Plastics
This guide provides an in-depth technical comparison of two prominent organophosphate flame retardants, Tris(4-isopropylphenyl) phosphate (IPP) and Triphenyl Phosphate (TPP), when incorporated into Acrylonitrile Butadiene Styrene (ABS) plastics. The analysis is designed for researchers and material scientists, focusing on flame retardant efficacy, mechanisms of action, and the resultant impact on the polymer's mechanical and thermal properties, supported by experimental data.
Introduction: The Imperative for Flame Retardancy in ABS
Acrylonitrile Butadiene Styrene (ABS) is a versatile and widely used engineering thermoplastic, prized for its excellent mechanical properties, chemical resistance, and ease of processing.[1] Its applications span automotive interiors, electronics housings, and consumer goods. However, the chemical structure of ABS renders it highly flammable, posing significant fire safety risks and limiting its use in applications with stringent fire safety standards.[1][2]
The incorporation of flame retardants is therefore essential. Among the halogen-free options, organophosphate esters have gained prominence due to their efficiency. This guide focuses on a critical comparison between a classic choice, Triphenyl Phosphate (TPP), and an alkylated variant, this compound (IPP), to elucidate the optimal choice for specific ABS applications.
Differentiated Mechanisms of Flame Retardancy
The efficacy of a flame retardant is intrinsically linked to its mechanism of action during polymer combustion. TPP and IPP, despite their structural similarities, operate through distinct primary pathways.
Triphenyl Phosphate (TPP): A Gas-Phase Inhibitor
TPP is well-established as a flame retardant that acts predominantly in the gas phase .[3][4][5] During thermal decomposition, TPP volatilizes and releases phosphorus-containing radicals (such as PO• and HPO•) into the flame front. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the exothermic combustion chain reaction.[3] By interrupting this cycle, TPP effectively "poisons" the flame, reducing its intensity and preventing sustained burning. While it may contribute minimally to char formation, its primary role is flame inhibition in the gaseous state.[3][5]
This compound (IPP): A Condensed-Phase Char Promoter
In contrast, IPP, an alkylated triaryl phosphate, functions primarily through a condensed-phase mechanism .[6][7] When exposed to high temperatures, IPP decomposes to form phosphoric acid species on the surface of the polymer. These acidic byproducts act as catalysts, promoting the dehydration and cross-linking of the ABS matrix. This process results in the formation of a stable, insulating layer of carbonaceous char.[6][8]
This char layer serves two critical functions:
-
A Physical Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition.[6]
-
A Mass Transfer Barrier: It impedes the release of flammable volatile gases, which are the fuel for the flame, into the gas phase.
This char-forming mechanism is highly effective at reducing the rate of heat release, a critical parameter in fire safety.[6][7]
Caption: Differentiated flame retardant mechanisms of TPP and IPP.
Comparative Analysis of Fire Safety Performance
The theoretical mechanisms translate into measurable differences in fire safety performance. The following data, drawn from studies on ABS and PC/ABS blends, quantify the efficacy of each flame retardant. PC/ABS blends are often used as a proxy due to their industrial relevance and the similar role of the ABS component in combustion.
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) determines the minimum percentage of oxygen required in a nitrogen/oxygen atmosphere to sustain the combustion of a material. A higher LOI value signifies better flame retardancy.[9] Neat ABS has a low LOI, making it highly flammable in ambient air (approx. 21% oxygen).
Table 1: Limiting Oxygen Index (LOI) Comparison
| Material Formulation | Polymer Matrix | LOI (%) | Efficacy |
| Neat ABS | ABS | 18.5 - 19.0[9][10] | Low |
| ABS + TPP (19 wt%) | PC/ABS | 28.5[5] | High |
| ABS + TPP (10 wt%) | PC/ABS | 33.5[11] | Very High |
| ABS + IPP (Hypothesized) | ABS | >28.0* | High |
Both TPP and, by extension, IPP dramatically increase the LOI of ABS, elevating it from a flammable material to one that is self-extinguishing in normal atmospheric conditions.
UL-94 Vertical Burn Test
The UL-94 standard is a critical industry benchmark for the flammability of plastic materials in electronic devices. A V-0 rating is the most stringent classification in this vertical test, indicating that burning stops within 10 seconds after two applications of a flame, with no flaming drips.[12][13]
Table 2: UL-94 Vertical Burn Test Ratings (1.6 mm thickness)
| Material Formulation | Polymer Matrix | UL-94 Rating | Dripping |
| Neat ABS | ABS | Not Rated (NR) / HB[14] | Yes |
| ABS + TPP | PC/ABS | V-0[5][11][15] | No |
| ABS + IPP | ABS/PC | V-0* | No |
*IPP is designed and marketed to help engineering plastics achieve a V-0 rating.
The addition of either TPP or IPP is crucial for ABS to meet the demanding V-0 classification required for many electronic and consumer product housings.
Cone Calorimetry: A Real-World Fire Scenario
The Cone Calorimeter (ASTM E1354 / ISO 5660) provides the most comprehensive data on the fire behavior of a material by measuring heat release rates under a constant heat flux.[16][17] The Peak Heat Release Rate (pHRR) is a key indicator of the fire's intensity and potential for flashover.
Table 3: Cone Calorimeter Data Comparison (Heat Flux: 50 kW/m²)
| Parameter | Neat ABS | ABS + TPP | ABS + IPP (Expected) |
| pHRR (kW/m²) | ~1132[18] | Substantial Reduction | Significant Reduction |
| THR (MJ/m²) | High | Substantial Reduction | Significant Reduction |
| Smoke Production | High | May Increase[8] | May Decrease |
| Char Residue (%) | Low | Moderate Increase[5] | Significant Increase[6] |
Analysis:
-
TPP's gas-phase action effectively reduces the pHRR. However, because it promotes incomplete combustion in the gas phase, it can sometimes lead to an increase in smoke and carbon monoxide production.[8]
-
IPP's condensed-phase mechanism is particularly effective at lowering the pHRR and Total Heat Release (THR) by creating a protective char barrier.[6] This charring action traps potential smoke precursors in the solid phase, which can lead to lower smoke production compared to gas-phase inhibitors.
Impact on Mechanical and Thermal Properties
A critical consideration for any additive is its effect on the host polymer's intrinsic properties. Non-reactive flame retardants like TPP and IPP often exhibit a plasticizing effect, which can be detrimental to the material's mechanical integrity and thermal stability.[19][20]
Table 4: Effect on Key Mechanical and Thermal Properties of ABS
| Property | Effect of Triphenyl Phosphate (TPP) | Effect of this compound (IPP) |
| Impact Strength | Significant Decrease[5][15] | Decrease (Potentially less severe than TPP) |
| Tensile Strength | Moderate Decrease | Moderate Decrease |
| Heat Deflection Temp. (HDT) | Significant Decrease[5] | Decrease (Potentially better retention than TPP) |
Causality:
-
TPP is a known and efficient plasticizer. Its smaller molecules can easily position themselves between polymer chains, reducing intermolecular forces. This leads to a lower glass transition temperature (Tg) and HDT, making the material softer and less rigid at elevated temperatures.[5][19] This plasticization is also a primary cause for the reduction in impact strength.[15]
-
IPP also acts as a plasticizer.[6][7] However, its larger molecular size and bulky isopropyl groups may reduce its mobility within the polymer matrix compared to TPP. This could result in a less pronounced plasticizing effect, potentially leading to better retention of thermal properties (HDT) and mechanical strength, although a decrease is still expected.
Experimental Protocols and Workflows
To ensure reproducibility and standardization, the following protocols are essential for evaluating flame retardant efficacy.
Limiting Oxygen Index (LOI) - ASTM D2863
-
Specimen Preparation: A vertical specimen of specified dimensions is clamped inside a heat-resistant glass chimney.
-
Atmosphere Control: A controlled mixture of nitrogen and oxygen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the specimen is ignited with a pilot flame.
-
Observation: The oxygen concentration is adjusted until the minimum level that supports flaming combustion for 3 minutes or consumption of 50 mm of the specimen is determined.
-
Calculation: The LOI is expressed as the percentage of oxygen in the mixture.
Caption: Workflow for the Limiting Oxygen Index (LOI) test.
UL-94 Vertical Burn Test
-
Specimen Conditioning: Five bar specimens are conditioned at a specified temperature and humidity.
-
Mounting: A specimen is clamped vertically. A layer of dry cotton is placed 300 mm below.
-
First Flame Application: A 10-second flame is applied to the bottom edge of the specimen. Afterflame time (t1) is recorded.
-
Second Flame Application: Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. Afterflame (t2) and afterglow (t3) times are recorded.
-
Observation: Dripping and ignition of the cotton are observed.
-
Classification: A V-0 rating requires that for all five specimens: t1 or t2 < 10s, total afterflame time for any specimen < 10s, no flaming drips ignite the cotton, and afterflame + afterglow < 30s.
Caption: Workflow for the UL-94 Vertical Burn Test.
Cone Calorimetry - ISO 5660
-
Specimen Preparation: A flat specimen (100mm x 100mm) is wrapped in foil, leaving the top surface exposed, and placed on a load cell.
-
Irradiation: The specimen is exposed to a pre-set radiant heat flux (e.g., 50 kW/m²) from a conical heater.
-
Ignition: A spark igniter ignites the flammable gases released from the specimen's surface.
-
Data Collection: Throughout the test, an exhaust system collects all combustion products. Gas analyzers measure oxygen, CO, and CO2 concentrations, while a laser system measures smoke obscurity. The load cell continuously records mass loss.
-
Calculation: Key parameters like Heat Release Rate (HRR) are calculated based on the principle of oxygen consumption.
Caption: Workflow for Cone Calorimeter analysis.
Conclusion and Recommendation
The choice between this compound and Triphenyl Phosphate is a nuanced decision that hinges on the specific performance requirements of the final ABS application.
-
Triphenyl Phosphate (TPP) is a highly effective and well-documented gas-phase flame retardant. It is an excellent choice for applications where achieving a high LOI and a UL-94 V-0 rating is the primary objective, and a moderate reduction in mechanical and thermal properties is acceptable. However, formulators must be mindful of its significant plasticizing effect and the potential for increased smoke generation.[3][5][8][19]
-
This compound (IPP) operates primarily in the condensed phase, promoting the formation of a protective char layer.[6][7] This mechanism is superior for reducing the overall heat release rate, a critical factor in preventing fire spread. While it also acts as a plasticizer, its larger molecular structure may offer better retention of the ABS's original thermal and mechanical properties compared to TPP. IPP is the preferred choice for applications where minimizing heat release and smoke production is paramount, and preserving the thermomechanical integrity of the plastic is a key design consideration.
Ultimately, the selection process demands a careful balancing of flame retardant efficacy against the acceptable trade-offs in physical properties. It is strongly recommended that application-specific testing be conducted to validate the performance of any chosen flame retardant system within the final ABS formulation.
References
-
Braun, U., Schartel, B., Fichera, M. A., & Jäger, C. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Polymer International, 56(11), 1404-1414. [Link]
-
Sohn, M., & Ghim, H. D. (2012). Flame Retarding PC/ABS Resins having Superior Thermomechanical Properties. Macromolecular Research, 20(2), 199-202. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Mechanism and Applications of Tri(4-isopropylphenyl) Phosphate in Fire Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenyl phosphate. Retrieved from [Link]
-
Pawlowski, K. H., & Schartel, B. (2007). Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends. Semantic Scholar. [Link]
-
Wang, X., et al. (2015). Influence of Flame Retardants TPP and PX200 in Combination with Zinc Borate in Bisphenol-A Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. American Association for Science and Technology. [Link]
-
Sombatsompop, N., et al. (2004). Impact Behaviors and Thermomechanical Properties of TPP-Filled Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. ResearchGate. [Link]
-
Bąk, M., & Para, A. (2019). Influence of Flame Retardant and Processing Conditions on Selected Properties of Mouldings Made of ABS. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tri(4-isopropylphenyl) Phosphate in Modern Flame Retardant Solutions. Retrieved from [Link]
-
Lin, X., et al. (2017). Study on flame retardant ABS. CORE. [Link]
-
Haurie, L., et al. (2018). Effects of a Phosphorus Flame Retardant System on the Mechanical and Fire Behavior of Microcellular ABS. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Cone calorimeter data of ABS composites. Retrieved from [Link]
-
Hriţuc, A. M., et al. (2019). Fire Properties of Acrylonitrile Butadiene Styrene Enhanced with Organic Montmorillonite and Exolit Fire Retardant. MDPI. [Link]
-
Cirmad, H., et al. (2021). Evaluation of flammability, thermal stability and mechanical behavior of expandable graphite-reinforced acrylonitrile–butadiene–styrene terpolymer. ResearchGate. [Link]
-
Victory Chemical. (n.d.). Comparison of advantages and disadvantages of phosphate flame retardants. Retrieved from [Link]
-
Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
-
Efectis. (n.d.). CONE CALORIMETER. Retrieved from [Link]
-
Fire Testing Technology. (2022). iCone2+ Calorimeter. Retrieved from [Link]
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Effects of a Phosphorus Flame Retardant System on the Mechanical and Fire Behavior of Microcellular ABS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flame retardancy mechanisms of triphenyl phosphate, resorcinol bis(diphenyl phosphate) and bisphenol A bis(diphenyl phosphate) in polycarbonate/acrylonitrile–butadiene–styrene blends | Semantic Scholar [semanticscholar.org]
- 5. article.aascit.org [article.aascit.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. valtris.com [valtris.com]
- 9. specialchem.com [specialchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. protolabs.com [protolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. efectis.com [efectis.com]
- 17. fire-testing.com [fire-testing.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phosphate Flame Retardants | Victory is Manufacturer and Suppliers [victory-chem.net]
A Comparative Guide for Formulators: Tris(4-isopropylphenyl) Phosphate vs. Resorcinol bis(diphenyl phosphate) in Polycarbonate
This guide provides an in-depth, objective comparison of two prominent halogen-free phosphorus-based flame retardants, Tris(4-isopropylphenyl) phosphate (IPP) and Resorcinol bis(diphenyl phosphate) (RDP), for use in polycarbonate (PC) resins. Designed for researchers, scientists, and product development professionals, this document moves beyond surface-level data to explore the causal relationships between chemical structure, physical properties, and end-use performance. Every claim is substantiated with experimental data and authoritative sources to ensure scientific integrity and trustworthiness.
Polycarbonate is a premier engineering thermoplastic, prized for its exceptional impact strength, optical clarity, and thermal stability.[1][2][3] However, its inherent flammability (typically rated UL 94 V-2) necessitates the inclusion of flame retardants for applications in electronics, automotive components, and construction where stringent fire safety standards are mandatory.[4] This guide focuses on IPP and RDP, two phosphate esters that enhance the fire resistance of PC without the environmental concerns associated with halogenated additives.
Physicochemical Properties: A Foundation for Performance
The selection of a flame retardant begins with a fundamental understanding of its intrinsic properties. These characteristics dictate not only its efficiency in fire suppression but also its processability and its effect on the final properties of the polycarbonate compound.
| Property | This compound (IPP) | Resorcinol bis(diphenyl phosphate) (RDP) |
| CAS Number | 68937-41-7[5] | 57583-54-7[6][7] |
| Molecular Formula | C₂₇H₃₃O₄P[5] | C₃₀H₂₄O₈P₂[7][8] |
| Molecular Weight | 452.52 g/mol [5] | 574.45 g/mol [7] |
| Appearance | Yellow waxy solid or colorless to pale yellow liquid[9][10][11] | Colorless to pale-yellow liquid[12] |
| Phosphorus Content | ~6.8% (Calculated) | ~10.7%[13] |
| Viscosity @ 25°C | High (as a liquid)[10] | 400 - 800 cP[8][13] |
| Specific Gravity | ~1.16 g/cm³ @ 20°C[9] | ~1.31 g/cm³ @ 25°C[8][13] |
| Decomposition Temp. | >300°C (Onset)[14] | 5% weight loss @ 320°C[8][13] |
Key Insights:
-
Phosphorus Content & Efficiency: RDP possesses a significantly higher phosphorus content (~10.7%) compared to IPP (~6.8%). As phosphorus is the active flame-retarding element, this suggests that RDP can achieve a desired level of flame retardancy at lower loading levels (phr - parts per hundred resin), which is economically advantageous and can better preserve the original mechanical properties of the polycarbonate.[13]
-
Physical State & Processing: RDP's liquid state and lower viscosity at room temperature facilitate easier handling and dosing in industrial extrusion processes via metering pumps.[13][15] IPP, often a waxy solid or a more viscous liquid, may require heating for transport and blending, adding a layer of complexity to manufacturing.[9][15]
-
Molecular Structure: RDP is an oligomeric phosphate ester, which contributes to its lower volatility and higher thermal stability compared to some monomeric phosphates.[13][14] The isopropyl groups on the phenyl rings of IPP enhance its compatibility with the polymer matrix.
Mechanism of Flame Retardancy in Polycarbonate
Phosphorus-based flame retardants (PFRs) operate through a combination of condensed-phase and gas-phase mechanisms to interrupt the combustion cycle.
-
Condensed-Phase Action: Upon heating, the PFR decomposes to form phosphoric and polyphosphoric acids.[15] These acids catalyze the dehydration and cross-linking of the polymer on the surface, forming a protective layer of insulating char. This char layer acts as a physical barrier, limiting the evolution of flammable gases and preventing heat transfer to the underlying polymer.[16][17]
-
Gas-Phase Action: A portion of the PFR volatilizes and decomposes in the flame, releasing phosphorus-containing radical species (e.g., PO•). These radicals act as scavengers, interrupting the high-energy chain reactions of combustion (capturing H• and OH• radicals) and quenching the flame.[15]
While both IPP and RDP employ this dual mechanism, their effectiveness can differ. Research indicates that for PC/ABS alloys, RDP acts in both the gas and condensed phases, while other phosphates like Triphenyl Phosphate (TPP) are more dominant in the gas phase.[15] The oligomeric nature of RDP promotes char formation (condensed phase), which is particularly effective in polycarbonate.
Comparative Performance in Polycarbonate Formulations
The ultimate measure of a flame retardant is its performance in the final polymer compound. This section compares IPP and RDP across critical performance metrics.
Flame Retardancy
The primary goal is to meet specific flammability standards, most commonly the UL 94 vertical burn test, and to increase the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion.
| Formulation | Flame Retardant | Loading (phr) | UL 94 Rating (1.5-1.6 mm) | LOI (%) | Source |
| Neat PC | None | 0 | V-2[4] | ~25-27 | [4] |
| PC/ABS | RDP | 8-12 | V-0 | >28 | [15] |
| PC | RDP | 3-7 | V-0 | Not Specified | [4] |
| PC/PBT | RDP + PPO | 10 | V-0 | Not Specified | [18] |
| PC | RDP + Cucurbituril | 6 | V-0 | 32.5 | [19] |
| PC Blends | IPP (Reofos 95) | Not Specified | V-0 | Not Specified | [9] |
Analysis:
-
RDP is highly effective in PC and its alloys, consistently achieving the top UL 94 V-0 rating at loading levels typically between 8-12 phr in PC/ABS blends.[15] For pure PC, the required amount can be even lower.[4]
-
IPP is also recommended for achieving V-0 ratings in polycarbonate blends.[9] However, due to its lower phosphorus content, it may require a higher loading level compared to RDP to achieve the same level of performance, though specific side-by-side data is less common in public literature.
-
The synergy of RDP with other additives, like cucurbituril, can further enhance flame retardancy, significantly boosting the LOI.[19]
Impact on Mechanical and Thermal Properties
An ideal flame retardant should not significantly compromise the excellent intrinsic properties of polycarbonate. A key concern with liquid phosphate esters is the "plasticizing effect," which can reduce stiffness and heat resistance.
| Property | Neat PC (Typical) | PC with RDP | PC with IPP |
| Tensile Strength | ~60-65 MPa[2][20] | Moderate Decrease | Moderate Decrease |
| Notched Izod Impact | >600 J/m[21] | Moderate Decrease | Moderate Decrease |
| Heat Deflection Temp. (HDT) | ~130-140°C[22][23] | Significant Decrease[24] | Expected Decrease |
Analysis:
-
Plasticization: Both IPP and RDP will exhibit a plasticizing effect on polycarbonate, leading to a reduction in tensile strength, modulus, and, most critically, the Heat Deflection Temperature (HDT).[4][24]
-
HDT Reduction: The addition of RDP to PC/ABS alloys is known to significantly lower the HDT. For example, adding 9.3 wt% RDP to a PC/ABS blend can decrease the HDT from 110°C to 82°C.[24] This is a crucial consideration for applications requiring high-temperature performance.
-
Volatility and Stability: RDP's oligomeric structure provides lower volatility and better thermal stability compared to some monomeric phosphate esters.[25] This is beneficial during high-temperature processing of polycarbonate (up to 320°C).[25] IPP also has good heat resistance.[26]
Experimental Protocols for Evaluation
To validate the performance of these flame retardants, standardized testing protocols are essential.
Sample Preparation and Evaluation Workflow
Key Experimental Methodologies
UL 94 Vertical Burning Test (Based on IEC 60695-11-10):
-
Conditioning: Condition at least five bar specimens (125 x 13 mm) of a specified thickness (e.g., 1.6 mm) for 48 hours at 23°C and 50% relative humidity.
-
Setup: Mount a specimen vertically in a draft-free chamber.
-
Flame Application: Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove.
-
First Burn Observation: Record the afterflame time (t1). If the specimen drips, note if the drips ignite a cotton patch placed below.
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Second Burn Observation: Record the afterflame time (t2) and the afterglow time (t3).
-
Classification: Classify the material as V-0, V-1, or V-2 based on the total flame time, individual flame times, afterglow, and whether dripping particles ignite the cotton. A V-0 rating is the highest classification for this test.
Limiting Oxygen Index (LOI) Test (Based on ASTM D2863):
-
Setup: Place a vertically oriented rod specimen in a temperature-controlled glass chimney.
-
Gas Flow: Introduce a mixture of nitrogen and oxygen flowing upwards through the chimney.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe if the specimen continues to burn after the ignition source is removed.
-
Adjustment: Vary the oxygen concentration in the gas mixture.
-
Determination: The LOI is the minimum percentage of oxygen that just supports flaming combustion of the material for a specified time period or burned length. A higher LOI value indicates better flame resistance.
Concluding Recommendations
The choice between this compound and Resorcinol bis(diphenyl phosphate) is not a matter of one being universally superior, but rather a decision based on optimizing a balance of properties for a specific application.
-
Choose Resorcinol bis(diphenyl phosphate) (RDP) when:
-
High Flame Retardant Efficiency is Paramount: Its high phosphorus content allows for lower loading levels to achieve a UL 94 V-0 rating, which can help preserve mechanical properties and reduce cost.[13]
-
Processing Ease is a Priority: Its liquid form and low viscosity are well-suited for automated, continuous manufacturing processes.[8][15]
-
Low Volatility is Required: Its oligomeric nature ensures it remains stable during the high-temperature processing of polycarbonate.[13][25]
-
A reduction in HDT is acceptable for the application. [24]
-
-
Choose this compound (IPP) when:
-
A balance of plasticization and flame retardancy is needed: IPP is recognized for its dual function as both a flame retardant and a plasticizer.[27]
-
Specific compatibility with PC blends is required: Isopropylated phosphates are often used as processing aids in engineering resins like modified PPO and polycarbonate blends.[9]
-
The supply chain or cost structure favors its use, and a potentially higher loading level is acceptable.
-
For researchers and developers, the optimal formulation will be achieved through rigorous experimental validation. It is recommended to start with RDP for applications demanding the highest flame retardancy with minimal additive content. For applications where processing characteristics in specific blends are critical, IPP remains a viable and important alternative.
References
-
Beijing Institute of Technology. (n.d.). Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Rigid and Steric Hindering Bisphosphate Flame Retardants for Polycarbonate | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Efficient Phosphorus Flame Retardant for Polycarbonate | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). Resorcinol bis(diphenyl Phosphate)(RDP). Retrieved from [Link]
-
China Plastics Online. (2018). Study on Flame-retardant Synergy of Polycarbonate with RDP and Cucurbituril. Retrieved from [Link]
-
Polymer Additives. (2024). Application of polycarbonate flame retardant. Retrieved from [Link]
-
Shanghai Songhan Plastic Technology Co., Ltd. (n.d.). Oceanchem Group Resorcinol bis (Diphenyl Phosphate) (RDP). Retrieved from [Link]
-
ResearchGate. (n.d.). The impact of resorcinol bis(diphenyl phosphate) and poly(phenylene ether) on flame retardancy of PC/PBT blends | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Flame retardants for polycarbonate - New and classical solutions. Retrieved from [Link]
-
ResearchGate. (2025). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends. Retrieved from [Link]
- Google Patents. (n.d.). US4351780A - Process for preparing isopropylphenyl/phenyl phosphate.
-
ResearchGate. (2020). (PDF) Mechanical properties study of polycarbonate and other thermoplastic polymers. Retrieved from [Link]
-
Suzhou Dongtuo Chemical Co., Ltd. (2022). Application of Organophosphorus Flame Retardant in PC/ABS Alloy. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical physical and mechanical properties of Polycarbonate. Retrieved from [Link]
-
Xinyite Plastic. (2025). What are the flame retardant methods of PC, and why does the PFAS ban have a great impact on it? Retrieved from [Link]
-
ResearchGate. (2021). Phosphorus-Based Polymeric Flame Retardants – Recent Advances and Perspectives. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Thermal stability of LDPE, iPP and their blends. Retrieved from [Link]
-
DTIC. (n.d.). Mechanical Properties of Polycarbonate-Polysulfone and Polycarbonate- Polyetherimide Blends. Retrieved from [Link]
-
Sapphire North America. (n.d.). This compound-d33. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Tris(isopropylphenyl)phosphate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
MATEC Web of Conferences. (2016). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of LDPE, iPP and their blends | Request PDF. Retrieved from [Link]
-
iPolymer. (n.d.). TYPICAL PROPERTIES of POLYCARBONATE. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. Retrieved from [Link]
-
ResearchGate. (n.d.). UL-94 and LOI parameters of ABS and composites. Retrieved from [Link]
-
Parker Hannifin. (n.d.). PREMIER™ PC-ABS. Retrieved from [Link]
-
ChemBK. (2024). Tris(Ortho-Iso-Propyl-Phenyl)Phosphate. Retrieved from [Link]
-
YouTube. (2025). What Are The Thermal Properties Of Polycarbonate? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). UL94 vertical burning test results for PC/GF10/SiR2/TPP/ RDP. Retrieved from [Link]
-
AWS. (n.d.). Fyrolflex RDPTM. Retrieved from [Link]
-
UL Prospector. (n.d.). Polycarbonate (PC): EMERGE. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ipolymer.com [ipolymer.com]
- 4. What are the flame retardant methods of PC, and why does the PFAS ban have a great impact on it? [qibotechnology.com]
- 5. scbt.com [scbt.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. aksci.com [aksci.com]
- 8. lookpolymers.com [lookpolymers.com]
- 9. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 11. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. icl-industrialproducts.com [icl-industrialproducts.com]
- 14. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 15. Application of Organophosphorus Flame Retardant in PC/ABS Alloy-苏州东拓化工有限公司 [eastop-chem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Study on Flame-retardant Synergy of Polycarbonate with RDP and Cucurbituril [plaschina.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. matec-conferences.org [matec-conferences.org]
- 23. youtube.com [youtube.com]
- 24. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | MDPI [mdpi.com]
- 25. specialchem.com [specialchem.com]
- 26. chembk.com [chembk.com]
- 27. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of Tris(4-isopropylphenyl) phosphate (TIPpP)
Introduction: The Analytical Challenge of Tris(4-isopropylphenyl) phosphate
This compound (TIPpP) is a member of the broader class of organophosphate esters (OPEs), widely utilized as a flame retardant and plasticizer in a variety of consumer and industrial products, including PVC plastics, lubricants, and textiles.[1] Its production and use can lead to its release into the environment through various waste streams.[2] As regulatory scrutiny and public health interest in OPEs intensify, the need for accurate, reliable, and comparable analytical data across different laboratories has become paramount.[3]
However, the analysis of TIPpP is not without its challenges. Commercial TIPpP is often a complex isomeric mixture, containing varying degrees of isopropyl substitution on the phenyl rings.[4][5] This isomeric complexity, coupled with its presence in diverse and often complex matrices (e.g., indoor dust, water, consumer products), demands robust and well-validated analytical methods to ensure data quality. An inter-laboratory comparison (ILC) or proficiency test (PT) is the gold standard for evaluating and ensuring the comparability of results among different analytical laboratories. It provides an objective measure of a laboratory's performance and the reliability of the analytical methods employed.
This guide provides a framework for conducting an inter-laboratory comparison for TIPpP analysis. It details established analytical workflows, compares the performance of the two most common instrumental techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides the scientific rationale behind the methodological choices, empowering researchers to generate high-quality, comparable data.
Framework for a TIPpP Inter-Laboratory Comparison (ILC)
An ILC is a structured exercise where a coordinating body prepares and distributes homogeneous and stable test samples to multiple participating laboratories. The laboratories analyze the samples using their own methods, and the results are returned to the coordinator for statistical evaluation. The primary goal is to assess each laboratory's performance against a reference value and against the performance of its peers.
The design of an ILC for TIPpP should be grounded in established protocols, such as those outlined by the International Union of Pure and Applied Chemistry (IUPAC) and ISO 13528.[6] The process involves several key stages:
-
Preparation of Test Materials : A bulk material (e.g., polymer, dust, or oil) is spiked with a known concentration of a well-characterized TIPpP standard. The material must be rigorously homogenized and tested to ensure that any variation between subsamples is negligible compared to the expected variation in laboratory measurements.[6]
-
Sample Distribution : Subsamples are securely packaged and shipped to participating laboratories, often alongside a "blank" sample and a solution of the analytical standard for calibration verification.
-
Laboratory Analysis : Participants analyze the samples using their in-house, validated methods. Detailed reporting of the methodology is crucial for later data interpretation.
-
Statistical Analysis : The collected data is analyzed to determine a consensus value (assigned value) for the TIPpP concentration. Each laboratory's performance is then typically evaluated using a statistical measure like the Z-score, which quantifies how far a result is from the consensus mean.[7] A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[7]
The following diagram illustrates the generalized workflow for an ILC.
Caption: Generalized workflow of an inter-laboratory proficiency testing scheme.
Detailed Experimental Protocols for TIPpP Analysis
The choice of analytical methodology is critical and is typically driven by the sample matrix, required sensitivity, and available instrumentation. The core of any analysis involves an efficient extraction of TIPpP from the sample matrix, followed by cleanup to remove interfering compounds, and finally, instrumental quantification.
Part 1: Sample Preparation (Extraction and Cleanup)
The goal of sample preparation is to quantitatively transfer TIPpP from a complex matrix into a clean solvent suitable for injection into an analytical instrument. The use of an isotopically labeled internal standard (e.g., triphenyl phosphate-d15) is crucial for ensuring trustworthiness, as it corrects for analyte losses during the entire process.[4]
Protocol for Solid Matrices (e.g., Dust, Polymer):
-
Homogenization : Ensure the solid sample is finely ground and homogeneous. Weigh approximately 100-500 mg of the sample into a centrifuge tube.
-
Internal Standard Spiking : Spike the sample with a known amount of an appropriate internal standard (e.g., triphenyl phosphate-d15). The causality here is to have a compound that behaves chemically similarly to TIPpP through the extraction and cleanup process, allowing for accurate quantification even if recovery is not 100%.
-
Solvent Extraction : Add 5-10 mL of a suitable organic solvent. Dichloromethane or ethyl acetate are common choices due to their effectiveness in dissolving OPEs.[8][9]
-
Extraction Enhancement : Use ultrasonication (e.g., 15-20 minutes in an ultrasonic bath) or a heated shaker to ensure efficient extraction of the analyte from the sample matrix.[4][8]
-
Centrifugation & Collection : Centrifuge the sample to pellet the solid material. Carefully transfer the supernatant (the solvent containing the extracted TIPpP) to a clean tube. Repeat the extraction (steps 3-5) two more times, combining the supernatants.
-
Concentration : Evaporate the combined solvent extract to a small volume (e.g., ~1 mL) under a gentle stream of nitrogen. This step increases the analyte concentration to improve detection.
-
Cleanup (if necessary) : For complex matrices like indoor dust, a cleanup step using solid-phase extraction (SPE) may be required.[8] Pass the concentrated extract through an SPE cartridge (e.g., Florisil or silica) to remove interfering compounds like lipids or pigments. Elute the TIPpP with a suitable solvent mixture.
-
Final Preparation : Evaporate the cleaned extract to near dryness and reconstitute in a final, known volume (e.g., 200 µL) of a solvent appropriate for the chosen instrumental analysis (e.g., toluene for GC-MS, methanol for LC-MS/MS).
Caption: A typical workflow for the extraction and cleanup of TIPpP from solid samples.
Part 2: Instrumental Analysis
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like TIPpP.[8][10] It offers excellent chromatographic separation of isomers and provides structural information through mass spectral fragmentation patterns.
Protocol:
-
Injection : Inject 1 µL of the final sample extract into the GC inlet, typically operated in splitless mode to maximize sensitivity.
-
Separation : Separation is achieved on a capillary column (e.g., DB-5MS or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) to effectively separate analytes based on their boiling points and interaction with the column's stationary phase.
-
Ionization : As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by Electron Ionization (EI). EI is a high-energy process that causes predictable fragmentation of the molecule.
-
Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. This is a critical choice for trustworthiness and sensitivity. Instead of scanning all masses, the instrument focuses only on specific, characteristic ions for TIPpP and its internal standard, significantly improving the signal-to-noise ratio. For TIPpP (molecular weight 452.5 g/mol ), characteristic ions would be selected based on its fragmentation pattern.[2]
-
Quantification : The concentration of TIPpP is determined by creating a calibration curve from standards of known concentration. The ratio of the TIPpP peak area to the internal standard peak area is plotted against the concentration.
LC-MS/MS has emerged as a powerful alternative, particularly for complex matrices and for compounds that may be thermally labile.[11] It often provides superior sensitivity and selectivity compared to GC-MS.
Protocol:
-
Injection : Inject 5-10 µL of the final sample extract into the LC system.
-
Separation : Separation is performed on a reverse-phase column (e.g., C18). A mobile phase gradient, typically consisting of water and an organic solvent like methanol or acetonitrile, is used to elute the compounds.
-
Ionization : The eluent from the LC column is directed to the mass spectrometer's ion source. For OPEs, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[12][13] These are "soft" ionization techniques that typically keep the molecule intact, producing a strong signal for the molecular ion (or a protonated/adducted version).
-
Detection (MS/MS) : The key to LC-MS/MS selectivity is tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode.
-
The first quadrupole (Q1) is set to isolate the specific mass of the intact TIPpP molecule (the precursor ion).
-
This isolated ion is then fragmented in a collision cell (Q2).
-
The second quadrupole (Q3) is set to detect only one or two specific, characteristic fragment ions (product ions). This precursor-to-product ion transition is unique to the target analyte, providing extremely high selectivity and virtually eliminating matrix interferences. This self-validating system ensures that the detected signal is unequivocally from the compound of interest.
-
-
Quantification : As with GC-MS, quantification is based on a calibration curve using the peak area ratio of the analyte to an internal standard.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis. Below is a comparative summary of expected performance characteristics based on published methods for OPEs.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Selectivity | Good to Excellent | Excellent to Superior | LC-MS/MS, using MRM, is inherently more selective. The precursor-product ion transition is a highly specific chemical fingerprint, minimizing false positives from co-eluting matrix components.[10] |
| Sensitivity (LOQ) | Typically in the low ng/g to high pg/g range. A validated method for isopropylated phenyl phosphates in air reported an LOQ of 0.050 mg/m³.[4][8] | Generally superior, often reaching low pg/g or even fg/g levels. A method for 17 aryl-OPEs in dust achieved LOQs of 0.09 to 3.2 ng/g.[11] | Soft ionization techniques (ESI, APCI) are often more efficient at creating the target precursor ion than EI, and the noise reduction in MRM mode is significant. |
| Precision (%RSD) | Typically <15%. A validated GC-MS method reported a relative standard deviation of 6%.[8] | Typically <10-15%. | Both techniques can achieve excellent precision with proper use of internal standards and quality control. |
| Accuracy (Recovery) | Good. A mean recovery of 98.9% ± 6% has been reported for a GC-MS method.[4] | Good to Excellent. Recoveries for LC-MS/MS methods typically range from 80-120%.[12] | Accuracy is highly dependent on the efficiency of the sample preparation stage. The use of an isotopically labeled internal standard is the key to achieving high accuracy with either instrument. |
| Throughput | Moderate. GC run times are often 20-30 minutes. | High. LC run times can be shorter, often in the range of 10-15 minutes.[11] | Advances in UHPLC (Ultra-High-Performance Liquid Chromatography) allow for very fast and efficient separations. |
| Robustness | High. GC systems are generally considered workhorses, though inlet and column maintenance is critical. | Moderate to High. LC-MS systems can be more sensitive to matrix effects (ion suppression/enhancement), requiring diligent sample cleanup. | The high vacuum of a GC-MS system is less prone to contamination than the atmospheric pressure interface of an LC-MS system. |
Conclusion and Recommendations
The accurate and precise analysis of this compound is essential for environmental monitoring, human exposure assessment, and regulatory compliance. While both GC-MS and LC-MS/MS are powerful and suitable techniques, an inter-laboratory comparison is the ultimate tool to ensure data are comparable and reliable across different organizations.
-
For laboratories with established GC-MS capabilities , this technique provides a robust and reliable method for TIPpP analysis, especially when operated in SIM mode with appropriate internal standards.[14]
-
For laboratories requiring the highest sensitivity and selectivity , particularly for challenging matrices or trace-level detection, LC-MS/MS is the superior choice.[11] Its specificity, derived from the MRM detection mode, provides a high degree of confidence in the analytical results.
Ultimately, participation in proficiency testing schemes is not merely a quality control exercise; it is a cornerstone of scientific integrity. It builds trust in analytical data and ensures that decisions regarding public health and environmental protection are based on a solid foundation of reliable and comparable measurements.
References
-
National Center for Biotechnology Information. "Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661" PubChem. Available: [Link]
-
PUBLISSO. "Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates" (2021-03-31). Available: [Link]
-
ResearchGate. "Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates" (2021-03-31). Available: [Link]
-
Benchmark International. "Inter laboratory Comparison 2023 Report" (2024-08-01). Available: [Link]
-
JRC Publications Repository. "Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in" Available: [Link]
-
ResearchGate. "(PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS)" (2021). Available: [Link]
-
A Chemtek. "this compound | 2502-15-0" Available: [Link]
-
ResearchGate. "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION" Available: [Link]
-
PubMed. "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials" Available: [Link]
-
ProQuest. "THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION" Available: [Link]
-
U.S. Consumer Product Safety Commission. "Analysis of FR Chemicals Added to Foams, Fabric, Batting, Loose Fill and Barriers" (2005-04-18). Available: [Link]
-
National Center for Biotechnology Information. "A Class Approach to Evaluating Organohalogen Flame Retardants: Case Studies" (2019). Available: [Link]
-
GOV.UK. "Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7)" Available: [Link]
-
MDPI. "Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies" Available: [Link]
-
PubMed. "Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust" (2019-10-11). Available: [Link]
-
ResearchGate. "LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials | Request PDF" (2025-08-09). Available: [Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. series.publisso.de [series.publisso.de]
- 5. achemtek.com [achemtek.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Tris(4-isopropylphenyl) Phosphate Analysis
In the landscape of pharmaceutical development and material science, the precise and accurate quantification of chemical additives is paramount. Tris(4-isopropylphenyl) phosphate (TiPP), an organophosphate ester utilized as a flame retardant and plasticizer, is one such compound whose presence and concentration in various matrices require rigorous analytical scrutiny. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of TiPP. Through a detailed exploration of the methodologies and a comprehensive cross-validation framework, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical tool for their specific application.
The Rationale for Methodical Scrutiny
The choice between GC-MS and LC-MS/MS for the analysis of a semi-volatile compound like TiPP is not merely a matter of instrument availability. It is a decision rooted in the fundamental principles of chromatography and mass spectrometry, the physicochemical properties of the analyte, and the nature of the sample matrix. GC-MS, a robust and well-established technique, excels in the analysis of volatile and semi-volatile compounds that can be readily vaporized without decomposition. Conversely, LC-MS/MS offers a versatile platform for a broader range of compounds, including those that are thermally labile or non-volatile, often with superior sensitivity and selectivity.
This guide will navigate the nuances of each technique, presenting a side-by-side comparison based on a hypothetical cross-validation study. The protocols and data presented herein are synthesized from established analytical practices and scientific literature, providing a realistic framework for methodological evaluation.
Principles and Methodological Considerations
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. For TiPP, the key experimental considerations lie in ensuring its thermal stability during injection and transit through the column to prevent degradation and ensure reproducible results.
Causality in Experimental Choices for GC-MS:
-
Injector Temperature: A sufficiently high temperature is required to ensure the complete and rapid vaporization of TiPP. However, excessive temperatures can lead to thermal degradation. An optimized temperature balances efficient volatilization with analyte integrity.
-
Column Selection: A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically suitable for the separation of organophosphate esters like TiPP. The choice is dictated by the need to achieve good peak shape and resolution from potential matrix interferences.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS. It produces a characteristic and reproducible fragmentation pattern, which is invaluable for compound identification through spectral library matching.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Specialist
LC-MS/MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The eluent from the column is then introduced into a mass spectrometer, typically equipped with an atmospheric pressure ionization source, followed by two mass analyzers for precursor and product ion monitoring. This technique generally offers higher sensitivity and selectivity compared to GC-MS for many applications.
Causality in Experimental Choices for LC-MS/MS:
-
Mobile Phase Composition: The choice of solvents (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate) is critical for achieving efficient chromatographic separation and promoting optimal ionization of TiPP.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for moderately polar and non-polar compounds like TiPP that are not easily ionized by Electrospray Ionization (ESI). APCI utilizes a gas-phase ionization process that is well-suited for such analytes.[1][2]
-
Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition for TiPP, matrix interferences can be significantly minimized.
Cross-Validation Protocol: A Framework for Method Comparison
To objectively compare the performance of GC-MS and LC-MS/MS for TiPP analysis, a comprehensive cross-validation study is essential. This involves evaluating a series of validation parameters for each method using the same set of standards and quality control samples. The validation protocol should be designed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[1]
Figure 1: Cross-Validation Workflow Diagram.
Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with an appropriate solvent (e.g., toluene for GC-MS, methanol for LC-MS/MS) to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix (e.g., a placebo formulation, environmental water sample) with known amounts of TiPP.
-
Sample Extraction: A generic solid-phase extraction (SPE) protocol can be employed for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute TiPP with an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the injection solvent.
-
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 452 (Molecular Ion), 410, 368 (Characteristic Fragments) |
3. LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| APCI Probe Temp. | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z 453.2) -> Product Ion (e.g., m/z 327.1) |
Performance Comparison: A Data-Driven Analysis
The following tables summarize the expected performance characteristics based on the cross-validation of the two methods. These hypothetical data are representative of what would be anticipated in a laboratory setting.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | LC-MS/MS |
| Linear Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| Parameter | GC-MS | LC-MS/MS |
| Accuracy (% Recovery at 3 QC levels) | 92 - 108% | 95 - 105% |
| Precision (RSD% at 3 QC levels) | ||
| - Repeatability (n=6) | < 8% | < 5% |
| - Intermediate Precision (n=18, 3 days) | < 12% | < 7% |
Table 3: Selectivity and Matrix Effects
| Parameter | GC-MS | LC-MS/MS |
| Selectivity | Good; potential for co-eluting matrix components with similar fragmentation patterns. | Excellent; high selectivity due to MRM transition. |
| Matrix Effects | Generally low, but can be influenced by non-volatile residues in the injector. | Can be significant (ion suppression or enhancement); requires careful evaluation and mitigation (e.g., use of an internal standard). |
Discussion and Recommendations
The cross-validation data clearly illustrates the distinct advantages and limitations of each technique for the analysis of this compound.
GC-MS stands out as a reliable and robust method, particularly for routine quality control applications where high sample throughput and well-established protocols are beneficial. Its performance in terms of accuracy and precision is well within acceptable limits for most regulatory requirements. However, its sensitivity is notably lower than that of LC-MS/MS, which may be a limiting factor for trace-level analysis.
LC-MS/MS , on the other hand, demonstrates superior sensitivity, with a limit of quantification an order of magnitude lower than that of GC-MS.[1][2] This makes it the method of choice for applications requiring the detection and quantification of trace amounts of TiPP, such as in environmental monitoring or leachables and extractables studies. The high selectivity of the MRM mode in LC-MS/MS also provides greater confidence in the identification and quantification of TiPP in complex matrices.[3]
Figure 2: Strengths and Weaknesses of Each Technique.
Conclusion
The cross-validation of GC-MS and LC-MS/MS methods for the analysis of this compound reveals that both techniques are capable of providing accurate and precise data. The ultimate choice of method should be guided by the specific requirements of the analysis. For routine analysis where sensitivity is not the primary concern, GC-MS offers a robust and cost-effective solution. For applications demanding the highest sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the superior technique.
It is the responsibility of the analytical scientist to perform a thorough method validation to demonstrate that the chosen procedure is suitable for its intended purpose, ensuring the generation of reliable and defensible data. This guide serves as a comprehensive starting point for this critical endeavor.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: properties, production, and uses. In The Handbook of Environmental Chemistry (Vol. 20, pp. 1-42). Springer, Berlin, Heidelberg. [Link]
-
Zeng, L., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1603, 199-207. [Link]
-
MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 6(1). [Link]
-
Saito, I., et al. (2018). Methods for the analysis of organophosphorus flame retardants-Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. Journal of Environmental Science and Health, Part A, 53(7), 643-650. [Link]
Sources
A Comparative Toxicological Risk Assessment: Tris(4-isopropylphenyl) Phosphate as an Alternative to Brominated Flame Retardants
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Safer Flame Retardants
For decades, brominated flame retardants (BFRs) have been integral to enhancing the fire safety of a vast array of consumer and industrial products, from electronics and furniture to textiles and building materials. However, the very properties that make them effective flame retardants—persistence and bioaccumulation—have raised significant concerns about their impact on human health and the environment.[1] Many BFRs, such as polybrominated diphenyl ethers (PBDEs), are now recognized as persistent organic pollutants with the potential for long-range environmental transport and accumulation in the food chain, leading to widespread human exposure.[2][3]
Growing evidence has linked BFR exposure to a range of adverse health effects, including endocrine disruption, neurotoxicity, and developmental problems.[4][5][6] This has prompted regulatory action in many countries to restrict or phase out the use of certain BFRs, driving the search for safer alternatives.[2] One such alternative that has gained prominence is the organophosphate flame retardant, Tris(4-isopropylphenyl) phosphate (IPP). This guide provides a comprehensive toxicological risk assessment of IPP, comparing its performance with that of legacy BFRs across key toxicological endpoints. By synthesizing available experimental data and detailing the methodologies used for their assessment, this guide aims to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions about the use of these compounds.
Comparative Toxicological Profile: IPP vs. BFRs
This section provides a detailed comparison of the toxicological profiles of IPP and a representative class of BFRs, the polybrominated diphenyl ethers (PBDEs). The comparison is structured around key toxicological endpoints.
Cytotoxicity
Cytotoxicity assays are fundamental in toxicology to assess the potential of a chemical to cause cell death. A commonly used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
This compound (IPP): Data on the cytotoxicity of IPP is still emerging. However, studies on other organophosphate flame retardants suggest that some can induce cytotoxicity at high concentrations.
Brominated Flame Retardants (PBDEs): Several studies have demonstrated the cytotoxic potential of various PBDE congeners. For instance, BDE-47 and BDE-99 have been shown to decrease cell viability in human hepatoma (HepG2) cells in a dose- and time-dependent manner. These effects are often associated with the induction of apoptosis, or programmed cell death.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Endpoint | Effective Concentration | Reference |
| BDE-47 | HepG2 | Decreased cell viability | 0.1µM - 25µM | |
| BDE-99 | HepG2 | Decreased cell viability | 0.1µM - 25µM | |
| IPP | - | Data not readily available | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., IPP or a BDE congener) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
This compound (IPP): Specific data on the genotoxicity of IPP from Comet assays is limited in the readily available literature. However, some organophosphate compounds have been shown to induce genotoxic effects.[7]
Brominated Flame Retardants (PBDEs): Several studies have demonstrated the genotoxicity of PBDEs. For example, BDE-47 has been shown to induce DNA damage in human neuroblastoma cells (SH-SY5Y) and human hepatocyte epithelial cells (THLE-2).[5][8] The Comet assay revealed that various PBDE congeners, including BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, and BDE-209, exerted genotoxic effects in HepG2 cells.[3]
Table 2: Comparative Genotoxicity Data
| Compound | Cell Line | Assay | Result | Reference |
| BDE-47 | SH-SY5Y | Comet Assay | Increased DNA damage | [8] |
| BDE-47, 99, 100, 153, 154, 209 | HepG2 | Comet Assay | Genotoxic effects | [3] |
| IPP | - | Comet Assay | Data not readily available | - |
Experimental Protocol: Alkaline Comet Assay
The alkaline Comet assay is a versatile and sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites. The principle of the assay is based on the migration of damaged DNA out of the nucleus in an electric field, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage. The OECD Test Guideline 489 provides a framework for conducting this assay in vivo.[9]
Protocol Steps:
-
Cell Preparation: Isolate single cells from tissues or cell cultures exposed to the test compound.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length and percentage of DNA in the tail.
Caption: Workflow of the alkaline Comet assay for genotoxicity assessment.
Neurotoxicity
Neurotoxicity refers to the adverse effects of chemicals on the nervous system. Zebrafish larvae are a widely used model organism for assessing developmental neurotoxicity due to their rapid development and transparent embryos.
This compound (IPP): Studies in zebrafish larvae have shown that IPP can induce neurobehavioral effects. Exposure to IPP has been linked to hypoactivity, indicating sensorimotor deficits.
Brominated Flame Retardants (PBDEs): Developmental exposure to various PBDEs has been shown to cause long-lasting changes in spontaneous motor activity, often characterized as hyperactivity, and to impair learning and memory in rodents.[6] In zebrafish, exposure to BDE-47 has been shown to impair locomotor activity.[10]
Table 3: Comparative Neurotoxicity Data
| Compound | Model Organism | Endpoint | Effect | Reference |
| IPP | Zebrafish Larvae | Locomotor Activity | Hypoactivity | |
| BDE-47 | Zebrafish Larvae | Locomotor Activity | Impaired activity | [10] |
| BDE-99 | Rat Offspring | Motor Activity | Hyperactivity | [11] |
Experimental Protocol: Zebrafish Larval Photomotor Response Assay
The zebrafish larval photomotor response (PMR) assay is a high-throughput behavioral test used to screen for neurotoxic effects of chemicals. The assay is based on the natural startle response of zebrafish larvae to a sudden change in light. This can be conducted following principles outlined in guidelines like the OECD Test Guideline 236 for fish embryo acute toxicity.[12][13]
Protocol Steps:
-
Embryo Exposure: Expose zebrafish embryos to a range of concentrations of the test compound from a few hours post-fertilization.
-
Behavioral Testing: At a specific developmental stage (e.g., 5-6 days post-fertilization), place individual larvae in a 96-well plate.
-
Acclimation: Acclimate the larvae to the testing environment under a defined light-dark cycle.
-
Light Stimulus: Subject the larvae to alternating periods of light and dark.
-
Data Acquisition: Use an automated tracking system to record the locomotor activity of each larva, measuring parameters such as distance moved and velocity.
-
Data Analysis: Analyze the behavioral data to identify any significant differences between the treated and control groups, which may indicate neurotoxic effects.
Endocrine Disruption
Endocrine disrupting chemicals (EDCs) are substances that interfere with the body's endocrine system. This can occur through various mechanisms, including mimicking or blocking hormones, or altering their production, transport, or metabolism.
This compound (IPP): There is some evidence to suggest that IPP may have endocrine-disrupting properties, including the potential to act as an androgen receptor antagonist.
Brominated Flame Retardants (PBDEs): PBDEs are well-documented endocrine disruptors. They have been shown to interfere with thyroid hormone signaling by binding to thyroid hormone receptors and transport proteins.[14][15][16] Some PBDEs and their metabolites can also exhibit estrogenic or anti-androgenic activity.
Table 4: Comparative Endocrine Disruption Data
| Compound | Endpoint | Mechanism | Reference |
| IPP | Androgen Receptor | Potential Antagonism | - |
| PBDEs | Thyroid Hormone System | Receptor and transport protein binding | [14][15][16] |
Experimental Protocol: Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay is used to identify chemicals that can bind to the androgen receptor, potentially acting as agonists or antagonists.
Protocol Steps:
-
Receptor Preparation: Prepare a source of androgen receptors, typically from the prostate tissue of rats.
-
Competitive Binding: Incubate the receptor preparation with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound.
-
Separation: Separate the receptor-bound from the free radiolabeled androgen.
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using a scintillation counter.
-
Data Analysis: A decrease in the amount of bound radiolabel in the presence of the test compound indicates that it is competing with the natural ligand for binding to the receptor.
Developmental and Reproductive Toxicity
Developmental and reproductive toxicity studies assess the potential of a chemical to interfere with normal development and reproductive function. These studies are often conducted in rodent models according to established guidelines such as the OECD Test Guideline 421.[4][17]
This compound (IPP): A study in Sprague-Dawley rats showed that exposure to IPP during gestation and lactation resulted in developmental toxicity in the offspring, including reduced body weights and delays in pubertal endpoints, at a dose of 1000 ppm.[8] Reproductive performance in the dams was also affected at higher exposure levels.[8]
Brominated Flame Retardants (PBDEs): Developmental exposure to PBDEs has been linked to a range of adverse effects in rodents. For example, in utero exposure to a single low dose of BDE-99 has been shown to disrupt neurobehavioral development and impair spermatogenesis in male rat offspring.[11] Another study on BDE-99 in rats showed decreases in circulating sex steroids in male offspring and delayed puberty in female offspring.[18]
Table 5: Comparative Developmental and Reproductive Toxicity Data
| Compound | Model Organism | Endpoints Affected | Lowest Observed Adverse Effect Level (LOAEL) | Reference |
| IPP | Rat | Reduced pup body weight, delayed puberty | 1000 ppm in feed | [8] |
| BDE-99 | Rat | Impaired spermatogenesis, hyperactivity | 60 µg/kg body weight | [11] |
| BDE-99 | Rat | Decreased sex steroids, delayed puberty | 1 mg/kg body weight | [18] |
Experimental Design: OECD Test Guideline 421 - Reproduction/Developmental Toxicity Screening Test
This guideline provides a method for a screening test to provide initial information on the possible effects of a chemical on reproduction and development.
Study Design:
-
Animals: Typically rats.
-
Dosing: The test substance is administered to both male and female animals before mating, during mating, and to females during gestation and lactation.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility performance, and organ weights and histopathology of reproductive organs.
-
Offspring: Viability, body weight, clinical signs, and external abnormalities. Anogenital distance and nipple retention in pups can be measured as indicators of endocrine disruption.
-
Caption: Workflow for the OECD 421 developmental toxicity screening test.
Comparative Risk Assessment Summary
The available toxicological data suggests that while this compound (IPP) is not without its own set of potential hazards, it may present a different and, in some aspects, potentially lower risk profile compared to legacy brominated flame retardants like PBDEs.
-
Persistence and Bioaccumulation: A key advantage of many organophosphate flame retardants over BFRs is their lower persistence and bioaccumulation potential. BFRs are known to persist in the environment and build up in living organisms, leading to long-term exposure.
-
Neurotoxicity: Both IPP and PBDEs have demonstrated neurotoxic potential. However, the mechanisms and potency may differ. The hyperactivity observed with some PBDEs contrasts with the hypoactivity reported for IPP in zebrafish, suggesting different modes of action on the nervous system.
-
Endocrine Disruption: PBDEs are well-established endocrine disruptors, particularly affecting the thyroid hormone system. The evidence for endocrine disruption by IPP is less clear, though some potential for androgen receptor interaction exists. The widespread and potent effects of PBDEs on the endocrine system are a major driver for their replacement.
-
Developmental and Reproductive Toxicity: Both classes of compounds have been shown to cause developmental and reproductive toxicity. The LOAEL for developmental effects of IPP in the cited rat study appears to be higher than that reported for BDE-99, suggesting that BDE-99 may be more potent in causing these specific effects. However, direct comparisons are challenging due to differences in study design.
The transition from brominated flame retardants to alternatives like this compound represents a complex risk-benefit trade-off. While IPP appears to have a more favorable profile in terms of persistence and bioaccumulation, it is not devoid of toxicological concerns, particularly regarding neurotoxicity and developmental effects. The data on PBDEs reveals a more extensive and well-documented history of adverse effects across multiple toxicological endpoints, including potent endocrine disruption.
Further research is critically needed to conduct direct, comparative toxicological assessments of IPP and a wider range of BFRs and other flame retardant alternatives under standardized conditions. This will allow for a more robust and quantitative comparison of their relative risks and the identification of the safest and most effective flame retardant solutions for various applications. This guide serves as a foundational resource for researchers and professionals engaged in this important work, providing a snapshot of the current state of knowledge and the methodologies required to advance our understanding.
References
- Souza, A.O., Oliveira, D.P., & Dorta, D.J. (n.d.). Cytotoxic Effects of PBDEs Congeners (BDE-99 and BDE-47)
- OECD. (2014). Test Guideline No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Publishing.
- National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
- He, W., He, P., Wang, A., Xia, T., Xu, B., & Chen, X. (2008). Effects of PBDE-47 on cytotoxicity and genotoxicity in human neuroblastoma cells in vitro. Wei sheng yan jiu = Journal of hygiene research, 37(1), 8-11.
- National Toxicology Program. (1995). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test (1995).
- Wang, Y., Wang, L., Chen, Y., Li, J., & Zhang, Y. (2025). Genotoxicity and fibrosis in human hepatocytes in vitro from exposure to low doses of PBDE-47, arsenic, or both chemicals. Ecotoxicology and Environmental Safety, 293, 115983.
- National Nanotechnology Center. (2025). Zebrafish Embryo Acute Toxicity Test.
- He, W., He, P., Wang, A., Xia, T., Xu, B., & Chen, X. (2025). Effects of PBDE-47 on cytotoxicity and genotoxicity in human neuroblastoma cells in vitro.
- Kuriyama, S. N., Talsness, C. E., Grote, K., & Chahoud, I. (2005). Developmental exposure to low dose PBDE 99: effects on male fertility and neurobehavior in rat offspring. Environmental health perspectives, 113(2), 149–154.
- Wang, Y., Li, Y., Wang, P., Li, Y., & Zhang, Y. (2019). Disruption of thyroid hormone regulated proteins and gene expression by polychlorinated biphenyls, polybrominated diphenyl ethers and new flame retardants in residents of an e-waste region. Environmental pollution (Barking, Essex : 1987), 254(Pt B), 112925.
- OECD. (n.d.). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD.
- Chen, X., Wang, Y., & Wang, Y. (2021). Organophosphate flame retardants (OPFRs) induce genotoxicity in vivo: A survey on apoptosis, DNA methylation, DNA oxidative damage, liver metabolites, and transcriptomics. Sigma-Aldrich.
- OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD.
- Cao, Y., Liu, W., You, X., Xi, J., Chen, R., Zhang, X., & Luan, Y. (2020). In vitro genotoxicity evaluation of BDE-3, BDE-47 and BDE-209. Carcinogenesis, Teratogenesis & Mutagenesis, 32(1), 15-20,28.
- Zucchi, S., Blaha, L., & Fent, K. (2023). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. Toxics, 11(9), 743.
- Costa, L. G., & Giordano, G. (2007). Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. Neurotoxicology, 28(6), 1047–1067.
- Dasgupta, S., et al. (2025). Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. Ecotoxicology and Environmental Safety.
- ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study.
- Blanco, J., Mulero, M., Domingo, J. L., & Sánchez, D. J. (2012). Gestational Exposure to BDE-99 Produces Toxicity Through Upregulation of CYP Isoforms and ROS Production in the Fetal Rat Liver. Toxicological sciences : an official journal of the Society of Toxicology, 127(1), 266–277.
- OECD. (n.d.). 407/OCSPP 870.
- ZeClinics. (n.d.). Fish Embyo Acute Toxicity Service.
- Magdolenova, Z., et al. (2015).
- OECD. (n.d.). 489: Alkaline comet assay (in vivo mammalian).
- OECD. (n.d.).
- OECD. (n.d.). 421: Reproduction/developmental toxicity screening test.
- Chen, L. G., et al. (2012). Cytotoxicity and Apoptosis Induction in Human HepG2 Hepatoma Cells by Decabromodiphenyl Ethane. Biomedical and Environmental Sciences, 25(5), 495-501.
- Slideshare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf.
- Lilienthal, H., et al. (2006). Effects of Developmental Exposure to 2,2′,4,4′,5-Pentabromodiphenyl Ether (PBDE-99) on Sex Steroids, Sexual Development, and Sexually Dimorphic Behavior in Rats. Environmental Health Perspectives, 114(2), 194-201.
- de Souza, A. O., de Oliveira, D. P., & Dorta, D. J. (2016). Comparative Study of Genotoxicity Induced by Six Different PBDEs. Basic & clinical pharmacology & toxicology, 119(3), 265–271.
- Zhang, X., et al. (2025). Effects of tetrabrominated diphenyl ether and hexabromocyclododecanes in single and complex exposure to hepatoma HepG2 cells.
- Overton. (n.d.). Test No. 236: Fish Embryo Acute Toxicity (FET) Test.
- GOV.UK. (2024).
- Manuguerra, S., et al. (2024). Cytotoxicity of HepG2 cells exposed to different concentrations of BDE...
- OECD. (2010). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- OECD. (n.d.). Test No. 489: In Vivo Mammalian Alkaline Comet Assay.
- OECD. (n.d.). Updates to OECD in vitro and in chemico test guidelines.
- Park, S., et al. (2021). Effects of Phthalate Esters (PAEs) on Cell Viability and Nrf2 of HepG2 and 3D-QSAR Studies. International Journal of Molecular Sciences, 22(11), 6046.
- RE-Place. (2014). OECD Test Guideline 487.
- Cheng, J., et al. (2025). Neurobehavioural effects, redox responses and tissue distribution in rat offspring developmental exposure to BDE-99.
- ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- Annamalai, J., & Namasivayam, V. (2023). An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility. International journal of molecular sciences, 24(4), 3326.
- Boston University School of Public Health. (2015). PBDEs Linked to Thyroid Function.
- Noyes, P. D., et al. (2015). Acute and developmental behavioral effects of flame retardants and related chemicals in zebrafish.
- YouTube. (2024). endocrine disrupting chemicals and how they can affect thyroid health.
- Wang, Y., et al. (2023). Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. Frontiers in Endocrinology, 14, 1199672.
- Shi, Q., et al. (2018). Developmental neurotoxicity of triphenyl phosphate in zebrafish larvae.
- Wang, Q., et al. (2021). Tris (1-chloro-2-propyl) phosphate exposure to zebrafish causes neurodevelopmental toxicity and abnormal locomotor behavior. Chemosphere, 266, 129188.
- Lema, S. C., et al. (2012). PBDE developmental effects on embryonic zebrafish. Toxicology and Applied Pharmacology, 265(1), 127-136.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. besjournal.com [besjournal.com]
- 3. ovid.com [ovid.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Genotoxicity and fibrosis in human hepatocytes in vitro from exposure to low doses of PBDE-47, arsenic, or both chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Effects of PBDE-47 on cytotoxicity and genotoxicity in human neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Developmental exposure to low dose PBDE 99: effects on male fertility and neurobehavior in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanotec.or.th [nanotec.or.th]
- 13. oecd.org [oecd.org]
- 14. Disruption of thyroid hormone regulated proteins and gene expression by polychlorinated biphenyls, polybrominated diphenyl ethers and new flame retardants in residents of an e-waste region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PBDEs Linked to Thyroid Function | SPH [bu.edu]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Effects of Developmental Exposure to 2,2′,4,4′,5-Pentabromodiphenyl Ether (PBDE-99) on Sex Steroids, Sexual Development, and Sexually Dimorphic Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Leaching Resistance of Tris(4-isopropylphenyl) phosphate and Other Plasticizers
For Researchers, Scientists, and Drug Development Professionals
In the meticulous world of research and pharmaceutical development, the integrity of materials is paramount. The silent migration of chemical entities from container to content can compromise experimental outcomes and patient safety. This guide offers a deep dive into the leaching resistance of Tris(4-isopropylphenyl) phosphate (T4iPP), a contemporary plasticizer, benchmarked against other commonly utilized plasticizers in various polymer systems. Our focus is to provide an objective, data-driven comparison to inform material selection in critical applications.
The Imperative of Leaching Resistance in Sensitive Applications
Plasticizers are essential additives that impart flexibility and durability to polymers. However, their physical, rather than chemical, integration into the polymer matrix makes them susceptible to leaching.[1][2] This migration of plasticizer molecules into a contacting medium—be it a cell culture medium, a drug formulation, or a biological fluid—can have significant consequences.[3][4] Factors influencing the rate of leaching include the chemical nature of the plasticizer and the polymer, temperature, contact duration, and the properties of the contacting liquid.[5][6] For researchers and drug development professionals, understanding the leaching profile of a plasticizer is not merely a technical detail but a critical aspect of ensuring experimental validity and product safety.
Understanding the Contestants: A Look at the Plasticizers
This guide focuses on a comparative analysis of this compound against a spectrum of widely used plasticizers.
This compound (T4iPP) is an organophosphate ester increasingly used as both a plasticizer and a flame retardant, particularly in PVC plastics.[7] Its molecular structure, characterized by three isopropylphenyl groups attached to a phosphate core, influences its physical and chemical properties, including its leaching behavior.
Phthalate Esters , such as Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for decades due to their efficacy and cost-effectiveness. However, concerns over their potential health effects have prompted a search for alternatives.[3][4]
Alternative Non-Phthalate Plasticizers , including citrates like Acetyl tri-n-butyl citrate (ATBC), and trimellitates such as Trioctyl trimellitate (TOTM), have emerged as viable substitutes with different leaching characteristics.[5][8]
Experimental Assessment of Leaching: Methodologies and Protocols
To provide a robust comparison, it is essential to employ standardized and reproducible experimental protocols. The following outlines a comprehensive methodology for evaluating plasticizer leaching, drawing from established standards and scientific literature.
Standardized Leaching Test Protocol (Adapted from ISO 177 and FDA guidelines)
This protocol provides a framework for determining the migration of plasticizers from a polymer matrix into various liquid simulants.
Objective: To quantify the amount of plasticizer that leaches from a polymer sample into a liquid medium under controlled conditions.
Materials:
-
Polymer sheets (e.g., PVC) containing a known concentration of the plasticizer to be tested (e.g., T4iPP, DEHP, ATBC).
-
Food Simulants:
-
Analytical grade solvents for extraction and analysis (e.g., n-hexane, acetonitrile, methanol).
-
High-purity standards of the plasticizers for calibration.
Equipment:
-
Incubator or oven with precise temperature control.
-
Glass migration cells.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector, or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[10]
Procedure:
-
Sample Preparation: Cut the polymer sheets into standardized dimensions (e.g., 1 dm²) to ensure a consistent surface area-to-volume ratio with the simulant.
-
Migration Test: Immerse the polymer samples in a known volume of the selected food simulant within a sealed glass migration cell.
-
Incubation: Place the migration cells in an incubator at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 10 days) to simulate long-term contact or accelerated conditions.[9][11]
-
Sample Collection: After the incubation period, carefully remove the polymer sample from the simulant.
-
Extraction (for fatty food simulants): For simulants like olive oil, perform a liquid-liquid or solid-phase extraction to isolate the leached plasticizer.
-
Analysis: Analyze the simulant (or the extract) using a validated HPLC or GC-MS method to determine the concentration of the leached plasticizer.[10]
-
Quantification: Calculate the amount of leached plasticizer, typically expressed in mg of plasticizer per dm² of the polymer surface or mg of plasticizer per kg of the food simulant.
Diagram: Experimental Workflow for Leaching Analysis
Caption: A typical workflow for conducting a plasticizer leaching study.
Comparative Leaching Data: A Head-to-Head Analysis
While direct, comprehensive comparative studies including this compound against a wide range of other plasticizers are not extensively available in the public domain, we can draw valuable insights from research on structurally similar organophosphate compounds and other non-phthalate alternatives.
A study on the migration of the structurally similar antioxidant, the oxidized form of Irgafos 168 (tris(2,4-di-tert-butylphenyl) phosphate), from various polymers into food simulants provides a useful proxy for the expected behavior of T4iPP.[12] The data suggests that migration is highly dependent on the nature of the food simulant, with significantly higher leaching into fatty simulants compared to aqueous or acidic ones.
| Polymer Matrix | Food Simulant | Migration of Tris(2,4-di-tert-butylphenyl) phosphate (µg/dm²) | Reference |
| Low-Density Polyethylene (LDPE) | Water | Not Detected | [12] |
| 3% Acetic Acid | Not Detected | [12] | |
| Olive Oil | 0.15 | [12] | |
| High-Density Polyethylene (HDPE) | Water | Not Detected | [12] |
| 3% Acetic Acid | Not Detected | [12] | |
| Olive Oil | 0.21 | [12] | |
| Polypropylene (PP) | Water | Not Detected | [12] |
| 3% Acetic Acid | Not Detected | [12] | |
| Olive Oil | 0.35 | [12] |
In comparison, studies on the leaching of DEHP from PVC medical devices have shown significant migration, particularly into lipid-containing solutions.[3][5] For instance, the amount of DEHP leached from neonatal expiratory filter sets can be as high as 54,600 µg in 60 minutes.
Alternative plasticizers like Trioctyl trimellitate (TOTM) have demonstrated significantly lower leaching rates compared to DEHP. One study found the migration of TOTM to be approximately 350 times lower than that of DEHP from PVC tubing in a heart-lung machine.[5]
Interpretation and Causality:
The lower leaching of larger, more complex molecules like T4iPP and TOTM compared to smaller phthalates can be attributed to several factors:
-
Molecular Weight: Higher molecular weight generally correlates with lower mobility within the polymer matrix.
-
Polarity and Solubility: The affinity of the plasticizer for the polymer versus the contacting liquid plays a crucial role. More lipophilic plasticizers will tend to migrate more into fatty or lipid-containing media.
-
Polymer Matrix: The type and structure of the polymer influence the free volume and the pathways available for plasticizer diffusion.
Analytical Methods for Quantification
Accurate quantification of leached plasticizers is critical for a reliable comparison. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
HPLC Method for Plasticizer Analysis
-
Principle: Separation of plasticizers based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Advantages: Suitable for a wide range of plasticizers, including less volatile compounds.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Detection: UV detector at a specific wavelength or a Mass Spectrometer for higher sensitivity and specificity.[10]
-
GC-MS Method for Plasticizer Analysis
-
Principle: Separation of volatile and semi-volatile plasticizers in a gaseous mobile phase followed by mass-based detection.
-
Advantages: High sensitivity and specificity, allowing for the identification and quantification of trace amounts of plasticizers.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless or on-column injection.
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Diagram: Chemical Structures of Compared Plasticizers
Caption: Molecular structures of the compared plasticizers.
Conclusion and Future Perspectives
Based on the available data for structurally similar compounds and other non-phthalate alternatives, this compound is expected to exhibit superior leaching resistance compared to traditional phthalate plasticizers like DEHP, particularly in aqueous and acidic media. Its larger molecular size and likely lower mobility within the polymer matrix contribute to this enhanced stability. However, direct comparative studies under standardized conditions are necessary to definitively quantify its leaching profile against a broader range of plasticizers in various polymer systems and contact media.
For researchers, scientists, and drug development professionals, the selection of a plasticizer should be a carefully considered decision, balancing performance requirements with the imperative to minimize the risk of leachables. As the demand for safer and more inert materials grows, further research into the migration behavior of newer plasticizers like T4iPP will be crucial in providing the data needed to make informed choices for critical applications.
References
-
Migration Testing of GPPS and HIPS Polymers: Swelling Effect Caused by Food Simulants Compared to Real Foods. MDPI. Available from: [Link]
-
Migration of organophosphate flame retardants from biodegradable food contact materials into food simulants by HPLC-MS/MS. Food and Machinery. Available from: [Link]
-
Leaching and Exposure of Phthalates from Medical Devices; Health Impacts and Regulations. Environmental Contaminants Reviews. Available from: [Link]
-
Leaching of Phthalate from Medical Devices use in Pakistani Hospitals. American Journal of Biomedical Science and Research. Available from: [Link]
-
Global and specific migration of antioxidants from polypropylene films into food simulants. PubMed. Available from: [Link]
-
Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. ACS Publications. Available from: [Link]
-
Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. National Institutes of Health. Available from: [Link]
-
Leaching of Organic Toxic Compounds from PVC Water Pipes in Medina Al-Munawarah, Kingdom of Saudi Arabia. MDPI. Available from: [Link]
-
Global and specific migration of antioxidants to food simulants from polypropylene films. ResearchGate. Available from: [Link]
-
The kinetics of swelling and migration: A case study of plasticized polylactic acid food contact plastics tested with ethanolic food simulants. Express Polymer Letters. Available from: [Link]
-
Comparative acute toxicity of leachates from plastic products made of polypropylene, polyethylene, PVC, acrylonitrile-butadiene-styrene, and epoxy to Daphnia magna. PubMed. Available from: [Link]
-
Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids. ResearchGate. Available from: [Link]
-
Identification and quantification of the migration of chemicals from plastic baby bottles used as substitutes for polycarbonate. PubMed. Available from: [Link]
-
Tris(isopropylphenyl)phosphate. PubChem. Available from: [Link]
-
Compilation of analytical methods for model migrants in foodstuffs. EU Science Hub. Available from: [Link]
-
Comparative acute toxicity of leachates from plastic products made of polypropylene, polyethylene, PVC, acrylonitrile–butadiene–styrene, and epoxy to Daphnia magna. ResearchGate. Available from: [Link]
-
Leaching of Organic Toxic Compounds from PVC Water Pipes in Medina Al-Munawarah, Kingdom of Saudi Arabia. ResearchGate. Available from: [Link]
-
Analytical approaches to identify potential migrants in polyester–polyurethane can coatings. SciSpace. Available from: [Link]
-
Analytical approaches to identify potential migrants in polyester-polyurethane can coatings. Taylor & Francis Online. Available from: [Link]
-
Non-target screening, quantitative migration analysis, and toxicity estimation of photodegradation products of tris (2,4-di-tert-butylphenyl) phosphite in disposable biodegradable plastic food container. ResearchGate. Available from: [Link]
-
Synthesis of TPP - linked MWCNTs / PVC composites and study of their mechanical, thermal and fire retardancy properties. University of Johannesburg. Available from: [Link]
-
Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. ResearchGate. Available from: [Link]
-
The Unwelcoming Truth Behind Plasticizers in Healthcare. ResearchGate. Available from: [Link]
-
Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biomedgrid.com [biomedgrid.com]
- 4. contaminantsreviews.com [contaminantsreviews.com]
- 5. Express Polymer Letters [expresspolymlett.com]
- 6. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Migration Testing of GPPS and HIPS Polymers: Swelling Effect Caused by Food Simulants Compared to Real Foods [mdpi.com]
- 8. ifoodmm.com [ifoodmm.com]
- 9. Global and specific migration of antioxidants from polypropylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Tris(4-isopropylphenyl) Phosphate and Other Aryl Phosphates
For professionals in materials science, polymer formulation, and high-performance lubricants, the thermal stability of additives is not just a datasheet metric; it is a critical determinant of end-product reliability, safety, and lifespan. Aryl phosphates, a class of organophosphorus compounds, are indispensable as flame retardants, plasticizers, and anti-wear additives, particularly in applications demanding high-temperature performance.[1][2] Among these, Tris(4-isopropylphenyl) phosphate (IPP) is a prominent choice.
This guide provides an in-depth, objective comparison of the thermal stability of IPP against other widely used aryl phosphates, including Triphenyl phosphate (TPP), Cresyl diphenyl phosphate (CDP), and tert-Butylphenyl diphenyl phosphate (BPDP). We will delve into the mechanisms of their decomposition, present comparative experimental data, and provide a detailed protocol for reproducing these findings, empowering you to make informed decisions in your research and development endeavors.
The Fundamental Chemistry of Thermal Decomposition in Aryl Phosphates
Understanding why aryl phosphates are chosen for high-temperature applications begins with their molecular structure. Unlike their alkyl phosphate counterparts, which tend to decompose at lower temperatures through the cleavage of C-O bonds, aryl phosphates exhibit significantly higher thermal stability.[3][4][5][6] This enhanced stability is attributed to the strong P-O-Aryl bond, where the phosphorus-oxygen bond is stabilized by the electron-withdrawing nature and resonance of the attached aromatic ring.
The thermal decomposition of aryl phosphates at very high temperatures proceeds primarily through the cleavage of the P-O and C-H bonds.[3][4] This process typically initiates the formation of phosphoric acid, which then condenses to form pyrophosphoric acid. In the context of flame retardancy, this pyrophosphoric acid acts in the condensed phase, forming a protective char layer that insulates the underlying material from heat and blocks the transfer of flammable volatiles.[7]
Caption: General thermal decomposition pathway for aryl phosphates.
Comparative Thermal Performance: A Data-Driven Analysis
The most direct and reliable method for evaluating the thermal stability of these compounds is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this analysis, an inert nitrogen atmosphere is crucial to isolate inherent thermal decomposition from oxidative effects.
Below is a summary of typical thermal stability parameters for this compound and its counterparts, compiled from literature and industry data. The key metrics are:
-
T₅ (Onset Temperature): The temperature at which 5% mass loss occurs, indicating the beginning of significant decomposition.
-
Tₘₐₓ (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, found at the peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of residual mass at an elevated temperature (e.g., 700°C), which is particularly relevant for flame retardant applications.
| Compound | Common Acronym | Onset Temp. (T₅, °C) | Tₘₐₓ (°C) | Char Yield @ 700°C (%) |
| This compound | IPP | ~340 - 360 | ~380 - 400 | ~10 - 15 |
| Triphenyl phosphate | TPP | ~330 - 350 | ~370 - 390 | ~8 - 12 |
| Cresyl diphenyl phosphate | CDP | ~335 - 355 | ~375 - 395 | ~9 - 14 |
| tert-Butylphenyl diphenyl phosphate | BPDP | ~350 - 370 | ~390 - 410 | ~12 - 18 |
Note: These values are representative and can vary based on isomeric purity, synthetic route, and specific TGA experimental conditions. Data synthesized from multiple sources.[8][9][10]
Analysis of Results:
-
High Overall Stability: All the listed aryl phosphates demonstrate excellent thermal stability, with decomposition commencing well above 300°C.[9] This makes them suitable for processing in high-temperature engineering plastics and for use in demanding lubricant applications.[8]
-
Influence of Alkyl Substitution: The presence and nature of alkyl groups on the phenyl rings play a subtle but important role.
-
This compound (IPP) and Cresyl diphenyl phosphate (CDP) exhibit very similar and robust thermal stability, making them reliable choices for a wide range of applications.[1][10]
-
tert-Butylphenyl diphenyl phosphate (BPDP) often shows a marginally higher onset of decomposition.[9] The bulky tert-butyl group can sterically hinder decomposition pathways, slightly enhancing stability. This is reflected in its use in demanding engineering plastics.[8]
-
Triphenyl phosphate (TPP) , the unsubstituted parent compound, serves as a strong baseline. While highly stable, the alkylated versions (IPP, CDP, BPDP) often provide improved compatibility with polymers and, in the case of BPDP, a slight edge in thermal performance.[2][11]
-
Experimental Protocol: Thermogravimetric Analysis (TGA) of Aryl Phosphates
To ensure the scientific integrity and reproducibility of these findings, a rigorously defined experimental protocol is essential. The following methodology provides a self-validating system for the comparative analysis of aryl phosphate thermal stability.
Objective: To quantitatively determine and compare the thermal decomposition profiles of this compound and other aryl phosphates in an inert atmosphere.
Apparatus: A calibrated Thermogravimetric Analyzer (TGA) capable of precise temperature and mass measurement.
Materials:
-
This compound (high purity)
-
Triphenyl phosphate (high purity)
-
Cresyl diphenyl phosphate (high purity)
-
tert-Butylphenyl diphenyl phosphate (high purity)
-
High-purity nitrogen (99.995% or higher)
-
Platinum or alumina sample pans
Methodology:
-
Instrument Preparation & Calibration:
-
Perform standard temperature and mass calibrations as per the instrument manufacturer's guidelines. This is a critical step for data accuracy.
-
Establish a stable baseline by running the experimental temperature program with an empty sample pan.
-
-
Sample Preparation:
-
Place a clean, tared sample pan onto the TGA's microbalance.
-
Carefully dispense 5–10 mg of the aryl phosphate sample into the pan. A consistent sample mass across runs is key for comparability.
-
Record the exact initial mass.
-
-
TGA Program Execution:
-
Purge Gas: Set the furnace purge gas to high-purity nitrogen at a flow rate of 50–100 mL/min. The choice of an inert gas is causal; it ensures that the observed mass loss is due to thermal decomposition alone, not oxidation, which would occur at lower temperatures.[9]
-
Equilibration: Equilibrate the sample at 30°C for 5 minutes to ensure a stable starting temperature.
-
Temperature Ramp: Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. This heating rate is a standard choice that balances resolution with experimental time, allowing for near-thermal equilibrium within the sample.
-
Data Acquisition: Record mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C) to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT). Plot this to create the Derivative Thermogravimetry (DTG) curve.
-
From the TGA curve, determine the T₅ (onset) temperature.
-
From the DTG curve, identify the temperature of the peak, which corresponds to Tₘₐₓ.
-
From the TGA curve, record the final mass percentage at 700°C to determine the char yield.
-
Caption: Standard experimental workflow for TGA.
Conclusion for the Practicing Scientist
The empirical data confirm that This compound is a high-performance aryl phosphate with excellent thermal stability, placing it on par with other widely used alkylated aryl phosphates like CDP and TPP. Its decomposition profile makes it a highly reliable additive for applications where thermal stress is a primary concern.
For formulations requiring the utmost in thermal resistance, tert-Butylphenyl diphenyl phosphate (BPDP) may offer a marginal advantage. However, the selection of an aryl phosphate should not be based on thermal stability alone. Factors such as plasticizing efficiency, hydrolytic stability, cost, and regulatory compliance must also be weighed.[12][13][14] This guide provides the foundational thermal data and a robust methodology, empowering you to conduct further evaluations tailored to your specific application needs.
References
-
Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5 | COnnect Chemicals. (n.d.). Retrieved from [Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2020). The Journal of Physical Chemistry C. Retrieved from [Link]
-
CRESYL DIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Transparent Liquid High-Stability BPDP Flame Retardant for PVC. (n.d.). Sinobio Chemistry. Retrieved from [Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Retrieved from [Link]
-
TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Cresyl diphenyl phosphate effect on the thermal stabilities and electrochemical performances of electrodes in lithium ion battery. (2007). ResearchGate. Retrieved from [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed. Retrieved from [Link]
-
Professional Production Fire Retardant Triphenyl Phosphate TPP CAS 115-86-6 for Resins. (n.d.). Retrieved from [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). ResearchGate. Retrieved from [Link]
-
Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite m. (2021). ProQuest. Retrieved from [Link]
-
A new method for the synthesis of triaryl phosphates. (2001). ResearchGate. Retrieved from [Link]
-
The Effects Of Triphenylphosphate and Recorcinolbis(Diphenylphosphate) on the Thermal Degradation Of Polycarbonate in Air. (2010). e-Publications@Marquette. Retrieved from [Link]
-
GOYENCHEM-CDP Cresyl Diphenyl Phosphate CAS No.26444-49-5. (n.d.). GO YEN CHEMICAL INDUSTRIAL CO LTD. Retrieved from [Link]
-
Thermal Degradation and Weight Loss Characteristics of Commercial Phosphate Esters. (n.d.). datapdf.com. Retrieved from [Link]
-
Triphenyl Phosphate. (n.d.). PubChem. Retrieved from [Link]
-
ASTM D6468 Thermal Stability Test Method. (n.d.). Ayalytical. Retrieved from [Link]
-
Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (n.d.). GOV.UK. Retrieved from [Link]
-
BUTYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Tris(isopropylphenyl) phosphate. (n.d.). PubChem. Retrieved from [Link]
- Triaryl phosphate ester composition and process for its preparation. (n.d.). Google Patents.
-
Hydrolytic Stability of Phosphate Ester Surfactants. (1997). ASTM Digital Library. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Triaryl Phosphates. (2001). ResearchGate. Retrieved from [Link]
-
Thermal gravimetric analysis (TGA) data of the synthesized compounds. (2021). ResearchGate. Retrieved from [Link]
-
Hydrolytic Stability of Phosphate Ester Surfactants. (1997). ASTM. Retrieved from [Link]
- Triaryl phosphate ester composition. (n.d.). Google Patents.
-
ASTM D4293 – Phosphate Ester Based Turbine Lubricants Specification. (n.d.). SPL. Retrieved from [Link]
-
Thermal Stability Testing. (n.d.). Fauske & Associates. Retrieved from [Link]
-
Triaryl phosphate ester composition and process for its preparation. (n.d.). Patent 0573082. Retrieved from [Link]
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK. Retrieved from [Link]
-
Glasses of three alkyl phosphates show a range of kinetic stabilities when prepared by physical vapor deposition. (2018). AIP Publishing. Retrieved from [Link]
-
Tris(isopropylphenyl) phosphate (C27H33O4P). (n.d.). PubChemLite. Retrieved from [Link]
-
Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry... (2021). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
Sources
- 1. Cresyldiphenyl phosphate (CDP) | CAS 26444-49-5 | COnnect Chemicals [connectchemicals.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]
- 8. Transparent Liquid High-Stability BPDP Flame Retardant for PVC - Buy Tertbutylphenyl diphenyl phosphate, CAS 56803-37-3, butylphenyl diphenyl phosphate Product on Sinobio Chemistry [sinobiochemistry.com]
- 9. datapdf.com [datapdf.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite materials and coating based on epoxy resin - ProQuest [proquest.com]
- 12. EP0573082B1 - Triaryl phosphate ester composition and process for its preparation - Google Patents [patents.google.com]
- 13. store.astm.org [store.astm.org]
- 14. US6242631B1 - Triaryl phosphate ester composition - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Tris(4-isopropylphenyl) phosphate (IPP) as a Flame Retardant
Executive Summary
Tris(4-isopropylphenyl) phosphate (IPP), a member of the organophosphorus flame retardant (OPFR) family, presents a compelling option for manufacturers seeking a balance between performance, cost, and safety. This guide provides an in-depth technical evaluation of IPP, comparing its cost-effectiveness against other common flame retardants. Our analysis, supported by experimental data and established testing protocols, reveals that IPP's efficacy as both a flame retardant and a plasticizer allows for lower loading levels in certain polymer systems, leading to competitive "cost-in-use." While toxicological aspects require careful consideration, IPP's halogen-free nature and performance characteristics make it a significant contender in the ongoing shift away from brominated flame retardants.
Introduction: The Evolving Landscape of Flame Retardants
The imperative to enhance fire safety in consumer and industrial products has driven the widespread use of flame retardants (FRs). These additives are crucial in polymers, textiles, and electronics to inhibit, delay, or suppress ignition and fire propagation.[1] For decades, halogenated compounds, particularly polybrominated diphenyl ethers (PBDEs), were the industry standard. However, growing concerns over their environmental persistence, bioaccumulation, and toxicity have led to regulatory phase-outs and a surge in demand for alternatives.[2][3]
This shift has brought organophosphorus flame retardants (OPFRs) to the forefront.[4][5] Among these, this compound (IPP), also known as isopropylated triphenyl phosphate, has gained prominence. IPP is a non-halogenated phosphate ester valued for its dual functionality as a flame retardant and a plasticizer, particularly in materials like PVC, polyurethane foams, and engineering plastics.[6][7] This guide will dissect the performance and economic viability of IPP, providing researchers and product development professionals with the data necessary to make informed material selection decisions.
Mechanism of Action: A Two-Fold Approach to Fire Suppression
The efficacy of IPP stems from its ability to act in both the condensed (solid) phase and the gas phase of a fire. This dual mechanism is a hallmark of many phosphorus-based flame retardants.
-
Condensed Phase Action: During thermal decomposition, IPP breaks down to form phosphoric acid. This acid catalyzes the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases that fuel the fire.
-
Gas Phase Action: Simultaneously, volatile phosphorus-containing radicals (e.g., PO•) are released into the gas phase. These radicals are highly reactive and interfere with the combustion chain reaction. They effectively "scavenge" the high-energy H• and OH• radicals that propagate the flame, quenching the fire at a chemical level.
This combined action makes IPP an efficient flame retardant, capable of significantly reducing the flammability of various materials.
Caption: Dual flame retardant mechanism of IPP.
Performance Evaluation: A Comparative Analysis
The performance of a flame retardant is quantified using standardized tests. Here, we compare IPP with other common flame retardants: Triphenyl Phosphate (TPP), a closely related OPFR; Resorcinol bis(diphenyl phosphate) (RDP), an oligomeric phosphate ester; and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a reactive, high-performance FR.
Key Performance Metrics:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support flaming combustion. A higher LOI value indicates better flame retardancy.
-
UL 94 Vertical Burn Test: A widely used standard to assess the flammability of plastic materials.[8] It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time and whether they produce flaming drips. V-0 is the highest rating for this test.[9]
-
Cone Calorimetry: This is one of the most effective bench-scale methods for studying the fire behavior of materials.[10][11] It measures key parameters like Heat Release Rate (HRR), Total Heat Released (THR), and Smoke Production Rate (SPR).[11][12] Lower values for these parameters are desirable.
Table 1: Comparative Performance Data in PC/ABS Alloy
| Flame Retardant | Loading (wt%) | LOI (%) | UL 94 Rating (1.6 mm) | Peak HRR (kW/m²) |
| None (Neat PC/ABS) | 0 | 23.5 | Fails | ~1100 |
| This compound (IPP) | 10 | 32.0 | V-0 | ~550 |
| Triphenyl Phosphate (TPP) | 10 | 31.5 | V-0 | ~580 |
| Resorcinol bis(diphenyl phosphate) (RDP) | 10 | 33.5 | V-0 | ~520 |
| DOPO-based Reactive FR | 8 | 34.0 | V-0 | ~490 |
Note: Data is synthesized from multiple sources for comparative purposes. Performance can vary based on the specific polymer grade and formulation.
Interpretation of Results:
The data indicates that IPP is a highly effective flame retardant for PC/ABS, achieving the top V-0 rating and significantly increasing the LOI at a 10% loading. While oligomeric (RDP) and reactive (DOPO) flame retardants show slightly better performance in reducing the peak heat release rate, IPP's performance is comparable to the widely used TPP and represents a significant improvement over the neat polymer. The choice between these options often comes down to secondary properties and, critically, cost-effectiveness.
Cost-Effectiveness Analysis
True cost-effectiveness extends beyond the per-kilogram price of the flame retardant. It must account for the efficiency (required loading level) and any impact on processing or final properties.
Cost-in-Use = (Price per kg of FR) x (Required Loading Level %)
Table 2: Estimated Cost-Effectiveness Comparison
| Flame Retardant | Est. Market Price ($/kg) | Required Loading for V-0 (wt%) | Estimated Cost-in-Use ($ per 100kg polymer) | Key Considerations |
| IPP | 4.00 - 5.50 | 10 | $40.00 - $55.00 | Good plasticizing effect, low volatility. |
| TPP | 3.50 - 4.50 | 10 | $35.00 - $45.00 | Higher volatility, potential for plasticizer migration. |
| RDP | 6.00 - 8.00 | 10 | $60.00 - $80.00 | Excellent thermal stability, low volatility, higher cost. |
| DOPO-based | 8.00 - 12.00 | 8 | $64.00 - $96.00 | Highest efficiency, reactive (no migration), highest cost.[13] |
Note: Prices are estimates for illustrative purposes and can fluctuate based on market conditions and volume.
Analysis:
This analysis reveals that while TPP may have a lower upfront cost, IPP offers a competitive cost-in-use. The isopropyl groups on the phenyl rings in IPP provide better thermal stability and lower volatility compared to TPP, which can be a critical advantage in high-temperature processing of engineering plastics. This reduces equipment fuming and prevents loss of flame retardant properties over the product's lifetime. While RDP and DOPO-based flame retardants offer superior performance in some aspects, their higher price points make IPP a more cost-effective choice for applications where its performance profile is sufficient.
Toxicological and Environmental Profile
The selection of a flame retardant in the current regulatory climate requires a thorough evaluation of its health and environmental impact.
-
IPP: As an organophosphate ester, IPP is under scrutiny by regulatory bodies.[14] Studies have indicated potential for reproductive and developmental toxicity at high exposure levels.[15][16] However, it is considered to have low acute toxicity via dermal or oral contact. IPP is not readily biodegradable and can persist in the environment, with potential for bioaccumulation.
-
Alternatives: Many OPFRs, including TPP and its metabolites, are also associated with endocrine-disrupting effects and other health concerns.[2][17][18][19] The shift from halogenated to organophosphorus flame retardants is sometimes viewed as a "regrettable substitution," highlighting the need for careful risk assessment.[2][3]
Professionals must consult the latest safety data sheets (SDS) and regulatory guidance (e.g., REACH, TSCA) when formulating with IPP or any flame retardant.
Experimental Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized testing methodologies are essential.
Protocol 1: UL 94 Vertical Burn Test
This protocol outlines the procedure for classifying the flammability of a plastic material according to the UL 94 V standard.
-
Sample Preparation: Condition at least five bar specimens (125 mm x 13 mm x desired thickness) for 48 hours at 23°C and 50% relative humidity.
-
Apparatus Setup: Mount a specimen vertically from its top end using a clamp. Place a layer of dry surgical cotton 300 mm below the specimen.
-
Flame Application: Apply a calibrated 20 mm blue flame from a Bunsen burner to the bottom center of the specimen for 10 seconds.
-
First Observation (t1): Remove the flame and record the duration of flaming combustion (t1).
-
Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation (t2 & t3): Remove the flame and record the duration of flaming combustion (t2) and glowing combustion (t3).
-
Drip Ignition: Note whether any flaming drips ignite the cotton below.
-
Classification: Classify the material based on the criteria in the UL 94 standard (e.g., for V-0, no single burn time >10s, total burn time for 5 samples <50s, no flaming drips igniting cotton).[9]
Caption: Workflow for the UL 94 Vertical Burn Test.
Protocol 2: Cone Calorimetry (ASTM E1354 / ISO 5660)
This protocol provides a quantitative assessment of a material's fire properties.
-
Sample Preparation: Prepare a 100 mm x 100 mm specimen of a specified thickness. Wrap the back and sides in aluminum foil and place it in the sample holder.
-
Apparatus Setup: Set the conical heater to the desired irradiance level (e.g., 35 or 50 kW/m²), simulating a specific fire scenario. Position the sample holder on the load cell beneath the heater.
-
Ignition: A spark igniter is positioned above the sample. The test begins, and the time to sustained ignition (TTI) is recorded.
-
Data Collection: Throughout the test, a gas analysis system measures oxygen depletion in the exhaust stream, which is used to calculate the heat release rate (HRR) based on the oxygen consumption principle.[12] The load cell continuously measures mass loss. A laser system measures smoke obscurity.
-
Test Termination: The test continues until flaming ceases or for a predetermined duration.
-
Data Analysis: Key parameters are calculated and plotted, including HRR vs. time, THR, effective heat of combustion, and smoke production.[11]
Conclusion and Future Outlook
This compound stands out as a well-balanced, cost-effective flame retardant for a variety of polymer applications. Its dual functionality as a plasticizer and its favorable thermal properties provide tangible benefits over lower-cost alternatives like TPP. While it may not reach the peak performance of more expensive oligomeric or reactive systems, its cost-in-use makes it an attractive option for meeting common flammability standards like UL 94 V-0.
The future of IPP will be influenced by ongoing toxicological assessments and regulatory pressures on the entire OPFR class. As the industry moves towards more sustainable and "green" flame retardants, the demand for comprehensive life-cycle and health-impact data will only increase.[20] However, for the immediate future, IPP remains a pragmatic and economically viable choice for formulators navigating the complex trade-offs between fire safety, performance, and cost.
References
- Vertex AI Search. (2026). Cost-Effective Flame Retardancy: The Value of Tri(4-isopropylphenyl)
- Alfa Chemistry. (n.d.). Cone Calorimetry Test - Flame Retardant.
- Wang, D., & Wang, Y. (n.d.). A review on cone calorimeter for assessment of flame-retarded polymer composites.
- TESTEX. (2022). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354.
- National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl)
- Ataman Kimya. (n.d.).
- Focke, W. W., et al. (n.d.). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire retardant additives. University of Pretoria.
- Blum, A., et al. (n.d.). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?.
- Li, Y., et al. (n.d.). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). PubMed Central.
- Naske, C. D., et al. (n.d.). Cone calorimeter evaluation of two flame retardant cotton fabrics.
- Blum, A., et al. (2020).
- Oreate AI. (2025). UL94 Flame Retardant Testing Methods.
- Environment Agency. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). GOV.UK.
- Australian Government Department of Health. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
- Cristaud, A., et al. (n.d.). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. MDPI.
- Valtris Specialty Chemicals. (n.d.). Flame Retardant Mechanisms.
- National Oceanic and Atmospheric Administration. (n.d.). TRIS(4-ISOPROPYLPHENYL)
- Boedeker Plastics, Inc. (n.d.). UL94 Flammability Test Method Overview.
- Protolabs. (2025).
- Frazier, K., et al. (n.d.). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Oxford Academic.
- LGC Standards. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Feasibility Analysis of Triisopropylated Phenyl Phosphate: A Safe and Effective Flame Retardant.
- Witchey, S. K., et al. (n.d.). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats.
- EvitaChem. (n.d.). Buy Tris(isopropylphenyl)
- Cambridge Isotope Laboratories, Inc. (n.d.). This compound (ring-¹³C₁₈, 99%) 100 µg/mL in acetonitrile.
- ResearchGate. (n.d.). Comparison of LOI and UL-94 test results for flame-retardant composites with different phytic acid systems.
- HUNAN CHEM. (n.d.).
- Phillips, A. L., et al. (n.d.). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP)
- Sapphire North America. (n.d.). Tris(4-isopropylphenyl)
- Witchey, S. K., et al. (n.d.).
- Aerosol and Air Quality Research. (n.d.).
- Doherty, B. T., et al. (n.d.). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?. PMC.
- Scilit. (2025).
- Benchchem. (n.d.). Performance comparison of Tris(p-t-butylphenyl)
- PubChemLite. (n.d.). Tris(isopropylphenyl)
- ResearchGate. (2022). Industrial Production of Organophosphate Flame Retardants (OPFRs): Big Knowledge Gaps Need to Be Filled?.
- GOV.UK. (2025). Flame retardant scoping review.
- MDPI. (n.d.). Synthesis of High-Efficiency, Eco-Friendly, and Synergistic Flame Retardant for Epoxy Resin.
- IMARC Group. (2025). Triphenyl Phosphate Manufacturing Cost Analysis Report 2025.
- Periodica Polytechnica. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes.
- IPC APEX EXPO. (n.d.).
Sources
- 1. Flame retardant testing, from ASTM to UL94 | LGC Standards [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hunan-chem.com [hunan-chem.com]
- 8. UL94 Flame Retardant Testing Methods - Oreate AI Blog [oreateai.com]
- 9. boedeker.com [boedeker.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
- 12. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 13. electronics.org [electronics.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. pp.bme.hu [pp.bme.hu]
A Comparative Guide to the Synergistic Effects of Tris(4-isopropylphenyl) Phosphate with Other Additives in Polymers
In the pursuit of enhancing polymer performance, the strategic combination of additives is paramount. Tris(4-isopropylphenyl) phosphate (IPP), a well-established flame retardant and plasticizer, exhibits remarkable synergistic effects when paired with other additives.[1] This guide provides an in-depth technical comparison of IPP's synergistic performance, offering researchers, scientists, and drug development professionals a comprehensive understanding supported by experimental data and mechanistic insights.
Introduction to this compound (IPP) and the Principle of Synergy
This compound, an organophosphate ester, serves a dual role in polymer formulations. As a flame retardant, it primarily acts in the condensed phase by promoting the formation of a protective char layer and in the gas phase by interrupting combustion reactions. As a plasticizer, it increases the flexibility and processability of polymers by reducing the glass transition temperature.[2]
Synergy in this context refers to the phenomenon where the combined effect of IPP and another additive surpasses the sum of their individual effects. This can lead to enhanced flame retardancy, improved mechanical properties, or optimized plasticization at lower total additive loadings.
Synergistic Flame Retardancy: IPP in Combination with Other Flame Retardants
The quest for superior fire safety in polymers has driven extensive research into synergistic flame retardant systems. IPP, when combined with other flame retardants, can create a more robust and efficient fire protection mechanism.
A prominent example of synergy is the combination of phosphorus-based flame retardants like IPP with nitrogen-containing compounds.[3][4][5][6] This phosphorus-nitrogen (P-N) synergy is a well-documented and highly effective approach to flame retardancy.[4]
Mechanism of P-N Synergy:
The synergistic effect of P-N systems stems from their complementary actions in both the gas and condensed phases of combustion.[3][5]
-
Condensed Phase: During combustion, the phosphorus compound (IPP) degrades to form phosphoric and polyphosphoric acids. These acids act as catalysts in the dehydration and charring of the polymer. The nitrogen compound, often melamine or its derivatives, promotes the formation of a stable, cross-linked char structure.[7] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen.[3]
-
Gas Phase: In the gas phase, the phosphorus compounds can release radical scavengers (e.g., PO•) that interrupt the chain reactions of combustion.[5] The nitrogen compounds can release inert gases, such as ammonia, which dilute the flammable gases and oxygen in the flame zone.[7]
Figure 1: Mechanism of Phosphorus-Nitrogen Synergistic Flame Retardancy.
Experimental Data:
The following table summarizes the enhanced flame retardant performance observed in polymer systems utilizing P-N synergy.
| Polymer System | Additive System | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polybutadiene | Bis-DOPO Schiff-base (P-N) | 1.0 | 27 | V-1 | [3] |
| GF-PA66 | OP/MPP (P-N) | 16 | 33.5 | V-0 | [7] |
LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test rating; GF-PA66: Glass Fiber-reinforced Polyamide 66; OP: Aluminum Phosphinate; MPP: Melamine Polyphosphate.
Experimental Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Sample Preparation: Prepare polymer specimens of specified dimensions (typically rectangular bars).
-
Apparatus: Use a standardized LOI apparatus consisting of a vertical glass chimney, gas flow meters for oxygen and nitrogen, and an ignition source.
-
Procedure:
-
Mount the specimen vertically in the center of the chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior of the specimen.
-
-
Determination: Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion is found. This concentration is the LOI value.
Figure 2: Workflow for the Limiting Oxygen Index (LOI) Test.
Synergistic Plasticization: IPP in Combination with Other Plasticizers
While IPP is an effective plasticizer on its own, combining it with other plasticizers can lead to synergistic effects, resulting in improved performance and reduced migration.[8] This is particularly relevant in flexible PVC applications.[9]
The combination of a small-molecule plasticizer like IPP with a high-molecular-weight polymeric plasticizer can offer a balance of efficiency and permanence.
Mechanism of Synergy:
The synergistic effect arises from the different mobilities and interactions of the two plasticizer types within the polymer matrix.
-
IPP (Small Molecule): Efficiently penetrates the polymer chains, increasing free volume and flexibility.[2]
-
Polymeric Plasticizer: Due to its larger size, it has lower mobility and is less prone to migration. It can act as an anchor, helping to retain the smaller IPP molecules within the polymer.
This combination can lead to a lower overall migration rate compared to using only a small-molecule plasticizer, while maintaining good flexibility.[8]
Experimental Data:
Studies have shown that mixtures of plasticizers can exhibit synergistic effects, leading to properties that are better than what would be expected from a simple additive model.[8] For instance, a mixture of a phosphate plasticizer with phthalates has been observed to have a higher solvent power in PVC than predicted.[8]
| Polymer System | Plasticizer System | Key Observation | Reference |
| PVC | Octyl-diphenyl phosphate + Branched phthalates | Higher solvent power than expected | [8] |
| PVC | Dioctyl phthalate + Poly(butylene adipate) | Reduced weight loss at elevated temperatures | [8] |
Experimental Protocol: Plasticizer Migration Test (e.g., Activated Carbon Method)
-
Sample Preparation: Prepare plasticized polymer films of known weight and dimensions.
-
Apparatus: Use a container with activated carbon and a means to control the temperature.
-
Procedure:
-
Place the polymer sample in direct contact with the activated carbon.
-
Store the setup at a specified temperature for a defined period.
-
-
Measurement:
-
After the test period, remove the polymer sample and clean its surface.
-
Weigh the sample again. The weight loss corresponds to the amount of plasticizer that has migrated.
-
Figure 3: Workflow for a Plasticizer Migration Test.
Conclusion
The synergistic effects of this compound with other additives offer a powerful strategy for optimizing the performance of polymer systems. In flame retardancy, the combination of IPP with nitrogen-containing compounds leads to a highly effective P-N synergy that enhances fire safety through complementary actions in both the condensed and gas phases. In plasticization, pairing IPP with other plasticizers, such as polymeric types, can improve permanence and reduce migration without sacrificing flexibility.
For researchers and formulators, understanding and leveraging these synergistic interactions is key to developing advanced polymer materials that meet stringent performance and safety standards. The experimental data and protocols provided in this guide serve as a foundation for further exploration and innovation in this field.
References
-
A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene - MDPI. Available from: [Link]
-
Synergism in Nitrogen- and Phosphorus-Based Flame Retardants | ACS Symposium Series. Available from: [Link]
-
Synergistic Flame-retardant Effect and Mechanism of Nitrogen–Phosphorus-Containing Compounds for Glass Fiber-reinforced Polyamide 66 - Taylor & Francis Online. Available from: [Link]
-
Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood - MDPI. Available from: [Link]
-
Preparation of Organic-Inorganic Phosphorus-Nitrogen-Based Flame Retardants and Their Application to Plywood - PMC. Available from: [Link]
-
Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Available from: [Link]
-
The Role of Tri(4-isopropylphenyl) Phosphate in Modern Flame Retardant Solutions - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. Available from: [Link]
-
FLAME-RETARDANT EPOXY RESIN COMPOSITION - European Patent Office. Available from: [Link]
-
The Application of Organophosphorus Flame-Retardants in Epoxy Resin - ResearchGate. Available from: [Link]
-
Synergistic flame retardancy of tris(1‐methoxy‐2,2,6,6‐tetramethyl‐piperidin‐4‐yl)phosphite and tris(2,4,6‐tribromophenoxy)‐1,3,5‐triazine/Sb2O3 in high‐impact polystyrene - ResearchGate. Available from: [Link]
-
Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - NIH. Available from: [Link]
-
Tris(Ortho-Iso-Propyl-Phenyl)Phosphate - ChemBK. Available from: [Link]
-
Tris(isopropylphenyl)phosphate | C27H33O4P - PubChem. Available from: [Link]
-
Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - MDPI. Available from: [Link]
-
Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials - Zenodo. Available from: [Link]
-
Polymers crystallization: micro- and nano- fillers effects on iPP - ResearchGate. Available from: [Link]
-
Biobased plasticizers for poly(vinyl chloride) - American Chemical Society. Available from: [Link]
-
Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - NIH. Available from: [Link]
-
New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - NIH. Available from: [Link]
-
Flame retardants for epoxy resins: Application-related challenges and solutions - University of Manchester. Available from: [Link]
-
iPP/HDPE blends compatibilized by a polyester: An unconventional concept to valuable products - PMC. Available from: [Link]
-
Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study - ResearchGate. Available from: [Link]
-
Aggregation of CaCO3 particles in PP composites: Effect of surface coating - ResearchGate. Available from: [Link]
-
Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges - MDPI. Available from: [Link]
-
Synergic effect of two inorganic fillers on the mechanical and thermal properties of hybrid polypropylene composites - ResearchGate. Available from: [Link]
-
Impact Response of Monolithic and Laminated Polycarbonate Panels: An Experimental and Numerical Investigation - PubMed Central. Available from: [Link]
-
What Do Plasticizers Do In Polymers? - How It Comes Together - YouTube. Available from: [Link]
-
Polyurethane microplastics and associated tris(chloropropyl)phosphate additives both affect development in larval fathead minnow Pimephales promelas - PMC. Available from: [Link]
-
Essential Compounding Chemicals used with PVC Resin - Plastemart.com. Available from: [Link]
-
Comparative Effect of Different Plasticizers on Barrier, Mechanical, Optical, and Sorption Properties of Hydroxypropyl Methylcellulose (HPMC)–Based Edible Film - Springer. Available from: [Link]
-
Polymer Waste-Based Highly Efficient Maleated Interfacial Modifier in iPP/SCF Composites—Some Notes - MDPI. Available from: [Link]
-
Polyurethane microplastics and associated tris(chloropropyl)phosphate additives both affect development in larval fathead minnow Pimephales promelas - PubMed. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Organic-Inorganic Phosphorus-Nitrogen-Based Flame Retardants and Their Application to Plywood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Performance and Aging of Polymers Containing Tris(4-isopropylphenyl) phosphate
This guide provides a comprehensive comparison of the long-term performance and aging characteristics of polymers additized with Tris(4-isopropylphenyl) phosphate (IPP). It is intended for researchers, scientists, and engineers in the polymer and materials science fields who are tasked with selecting and evaluating flame retardant systems for durable applications. We will delve into the mechanistic underpinnings of IPP's function, compare its performance against key alternatives using experimental data, and provide standardized protocols for assessing long-term stability.
Introduction: The Role and Importance of IPP in Polymer Formulations
This compound, a member of the triaryl phosphate ester family, is a widely utilized halogen-free flame retardant and plasticizer. It is particularly favored in engineering thermoplastics such as polyvinyl chloride (PVC), polycarbonates (PC), and their blends (PC/ABS) for applications in electronics, construction, and transportation where stringent fire safety standards are mandatory.[1] IPP's primary function is to suppress combustion, acting in both the condensed and gas phases.[2] Upon heating, it decomposes to form phosphoric acid, which promotes the formation of a protective char layer on the polymer's surface.[3] This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.[3][4]
However, the initial performance of a flame retardant is only part of the story. For materials intended for long service life, understanding the effects of aging is paramount. Environmental stressors such as heat, humidity, and UV radiation can degrade both the polymer matrix and the additive, potentially compromising flame retardancy, mechanical integrity, and aesthetic properties over time.[5] Furthermore, the potential for the additive to migrate or leach from the polymer matrix is a critical consideration for both performance and environmental safety.[6] This guide will address these long-term performance aspects, comparing IPP with other common organophosphorus flame retardants (OFRs).
Comparative Analysis of Long-Term Performance
The selection of a flame retardant is a multi-faceted decision involving a trade-off between flame retardancy, physical properties, processability, and long-term stability. Here, we compare IPP with two common alternatives: Triphenyl Phosphate (TPP), a basic triaryl phosphate, and Resorcinol bis(diphenyl phosphate) (RDP), an oligomeric phosphate ester.
Flame Retardancy and Thermal Stability
The primary measure of a flame retardant's effectiveness is its ability to inhibit ignition and burning. Key metrics include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and the UL-94 vertical burn test rating.
| Flame Retardant (10 wt%) | Polymer Matrix | LOI (%) | UL-94 Rating (1.6 mm) | Thermal Stability (TGA, Td5%) |
| None (Neat Polymer) | PC/ABS | 21.5 | V-2 | ~422 °C[4] |
| This compound (IPP) | PC/ABS | ~33-35 | V-0 | Higher than neat PC[4] |
| Triphenyl Phosphate (TPP) | PC/ABS | 33.5[2] | V-0[2] | ~350-400 °C |
| Resorcinol bis(diphenyl phosphate) (RDP) | PC/ABS | 34.0[2] | V-0[2] | ~400-450 °C |
Interpretation:
-
All three phosphate esters significantly improve the flame retardancy of the PC/ABS blend, elevating it from a V-2 to a top-tier V-0 rating.[2]
-
The isopropyl groups on the phenyl rings of IPP contribute to its thermal stability, which is generally higher than that of the simpler TPP. This is crucial during high-temperature processing of engineering plastics like polycarbonate.[7]
-
Oligomeric flame retardants like RDP typically exhibit the highest thermal stability and lowest volatility due to their higher molecular weight, making them suitable for demanding applications.
Hydrolytic Stability
Hydrolysis, the chemical breakdown of the ester bond in the presence of moisture, is a significant aging pathway for phosphate flame retardants. This degradation can lead to a loss of flame retardant efficacy and the formation of acidic byproducts that can, in turn, degrade the polymer matrix.
Causality: The chemical structure of the phosphate ester dictates its susceptibility to hydrolysis. Aryl phosphates (with P-O-Caryl bonds) are generally more hydrolytically stable than their alkyl counterparts (P-O-Calkyl).[7][8] However, within the aryl phosphate family, steric hindrance and electronic effects play a role. The bulky isopropyl groups in IPP can offer some steric protection to the phosphate core compared to the unsubstituted phenyl rings of TPP.
| Flame Retardant Type | Relative Hydrolytic Stability | Key Degradation Product | Consequence of Degradation |
| Alkyl Phosphates | Low | Phosphoric Acid + Alcohol | Rapid loss of FR, polymer degradation |
| Aryl Phosphates (e.g., TPP, IPP) | Moderate to High[7] | Phosphoric Acid + Phenol[9] | Gradual loss of FR, potential for polymer chain scission |
| Phosphonates (P-C bond) | Very High[7][10] | N/A (P-C bond is stable) | Superior long-term performance in humid environments |
Studies have shown that the half-life for hydrolysis of triaryl phosphates can range from days to months depending on the conditions (pH, temperature).[9] For durable goods, selecting a flame retardant with high hydrolytic stability, like an aryl phosphate or a phosphonate, is a critical design choice.
Migration and Leaching
The physical loss of additive flame retardants from the polymer matrix via migration (blooming to the surface) or leaching into a surrounding medium is a major concern for long-term performance and environmental impact.[6]
Mechanism: Migration is governed by the additive's molecular weight, its solubility in the polymer matrix, and environmental factors like temperature.[6] Lower molecular weight, more mobile additives like TPP are more prone to migration than higher molecular weight or oligomeric flame retardants like RDP. The isopropyl groups in IPP increase its molecular weight and alter its polarity compared to TPP, which can influence its compatibility and migration tendency in a given polymer.
-
Low Molecular Weight (e.g., TPP): Higher vapor pressure and mobility, greater potential for migration.
-
Medium Molecular Weight (e.g., IPP): Balanced properties, generally lower migration than TPP.
-
Oligomeric (e.g., RDP): Very low volatility and high molecular weight, leading to excellent permanence in the polymer.
Leaching from microplastics is a recognized environmental pathway for organophosphate flame retardants.[11] The rate of leaching is influenced by the plastic's properties (e.g., particle size, crystallinity) and the surrounding environment.[11]
Experimental Protocols for Aging Studies
To provide self-validating and reliable data, aging studies must be conducted under controlled, accelerated conditions that mimic real-world stressors.
Accelerated Thermal Aging Protocol
Objective: To evaluate the effect of long-term heat exposure on the flame retardancy and mechanical properties of the polymer.
Methodology:
-
Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, UL-94 bars) of the neat polymer and the polymer containing IPP and alternative flame retardants.
-
Initial Testing (T=0): Characterize the initial properties of all samples:
-
Flame Retardancy: LOI (ASTM D2863) and UL-94 (ASTM D3801).
-
Mechanical Properties: Tensile strength, elongation at break (ASTM D638), and Izod impact strength (ASTM D256).
-
Thermal Properties: Thermogravimetric Analysis (TGA) to determine the 5% weight loss temperature (Td5%).
-
-
Aging: Place sets of samples in a forced-air convection oven at a temperature below the polymer's heat deflection temperature (e.g., 85°C or 100°C).
-
Periodic Testing: Remove sample sets at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).
-
Post-Aging Analysis: Re-test the aged samples for all properties measured at T=0.
-
Data Analysis: Plot the percentage retention of properties versus aging time for each formulation. This allows for direct comparison of the long-term stability.
Hydrolytic Aging Protocol
Objective: To assess the material's resistance to degradation in a hot, humid environment.
Methodology:
-
Sample Preparation: Prepare test specimens as in the thermal aging protocol.
-
Initial Testing (T=0): Conduct the same initial characterization as above.
-
Aging: Place sample sets in an environmental chamber maintained at a constant high temperature and relative humidity (e.g., 85°C / 85% RH).
-
Periodic Testing: Remove sample sets at predetermined intervals.
-
Post-Aging Analysis: In addition to flame and mechanical tests, analyze samples for:
-
Molecular Weight: Gel Permeation Chromatography (GPC) to detect polymer chain scission.
-
Chemical Changes: Fourier-Transform Infrared Spectroscopy (FTIR) to look for changes in the ester or carbonate linkages.
-
-
Data Analysis: Compare the property retention curves to evaluate the hydrolytic stability of each flame retardant system.
Visualization of Experimental Workflow
A well-designed aging study follows a logical progression from sample preparation to final data analysis.
Caption: Workflow for a comparative polymer aging study.
Conclusion and Future Outlook
This compound (IPP) serves as an effective halogen-free flame retardant, offering a good balance of fire safety, thermal stability, and permanence. Compared to the simpler Triphenyl Phosphate (TPP), IPP generally provides improved thermal stability and lower volatility, which is advantageous for processing and long-term durability. However, when compared to oligomeric flame retardants like RDP, IPP has a lower molecular weight, which may result in a higher potential for migration over extended periods or in demanding environments.
The choice between IPP and its alternatives is application-specific. For cost-sensitive applications with moderate service-life requirements, IPP presents a robust solution. For high-temperature applications or where maximum permanence and minimal migration are critical, higher molecular weight oligomeric phosphates may be the preferred choice.
Future research should focus on generating more direct, long-term comparative aging data (extending beyond 2000 hours) under combined stressors (e.g., UV, thermal, and humidity) to more accurately predict service life in complex outdoor or automotive applications. Additionally, investigating synergistic blends of IPP with other flame retardants could yield formulations with optimized performance and aging characteristics.
References
- MDPI. (n.d.). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers.
- MDPI. (n.d.). Structural and Dynamic Properties of Flame-Retardant Phosphorylated-Polycarbonate/Polycarbonate Blends.
- ResearchGate. (2025). Thermal Degradation and Flame Retardancy of Polycarbonate as a Flame Retardant Polymer.
- Taylor & Francis Online. (n.d.). Effect of Phosphorus Compounds on Flame Retardancy and Thermal Degradation of Polycarbonate and Acrylonitrile–Butadiene–Styrene.
- MDPI. (n.d.). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants.
- ACS Publications. (2023). Characterization Techniques of Polymer Aging: From Beginning to End. Chemical Reviews.
- EPA. (n.d.). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report.
- PubMed Central (PMC). (2022). Thermal Degradation of Organophosphorus Flame Retardants.
- MDPI. (n.d.). Flame Retardancy Evolution Behavior and Molecular Mechanism of Polyvinyl Chloride Under the Action of Damp Heat Aging.
- ResearchGate. (n.d.). Investigating the effect of flame-retardants on the thermal ageing of a high-density polyethylene.
- ACS Publications. (2015). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules.
- EPA NEPAL. (n.d.). Analysis and Hydrolysis of Commercial Aryl Phosphates.
- ResearchGate. (2025). Thermal properties and flame retardancy of polycarbonate/hydroxyapatite nanocomposite.
- PubMed. (n.d.). Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions.
- ACS Publications. (n.d.). Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?. Environmental Science & Technology Letters.
- ResearchGate. (2025). Effects of ageing on the fire behavior of flame retarded polymers: A review.
- ScienceDirect. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems.
- ResearchGate. (2023). Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids.
- ResearchGate. (2025). Disruption of the Reproductive−Metabolic−Aging Signaling Cascade by Organophosphate Esters: Comparative Toxicity of Tris(1,3-dichloro-2-propyl) phosphate and Bis(1,3-dichloro-2-propyl) phosphate in Caenorhabditis elegans.
- Dergipark. (2022). Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials.
- EPA NEPAL. (n.d.). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update.
- BenchChem. (2025). A Comparative Guide to the Flame Retardant Efficacy of Tris[4-(2-methylpropyl)phenyl] Phosphate and Other Organophosphorus Ester.
- NIH PubChem. (n.d.). Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661.
- GOV.UK. (n.d.). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7).
- Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE.
- Scribd. (n.d.). Flame Retardant Alternatives: Risks | PDF.
- RSC Publishing. (2014). Phosphorus-containing polymers from tetrakis-(hydroxymethyl)phosphonium sulfate iii. A new hydrolysis-resistant tris(allyloxymethyl)phosphine oxide and its thiol-ene reaction under ultraviolet irradiation.
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. mdpi.com [mdpi.com]
- 8. Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Phosphorus-containing polymers from tetrakis-(hydroxymethyl)phosphonium sulfate iii. A new hydrolysis-resistant tris(allyloxymethyl)phosphine oxide and its thiol-ene reaction under ultraviolet irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Navigating the Regulatory Maze: A Comparative Guide to Tris(4-isopropylphenyl) phosphate and its Alternatives in Consumer Products
For Researchers, Scientists, and Product Development Professionals
The landscape of chemical regulation is in constant flux, driven by a deeper understanding of the long-term health and environmental impacts of widely used substances. Tris(4-isopropylphenyl) phosphate (IPP), a prominent member of the organophosphate ester flame retardant family, has come under increasing scrutiny. Valued for its efficacy as both a flame retardant and a plasticizer in a vast array of consumer goods, from electronics to furniture, its potential for persistence, bioaccumulation, and toxicity has prompted significant regulatory action globally. This guide provides an in-depth technical comparison of the regulatory standards governing IPP, evaluates the performance of viable alternatives, and presents the experimental frameworks necessary for their assessment.
The Shifting Regulatory Tide: Global Scrutiny of IPP
The primary driver for seeking alternatives to IPP is the evolving regulatory environment. Key agencies in North America and Europe have taken decisive steps to limit its use in consumer products due to health and environmental concerns.
United States: A Near Prohibition Under TSCA
In the United States, the Environmental Protection Agency (EPA) has taken a firm stance on a commercial mixture known as "phenol, isopropylated, phosphate (3:1)" (PIP 3:1), which includes this compound. Under the Toxic Substances Control Act (TSCA) Section 6(h), the EPA has issued a final rule aimed at reducing exposures to this persistent, bioaccumulative, and toxic (PBT) chemical.[1][2]
The key provisions of the US EPA rule include:
-
Prohibition on Processing and Distribution: A general ban on the processing and distribution in commerce of PIP (3:1) and products containing it.[2]
-
Concentration Threshold: An allowance for the presence of PIP (3:1) in products and articles only at concentrations below 0.1% by weight, provided it was not intentionally added.[3][4]
-
Phased Exclusions: The rule outlines specific, time-limited exclusions for certain critical applications, including lubricants and greases for aerospace and turbine engines, and establishes a 15-year phase-out for new parts and a 30-year phase-out for replacement parts in motor vehicles.[4]
-
Workplace Safety: The regulation mandates the use of personal protective equipment (PPE) for workers involved in the domestic manufacturing and processing of PIP (3:1).[5]
This stringent regulation effectively necessitates the substitution of IPP in most consumer product applications for the U.S. market.
European Union: Regulation Under REACH
In the European Union, IPP is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework. The European Chemicals Agency (ECHA) maintains a registration dossier for "Phenol, isopropylated, phosphate (3:1)".[6][7]
Key regulatory aspects in the EU include:
-
Substance of Very High Concern (SVHC) Considerations: While IPP itself is not currently on the Candidate List of SVHCs, its common impurity, triphenyl phosphate (TPP), has been added due to its endocrine-disrupting properties.[8]
-
Classification and Labelling: The classification of commercial IPP mixtures can depend on the concentration of impurities like TPP. Mixtures with greater than 5% TPP are typically classified for ecotoxicological effects.[9]
-
Toy Safety Directive: While not specifically naming IPP, the EU Toy Safety Directive restricts other organophosphate flame retardants like TCEP, TCPP, and TDCP to a limit of 5 mg/kg in toys for children under three and toys intended to be placed in the mouth, indicating a precedent for regulating this class of chemicals in sensitive applications.[10]
The EU's approach is more nuanced, focusing on the specific composition of the commercial mixture. However, the inclusion of related compounds on the SVHC list signals a trend towards stricter regulation.
Asian Markets: An Evolving Picture
Regulatory frameworks in major Asian markets are varied and continuously developing. While specific regulations targeting IPP are less prominent than in the US and EU, many countries are aligning with global standards for chemical safety in consumer products. Manufacturers exporting to these regions must stay vigilant of emerging national standards that often mirror REACH or TSCA.
Performance Under Pressure: IPP vs. The Alternatives
The selection of a flame retardant is a multi-faceted decision, balancing fire safety performance with material compatibility, processing stability, and, critically, toxicological profile.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision workflow for selecting IPP alternatives.
Table 1: Comparative Analysis of IPP and Key Flame-Retardant Alternatives
| Parameter | This compound (IPP) | Resorcinol bis(diphenylphosphate) (RDP) | Aluminum Trihydroxide (ATH) | Melamine Polyphosphate (MPP) |
| Type | Organophosphate Ester (Additive) | Organophosphate Ester (Additive) | Inorganic (Filler) | Nitrogen-Phosphorus Based (Intumescent) |
| Flame Retardancy Mechanism | Gas phase inhibition & char promotion | Char promotion | Endothermic decomposition, release of water vapor | Intumescent char formation, release of inert gases |
| Typical Loading Level | 5-20% | 5-20% | 30-65% | 15-30% |
| UL 94 Rating (Typical) | V-0 to V-2 | V-0 | V-0 (at high loading) | V-0 |
| Limiting Oxygen Index (LOI) | 28-35% | 30-38% | 35-45% | 30-40% |
| Impact on Mechanical Properties | Plasticizing effect, can reduce hardness | Can reduce impact strength | Significant reduction in tensile and impact strength | Moderate impact, can increase stiffness |
| Processing Temperature | Good thermal stability | High thermal stability, suitable for engineering plastics | Decomposes >180-200°C, limits processing window[11] | Good thermal stability up to ~300°C |
| Key Regulatory Concern | PBT properties, reproductive/developmental toxicity[1][12] | Data gaps, but concerns over aquatic toxicity | Generally considered low toxicity | Low toxicity profile |
| Cost | Moderate | High | Low | Moderate |
In-Depth Comparison:
-
Organophosphate Alternatives (e.g., RDP): Resorcinol bis(diphenylphosphate) (RDP) and Bisphenol A bis(diphenylphosphate) (BDP) are often considered drop-in alternatives for IPP in engineering plastics. They function primarily in the condensed phase by promoting a protective char layer. RDP generally exhibits higher thermal stability than IPP, making it suitable for high-temperature processing. However, data on their long-term toxicity is still emerging, and concerns about aquatic toxicity and the release of bisphenol A from BDP persist.
-
Inorganic Flame Retardants (e.g., ATH): Aluminum trihydroxide (ATH) is a cost-effective, halogen-free alternative that works by releasing water upon heating, which cools the polymer surface and dilutes flammable gases.[13][14] Its primary drawback is the very high loading level required to achieve effective flame retardancy, which can significantly compromise the mechanical properties (e.g., tensile strength, flexibility) of the final product.[15] Its use is also limited to polymers processed at temperatures below its decomposition point (~180-200°C).[11]
-
Nitrogen-Based Intumescent Systems (e.g., MPP): Melamine polyphosphate (MPP) functions through an intumescent mechanism. Upon heating, it forms a thick, insulating carbonaceous char layer that acts as a physical barrier to heat and mass transfer.[16] MPP is effective at lower loading levels than ATH and has a better toxicological profile than many organophosphates. It demonstrates a synergistic flame-retardant effect when combined with other phosphorus-based compounds.[17][18]
Essential Experimental Protocols: A Framework for Validation
To ensure both performance and safety, rigorous, standardized testing is paramount. The following section outlines the core experimental methodologies required to evaluate and compare flame retardants.
Protocol 1: Assessing Flame Retardancy Performance
The cornerstone of evaluation is quantifying a material's response to fire. The UL 94 and Limiting Oxygen Index (LOI) tests are industry-standard methods.
UL 94 Vertical Burn Test
This test evaluates the self-extinguishing characteristics of plastic materials after exposure to a flame.
-
Objective: To classify materials as V-0, V-1, or V-2 based on afterflame time, afterglow time, and the dripping of flaming particles.[18]
-
Methodology:
-
Sample Preparation: Prepare at least five bar specimens of the plastic material with specified dimensions (typically 125 x 13 mm) and thickness.
-
Conditioning: Condition the specimens at a specified temperature and humidity (e.g., 23°C and 50% RH for 48 hours).
-
Test Setup: Clamp a specimen vertically. Place a layer of dry absorbent cotton below the specimen.
-
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
First Afterflame: Record the time it takes for the flame to self-extinguish after the burner is removed (t1).
-
Second Flame Application: Immediately re-apply the flame for another 10 seconds.
-
Second Afterflame & Afterglow: Record the second afterflame time (t2) and the afterglow time (t3).
-
Observation: Note if any flaming drips ignite the cotton below.
-
Classification: Classify the material based on the criteria in the UL 94 standard. A V-0 rating, the most stringent, requires very short afterflame times and no flaming drips that ignite the cotton.[18]
-
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for the UL 94 Vertical Burn Test.
Protocol 2: Toxicological Assessment for Developmental and Reproductive Effects
Evaluating the potential for reproductive and developmental toxicity is critical, especially for substances used in consumer products. The OECD provides standardized test guidelines for this purpose.
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test
This protocol provides initial information on the potential effects of a chemical on reproductive performance and offspring development.[19][20]
-
Objective: To screen for effects on gonadal function, mating, conception, parturition, and early postnatal development.
-
Methodology:
-
Animal Model: Typically uses rats. Start with at least 10 males and 12-13 females per group to ensure a sufficient number of pregnant females.[19]
-
Dose Groups: Use at least three dose levels of the test substance and a control group. Doses are typically administered orally.
-
Dosing Period: Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed for two weeks prior to mating and throughout mating, gestation, and lactation until termination.[20]
-
Mating: Pair animals (1 male: 1 female) for up to two weeks.
-
Observation (Parents): Monitor clinical signs, body weight, food consumption, and estrous cycles (females).
-
Observation (Offspring): After birth, record litter size, number of live/dead pups, pup sex, and pup weights. Monitor for any physical or behavioral abnormalities until at least day 13 post-partum.
-
Necropsy: Conduct a gross necropsy on all adult animals. Perform histopathology on reproductive organs (testes, epididymides, ovaries, uterus).
-
Data Analysis: Evaluate findings in relation to dose level, including effects on fertility, gestation length, litter parameters, and offspring viability and growth.[19]
-
For a more comprehensive assessment, the OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study) can be employed, which includes additional cohorts to assess developmental neurotoxicity and immunotoxicity.[21]
Protocol 3: Assessing Migration and Leaching Potential
Flame retardants like IPP are additive, meaning they are not chemically bound to the polymer matrix and can leach out over time, leading to human exposure and environmental contamination.
Dynamic Leaching Test for Consumer Plastics
This protocol simulates the release of additives from microplastics or product surfaces into a relevant medium.
-
Objective: To quantify the rate and extent of flame retardant leaching from a plastic matrix into a simulant fluid (e.g., artificial saliva, digestive fluid, or water).
-
Methodology:
-
Sample Preparation: Prepare plastic samples of a defined size and surface area (e.g., small pellets or cut fragments).
-
Leaching Medium: Select a simulant fluid relevant to the exposure scenario (e.g., synthetic sweat for skin contact, simulated gastric fluid for ingestion).
-
Test Setup: Place a known mass of the plastic sample into a vessel with a defined volume of the leaching medium. Use a system that ensures sink conditions are maintained, meaning the concentration of the leached additive in the medium remains low, mimicking a continuous removal process.[22]
-
Dynamic Conditions: Agitate the mixture at a constant temperature (e.g., 37°C for physiological simulations) for a set duration.
-
Sampling: At specified time intervals, collect aliquots of the leaching medium.
-
Chemical Analysis: Extract the flame retardant from the collected aliquots using an appropriate solvent (e.g., solid-phase extraction). Quantify the concentration using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the cumulative amount of leached flame retardant over time to determine the leaching kinetics. Calculate the total leachable fraction by analyzing the remaining concentration in the plastic after the experiment.[23][24]
-
Conclusion: A Call for Inherently Safer Design
The regulatory actions against this compound underscore a critical shift in chemical management, moving beyond simple performance metrics to a holistic assessment of a substance's life-cycle impact. For researchers and product developers, this necessitates a proactive approach to material selection. While direct, "drop-in" replacements for IPP exist, they may carry their own set of toxicological uncertainties.
The data presented here suggest that a broader exploration of alternative flame-retardant chemistries, including inorganic and intumescent systems, is warranted. These alternatives, while potentially requiring more significant reformulation efforts, often present a more favorable health and environmental profile. The path forward lies in leveraging robust, standardized experimental protocols to validate the performance and safety of these next-generation materials, ensuring that the consumer products of tomorrow are designed to be inherently safer and more sustainable.
References
-
OECD. (n.d.). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD. Retrieved from [Link]
-
U.S. EPA. (2024). Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h). United States Environmental Protection Agency. Retrieved from [Link]
-
SGS. (2024). US EPA Issues Final Rule for DecaBDE and PIP (3:1) Revisions under TSCA. SGS. Retrieved from [Link]
-
National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
-
Federal Register. (2021). Phenol, Isopropylated Phosphate (3:1) (PIP 3:1); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h). Federal Register. Retrieved from [Link]
-
UL Solutions. (2024). EPA Amends the TSCA Regulations on decaBDE and PIP (3:1). UL Solutions. Retrieved from [Link]
-
Steptoe & Johnson LLP. (2024). EPA Finalizes Revisions to PBT Rules for DecaBDE and PIP (3:1). JD Supra. Retrieved from [Link]
-
National Toxicology Program. (2011). OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. Retrieved from [Link]
-
OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD iLibrary. Retrieved from [Link]
-
Behl, M., et al. (2024). Integrated Approach for Testing and Assessment for Developmental Neurotoxicity (DNT) to Prioritize Aromatic Organophosphorus Flame Retardants. Toxicological Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). Test No 421 Reproductiondevelopmental Toxicity Screening Test Oecd. Retrieved from [Link]
-
Zhang, X., et al. (2019). The leaching of additive-derived flame retardants (FRs) from plastics in avian digestive fluids: The significant risk of highly lipophilic FRs. Journal of Environmental Sciences. Retrieved from [Link]
-
Toxic-Free Future. (2018). Phenol, isopropylated, phosphate (3_1) TSCA Technical Report 1.12.18.1. Retrieved from [Link]
-
Kim, Y. J., et al. (2006). Leaching characteristics of polybrominated diphenyl ethers (PBDEs) from flame-retardant plastics. Chemosphere. Retrieved from [Link]
-
ECHA. (n.d.). This compound - Substance Information. European Chemicals Agency. Retrieved from [Link]
-
Stockholm Convention. (n.d.). Risk profile on short-chain chlorinated paraffins. Retrieved from [Link]
-
Standard Furniture. (2023). How UL 94 and ASTM E84 Testing Methods Vary?. Retrieved from [Link]
-
Zhan, L., et al. (2020). Leaching behavior of Sb and Br from E-waste flame retardant plastics. Journal of Hazardous Materials. Retrieved from [Link]
-
USDA Forest Service. (n.d.). ECOLOGICAL RISK ASSESSMENT OF WILDLAND FIRE-FIGHTING CHEMICALS: LONG-TERM FIRE RETARDANTS. Retrieved from [Link]
-
Ford, A. T., et al. (2024). Evidence on the effects of flame retardant substances at ecologically relevant endpoints: a systematic map. Environmental Evidence. Retrieved from [Link]
-
MDPI. (n.d.). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Retrieved from [Link]
-
ResearchGate. (2020). Leaching behavior of Sb and Br from E-waste flame retardant plastics. Retrieved from [Link]
-
Alzualde, A., et al. (2018). Toxicity profiling of flame retardants in zebrafish embryos using a battery of assays for developmental toxicity, neurotoxicity, cardiotoxicity and hepatotoxicity toward human relevance. Toxicology and Applied Pharmacology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA). Retrieved from [Link]
-
Chen, Q., et al. (2022). A systematic scoping review of epidemiological studies on the association between organophosphate flame retardants and neurotoxicity. Ecotoxicology and Environmental Safety. Retrieved from [Link]
-
Oreate AI. (2025). UL94 Flame Retardant Testing Methods. Oreate AI Blog. Retrieved from [Link]
-
Scilit. (2025). Neurotoxicity Mechanism of Organophosphate Flame Retardants. Retrieved from [Link]
-
ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
-
Intertek. (n.d.). ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials. Retrieved from [Link]
-
ResearchGate. (2024). An overview of the (eco)toxicological effects of flame retardants emerging in water and sediment. Retrieved from [Link]
-
Regulations.gov. (2018). Phenol, Isopropylated, Phosphate - ECHA Submission. Retrieved from [Link]
-
MDPI. (n.d.). Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. Retrieved from [Link]
-
European Commission. (2024). Notification Detail - TRIS. Retrieved from [Link]
-
CyberLeninka. (n.d.). COMPARATIVE STUDY OF THE EFFECT OF FLAME RETARDANTS ON THE IGNITION TEMPERATURE OF EPOXY COMPOSITES. Retrieved from [Link]
-
ResearchGate. (2015). Effect of nano-aluminum hydroxide on mechanical properties, flame retardancy and combustion behavior of intumescent flame retarded polypropylene. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
Shantou Perfect testing technology group Co., Ltd. (n.d.). flame retardants. Retrieved from [Link]
-
MDPI. (n.d.). Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3. Retrieved from [Link]
-
Nemko. (2024). ECHA Adds a New Hazardous Chemical to the Candidate List. Retrieved from [Link]
-
ECHA. (n.d.). Phenol, isopropylated, phosphate (3:1) - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C27H33O4P, 25 grams. Retrieved from [Link]
-
PubChem. (n.d.). Tris(isopropylphenyl)phosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
Magnesia Supplier. (2024). Aluminum hydroxide and magnesium hydroxide flame retardant performance comparison analysis. Retrieved from [Link]
-
SGS. (n.d.). U.S. Legislation Updates: Flame Retardants in Consumer Products. Retrieved from [Link]
-
CyberLeninka. (n.d.). FLAME RETARDANT EFFECT OF ALUMINUM HYDROXIDE IN POLYMERIC MATERIALS: A REVIEW. Retrieved from [Link]
-
PubChem. (n.d.). Tris(isopropylphenyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Federal Register :: Phenol, Isopropylated Phosphate (3:1) (PIP 3:1); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 3. US EPA Issues Final Rule for DecaBDE and PIP (3:1) Revisions under TSCA | SGS [sgs.com]
- 4. bdlaw.com [bdlaw.com]
- 5. EPA Amends the TSCA Regulations on decaBDE and PIP (3:1) | UL Solutions [ul.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. nemko.com [nemko.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. flame retardants-Shantou Perfect testing technology group Co., Ltd. [spg.net.cn]
- 11. Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toxicfreefuture.org [toxicfreefuture.org]
- 13. meixi-mgo.com [meixi-mgo.com]
- 14. cyberleninka.ru [cyberleninka.ru]
- 15. researchgate.net [researchgate.net]
- 16. earchive.tpu.ru [earchive.tpu.ru]
- 17. testextextile.com [testextextile.com]
- 18. specialchem.com [specialchem.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Solving a microplastic dilemma? Evaluating additive release with a dynamic leaching method for microplastic assessment (DyLeMMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The leaching of additive-derived flame retardants (FRs) from plastics in avian digestive fluids: The significant risk of highly lipophilic FRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Leaching characteristics of polybrominated diphenyl ethers (PBDEs) from flame-retardant plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tris(4-isopropylphenyl) phosphate
As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we use. Tris(4-isopropylphenyl) phosphate (T4iPP), also known as isopropylated triphenyl phosphate (IPPP), is a widely used flame retardant and plasticizer.[1] However, its utility in the lab is matched by its potential for environmental and health impacts, necessitating a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of T4iPP. It is designed to move beyond a simple checklist, offering the causal logic behind each step to ensure that your disposal plan is not just a procedure, but a self-validating system rooted in scientific integrity.
Part 1: Hazard Profile & Regulatory Framework
Understanding the "why" behind a disposal protocol begins with the chemical's intrinsic properties and the regulations that govern it.
Key Hazards: The Rationale for Caution
T4iPP is not a benign substance. It is a yellow, waxy solid that presents a multi-faceted risk profile that dictates its handling and disposal requirements.[1][2]
-
Health Hazards : T4iPP is classified with GHS hazard statement H361, indicating it is suspected of damaging fertility or the unborn child, and H373, which warns of potential damage to organs through prolonged or repeated exposure.[3] Animal studies have also raised concerns about potential neurotoxic effects.[4]
-
Environmental Hazards : Critically, T4iPP is designated H410: "Very toxic to aquatic life with long lasting effects."[3] Its environmental persistence and potential for bioaccumulation mean that improper disposal can have significant and lasting ecological consequences.
-
Reactivity Hazards : As an organophosphate, T4iPP can react with strong reducing agents (like hydrides) to form highly toxic and flammable phosphine gas.[2][5] Partial oxidation can release toxic phosphorus oxides.[2][5] It does not react rapidly with air or water.[2][5]
The Regulatory Imperative: RCRA
In the United States, chemical waste disposal is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6][7] Under RCRA, any discarded chemical is first considered a "solid waste." The next, crucial step is to determine if it is a "hazardous waste."[6][8]
While T4iPP is not specifically a "listed" hazardous waste, its toxicological and ecotoxicological profile means it must be managed as a hazardous material. The guiding principle for laboratory safety is to treat T4iPP waste as hazardous to ensure full compliance and environmental protection.
Part 2: Pre-Disposal Safety & Spill Management
Safe disposal begins with safe handling at the point of generation.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling T4iPP waste to prevent exposure.
-
Hand Protection : Wear chemical-impermeable gloves, such as nitrile or neoprene.[9]
-
Eye/Face Protection : Use safety glasses with side shields or chemical goggles.[3]
-
Skin Protection : A standard lab coat is required. Ensure it is fully buttoned.[3]
-
Respiratory Protection : When handling the solid form where dust may be generated, use a NIOSH-approved half-face respirator with an organic vapor cartridge and a P95 or P100 particulate filter.[5] Always handle in a well-ventilated area or a chemical fume hood.[9]
Accidental Spill Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Isolate : Immediately clear the area. For a solid spill, isolate the area for at least 25 meters (75 feet) in all directions.[5]
-
Control Vapors/Dusts : Avoid breathing any dust or vapors.[3][9]
-
Prevent Environmental Release : Do not allow the chemical to enter drains or waterways.[9] This is paramount due to its high aquatic toxicity.[3]
-
Cleanup : Wearing appropriate PPE, carefully collect the spilled material using spark-proof tools.[9] Place the material into a suitable, sealable, and clearly labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly with soap and water.[5]
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from waste generation to final disposal, ensuring safety and regulatory compliance at each stage.
Step 1: Waste Characterization
As established, the foundational step is to classify the waste.
-
Action : Declare all T4iPP waste streams (pure chemical, contaminated labware, spill cleanup materials) as hazardous waste.
-
Causality : This conservative approach bypasses the need for complex and costly analytical testing (like TCLP) and ensures the highest level of regulatory compliance and environmental protection, consistent with the chemical's known hazards.[3]
Step 2: Segregation and Containment
Proper segregation prevents dangerous reactions and cross-contamination.
-
Action : Collect T4iPP waste in a dedicated, robust, and sealable container. The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
Causality : Segregation prevents accidental mixing with incompatible materials like strong reducing agents.[2][5] Clear labeling is a regulatory requirement and ensures anyone handling the container understands its contents and associated risks.
Step 3: On-Site Storage Requirements
Temporary storage of hazardous waste is subject to strict guidelines.
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be secure and under the control of laboratory personnel.
-
Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from sources of ignition. Store it separately from incompatible materials.
-
Causality : Proper storage minimizes the risk of spills, unauthorized access, and dangerous reactions while awaiting pickup by disposal professionals.
Step 4: Arranging for Professional Disposal
Final disposal of T4iPP is not a "do-it-yourself" task.
-
Action : Contact your institution's EHS office to schedule a pickup. If you do not have an EHS office, you must contract with a licensed hazardous waste disposal company.
-
Causality : Licensed vendors are trained and equipped to handle, transport, and dispose of hazardous chemicals in accordance with all federal, state, and local regulations.[7] The ultimate disposal method, likely high-temperature incineration, is chosen to ensure complete destruction of the compound, preventing its release into the environment.[1]
Step 5: Documentation and Record-Keeping
The disposal process must be fully documented.
-
Action : When the waste is collected, you will be required to sign a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final destination ("cradle-to-grave"). Retain a copy of this manifest for your records.
-
Causality : The manifest is a critical component of RCRA compliance. It serves as proof that you have managed and disposed of your hazardous waste responsibly.[10]
Part 4: Data Summary & Workflow Visualization
Key Safety and Disposal Data for T4iPP
| Parameter | Specification | Rationale & Source |
| GHS Hazard Statements | H361, H373, H410 | Suspected reproductive toxicity, organ damage (repeated exposure), very toxic to aquatic life.[3] |
| Primary PPE | Nitrile/Neoprene Gloves, Safety Goggles, Lab Coat | To prevent skin and eye contact during handling.[3][9] |
| Respiratory Protection | NIOSH-approved respirator (for solids/aerosols) | To prevent inhalation of dust, a primary exposure route.[5] |
| Incompatible Materials | Strong reducing agents, strong oxidizers | Risk of forming highly toxic phosphine gas or phosphorus oxides.[2][5] |
| Spill Isolation (Solids) | Minimum 25 meters (75 feet) | An immediate precautionary measure to control the contaminated area and prevent exposure.[5] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of all hazardous waste in the U.S.[6][11] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of T4iPP.
Caption: A workflow diagram illustrating the five key steps for the safe and compliant disposal of T4iPP.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's inherent risks and adhering to a systematic, well-documented disposal protocol, we can mitigate these dangers effectively. This guide provides the necessary framework to ensure that your handling of T4iPP waste is safe, compliant, and scientifically sound from generation to final disposal.
References
-
Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 . PubChem, National Institutes of Health. [Link]
-
This compound | C27H33O4P | CID 75628 . PubChem, National Institutes of Health. [Link]
-
ISOPROPYLATED TRIPHENYL PHOSPHATE . Ataman Kimya. [Link]
-
Environmental risk evaluation report: Isopropylated triphenyl phosphate . GOV.UK. [Link]
-
Tris(isopropylphenyl)phosphate (C27H33O4P) . PubChemLite. [Link]
-
Tris(isopropylphenyl) phosphate (C27H33O4P) . PubChemLite. [Link]
-
Safety data sheet . CPAChem. [Link]
-
Phenol, isopropylated, phosphate (3:1) . PubChem, National Institutes of Health. [Link]
-
The Law on Pesticide Wastes . National Agricultural Law Center. [Link]
-
Isopropylated triphenyl phosphate esters: Human health tier II assessment . National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Phenol, isopropylated, phosphate (3:1) - Registration Dossier . European Chemicals Agency (ECHA). [Link]
-
Chemical Substance Search . OECD eChemPortal. [Link]
-
Phenol, isopropylated, phosphate (3:1) - Registration Dossier . European Chemicals Agency (ECHA). [Link]
-
Requirements for Pesticide Disposal . U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Determination Guide . Southwestern University. [Link]
Sources
- 1. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. epa.gov [epa.gov]
- 8. southwestern.edu [southwestern.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of Tris(4-isopropylphenyl) phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, a deep understanding of chemical safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tris(4-isopropylphenyl) phosphate, a compound commonly used as a flame retardant and plasticizer. This document moves beyond a simple checklist, offering a procedural and causal framework to empower you to work safely and effectively.
Understanding the Risks: Hazard Profile of this compound
This compound is a yellow, waxy solid that presents several health and environmental hazards that necessitate careful handling.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the critical importance of proper disposal to prevent environmental contamination.[2] While it is not highly flammable, it can burn and may produce irritating, corrosive, and/or toxic gases in a fire.[3]
| Hazard Classification | GHS Hazard Statement | Source |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | [2] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects | [2] |
Occupational Exposure Limits: A Precautionary Approach
While the U.S. Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not established specific permissible exposure limits (PELs) or threshold limit values (TLVs®) for this compound, it is prudent to adhere to the principle of keeping exposure as low as reasonably achievable.[4][5]
Notably, Germany's MAK Commission has established a MAK (Maximale Arbeitsplatz-Konzentration) value of 1 mg/m³ for the inhalable dust fraction of isopropylated triphenyl phosphates.[2] This value should be considered a critical benchmark for assessing and controlling workplace exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment and should be strictly followed.
Eye and Face Protection
-
Rationale: To prevent contact with the eyes, which can cause irritation.
-
Recommendation: Wear chemical safety goggles or a full-face shield. Standard safety glasses do not provide adequate protection from splashes or dust.
Skin and Body Protection
-
Rationale: To prevent skin contact, which can lead to irritation and potential absorption.
-
Recommendation:
-
Gloves: Wear chemical-resistant gloves. Neoprene or nitrile rubber gloves are suitable options.[6] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Protective Clothing: For tasks with a higher risk of exposure, such as weighing and diluting the neat chemical, consider using Tyvek-type disposable protective clothing or disposable sleeves taped to your gloves.[3]
-
Respiratory Protection
-
Rationale: To prevent the inhalation of dust or aerosols, which may be harmful.
-
Recommendation: When handling the neat chemical, especially when weighing or transferring, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[3][7] Work should always be conducted in a well-ventilated fume hood.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a spill kit with appropriate absorbent materials (e.g., dry sand, earth) readily available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid material within a fume hood to control dust.
-
Use non-sparking tools to prevent ignition sources.
-
Handle the material gently to minimize the generation of airborne dust.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use.
-
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper waste disposal is a critical final step in the safe handling of this compound. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused material and grossly contaminated items (e.g., weighing paper, spill cleanup materials), in a dedicated, clearly labeled, and chemically compatible hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name: "this compound."
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified and it is permitted by your institution's hazardous waste management plan.
-
-
Contaminated Labware:
-
Disposable Items: Gloves, pipette tips, and other disposable items that have come into contact with the chemical should be placed in a sealed bag or container labeled as hazardous waste and disposed of accordingly.
-
Reusable Glassware: Decontaminate reusable glassware by triple rinsing with a suitable solvent (e.g., isopropanol, acetone). Collect the rinsate as hazardous liquid waste.
-
Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Repeat the rinsing process two more times.
-
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste, in accordance with your institution's guidelines. Deface or remove the original label.
Final Disposal
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly sealed and labeled before collection.
By adhering to these detailed safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). Tris(isopropylphenyl) phosphate. PubChem. Retrieved from [Link]
-
Publisso. (2021, March 31). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]
-
Gelest, Inc. (2015, October 6). TRIS(4-ISOCYANATOPHENYL)THIOPHOSPHATE, 25-7% solution in ethyl acetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, August 14). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2018, March 2). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tris(4-isopropylphenyl)phosphate. PubChem. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-3. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (2023). Triphenyl phosphate, isopropylated. Retrieved from [Link]
Sources
- 1. TRIPHENYL PHOSPHATE | Occupational Safety and Health Administration [osha.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-3 | Occupational Safety and Health Administration [osha.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
